Cyanine5.5 NHS ester tetrafluoroborate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C44H46BF4N3O4 |
|---|---|
分子量 |
767.7 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate tetrafluoroborate |
InChI |
InChI=1S/C44H46N3O4.BF4/c1-43(2)36(45(5)34-25-23-30-16-11-13-18-32(30)41(34)43)20-8-6-9-21-37-44(3,4)42-33-19-14-12-17-31(33)24-26-35(42)46(37)29-15-7-10-22-40(50)51-47-38(48)27-28-39(47)49;2-1(3,4)5/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27-29H2,1-5H3;/q+1;-1 |
InChI 键 |
QJHUOARMFFEDJW-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Senior Application Scientist's In-Depth Technical Guide to Cyanine5.5 NHS Ester Tetrafluoroborate
Welcome to this comprehensive technical guide on Cyanine5.5 (Cy5.5) NHS ester tetrafluoroborate. This document is intended for researchers, scientists, and drug development professionals who are looking to leverage the power of near-infrared (NIR) fluorescence labeling in their work. As a Senior Application Scientist, my goal is to provide you with not just a set of protocols, but a deeper understanding of the chemistry, mechanics, and nuances of working with this versatile fluorophore. We will delve into the "why" behind the "how," empowering you to optimize your labeling strategies and achieve robust, reproducible results.
Part 1: Foundational Principles: Understanding the Tool
The Cyanine Dye Family: A Glimpse into the Near-Infrared
Cyanine dyes are a class of synthetic polymethine dyes characterized by a long conjugated chain of atoms connecting two nitrogen-containing heterocyclic nuclei. Cy5.5 belongs to this family and is particularly valued for its spectral properties in the near-infrared (NIR) window (approximately 650-900 nm).[1][2] Imaging in the NIR spectrum offers significant advantages for biological applications, most notably deeper tissue penetration and reduced autofluorescence from endogenous biomolecules, leading to a superior signal-to-noise ratio.[1][3][4]
The Power of the NHS Ester: Forging Covalent Bonds
The "NHS ester" (N-Hydroxysuccinimidyl ester) portion of the molecule is the key to its utility as a labeling reagent.[5][6] NHS esters are highly reactive functional groups that readily and specifically form stable amide bonds with primary aliphatic amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins.[5][7][8][9] This robust covalent linkage is fundamental to creating fluorescently-labeled biomolecules for a wide array of applications.[10][11]
The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[5][8] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[8]
Figure 1: Reaction of Cy5.5 NHS ester with a primary amine on a biomolecule.
Part 2: Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of Cy5.5 NHS ester is crucial for its effective use.
Spectral Properties
The defining characteristics of any fluorophore are its excitation and emission spectra. For Cy5.5, these fall squarely in the NIR range, making it an excellent choice for applications requiring low background fluorescence.[1][12]
| Property | Value |
| Excitation Maximum (λex) | ~673-675 nm[13][14] |
| Emission Maximum (λem) | ~693-707 nm[13][14] |
| Molar Extinction Coefficient | ~209,000 M⁻¹cm⁻¹[14] |
| Fluorescence Quantum Yield | ~0.2[14] |
Solubility and Storage
Cyanine5.5 NHS ester tetrafluoroborate has poor solubility in aqueous solutions.[13][] Therefore, it is typically dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a stock solution before being added to the aqueous reaction buffer.[7][13][16][17]
Storage and Handling:
-
Powder: Store at -20°C, desiccated and protected from light.[18][19][20]
-
Stock Solution in DMSO/DMF: Can be stored at -20°C for a limited time (typically up to a month), but fresh preparations are always recommended.[13][21][22] Avoid repeated freeze-thaw cycles.[21][22] Before opening a vial of the powdered dye, it is critical to allow it to warm to room temperature to prevent moisture condensation, which can lead to hydrolysis of the reactive NHS ester.[23]
Part 3: The Art and Science of Biomolecule Labeling
The successful conjugation of Cy5.5 NHS ester to a biomolecule is a balancing act. The goal is to achieve a sufficient degree of labeling (DOL) for a strong signal without compromising the biological activity of the target molecule.[24]
Critical Parameters for a Successful Conjugation
Several factors influence the efficiency of the labeling reaction:
-
pH: This is arguably the most critical parameter.[8][16] The reaction requires the primary amine to be in its unprotonated, nucleophilic state (-NH2). At acidic pH (<7), amines are predominantly protonated (-NH3+), rendering them non-reactive.[8] Conversely, at very high pH (>9.5), the rate of hydrolysis of the NHS ester increases significantly, reducing the amount of dye available to react with the biomolecule.[7][8][16] The optimal pH for labeling is typically between 8.0 and 9.0.[7][16][17][23]
-
Buffer Composition: It is imperative to use a buffer that is free of primary amines, such as Tris or glycine.[8][23] These will compete with the target biomolecule for reaction with the NHS ester, drastically reducing labeling efficiency.[8] Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or sodium borate buffers.[7][8]
-
Molar Ratio of Dye to Biomolecule: The ratio of Cy5.5 NHS ester to your protein or antibody will directly impact the final DOL. A molar excess of the dye is required to drive the reaction. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[23] However, this should be empirically optimized for each specific biomolecule, as over-labeling can lead to fluorescence quenching and loss of biological function.[24][25]
Step-by-Step Protocol: Labeling an Antibody with Cy5.5 NHS Ester
This protocol provides a robust starting point for labeling an IgG antibody.
Materials:
-
Antibody (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous DMSO
-
1 M Sodium Bicarbonate buffer (pH 8.5-9.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25 desalting column)
Workflow:
Figure 2: Experimental workflow for antibody labeling with Cy5.5 NHS ester.
Procedure:
-
Antibody Preparation: Ensure your antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If the antibody is in a buffer containing Tris or other primary amines, a buffer exchange must be performed using dialysis or a desalting column.[23]
-
Dye Preparation: Allow the vial of Cy5.5 NHS ester to warm to room temperature. Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO.[18] This solution should be prepared fresh.[23]
-
Reaction Setup: Adjust the pH of the antibody solution to 8.5-9.0 by adding 1/10th volume of 1 M sodium bicarbonate buffer.[23]
-
Conjugation: Add the calculated amount of the Cy5.5 NHS ester stock solution to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[18]
-
Quenching: Stop the reaction by adding a quenching reagent containing primary amines, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.[8][23] Incubate for an additional 15-30 minutes.
-
Purification: This is a critical step to remove unconjugated "free" dye, which can cause high background signals in downstream applications.[23] The most common method for purifying labeled antibodies is size-exclusion chromatography (e.g., a desalting column like Sephadex G-25).[7][8][23][26] The larger antibody-dye conjugate will elute first, followed by the smaller, unconjugated dye molecules.
Characterization: Determining the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each antibody molecule.[11] It is a crucial parameter for ensuring the quality and reproducibility of your experiments. The DOL can be calculated using the following formula, which requires measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~675 nm for Cy5.5).[23]
DOL = (A_dye × ε_protein) / [(A_protein - (A_dye × CF)) × ε_dye]
Where:
-
A_dye: Absorbance of the conjugate at the dye's excitation maximum (~675 nm).
-
A_protein: Absorbance of the conjugate at 280 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (for IgG, this is ~210,000 M⁻¹cm⁻¹).[23]
-
ε_dye: Molar extinction coefficient of the dye at its excitation maximum (~209,000 M⁻¹cm⁻¹).[14]
-
CF (Correction Factor): Accounts for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye; for Cy5.5, this is typically around 0.05).[23]
Part 4: Applications in Research and Drug Development
The unique properties of Cy5.5 make it an invaluable tool in a variety of applications.
In Vivo Imaging
The NIR emission of Cy5.5 allows for deep tissue penetration, making it ideal for in vivo imaging studies in small animals.[1][2][4][27] Cy5.5-labeled antibodies, peptides, or small molecules can be used to non-invasively track the biodistribution of therapeutics, visualize tumor growth and metastasis, and monitor disease progression in real-time.[1][10][27][28]
Figure 3: Application of Cy5.5 conjugates in in vivo imaging.
Other Key Applications
-
Fluorescence Microscopy and Immunofluorescence: Cy5.5 conjugates are used to visualize the localization of specific proteins in cells and tissues.[3][4][10]
-
Flow Cytometry: Labeled antibodies are used to identify and quantify specific cell populations.[3][4][10]
-
Diagnostic Assays: Cy5.5-labeled probes can be used to detect specific biomarkers associated with various diseases.[1][4]
Part 5: Troubleshooting and Final Considerations
-
Low Labeling Efficiency: Re-evaluate the pH and buffer composition. Ensure your biomolecule is in an amine-free buffer at the optimal pH. Check the age and storage of your Cy5.5 NHS ester, as it is susceptible to hydrolysis.
-
High Background Signal: This is often due to insufficient removal of free dye. Ensure your purification method is effective.
-
Loss of Biological Activity: This may be a result of over-labeling. Reduce the molar ratio of dye to biomolecule in the reaction and re-test the activity of the conjugate.
References
- Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]
- Sino Biological.
- LifeTein. (2024, February 15). Fluorescent Labelling with Cy5.5. [Link]
- Sino Biological. Antibody Fluorescent Labeling Techniques and Dye Selection Guide. [Link]
- Amrita Vishwa Vidyapeetham Virtual Lab. Fluorescent Labeling of Antibodies (Theory). [Link]
- Hu, Z., et al. (2010). Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody. Theranostics. [Link]
- De-Coo, R., et al. (2009). Fluorescent labeled antibodies - balancing functionality and degree of labeling. Journal of Immunological Methods. [Link]
- Biocompare. (2013, September 24). Label Your Own Fluorescent Antibodies. [Link]
- Lims, et al. (2019).
- Glen Research. Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]
- baseclick GmbH.
- Li, Z., et al. (2010). A Cy5.5-labeled Phage-Displayed Peptide Probe for Near-Infrared Fluorescence Imaging of Tumor Vasculature in Living Mice. Journal of Biomedical Optics. [Link]
- ResearchGate. In vivo fluorescence images of mouse tumors model with cy5.5 solutions. [Link]
- Biology LibreTexts. (2021, March 23). 15.
- DNA Learning Center. Purification of Green Fluorescent Protein. [Link]
- Frontiers in Bioengineering and Biotechnology. (2020).
- SigutLabs. Cyanine5 NHS ester. [Link]
- RSC Publishing. (2022). Active loading of cyanine 5.
- Click Chemistry Tools. NHS ester labeling of amino biomolecules. [Link]
- AxisPharm. (2024, October 29). Main uses of cyanine dyes. [Link]
- Journal of the American Chemical Society. (2021, August 25). Mechanism of Cyanine5 to Cyanine3 Photoconversion and Its Application for High-Density Single-Particle Tracking in a Living Cell. [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
- 3. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 4. Main uses of cyanine dyes | AxisPharm [axispharm.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. glenresearch.com [glenresearch.com]
- 7. interchim.fr [interchim.fr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. sinobiological.com [sinobiological.com]
- 11. aladdin-e.com [aladdin-e.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. apexbt.com [apexbt.com]
- 14. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. This compound | Fluorescent Dye | 2375105-86-3 | Invivochem [invivochem.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biocompare.com [biocompare.com]
- 26. bio.libretexts.org [bio.libretexts.org]
- 27. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Cy5.5-labeled phage-displayed peptide probe for near-infrared fluorescence imaging of tumor vasculature in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cyanine5.5 NHS Ester Tetrafluoroborate: Properties, Applications, and Experimental Protocols
This guide provides a comprehensive technical overview of Cyanine5.5 (Cy5.5) NHS ester tetrafluoroborate, a near-infrared (NIR) fluorescent dye widely utilized by researchers, scientists, and drug development professionals. We will delve into its core chemical properties, explore the nuances of its application in bioconjugation, and provide detailed, field-proven experimental protocols.
Introduction to Cyanine5.5 NHS Ester Tetrafluoroborate
This compound is a reactive fluorescent dye belonging to the cyanine family. Its significance in biomedical research stems from its fluorescence emission in the near-infrared spectrum, a window where biological tissues exhibit minimal autofluorescence and deeper light penetration.[1][2] This property makes Cy5.5 an exceptional tool for sensitive in vivo imaging and other applications where high signal-to-noise ratios are paramount.[1][2][3] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent attachment of the Cy5.5 fluorophore to primary amines on biomolecules, such as the lysine residues of proteins and antibodies, forming a stable amide bond.[4][5][6]
Physicochemical and Spectroscopic Properties
A thorough understanding of the chemical and physical properties of Cy5.5 NHS ester is crucial for its effective use. These properties dictate its behavior in solution, its reactivity, and its fluorescent output.
Chemical Structure and Molecular Characteristics
The core structure of Cyanine5.5 consists of two indolenine rings connected by a polymethine chain. This extended conjugated system is responsible for its long-wavelength absorption and emission. The NHS ester group provides the reactivity towards primary amines, while the tetrafluoroborate acts as a counter-ion.
Molecular Formula: C₄₄H₄₆BF₄N₃O₄[7]
Molecular Weight: 767.7 g/mol [7]
Spectroscopic Profile
The spectroscopic properties of a fluorophore are the cornerstone of its utility in fluorescence-based applications.
| Property | Value | Source |
| Excitation Maximum (λex) | ~673-675 nm | [3][7] |
| Emission Maximum (λem) | ~694-707 nm | [3][7] |
| Molar Extinction Coefficient (ε) | ~209,000 M⁻¹cm⁻¹ | [7] |
| Fluorescence Quantum Yield (Φ) | ~0.2-0.23 | [3][7] |
Note: Spectral properties can be influenced by the solvent and local environment.
Solubility and Stability
Cyanine5.5 NHS ester is sparingly soluble in water but exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[][9] For long-term storage, the lyophilized powder should be kept at -20°C, desiccated, and protected from light.[10][11] Stock solutions in anhydrous DMSO can be stored at -20°C for short periods, but repeated freeze-thaw cycles should be avoided.[12][13] The NHS ester is susceptible to hydrolysis, especially at alkaline pH, which underscores the importance of using anhydrous solvents and carefully controlling reaction conditions.[4][14]
Bioconjugation with Cyanine5.5 NHS Ester
The primary application of Cy5.5 NHS ester is the fluorescent labeling of biomolecules. This process, known as bioconjugation, leverages the reactivity of the NHS ester towards primary amines.
The Chemistry of NHS Ester Conjugation
The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[6][15]
Caption: Workflow of Cy5.5 NHS ester conjugation with a primary amine.
The pH of the reaction is a critical parameter. An optimal pH range of 8.3-8.5 ensures that a sufficient concentration of the primary amine is unprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[4][14]
Experimental Protocol: Labeling an Antibody with Cyanine5.5 NHS Ester
This protocol provides a robust starting point for the fluorescent labeling of an antibody. Optimization may be required depending on the specific antibody and desired degree of labeling.
Materials and Reagents
-
Antibody (1-10 mg/mL in an amine-free buffer like PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Purification Column (e.g., spin desalting column with appropriate molecular weight cutoff)
Step-by-Step Procedure
-
Prepare the Antibody Solution: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange. The presence of primary amines (e.g., from Tris buffer or ammonium salts) will compete with the labeling reaction.[16]
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[11]
-
Calculate Molar Ratio: A common starting point is a 10:1 to 20:1 molar excess of Cy5.5 NHS ester to the antibody.[5] The optimal ratio may need to be determined empirically.
-
Labeling Reaction:
-
Quench the Reaction: Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM. This will react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.[5]
-
Purify the Conjugate: Separate the labeled antibody from unreacted dye and byproducts using a spin desalting column or size-exclusion chromatography.[18][19]
Characterization of the Conjugate
The degree of labeling (DOL), which is the average number of dye molecules per antibody, should be determined. This can be calculated using the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5).[5]
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]
Where:
-
A_max is the absorbance at the dye's maximum absorption wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength.
-
CF_280 is the correction factor for the dye's absorbance at 280 nm.
Applications in Research and Drug Development
The unique properties of Cy5.5 make it a versatile tool in various scientific disciplines.
-
In Vivo Imaging: Its NIR fluorescence allows for deep tissue imaging with high sensitivity, making it ideal for tracking labeled cells, antibodies, or nanoparticles in animal models.[1]
-
Targeted Drug Delivery: Cy5.5 can be conjugated to therapeutic agents to visualize their biodistribution and accumulation at target sites.[1]
-
Diagnostic Assays: Labeled probes can be used in various diagnostic platforms, including flow cytometry, western blotting, and immunofluorescence microscopy, for the detection of specific biomarkers.[1][3][19]
Safety and Handling
This compound is harmful if swallowed and may cause skin and eye irritation.[20] It is essential to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound.[20] Work in a well-ventilated area and avoid inhalation of the powder.[20]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Presence of primary amines in the buffer. | Perform buffer exchange into an amine-free buffer. |
| Incorrect pH of the reaction. | Ensure the reaction pH is between 8.3 and 8.5. | |
| Hydrolysis of the NHS ester. | Use anhydrous DMSO/DMF and prepare the dye solution immediately before use. | |
| High Background Signal | Incomplete removal of unreacted dye. | Optimize the purification step; use a column with the appropriate MWCO. |
Conclusion
This compound is a powerful near-infrared fluorescent probe that has become an indispensable tool in biomedical research and drug development. Its favorable spectroscopic properties, coupled with the robust and efficient NHS ester chemistry, enable the sensitive and specific labeling of a wide range of biomolecules. By understanding its chemical properties and adhering to optimized protocols, researchers can effectively harness the capabilities of this versatile fluorophore for a multitude of applications, from fundamental biological studies to the development of novel diagnostics and therapeutics.
References
- LifeTein. (2024, February 15). Fluorescent Labelling with Cy5.5. LifeTein Peptide Blog.
- Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules.
- MedchemExpress. Cyanine5.
- MedChemExpress. (2025, December 29).
- Benchchem. Application Notes and Protocols for Labeling Antibodies with Cyanine5 NHS Ester.
- AAT Bioquest. (2019, October 9). Protocol for Labeling IgG with Cyanine 5.5 monosuccinimidyl ester [equivalent to Cy5.5® NHS ester].
- BioVision. EZLabel Protein Cy5 Labeling Kit.
- BOC Sciences.
- Abberior Instruments. NHS ester protocol for labeling proteins.
- Assay Genie. Protein Cy5 Labeling Kit (#BN01056).
- AAT Bioquest. Cyanine 5.5 monosuccinimidyl ester [equivalent to Cy5.5® NHS ester].
- Cell Signaling Technology. Cy®5.
- MedChemExpress.
- BroadPharm. Cy5.5 NHS ester.
- Lumiprobe. Cyanine5.5 NHS ester.
- Crimson Publishers. (2024, January 19).
- APExBIO. Cy5.5 NHS ester 10mM (in 1mL DMSO) - Reactive Fluorescent Labeling Dye.
- Lumiprobe. Cyanine5 NHS ester.
- Benchchem. An In-depth Technical Guide to NHS Ester Reactions with Primary Amines for Researchers, Scientists, and Drug Development Profess.
- Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- Benchchem. An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
Sources
- 1. lifetein.com [lifetein.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Cy®5.5 Antibody Conjugates | Cell Signaling Technology [cellsignal.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. apexbt.com [apexbt.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. NHS ester protocol for labeling proteins [abberior.rocks]
- 18. assaygenie.com [assaygenie.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. file.medchemexpress.com [file.medchemexpress.com]
A Senior Application Scientist's Guide to Cyanine5.5 NHS Ester Tetrafluoroborate: Properties, Bioconjugation, and Characterization
Executive Summary
This technical guide provides an in-depth analysis of Cyanine5.5 (Cy5.5) NHS ester tetrafluoroborate, a near-infrared (NIR) fluorescent dye crucial for labeling biomolecules in advanced research and diagnostic applications. We will cover its core physicochemical properties, with a definitive focus on its molecular weight, the chemical mechanism of N-hydroxysuccinimide (NHS) ester conjugation, a detailed, field-proven experimental workflow for antibody labeling, and the essential quality control step of determining the Degree of Labeling (DOL). This document is intended for researchers, scientists, and drug development professionals seeking to achieve robust, reproducible, and efficient bioconjugation for applications such as in vivo imaging, flow cytometry, and fluorescence microscopy.
Core Physicochemical Properties
Cyanine5.5 NHS ester is an amine-reactive derivative of the Cy5.5 fluorophore, designed for the covalent attachment to primary amines on proteins, peptides, and modified oligonucleotides.[1] Its emission in the near-infrared spectrum is highly advantageous for applications requiring deep tissue penetration and minimal background autofluorescence from biological samples. The tetrafluoroborate salt form is commonly supplied.
The precise molecular weight and spectral characteristics are fundamental for accurate experimental design, particularly for calculating molar quantities and characterizing the final conjugate.
| Property | Value | Source(s) |
| Product Name | Cyanine5.5 NHS ester tetrafluoroborate | [1][2][3] |
| Molecular Weight | 767.66 g/mol | [1][2][3][4] |
| Molecular Formula | C₄₄H₄₆BF₄N₃O₄ | [3][4] |
| CAS Number | 2375105-86-3 | [1][3][4] |
| Excitation Max (λex) | ~675 nm | N/A |
| Emission Max (λem) | ~694 nm | N/A |
| Molar Extinction Coeff. | ~250,000 M⁻¹cm⁻¹ | [5] |
| Solubility | Good in DMSO, DMF; Poor in water | [5][] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [7] |
| Target Functional Group | Primary amines (-NH₂) | [7][8] |
Note: While the core Cy5 fluorophore has an extinction coefficient of ~250,000 M⁻¹cm⁻¹, specific values for Cy5.5 derivatives can vary slightly. Always refer to the certificate of analysis from your supplier for the most accurate lot-specific data.
The Chemistry of Bioconjugation: Mechanism of Action
The covalent labeling of biomolecules with Cy5.5 NHS ester is achieved through a well-understood chemical reaction known as nucleophilic acyl substitution.[9][10] The process is highly selective for primary aliphatic amines, such as the ε-amino group of lysine residues on proteins.[7][8]
The Mechanism:
-
Nucleophilic Attack: The unprotonated primary amine on the target biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[8][9]
-
Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.[8]
-
Bond Formation & Leaving Group Release: The intermediate collapses, resulting in the formation of a highly stable amide bond and the release of the N-hydroxysuccinimide (NHS) leaving group.[9][10]
Causality Behind Key Reaction Parameters:
-
pH is Critical: The reaction is strongly pH-dependent.[11] At acidic pH (<7), primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and halting the reaction.[9] Conversely, at high pH (>9.0), the rate of hydrolysis of the NHS ester itself increases dramatically, where water molecules attack the ester, reducing the efficiency of the desired labeling reaction.[9][12] The optimal pH range is therefore a carefully balanced compromise, typically between pH 8.0 and 8.5 .[11][13][14]
-
Buffer Selection: It is imperative to use buffers that do not contain primary amines, such as Tris or glycine.[9] These molecules will compete with the target protein for the NHS ester, drastically reducing conjugation efficiency. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES.[9]
-
Solvent: Cy5.5 NHS ester is hydrophobic and must first be dissolved in a high-purity, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous protein solution.[5][12][13] The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10%) to prevent denaturation of the protein.[9]
Comprehensive Experimental Workflow
This section provides a self-validating protocol for labeling an antibody (e.g., IgG) with Cy5.5 NHS ester. The workflow integrates the reaction with essential purification and characterization steps.
Materials and Reagents
-
Antibody: Purified, carrier-free (e.g., no BSA) antibody at 1-5 mg/mL.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or PBS, pH adjusted).
-
Cy5.5 NHS ester tetrafluoroborate: Stored at -20°C, desiccated and protected from light.[7][15]
-
Anhydrous DMSO: High-purity, low-moisture grade.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.[7]
-
Purification: Spin desalting columns with an appropriate molecular weight cutoff (e.g., 7K MWCO for IgG).[7]
-
Instrumentation: UV-Vis Spectrophotometer.
Step-by-Step Protocol
-
Antibody Preparation: If necessary, perform a buffer exchange using a desalting column to transfer the antibody into the amine-free Reaction Buffer. Adjust the concentration to 2 mg/mL.
-
Dye Preparation: Immediately before use, allow the vial of Cy5.5 NHS ester to warm to room temperature. Prepare a 10 mg/mL stock solution by dissolving it in anhydrous DMSO. For example, add 10 µL of DMSO to 0.1 mg of the dye. Vortex briefly.
-
Molar Ratio Calculation: The efficiency of labeling is controlled by the molar excess of dye to protein. A starting point of a 10- to 20-fold molar excess of dye is recommended.[7][9]
-
Example for a 10x molar excess for 1 mg of IgG:
-
Moles of IgG = (0.001 g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol
-
Moles of Dye needed = 10 * 6.67 x 10⁻⁹ mol = 6.67 x 10⁻⁸ mol
-
Mass of Dye needed = (6.67 x 10⁻⁸ mol) * (767.66 g/mol ) = 5.12 x 10⁻⁵ g = 51.2 µg
-
Volume of Dye Stock = (51.2 µg) / (10 µg/µL) = 5.12 µL
-
-
-
Conjugation Reaction: Add the calculated volume of the Cy5.5 NHS ester stock solution to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[9][16]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl). Incubate for 15-30 minutes at room temperature.[7][9] This step consumes any unreacted NHS ester.
-
Purification: The most critical step is to remove all unconjugated "free" dye, which would otherwise interfere with characterization and cause high background in assays.[7][17][18][19]
-
Equilibrate a spin desalting column with PBS according to the manufacturer's protocol.
-
Load the quenched reaction mixture onto the column.
-
Centrifuge to elute the purified, high-molecular-weight antibody-dye conjugate, while the smaller free dye molecules are retained in the column resin.
-
Characterization: Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.[20][21] An optimal DOL for antibodies is typically between 2 and 10.[21] It is calculated using the Beer-Lambert law by measuring the absorbance of the purified conjugate.[20]
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5.5, ~675 nm (A_max).
-
Calculate DOL: Use the following formula:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
DOL = A_max / (ε_dye × Protein Concentration)
Where:
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A_max: Absorbance of the conjugate at ~675 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for human IgG).[7]
-
ε_dye: Molar extinction coefficient of Cy5.5 at its λ_max (~250,000 M⁻¹cm⁻¹).
-
CF: Correction Factor to account for the dye's absorbance at 280 nm. It is calculated as (A₂₈₀ of dye / A_max of dye). For Cy5-type dyes, this is typically ~0.05.[7]
-
Field-Proven Insights & Troubleshooting
-
Low DOL: May be caused by inactive (hydrolyzed) NHS ester, incorrect buffer pH, or the presence of competing amine-containing substances (e.g., Tris, BSA) in the initial antibody solution. Ensure the use of anhydrous DMSO and fresh, amine-free buffers.
-
High DOL: Can lead to self-quenching of the fluorophore, reducing signal intensity, and potentially altering the protein's biological activity or causing aggregation.[17][21] Reduce the molar excess of the dye in the reaction.
-
Precipitation: If the protein precipitates during the reaction, it may be due to an excessive concentration of organic solvent or over-labeling, which increases the hydrophobicity of the protein. Keep the DMSO/DMF volume below 10%.
Conclusion
This compound is a premier reagent for NIR bioconjugation, with a definitive molecular weight of 767.66 g/mol . Successful and reproducible labeling hinges on a deep understanding of the underlying NHS ester chemistry, particularly the critical role of pH and the use of amine-free buffers. By following a robust workflow that integrates careful reagent preparation, a controlled conjugation reaction, and essential purification and characterization steps, researchers can generate high-quality fluorescent probes essential for advancing scientific discovery.
References
- Title: Cyanine5 NHS ester - CAS 1263093-76-0 Source: SigutLabs URL:[Link]
- Title: Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling Source: Glen Research URL:[Link]
- Title: How To Determine Degree of Protein Labeling Source: G-Biosciences URL:[Link]
- Title: NHS ester protocol for labeling proteins Source: Abberior Instruments URL:[Link]
- Title: Protocol: NHS Ester Labeling of Amino-Biomolecules Source: Interchim URL:[Link]
- Title: NHS ester labeling of amino biomolecules Source: anax-star.com URL:[Link]
- Title: Antibody Purification Guide Source: Innova Biosciences URL:[Link]
- Title: Antibody purification methods Source: St John's Labor
- Title: Antibody Labeling Method Eliminates Column Purification Step Source: American Labor
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Fluorescent Dye | 2375105-86-3 | Invivochem [invivochem.com]
- 4. yeasen.com [yeasen.com]
- 5. Cyanine5 NHS ester - CAS 1263093-76-0 [sigutlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. interchim.fr [interchim.fr]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. NHS ester protocol for labeling proteins [abberior.rocks]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to Cyanine5.5 NHS Ester Tetrafluoroborate: From Core Structure to Conjugation and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Cyanine5.5 (Cy5.5) N-hydroxysuccinimide (NHS) ester tetrafluoroborate, a near-infrared (NIR) fluorescent dye widely utilized for the labeling of biomolecules. Moving beyond a simple recitation of protocols, this document delves into the fundamental chemical principles governing its reactivity, the rationale behind experimental design, and the validation of the resulting conjugates, empowering researchers to achieve robust and reproducible results in their applications.
The Molecular Architecture and Physicochemical Properties of Cyanine5.5 NHS Ester Tetrafluoroborate
Cyanine5.5 is a member of the cyanine dye family, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. This extended π-conjugated system is the basis for its strong light absorption and intense fluorescence in the near-infrared spectrum. The N-hydroxysuccinimide (NHS) ester functional group imparts reactivity towards primary amines, while the tetrafluoroborate anion serves as a counterion to the positively charged cyanine core.
Core Structure and Spectroscopic Profile
The fundamental structure of the Cy5.5 cation consists of two indolenine rings linked by a pentamethine chain. This specific chain length dictates its absorption and emission maxima, placing it in the NIR region of the electromagnetic spectrum. This is particularly advantageous for biological imaging applications due to reduced autofluorescence from endogenous biomolecules, leading to an improved signal-to-noise ratio.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄₄H₄₆BF₄N₃O₄ | [1] |
| Molecular Weight | 767.66 g/mol | [1][2] |
| Excitation Maximum (λ_max) | ~673-675 nm | [3][4] |
| Emission Maximum (λ_em) | ~693-707 nm | [3][4] |
| Molar Extinction Coefficient (ε) | ~209,000 M⁻¹cm⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | [4] |
| Solubility | Soluble in organic solvents (DMSO, DMF); low solubility in water. | [3][4] |
The Role of the NHS Ester and Tetrafluoroborate Counterion
The N-hydroxysuccinimide (NHS) ester is a highly efficient amine-reactive functional group. It readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds.[5][6] This reaction is the cornerstone of its utility in bioconjugation.
The tetrafluoroborate (BF₄⁻) anion is a non-nucleophilic counterion that provides stability to the cationic cyanine dye. The choice of counterion can influence the dye's solubility, aggregation properties, and even its photophysical characteristics, such as brightness and photostability, particularly in non-polar environments due to ion pairing effects.[7][8] While larger, softer counterions have been shown to enhance photostability in some cyanine dyes, tetrafluoroborate is a common and effective counterion used in the synthesis of many commercial cyanine dye reagents.[7][9]
The Chemistry of Bioconjugation: A Tale of Two Competing Reactions
The successful labeling of a biomolecule with Cy5.5 NHS ester hinges on the careful control of the reaction conditions to favor aminolysis (the desired reaction with the amine) over hydrolysis (an undesirable side reaction with water).
Mechanism of Amine Acylation
The conjugation reaction is a nucleophilic acyl substitution. The unprotonated primary amine on the target biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide and forming a stable amide bond.[6]
Caption: Mechanism of Cy5.5 NHS ester conjugation with a primary amine.
The Critical Role of pH
The pH of the reaction buffer is the single most important factor governing the efficiency of the labeling reaction.[10]
-
Low pH (<7): At acidic pH, primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive.[6][7]
-
High pH (>9): As the pH increases, the rate of hydrolysis of the NHS ester increases dramatically.[5][7] This leads to the formation of an unreactive carboxylic acid on the dye, reducing the labeling efficiency.[6]
The optimal pH for NHS ester reactions is a compromise between ensuring the amine is deprotonated and minimizing hydrolysis. A pH range of 8.3 to 8.5 is generally considered optimal for most protein labeling applications. [10]
Table 2: Half-life of NHS Esters at Various pH and Temperatures
| pH | Temperature (°C) | Half-life | Source(s) |
| 7.0 | 0 | 4-5 hours | [5] |
| 8.6 | 4 | 10 minutes | [5] |
This data underscores the importance of precise pH control and timely execution of the conjugation reaction.
Experimental Protocol: A Self-Validating System for Protein Labeling
This protocol is designed to be a self-validating system, incorporating steps for characterization and quality control to ensure the generation of reliable conjugates.
Materials and Reagents
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS).
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5.
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5.
-
Purification Column: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassette.
Step-by-Step Labeling Procedure
Caption: Workflow for labeling proteins with Cy5.5 NHS ester.
-
Protein Preparation: Ensure the protein solution is free of amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA). If necessary, perform a buffer exchange into the reaction buffer. The protein concentration should ideally be 2-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the Cy5.5 NHS ester in a small volume of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
-
Molar Ratio Calculation: The optimal molar ratio of dye to protein can vary. A common starting point is a 10:1 to 20:1 molar excess of the dye.
-
Conjugation Reaction: Add the calculated amount of the dye stock solution to the protein solution while gently vortexing. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
Characterization: Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL), the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring reproducibility.[8] An ideal DOL for antibodies is typically between 2 and 10.
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (~675 nm, A_max).
-
Calculate the protein concentration and DOL using the following equations:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
DOL = A_max / (ε_dye × Protein Concentration (M))
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). For Cy5.5, this is approximately 0.08.[4]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of Cy5.5 at its λ_max (~209,000 M⁻¹cm⁻¹).[4]
-
Troubleshooting Common Labeling Issues
Caption: Troubleshooting common issues in Cy5.5 labeling.
-
Low DOL: Verify the pH of the reaction buffer. Use freshly prepared dye solution. Ensure the protein buffer is free of primary amines.
-
High Background in Assays: This is often due to residual free dye. Improve the purification step by using a longer size-exclusion column or performing dialysis.
-
Protein Precipitation: Over-labeling can alter the protein's isoelectric point and solubility. Reduce the dye-to-protein molar ratio in the reaction. Ensure the final concentration of DMSO/DMF in the reaction mixture is below 10%.
Comparative Landscape: Cy5.5 in the Context of Other NIR Dyes
Cyanine5.5 is often compared to other NIR dyes such as Alexa Fluor 680 and IRDye 680. While all operate in a similar spectral window, there are subtle differences in their photophysical properties. For instance, Alexa Fluor 680 is often cited for its exceptional brightness and photostability.[9] However, Cy5.5 provides a robust and cost-effective option for a wide range of applications, with its performance being more than adequate for most imaging and detection methods. For in vivo imaging, dyes with longer emission wavelengths, such as IRDye 800CW, may offer advantages in terms of deeper tissue penetration and lower autofluorescence compared to Cy5.5.
Conclusion
This compound is a powerful tool for the fluorescent labeling of biomolecules. By understanding the underlying chemical principles of the NHS ester reaction, carefully controlling the experimental parameters, and validating the final conjugate, researchers can harness the full potential of this versatile NIR dye. This guide provides the foundational knowledge and practical insights necessary to achieve consistent, reliable, and high-quality results in drug development and scientific research.
References
- Degree-of-labeling (DOL). NanoTemper Technologies. [Link]
- How To Determine Degree of Protein Labeling. G-Biosciences. [Link]
- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobiliz
- Troubleshooting Guides.
- Counterion Exchange Enhances the Brightness and Photostability of a Fluorous Cyanine Dye. ChemRxiv. [Link]
- N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. PMC - NIH. [Link]
- Counterion Exchange Enhances the Brightness and Photostability of a Fluorous Cyanine Dye. ChemRxiv. [Link]
- Degree of labeling (DOL) step by step. Abberior Instruments. [Link]
- Structure and properties of CY5.5 Cyanine5.5. Yusi Medicine. [Link]
- Cyanine5 NHS ester. SigutLabs. [Link]
- Comparison of visible and near-infrared wavelength- excitable fluorescent dyes for molecular imaging of cancer. SPIE. [Link]
- Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging. RSC Publishing. [Link]
- seeing Beyond the Visible With Near-infrared dyes.
- Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer. PubMed. [Link]
- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
- Fluorous Soluble Cyanine Dyes for Visualizing Perfluorocarbons in Living Systems. NIH. [Link]
- cyanine fluorophore derivatives with enhanced photostability. PMC - NIH. [Link]
- Counter Anion Effect on the Photophysical Properties of Emissive Indolizine-Cyanine Dyes in Solution and Solid St
- Kinetics of COS Amines with Primary and Secondary in Aqueous Solutions. ris.utwente.nl. [Link]
- The photostability study. Absorption intensity changes a) Cy5.5‐H and...
- Cyanine fluorophore derivatives with enhanced photostability.
- Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5. NIH. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01471A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Counterion Exchange Enhances the Brightness and Photostability of a Fluorous Cyanine Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Lifetime of Cyanine Salts in Dilute Matrix Luminescent Solar Concentrators via Counterion Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Counterion Exchange Enhances the Brightness and Photostability of a Fluorous Cyanine Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cyanine5.5 NHS Ester Tetrafluoroborate: Spectral Properties and Bioconjugation
This guide provides a comprehensive overview of Cyanine5.5 (Cy5.5) NHS ester tetrafluoroborate, a widely utilized near-infrared (NIR) fluorescent dye for labeling biomolecules. Tailored for researchers, scientists, and drug development professionals, this document delves into the core spectral properties, chemical reactivity, and practical application of this versatile fluorophore. We will explore the underlying principles of bioconjugation using N-hydroxysuccinimide (NHS) ester chemistry and provide a detailed, field-proven protocol for the successful labeling of proteins and other amine-containing macromolecules.
Introduction to Cyanine5.5 NHS Ester Tetrafluoroborate
Cyanine5.5 NHS ester is a reactive dye belonging to the cyanine family, renowned for their high molar extinction coefficients and exceptional brightness.[1][2] Its fluorescence in the far-red to near-infrared region of the spectrum makes it particularly valuable for applications where minimizing background autofluorescence from biological samples is critical, such as in vivo imaging.[1][3] The N-hydroxysuccinimide (NHS) ester functional group provides a mechanism for covalently attaching the Cy5.5 fluorophore to primary amines on biomolecules, forming a stable amide bond.[4][5] This process, known as bioconjugation, is fundamental in creating fluorescent probes for a vast array of biological assays, including immunofluorescence, flow cytometry, and fluorescence microscopy.[6][7]
Core Spectral and Photophysical Properties
The utility of a fluorophore is defined by its spectral characteristics. Cyanine5.5 exhibits a strong absorption peak in the red region of the visible spectrum and emits in the near-infrared, a window where biological tissues have lower absorption and scattering, allowing for deeper tissue penetration of light.[8] The key spectral properties of this compound are summarized in the table below. It is important to note that slight variations in these values can be observed between different suppliers and measurement conditions.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 673 - 684 nm | [9][10][11] |
| Emission Maximum (λem) | 707 - 710 nm | [9][10][11] |
| Molar Extinction Coefficient (ε) | 190,000 - 209,000 M-1cm-1 | [9][10][12] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | [9][10] |
| Recommended Laser Line | 647 nm |
The Chemistry of Bioconjugation: NHS Ester Reaction
The conjugation of Cyanine5.5 NHS ester to a biomolecule is a nucleophilic acyl substitution reaction.[13][14] The primary amine group (-NH₂) on the target molecule, typically the ε-amino group of a lysine residue in a protein, acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[15]
Caption: Workflow for biomolecule labeling with Cy5.5 NHS ester.
Detailed Experimental Protocol for Protein Labeling
This protocol provides a robust starting point for the conjugation of Cyanine5.5 NHS ester to a protein, such as an antibody. Optimization may be required depending on the specific protein and desired degree of labeling.
Materials:
-
This compound
-
Protein to be labeled (e.g., IgG at 2-10 mg/mL)
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. [16]Crucially, this buffer must be free of primary amines (e.g., Tris or glycine) as they will compete with the target protein for reaction with the NHS ester. [13]* Purification column (e.g., Sephadex G-25 size-exclusion column) [17]* Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer at an appropriate concentration (ideally 2-10 mg/mL). [18]If the protein solution contains primary amines, it must be dialyzed against the Reaction Buffer.
-
-
Dye Preparation:
-
Labeling Reaction:
-
The molar ratio of dye to protein is a critical parameter that influences the degree of labeling. A starting point of a 10- to 20-fold molar excess of the NHS ester is common. [6][13] * Slowly add the calculated amount of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light. [13][16]
-
-
Purification of the Conjugate:
-
It is essential to remove any unreacted "free" dye, as this can lead to high background signals in downstream applications. [6] * Size-exclusion chromatography (e.g., a desalting column) is a common and effective method for separating the labeled protein from the smaller, unreacted dye molecules. [13][17]Equilibrate the column with PBS and apply the reaction mixture.
-
Collect the fractions containing the labeled protein, which will be visibly colored and will elute first.
-
-
Characterization of the Conjugate (Degree of Labeling):
-
The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5.5 (around 675-684 nm).
-
The DOL can be calculated using the Beer-Lambert law, taking into account a correction factor for the dye's absorbance at 280 nm. [9]
-
-
Storage:
Stability and Handling
Cyanine5.5 NHS ester is sensitive to moisture and light. [3][9]It should be stored at -20°C in a desiccated environment. [9][10]Once reconstituted in an organic solvent, it is recommended to use the solution promptly, although some sources suggest it can be stored at -20°C for a limited time. [19][21]
Conclusion
This compound is a powerful tool for fluorescently labeling biomolecules for a wide range of research and diagnostic applications. Its favorable spectral properties in the near-infrared region, coupled with the robust and well-characterized NHS ester chemistry, make it a reliable choice for generating high-quality fluorescent probes. By understanding the principles of the labeling reaction and following a carefully controlled protocol, researchers can successfully conjugate Cy5.5 to their molecules of interest, enabling sensitive and specific detection in complex biological systems.
References
- Licha, K., Riefke, B., & Semmler, W. (2000). Synthesis and characterization of cyanine dye poly(ethylene glycol) conjugates as contrast agents for in vivo fluorescence imaging. Proc. SPIE 3923, Optical Methods for Tumor Treatment and Detection: Mechanisms and Techniques in Photodynamic Therapy IX, 292.
- Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- Gorbenko, G., et al. (2025). Thermodynamic Characterization of the Association of Cyanine Dyes with DNA. Molecules, 30(15), 3456.
- LifeTein. Fluorescent Labelling with Cy5.
- Chandrasekaran, A. R., et al. (2016). Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage. Methods, 97, 30-38.
- BioVision. EZLabel Protein Cy5 Labeling Kit.
- Assay Genie. Protein Cy5 Labeling Kit (#BN01056).
- Ruixibiotech. CY5.5 NHS ester.
- SigutLabs. Cyanine5 NHS ester.
- Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules.
- Click Chemistry Tools. NHS ester labeling of amino biomolecules.
- Jena Bioscience. Cy5 Protein Labeling Kit.
- Antibodies.com. Cyanine 5.5 NHS ester.
- Gorka, A. P., et al. (2023). Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging. RSC Advances, 13(49), 34685-34693.
- de Souza, B. S., et al. (2014). Symmetrical and Asymmetrical Cyanine Dyes. Synthesis, Spectral Properties, and BSA Association Study. The Journal of Organic Chemistry, 79(11), 5038-5047.
- Walter, M., et al. (2018). A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. Chemical Science, 9(29), 6265-6273.
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ibiantech.com [ibiantech.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. lifetein.com [lifetein.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]
- 11. Cyanine 5.5 NHS ester (A270157) | Antibodies.com [antibodies.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 15. glenresearch.com [glenresearch.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. jenabioscience.com [jenabioscience.com]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. apexbt.com [apexbt.com]
- 21. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Cyanine5.5 NHS Ester Tetrafluoroborate: From Spectral Characterization to Bioconjugation
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Cyanine5.5 (Cy5.5) NHS ester tetrafluoroborate, a near-infrared (NIR) fluorescent dye crucial for in vitro and in vivo imaging applications. We will delve into its core spectral properties, the intricacies of its conjugation chemistry, and provide field-proven protocols to ensure robust and reproducible results in your laboratory.
Introduction to Cyanine5.5 and its Significance
Cyanine5.5 is a synthetic fluorescent dye belonging to the cyanine family, renowned for its high molar extinction coefficient and exceptional brightness in the near-infrared spectrum.[][] Its fluorescence in the NIR region (typically 700-900 nm) is particularly advantageous for biological imaging, as it minimizes autofluorescence from endogenous molecules in tissues and allows for deeper tissue penetration of light.[][3] The N-hydroxysuccinimide (NHS) ester functional group makes it an amine-reactive dye, enabling straightforward covalent labeling of biomolecules such as proteins, antibodies, and peptides.[4][5] This makes Cy5.5 NHS ester a valuable tool for a wide array of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging of small animals.[][3]
Spectral and Physicochemical Properties
A thorough understanding of the spectral and chemical characteristics of Cy5.5 NHS ester is paramount for designing and troubleshooting experiments. These properties dictate instrument settings, filter choices, and reaction conditions.
Excitation and Emission Spectra
The defining features of any fluorophore are its excitation and emission spectra. Cy5.5 exhibits a strong absorption peak in the far-red region of the spectrum and emits in the near-infrared. While the exact wavelengths can be influenced by the solvent environment and conjugation to a biomolecule, the typical spectral properties are summarized below.
Table 1: Quantitative Spectral and Physicochemical Properties of Cyanine5.5 NHS Ester
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~675 nm | [3][6] |
| Emission Maximum (λem) | ~694 - 710 nm | [3][7][8] |
| Molar Extinction Coefficient (ε) | ~198,000 - 209,000 M-1cm-1 | [8][9] |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | [7][8][9][10] |
| Molecular Weight | ~767.66 Da | [8] |
| Solubility | Soluble in organic solvents (DMSO, DMF); low solubility in water | [8][11] |
The high molar extinction coefficient is indicative of the dye's efficiency in absorbing light, contributing to its brightness. The quantum yield, while moderate, is sufficient for highly sensitive detection in various applications.
Factors Influencing Fluorescence
The fluorescence intensity and stability of Cy5.5 can be affected by several factors:
-
pH: Cy5.5 conjugates are generally stable and maintain their fluorescence in a pH range of 4 to 10.[12][13]
-
Solvent: The choice of solvent can subtly influence the spectral properties and reactivity of the dye.[13] For labeling reactions, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used to dissolve the NHS ester before adding it to the aqueous reaction buffer.[4]
-
Photostability: While Cy5.5 offers good photostability, like all fluorophores, it is susceptible to photobleaching under prolonged and intense illumination.[3][6] For demanding applications like single-molecule imaging, the use of photostabilizing agents can be beneficial.[14]
The Chemistry of Amine-Reactive Labeling
The utility of Cy5.5 NHS ester as a labeling reagent stems from the specific and efficient reaction of the N-hydroxysuccinimide ester with primary amines.
The NHS Ester Reaction Mechanism
The core of the conjugation process is a nucleophilic acyl substitution reaction. The unprotonated primary amine group (-NH₂), typically from the side chain of a lysine residue or the N-terminus of a protein, acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, covalent amide bond.[15][16]
Sources
- 3. Cyanine5.5 Dye | AxisPharm [axispharm.com]
- 4. apexbt.com [apexbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure and properties of CY5.5 Cyanine5.5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Cyanine 5.5 NHS ester (A270157) | Antibodies.com [antibodies.com]
- 9. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ibiantech.com [ibiantech.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. nbinno.com [nbinno.com]
- 14. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. glenresearch.com [glenresearch.com]
An In-Depth Technical Guide to Cyanine5.5 NHS Ester Tetrafluoroborate: Properties, Bioconjugation, and Characterization
Introduction
The conjugation of fluorescent dyes to biomolecules is a foundational technique in modern life sciences, enabling the visualization, tracking, and quantification of proteins, antibodies, and nucleic acids. Among the vast arsenal of available fluorophores, Cyanine5.5 (Cy5.5) has emerged as a particularly valuable tool for applications requiring detection in the near-infrared (NIR) spectrum. Its emission profile minimizes interference from cellular and tissue autofluorescence, facilitating high signal-to-noise ratios in complex biological systems, including in vivo imaging.
This technical guide provides a comprehensive overview of Cyanine5.5 N-hydroxysuccinimide (NHS) ester tetrafluoroborate, a reactive form of the dye engineered for the efficient and specific labeling of primary amines. We will delve into its core spectroscopic properties, the underlying chemistry of the conjugation reaction, a detailed, field-proven protocol for antibody labeling, and the critical post-labeling steps of purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of Cy5.5 for their specific applications.
Physicochemical and Spectroscopic Properties
Cyanine5.5 is a polymethine dye characterized by its long-wavelength excitation and emission, high molar extinction coefficient, and moderate quantum yield. The NHS ester derivative allows for the formation of a stable covalent amide bond with primary amino groups, such as the ε-amino group of lysine residues in proteins.
| Property | Value | Source(s) |
| Absorbance Maximum (λabs) | 673 nm | [1][2] |
| Emission Maximum (λem) | 707 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 209,000 M-1cm-1 | [1][2] |
| Fluorescence Quantum Yield (Φ) | 0.20 | [1][2] |
| Correction Factor (CF280) | 0.08 | [2] |
| Molecular Formula | C44H46BF4N3O4 | [1] |
| Molecular Weight | 767.7 g/mol | [1] |
| Solubility | Good in DMSO, DMF; Poor in water | [2][] |
The Chemistry of Amine-Reactive Labeling
Mechanism of Action: Nucleophilic Acyl Substitution
The conjugation of an NHS ester to a primary amine proceeds via a nucleophilic acyl substitution mechanism.[4][5] The unprotonated primary amine, acting as a nucleophile, attacks the electron-deficient carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) as a leaving group and forming a highly stable amide bond.[4][6]
Caption: Standard experimental workflow for protein labeling.
Detailed Step-by-Step Protocol: Labeling an Antibody
This protocol provides a robust method for labeling an IgG antibody (M.W. ~150,000 Da) with Cy5.5 NHS ester.
Preparation of Reagents
-
Protein Solution: Dialyze the antibody extensively against 0.1 M sodium bicarbonate buffer, pH 8.3. Ensure the final concentration is between 2-10 mg/mL. [7]* Dye Stock Solution: Immediately before use, dissolve the Cy5.5 NHS ester tetrafluoroborate in anhydrous DMSO to a concentration of 10 mg/mL. [7]Vortex gently to ensure complete dissolution.
-
Quenching Buffer: Prepare a 1.5 M Tris-HCl solution, pH 8.5.
Conjugation Reaction
-
Calculate Molar Ratio: For a starting 10:1 molar ratio of dye to antibody (1 mg IgG ≈ 6.67 nmol):
-
Moles of Dye Needed = 10 × 6.67 nmol = 66.7 nmol
-
Mass of Dye Needed = 66.7 nmol × 767.7 g/mol ≈ 51.2 µg
-
Volume of Dye Stock = 51.2 µg / 10 mg/mL ≈ 5.12 µL
-
-
Reaction Setup: To your antibody solution, add the calculated volume of the Cy5.5 dye stock solution dropwise while gently stirring.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light (e.g., by wrapping the vial in aluminum foil).
Quenching the Reaction
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM (e.g., add ~1/10th volume of 1.5 M Tris-HCl).
-
Incubate for an additional 15-30 minutes at room temperature to ensure any unreacted NHS ester is hydrolyzed or reacted with the Tris buffer. [5]
Purification of the Labeled Conjugate
It is critical to remove unreacted dye from the labeled protein to prevent inaccurate quantification and background signal in downstream applications. [8][]Size-exclusion chromatography is the most effective method. [10][11]
-
Column Preparation: Equilibrate a gel filtration column (e.g., Sephadex G-25) with 1X Phosphate Buffered Saline (PBS), pH 7.4. [7]2. Sample Loading: Carefully load the quenched reaction mixture onto the top of the column resin.
-
Elution: Elute the conjugate with PBS. The labeled antibody, being larger, will pass through the column in the void volume and elute first as a distinct colored band. The smaller, unreacted dye molecules will be retained by the resin and elute later.
-
Collection: Collect the fractions containing the colored protein conjugate. Pool the relevant fractions.
Characterization: Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the average number of dye molecules per protein, is the most important metric for characterizing the final product. It is determined spectrophotometrically. [7]
-
Measure Absorbance: Dilute a sample of the purified conjugate in PBS and measure its absorbance at 280 nm (A280) and at the dye's absorbance maximum, 673 nm (A673).
-
Calculate Protein Concentration: The dye absorbs slightly at 280 nm, so a correction must be applied to determine the true protein absorbance. [8] * Aprotein = A280 - (A673 × CF280)
-
Where CF280 for Cy5.5 is 0.08. [2] * Protein Concentration (M) = Aprotein / εprotein
-
(ε for IgG at 280 nm is ~210,000 M-1cm-1)
-
-
Calculate Dye Concentration:
An optimal DOL for most antibody applications is between 2 and 10. [7]Higher ratios can lead to fluorescence quenching and potential loss of antibody function. [12]
Storage and Stability
-
Dye Powder: Store Cy5.5 NHS ester tetrafluoroborate at -20°C, desiccated and protected from light. [2][13]* Dye Stock Solution: Freshly prepared stock solutions in anhydrous DMSO can be stored at -20°C for up to two weeks, but immediate use is strongly recommended to preserve reactivity. [7]Avoid freeze-thaw cycles.
-
Protein Conjugate: Store the purified conjugate at 4°C for short-term use (up to a few weeks) or at -20°C for long-term storage. Adding a stabilizer like bovine serum albumin (BSA) to 0.1% and/or glycerol to 50% can improve long-term stability. [8][14]
References
- Purification and Concentration of Dye-Protein Conjugates by Gel Filtration.
- Characterization of Fluorescently Labeled Protein with Electrospray Ionization-MS and Fluorescence Spectroscopy: How Random is Random Labeling?.
- Characterization of Fluorescently Labeled Protein with Electrospray Ionization-MS and Fluorescence Spectroscopy: How Random is Random Labeling?. PubMed. [Link]
- A Comprehensive Guide to Dye Conjugation: Techniques, Applic
- Characterization of Fluorescently Labeled Protein with Electrospray Ionization-MS and Fluorescence Spectroscopy.
- How Does Fluorescence Spectroscopy Detect Proteins?.
- Characterization of Fluorescent Proteins with Intramolecular Photostabiliz
- Do you have any advice to handle Cy 5 dye?
- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
- Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. [Link]
Sources
- 1. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]
- 2. ibiantech.com [ibiantech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 10. Purification and Concentration of Dye-Protein Conjugates by Gel Filtration | Nature [preview-nature.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lumiprobe.com [lumiprobe.com]
- 14. docs.aatbio.com [docs.aatbio.com]
In-Depth Technical Guide: Fluorescence Quantum Yield of Cyanine5.5 NHS Ester Tetrafluoroborate
For researchers, scientists, and drug development professionals, the precise selection and application of fluorescent probes are foundational to generating robust and reproducible data. Among the vast arsenal of available fluorophores, near-infrared (NIR) cyanine dyes, such as Cyanine5.5 (Cy5.5), have become indispensable for applications requiring deep tissue penetration and minimal background autofluorescence. This guide provides an in-depth technical examination of a critical performance metric for Cy5.5 NHS Ester Tetrafluoroborate: its fluorescence quantum yield. We will explore the core principles, influencing factors, and field-proven methodologies to empower you to maximize the potential of this versatile probe in your research.
Introduction to Cyanine5.5 NHS Ester and Fluorescence Quantum Yield
Cyanine5.5 is a polymethine dye characterized by a long conjugated chain, which is responsible for its distinct spectral properties in the near-infrared range. The N-hydroxysuccinimide (NHS) ester functional group makes it an amine-reactive probe, ideal for covalently labeling proteins, antibodies, and other biomolecules through the formation of stable amide bonds with primary amines, such as the ε-amino group of lysine residues.[1][2]
The fluorescence quantum yield (Φ) is the single most important parameter for quantifying the efficiency of a fluorophore. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[3][4]
Φ = (Number of Photons Emitted) / (Number of Photons Absorbed)
A quantum yield of 1.0 (100%) represents perfect efficiency, where every absorbed photon results in an emitted fluorescent photon. In reality, non-radiative decay pathways, such as internal conversion and photoinduced isomerization, compete with fluorescence, reducing the quantum yield.[5][6] For Cy5.5, a key non-radiative pathway is cis-trans isomerization around the polymethine chain, a process highly sensitive to the dye's local environment.[5][7]
Core Photophysical Properties of Cyanine5.5 NHS Ester
The performance of Cy5.5 NHS Ester is dictated by its spectral characteristics. While values can vary slightly between suppliers and measurement conditions, the typical properties provide a crucial baseline for experimental design.
| Parameter | Typical Value | Significance for Researchers |
| Excitation Maximum (λex) | ~673-684 nm[8][9] | Dictates the optimal laser line or filter for exciting the fluorophore. |
| Emission Maximum (λem) | ~693-710 nm[8] | Determines the appropriate emission filter or detector settings for signal collection. |
| Molar Extinction Coefficient (ε) | ~198,000 - 209,000 M⁻¹cm⁻¹[8][9] | A measure of how strongly the dye absorbs light at a given wavelength. Higher values contribute to greater brightness. |
| Fluorescence Quantum Yield (Φ) | ~0.20 - 0.28 [9][10][11] | Represents the efficiency of fluorescence. This value is highly dependent on the local environment. |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | Reacts with primary amines (e.g., lysine residues on proteins) at pH 8.3-9.0 to form stable amide bonds.[1][12] |
Note: The tetrafluoroborate salt form is commonly supplied and does not significantly alter the core spectral properties of the Cy5.5 chromophore.
Critical Factors Influencing Cy5.5 Quantum Yield
The reported quantum yield of ~0.2 is not a fixed constant. It is profoundly influenced by the dye's immediate molecular environment. Understanding these factors is key to optimizing experimental outcomes and interpreting results.
Solvent Viscosity and Polarity
One of the most significant factors affecting cyanine dyes is the viscosity of the solvent. Increased viscosity restricts the torsional motion of the polymethine chain, which is a primary mechanism for non-radiative decay (cis-trans isomerization).[6][13] This restriction reduces the efficiency of this non-radiative pathway, thereby increasing the fluorescence quantum yield.[5][10] Consequently, Cy5.5 will exhibit a higher quantum yield in viscous solvents like glycerol or when bound to a large macromolecule compared to a low-viscosity aqueous buffer.
Conjugation to Biomolecules
The act of conjugating Cy5.5 to a protein or antibody typically leads to an increase in its quantum yield.[10] This enhancement occurs for two primary reasons:
-
Increased Effective Viscosity : The covalent attachment to a large, slowly tumbling biomolecule sterically hinders the rotation of the polymethine chain.[13]
-
Local Environment : The specific amino acid residues surrounding the dye on the protein surface can create a microenvironment that further protects the dye from non-radiative decay pathways.
The final quantum yield of a Cy5.5-protein conjugate is therefore a unique property of that specific conjugate.
Aggregation and Quenching
At high concentrations or when labeling a protein at a high dye-to-protein ratio (Degree of Labeling), Cy5.5 molecules can form non-fluorescent H-aggregates. This self-quenching phenomenon leads to a significant reduction in the overall fluorescence signal and a lower apparent quantum yield. It is a critical consideration during the design of labeling protocols.
Environmental Conditions
-
Temperature : Increasing temperature generally decreases the quantum yield by increasing the rate of non-radiative decay processes.[10]
-
pH : Cy5.5 conjugates are relatively stable and fluorescent across a broad pH range, typically from pH 4 to 10.[2] However, the NHS ester labeling reaction itself is highly pH-dependent and requires alkaline conditions (pH 8.3-9.0) for efficient conjugation.[12]
-
Presence of Quenchers : Molecular oxygen and certain thiol-containing reducing agents can interact with the excited state of cyanine dyes, leading to photobleaching or the formation of long-lived dark states, which reduces fluorescence output.[7]
Experimental Protocols
Protocol 1: Measurement of Relative Fluorescence Quantum Yield
The most common and accessible method for determining quantum yield is the relative method, which compares the fluorescence of the sample to a well-characterized standard of known quantum yield (Φ_r).[4][14][15]
Principle
The method relies on the relationship described by the following equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) [14]
Where:
-
Φ is the quantum yield.
-
Grad is the gradient (slope) from a plot of integrated fluorescence intensity versus absorbance.
-
n is the refractive index of the solvent.
-
Subscripts s and r denote the sample and reference standard, respectively.
Step-by-Step Methodology
-
Select a Reference Standard : Choose a standard with absorption and emission profiles that overlap with Cy5.5. A suitable standard for Cy5.5 is Cresyl Violet in methanol (Φ ≈ 0.54) or IR-125 in DMSO (Φ ≈ 0.13).
-
Prepare Stock Solutions : Prepare concentrated stock solutions of your Cy5.5 sample and the reference standard in the same high-purity, spectroscopic-grade solvent (e.g., DMSO or ethanol).
-
Prepare Serial Dilutions : Create a series of 5-6 dilutions for both the sample and the standard in the desired final solvent (e.g., PBS). The absorbance of these solutions at the excitation wavelength must be kept below 0.1 AU to avoid inner filter effects.[4][16]
-
Measure Absorbance : Using a UV-Vis spectrophotometer, measure the full absorbance spectrum for each dilution. Record the absorbance value at the chosen excitation wavelength (e.g., 650 nm).
-
Measure Fluorescence Emission :
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution.
-
Crucially, the excitation wavelength, excitation and emission slit widths, and all other instrument parameters must be identical for all sample and reference measurements. [13]
-
-
Data Analysis :
-
For each spectrum, integrate the area under the fluorescence emission curve to get the Integrated Fluorescence Intensity (I).
-
Create two separate plots: Integrated Fluorescence Intensity vs. Absorbance for the sample and for the reference standard.
-
Perform a linear regression for each plot. The slope of the line is the gradient (Grad).[14][16]
-
Use the gradients, the known quantum yield of the reference, and the refractive indices of the solvents to calculate the quantum yield of your Cy5.5 sample using the equation above.
-
Protocol 2: Protein Labeling with Cy5.5 NHS Ester
This protocol provides a general workflow for conjugating Cy5.5 NHS ester to an antibody (e.g., IgG).
Materials
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.
-
Cy5.5 NHS Ester Tetrafluoroborate.
-
Anhydrous, high-purity DMSO.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5.
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0.
-
Purification Column: Spin desalting column (e.g., 7K MWCO).[1]
Step-by-Step Methodology
-
Prepare Antibody : Exchange the antibody into the Reaction Buffer (pH 8.5). Ensure the final concentration is at least 2 mg/mL to ensure efficient labeling.
-
Prepare Dye Stock : Immediately before use, dissolve the Cy5.5 NHS ester powder in anhydrous DMSO to create a 10 mg/mL or ~10 mM stock solution.[17][18]
-
Calculate Molar Ratio : Determine the desired molar excess of dye to protein. A starting point of a 10:1 to 20:1 molar ratio of dye to antibody is common for optimization.[1][18]
-
Labeling Reaction : Add the calculated volume of the Cy5.5 DMSO stock solution to the antibody solution while gently vortexing.
-
Incubation : Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quench Reaction : Stop the reaction by adding 1/10th volume of 1 M Tris-HCl, pH 8.0. The primary amines in Tris will react with any remaining NHS ester. Incubate for 15-30 minutes.[1]
-
Purification : Separate the labeled antibody from the unreacted "free" dye using a spin desalting column according to the manufacturer's instructions.
-
Characterization (Degree of Labeling) :
-
Measure the absorbance of the purified conjugate at 280 nm and ~675 nm (the λmax of the dye).
-
Calculate the Degree of Labeling (DOL) using the Beer-Lambert law and the following formula, which corrects for the dye's absorbance at 280 nm: Protein Conc. (M) = [A₂₈₀ - (A_dye_max × CF₂₈₀)] / ε_protein Dye Conc. (M) = A_dye_max / ε_dye DOL = Dye Conc. / Protein Conc. Where:
-
Trustworthiness & Field-Proven Insights
-
Self-Validation : The protocols described are designed to be self-validating. In quantum yield measurement, the linearity of the intensity vs. absorbance plot confirms that the measurements were taken in an appropriate concentration range.[14] For labeling, calculating the DOL is a critical quality control step to ensure reproducibility between batches. An optimal DOL for antibodies is typically between 2 and 8; higher ratios often lead to quenching and potential loss of antibody function.[19]
-
Expert Causality : Why use anhydrous DMSO? The NHS ester group is highly susceptible to hydrolysis. Any moisture in the solvent will deactivate the dye, reducing labeling efficiency.[1] Why quench with Tris? This step is essential to stop the reaction and prevent any labeling of target molecules in subsequent downstream assays.
-
Storage and Handling : Cy5.5 NHS ester is sensitive to light and moisture. It should be stored at -20°C, desiccated.[20][21] Stock solutions in anhydrous DMSO can be stored at -20°C for short periods but should be prepared fresh for best results.[17][18]
Conclusion
The fluorescence quantum yield of Cyanine5.5 NHS Ester Tetrafluoroborate is a dynamic parameter, not a static value. While its intrinsic efficiency is approximately 20-28% in aqueous solutions, this value is significantly modulated by environmental factors, most notably solvent viscosity and conjugation to macromolecules.[13][10] By understanding the photophysical principles and employing robust, self-validating protocols for measurement and conjugation, researchers can harness the full potential of this powerful near-infrared probe. Careful control over reaction conditions, meticulous purification, and quantitative characterization are paramount to achieving the bright, specific, and reproducible results required in advanced biological research and drug development.
References
- Title: Photophysics of Cyanine Dyes: Subnanosecond Relaxation Dynamics in Monomers, Dimers, and H- and J-Aggregates in Solution Source: The Journal of Physical Chemistry A URL: [Link]
- Title: Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments Source: PubMed Central URL: [Link]
- Title: Engineering the Photophysics of Cyanines by Chain C1′ Substituents Source: The Journal of Organic Chemistry URL: [Link]
- Title: Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments Source: Cambridge University Press & Assessment URL: [Link]
- Title: Photophysics of cyanine dyes: Subnanosecond relaxation dynamics in monomers, dimers, and H- and J-aggregates in solution Source: OSTI.GOV URL: [Link]
- Title: Relative and absolute determination of fluorescence quantum yields of transparent samples Source: OPUS Würzburg URL: [Link]
- Title: Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci Source: ISS URL: [Link]
- Title: DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE Source: Agilent Technologies URL: [Link]
- Title: Fluorescent properties of cyanine dyes as a matter of the environment Source: ResearchG
- Title: A Guide to Recording Fluorescence Quantum Yields Source: University of California, Irvine - Department of Chemistry URL: [Link]
- Title: Cyanine 5.5 NHS ester (A270157) Source: Antibodies.com URL: [Link]
- Title: Protocol: NHS Ester Labeling of Amino-Biomolecules Source: Interchim URL: [Link]
- Title: Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles Source: PubMed Central URL: [Link]
- Title: Cyanine5.5 NHS ester Source: Click Chemistry Tools URL: [Link]
- Title: Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange Source: PubMed Central URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. agilent.com [agilent.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyanine 5.5 NHS ester (A270157) | Antibodies.com [antibodies.com]
- 9. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. interchim.fr [interchim.fr]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Making sure you're not a bot! [opus4.kobv.de]
- 16. iss.com [iss.com]
- 17. apexbt.com [apexbt.com]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. This compound | Fluorescent Dye | 2375105-86-3 | Invivochem [invivochem.com]
- 21. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Molar Extinction Coefficient of Cyanine5.5 NHS Ester
Abstract
Cyanine5.5 (Cy5.5) NHS ester is a near-infrared (NIR) fluorescent dye crucial for labeling biomolecules in research and diagnostic applications.[1] Its utility stems from high molar extinction coefficient, spectral properties that minimize background autofluorescence, and a reactive N-hydroxysuccinimide (NHS) ester group for covalent conjugation to primary amines.[2][3] A precise understanding of its molar extinction coefficient (ε) is fundamental for accurate quantification, ensuring reproducibility in labeling reactions, and calculating the degree of labeling (DOL) of conjugates. This guide provides an in-depth analysis of the physicochemical properties of Cy5.5 NHS ester, detailed protocols for its experimental determination and use in bioconjugation, and expert insights into achieving consistent and reliable results.
Core Physicochemical Properties of Cyanine5.5 NHS Ester
The functionality of Cy5.5 NHS ester is dictated by its chemical structure and resulting spectroscopic characteristics. As a member of the cyanine dye family, it features a polymethine chain flanked by two indolenine rings. The NHS ester moiety provides reactivity towards nucleophilic primary amines, found on lysine residues and the N-terminus of proteins.[2][4]
Spectroscopic Profile
The defining features of a fluorophore are its absorbance and emission maxima, molar extinction coefficient, and quantum yield. These parameters for Cy5.5 NHS ester are summarized below. It is critical to note that these values can exhibit slight variations depending on the solvent environment and the specific manufacturer.
| Parameter | Value | Source |
| Molar Extinction Coefficient (ε) | ~190,000 - 209,000 M⁻¹cm⁻¹ | [2][5][6] |
| Excitation Maximum (λex) | ~673 - 684 nm | [1][5][6] |
| Emission Maximum (λem) | ~693 - 710 nm | [5][6][7] |
| Quantum Yield (Φ) | ~0.2 | [5][6] |
| Recommended Solvents | DMSO, DMF | [2][7] |
The Molar Extinction Coefficient (ε): A Deeper Look
The molar extinction coefficient is an intrinsic property of a substance that measures how strongly it absorbs light at a specific wavelength. It is a cornerstone of quantitative spectrophotometry, governed by the Beer-Lambert Law.[8][9]
Beer-Lambert Law: A = εcl
Where:
-
A is the absorbance (unitless)
-
ε is the molar extinction coefficient (in M⁻¹cm⁻¹)
-
c is the molar concentration of the substance (in M)
-
l is the optical path length of the cuvette (typically 1 cm)
The high molar extinction coefficient of Cy5.5 is a significant advantage, enabling sensitive detection even at low concentrations.[10] However, its accuracy is paramount. An incorrect ε value will lead to systematic errors in concentration determination and all subsequent calculations, such as the Degree of Labeling.
Experimental Determination of the Molar Extinction Coefficient
While vendor-provided specifications are a reliable starting point, experimental verification of the molar extinction coefficient in your specific buffer system is a best practice for rigorous quantitative studies. This process serves as a self-validating system for your dye stock.
Principle
The protocol is a direct application of the Beer-Lambert Law.[11] By preparing a series of dilutions of the dye with known concentrations and measuring their absorbance at the λmax, a standard curve can be generated. The slope of the linear regression of this curve (Absorbance vs. Concentration) will be equal to the molar extinction coefficient (assuming a 1 cm path length).[12]
Detailed Protocol
-
Materials and Reagents:
-
Cyanine5.5 NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
The aqueous buffer to be used in future experiments (e.g., 1X PBS, pH 7.4)
-
UV-Vis Spectrophotometer
-
Calibrated pipettes
-
1.5 mL microcentrifuge tubes
-
Quartz cuvette (1 cm path length)
-
-
Step 1: Prepare a Concentrated Stock Solution.
-
Accurately weigh out ~1 mg of Cy5.5 NHS ester.
-
Dissolve it in a precise volume of anhydrous DMSO (e.g., 100 µL) to create a concentrated stock solution.[13]
-
Causality: DMSO is used because Cy5.5 NHS ester has low aqueous solubility.[1][7] Using an anhydrous grade minimizes premature hydrolysis of the reactive NHS ester.
-
-
Step 2: Prepare an Intermediate Dilution.
-
Perform a significant dilution of the DMSO stock into your aqueous buffer of choice. For example, dilute 2 µL of the DMSO stock into 998 µL of PBS.
-
Causality: This step is crucial to minimize the percentage of organic solvent in the final measurement, as solvent polarity can affect spectral properties.[12] Aim for <1% DMSO in the final dilutions.
-
-
Step 3: Create a Serial Dilution Series.
-
Using the intermediate dilution, prepare a series of at least five dilutions in the aqueous buffer. For example, create 2-fold serial dilutions.
-
-
Step 4: Spectrophotometric Measurement.
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the instrument to perform a wavelength scan (e.g., from 500 nm to 800 nm) to determine the precise absorbance maximum (λmax) in your buffer.
-
Blank the spectrophotometer using the same aqueous buffer used for dilutions.
-
Measure the absorbance of each dilution at the determined λmax.
-
Trustworthiness: Ensure that the measured absorbance values fall within the linear range of the instrument (typically 0.1 - 1.5 A.U.).
-
-
Step 5: Data Analysis and Calculation.
-
Calculate the precise molar concentration of each dilution based on the initial weight and dilution factors.
-
Plot Absorbance (y-axis) vs. Molar Concentration (x-axis).
-
Perform a linear regression on the data points. The R² value should be >0.99.
-
The slope of the resulting line is the experimentally determined molar extinction coefficient (ε).
-
Workflow for Molar Extinction Coefficient Determination
Caption: Workflow for the experimental determination of ε.
Practical Application: Bioconjugation and Degree of Labeling (DOL)
The primary use of Cy5.5 NHS ester is the covalent labeling of proteins and other biomolecules.[14] The molar extinction coefficient is indispensable for quantifying the outcome of this reaction by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated per protein molecule.[15][16]
Protocol: Labeling a Protein with Cyanine5.5 NHS Ester
-
Protein Preparation:
-
The protein must be in an amine-free buffer (e.g., PBS or sodium bicarbonate).[17] Buffers like Tris or glycine will compete with the protein for reaction with the NHS ester and must be removed, typically by dialysis or buffer exchange.[3][17]
-
The reaction pH should be slightly basic, typically pH 8.0-9.0.[3][13]
-
Causality: At this pH, the primary amine groups (-NH₂) on lysine residues are deprotonated and thus sufficiently nucleophilic to attack the NHS ester, forming a stable amide bond.
-
-
Dye Preparation:
-
Immediately before use, dissolve the Cy5.5 NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.[18]
-
-
Conjugation Reaction:
-
Purification:
Workflow for Protein Conjugation and DOL Calculation
Caption: Workflow for protein labeling and analysis.
Calculating the Degree of Labeling (DOL)
The DOL is calculated from the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the λmax of the dye (~675 nm for Cy5.5).[15]
Step 1: Calculate the Molar Concentration of the Protein. A correction factor (CF) is required because the dye also absorbs light at 280 nm.[14][15] This CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax (A₂₈₀ / Amax). For Cy5.5, this is typically around 0.08-0.101.[1][14]
Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
Amax is the absorbance of the conjugate at the dye's λmax (~675 nm).
-
CF is the correction factor for the dye at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
Step 2: Calculate the Molar Concentration of the Dye.
Dye Conc. (M) = A_max / ε_dye
Where:
-
ε_dye is the molar extinction coefficient of the Cy5.5 dye.
Step 3: Calculate the DOL.
DOL = [Dye Conc. (M)] / [Protein Conc. (M)]
An optimal DOL is critical. Under-labeling results in a weak signal, while over-labeling can lead to fluorescence quenching and may alter the protein's biological activity.[15][19] For most antibodies, a DOL between 2 and 10 is recommended.[18]
Troubleshooting and Best Practices
-
Dye Precipitation: If the dye precipitates upon addition to the aqueous protein solution, ensure the DMSO/DMF volume is less than 10% of the total reaction volume.[13]
-
Low Labeling Efficiency: Confirm the pH of the reaction buffer is between 8.0 and 9.0. Ensure the protein solution is free of extraneous primary amines (e.g., Tris, glycine).
-
Inaccurate DOL: Incomplete removal of free dye is a common cause of artificially high DOL values. Ensure purification is thorough. Use an experimentally determined value for the dye's molar extinction coefficient for the highest accuracy.
-
Storage: Store Cy5.5 NHS ester desiccated and protected from light at ≤ -15°C.[13] Reconstituted DMSO stock solutions should be used promptly, as the NHS ester is susceptible to hydrolysis.[7][13]
Conclusion
The molar extinction coefficient of Cyanine5.5 NHS ester is a fundamental parameter that underpins its use in quantitative bioscience. A thorough understanding of its value, the factors that influence it, and the methods for its experimental determination are essential for researchers. By following validated protocols for both characterization and application in bioconjugation, scientists can ensure the generation of high-quality, reproducible data in fluorescence-based assays.
References
- Antibodies.com. Cyanine 5.5 NHS ester (A270157). Antibodies.com. [Link]
- Assay Genie. Protein Cy5 Labeling Kit (#BN01056). Assay Genie. [Link]
- StackExchange. (2019). Is Beer-Lambert law also valid for fluorescence and luminescence?. Chemistry Stack Exchange. [Link]
- ResearchGate. (2016). Can Beer Lambert law be applied to fluorescence based detection of enzyme activity?.
- Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
- Prahl, S. (2021). Beer–Lambert law for optical tissue diagnostics: current state of the art and the main limitations. Journal of Biomedical Optics. [Link]
- MtoZ Biolabs. How to Measure the Extinction Coefficient of a Fluorescent Protein. MtoZ Biolabs. [Link]
- NanoTemper Technologies.
- Google Patents. (1993). Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate.
- Pharmaxchange.info. Beer Lambert law. Pharmaxchange.info. [Link]
- ResearchGate. (2015). Does anyone know how to calculate the extinction coefficient of a fluorophore...?.
- PubMed. (2023). Method for measuring the extinction coefficient of fluorescing media within the emission band. PubMed. [Link]
Sources
- 1. ibiantech.com [ibiantech.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. interchim.fr [interchim.fr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cyanine 5.5 NHS ester (A270157) | Antibodies.com [antibodies.com]
- 6. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]
- 7. apexbt.com [apexbt.com]
- 8. Beer–Lambert law for optical tissue diagnostics: current state of the art and the main limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. lumiprobe.com [lumiprobe.com]
- 11. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. Cyanine 5.5 monosuccinimidyl ester [equivalent to Cy5.5® NHS ester] | AAT Bioquest [aatbio.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. assaygenie.com [assaygenie.com]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. nanotempertech.com [nanotempertech.com]
An In-depth Technical Guide to the Stability and Storage of Cyanine5.5 NHS Ester Tetrafluoroborate
This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling procedures for Cyanine5.5 (Cy5.5) NHS ester tetrafluoroborate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to ensure the successful application of this near-infrared (NIR) fluorescent dye in bioconjugation and other labeling applications.
Introduction: The Significance of Cyanine5.5 NHS Ester in Modern Research
Cyanine5.5 NHS ester is a highly valued fluorescent probe belonging to the cyanine dye family.[1] Its utility stems from its bright fluorescence emission in the near-infrared spectrum (excitation ~675 nm, emission ~694 nm), a region where biological tissues exhibit minimal autofluorescence, allowing for high signal-to-noise ratios in applications like in vivo imaging.[2][3] The N-hydroxysuccinimide (NHS) ester functional group makes it a powerful tool for covalently labeling biomolecules containing primary amines, such as proteins, antibodies, and amine-modified oligonucleotides, through the formation of a stable amide bond.[4][5]
However, the very reactivity that makes the NHS ester group effective for conjugation also renders the molecule susceptible to degradation, primarily through hydrolysis. Understanding the principles of its stability is therefore paramount to achieving reproducible and efficient labeling.
The Chemistry of Stability and Degradation
The stability of Cy5.5 NHS ester is governed by two main factors: the integrity of the cyanine dye core and the reactivity of the NHS ester group. While cyanine dyes like Cy5.5 are known for their good photostability, they can be sensitive to oxygen and pH.[3][6] The most immediate concern for researchers, however, is the hydrolysis of the NHS ester.
The Critical Role of the NHS Ester and Its Primary Degradation Pathway: Hydrolysis
The NHS ester is an activated ester designed to react with primary aliphatic amines (e.g., the ε-amine of a lysine residue on a protein).[7] This reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[5]
The primary competing reaction, and the main cause of reagent inactivation, is hydrolysis.[7] In the presence of water, the NHS ester will react with a water molecule instead of the intended amine. This results in the formation of a non-reactive carboxylic acid derivative of the dye and the release of NHS.[7] Once hydrolyzed, the dye can no longer participate in the desired conjugation reaction.
The rate of this undesirable hydrolysis is highly dependent on pH.[8] The half-life of a typical NHS ester can be hours at pH 7 but drops to mere minutes at a pH of 8.6 or higher.[8][9] This presents a delicate balance, as the amine-labeling reaction is most efficient at a slightly alkaline pH (typically 7.2 to 9) where the target primary amines are deprotonated and thus more nucleophilic.[7][8]
Core Directive: Storage and Handling for Maximum Stability
To mitigate degradation and ensure the potency of Cyanine5.5 NHS ester tetrafluoroborate, a strict adherence to proper storage and handling protocols is essential. These protocols are designed to minimize exposure to the key degradation factors: moisture, light, and elevated temperatures.
Long-Term Storage of Solid Compound
The solid, powdered form of Cy5.5 NHS ester is relatively stable when stored correctly. The following conditions are critical for long-term preservation of its reactivity.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Significantly slows down any potential degradation processes.[10][11][12] |
| Atmosphere | Desiccated (in a desiccator with a drying agent like silica gel) | To prevent hydrolysis from atmospheric moisture, which is the primary degradation pathway for the NHS ester.[11][13] |
| Light | Protected from light (in an amber vial or a dark container) | Cyanine dyes are susceptible to photobleaching.[11][12] |
Expert Insight: Before removing the vial from -20°C storage, it is crucial to allow it to equilibrate to room temperature for at least 20-30 minutes before opening.[11] This prevents atmospheric moisture from condensing on the cold powder, which would introduce water and accelerate hydrolysis.[11] After use, purging the vial with an inert gas like dry nitrogen or argon can further extend the reagent's shelf life by displacing moist air.[11]
Preparation and Storage of Stock Solutions
Due to the limited stability of the NHS ester in solution, it is highly recommended to prepare stock solutions immediately before use.[14] If a stock solution must be prepared in advance, stringent storage conditions are necessary.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | These polar aprotic solvents are effective at dissolving the dye without directly participating in the reaction. "Anhydrous" grade is critical to minimize the presence of water.[4][5] |
| Temperature | -80°C for up to 6 months; -20°C for up to 1 month | Lower temperatures drastically reduce the rate of any residual hydrolysis. |
| Storage Format | Small, single-use aliquots | This is the most critical practice to prevent degradation of the entire stock. Repeated freeze-thaw cycles and exposure to atmospheric moisture each time the main vial is opened will compromise the reagent.[15] |
Self-Validating System: To verify the activity of an older stock solution, one can perform a small-scale test conjugation with a non-critical protein and confirm labeling via spectroscopy or gel electrophoresis. A more direct method involves measuring the absorbance of the solution at 260 nm before and after intentional hydrolysis with a strong base (e.g., NaOH).[13] A significant increase in absorbance at 260 nm after hydrolysis indicates the release of NHS, confirming that the ester was active.[13]
Experimental Protocols: A Framework for Success
The following protocols are designed to maximize the efficiency of bioconjugation while minimizing the degradation of Cyanine5.5 NHS ester.
Workflow for Preparing Reagents
The following diagram illustrates the critical decision points and handling steps for preparing the dye and the molecule to be labeled.
Caption: Workflow for preparing Cy5.5 NHS ester and the target biomolecule.
Step-by-Step Bioconjugation Protocol
This protocol provides a general framework for labeling a protein with Cy5.5 NHS ester. The optimal dye-to-protein molar ratio may need to be determined empirically, but a starting point of 10:1 to 20:1 is common.[4]
-
Prepare the Reaction Buffer: Use an amine-free buffer such as 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, and adjust the pH to between 8.3 and 8.5.[4][16] Buffers containing primary amines like Tris are incompatible as they will compete for reaction with the dye.[8]
-
Prepare the Protein Solution: If necessary, perform a buffer exchange to transfer the protein into the reaction buffer. Adjust the protein concentration, typically to 1-10 mg/mL.[4]
-
Prepare the Dye Stock Solution: Immediately before initiating the reaction, dissolve the required amount of Cy5.5 NHS ester in anhydrous DMSO to a concentration of, for example, 10 mg/mL.[16]
-
Initiate the Reaction: Add the calculated volume of the dye stock solution to the protein solution while gently vortexing. The final concentration of DMSO should ideally be kept below 10% of the total reaction volume.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.[16] Alternatively, the reaction can be carried out overnight at 4°C.
-
Quench the Reaction: Stop the reaction by adding a quenching reagent that contains primary amines. A common choice is to add Tris-HCl to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.[7]
-
Purify the Conjugate: Remove unconjugated "free" dye using a spin desalting column or size-exclusion chromatography.[4] This step is crucial to prevent high background signals in downstream applications.
Logical Relationship of Factors Affecting Conjugation Efficiency
The success of the labeling reaction is a balancing act between promoting the desired amine reaction and preventing the competing hydrolysis reaction.
Caption: Factors influencing the outcome of the NHS ester conjugation reaction.
Conclusion: Best Practices for Reliability and Reproducibility
The chemical nature of this compound dictates that its stability is finite and highly dependent on environmental conditions. By understanding the mechanism of hydrolysis and implementing rigorous storage and handling protocols, researchers can protect the integrity of the reagent. The core principles are the stringent exclusion of moisture, protection from light, and storage at low temperatures. Preparing stock solutions in anhydrous solvents and using them as single-use aliquots are the most effective strategies to ensure that the dye remains reactive and capable of delivering the high-quality, reproducible results required in advanced scientific applications.
References
- AxisPharm. Cyanine5.5 Dye. [Link]
- Inceptive Mind.
- Yusi Medicine. Structure and properties of CY5.5 Cyanine5.5. [Link]
- Glen Research. Glen Report 32.26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]
- Harvard University.
- Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]
- Dave, R., et al. Cyanine fluorophore derivatives with enhanced photostability.
- Knecht, C., et al. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays. Sensors (Basel). [Link]
- ScienceDaily. Storing data as mixtures of fluorescent dyes. [Link]
- Raposo, M. M. M., et al. Symmetrical and Asymmetrical Cyanine Dyes.
- ResearchGate. The photostability study. Absorption intensity changes a) Cy5.5‐H and.... [Link]
- Oxford Academic. Recycling and Long-Term Storage of Fluorescence In Situ Hybridization Slides.
- ResearchGate. Absorption spectra of the dyes in buffer.
- Research Square.
- Wikipedia. Cyanine. [Link]
- MCE.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyanine5.5 Dye | AxisPharm [axispharm.com]
- 3. Structure and properties of CY5.5 Cyanine5.5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. ibiantech.com [ibiantech.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. apexbt.com [apexbt.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. docs.aatbio.com [docs.aatbio.com]
A Senior Application Scientist's Guide to Cyanine5.5 NHS Ester Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, enabling the covalent attachment of reporter molecules like Cyanine5.5 (Cy5.5) to proteins, antibodies, and other biomolecules. This guide provides a detailed examination of the core reaction mechanism between Cy5.5 NHS ester and primary amines. We will explore the chemical principles of nucleophilic acyl substitution, delve into the critical reaction kinetics, and discuss the parameters that govern conjugation efficiency. Authored from the perspective of a seasoned application scientist, this document moves beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help researchers optimize their labeling strategies, troubleshoot common issues, and ensure the generation of reliable, high-quality conjugates for downstream applications.
Introduction: The Power of Covalent Labeling
In modern molecular biology and drug development, the ability to fluorescently label biomolecules is paramount. It enables a vast array of applications, from immunoassays and flow cytometry to in vivo imaging and antibody-drug conjugate (ADC) development.[1][2] Cyanine5.5, a far-red fluorescent dye, is particularly valuable due to its high extinction coefficient and emission profile in a spectral region where cellular autofluorescence is minimal.[3]
The most robust method for attaching such dyes to proteins is through the formation of a stable, covalent bond. The reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is one of the most widely used and reliable methods to achieve this.[4] This guide focuses specifically on the Cy5.5 NHS ester, which selectively targets primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides, to form a chemically stable amide bond.[5][6] Understanding the intricacies of this reaction is critical for achieving optimal, reproducible results.
The Core Mechanism: A Tale of Nucleophilic Attack
The reaction between a Cy5.5 NHS ester and a primary amine is a classic example of nucleophilic acyl substitution .[1][] The process can be broken down into a few key steps:
-
Activation of the Amine: The reaction requires the primary amine (-NH₂) to be in its unprotonated, nucleophilic state.[5] At acidic or neutral pH, the amine is predominantly in its protonated, non-reactive ammonium form (-NH₃⁺). Increasing the pH deprotonates the amine, making the lone pair of electrons on the nitrogen atom available to act as a nucleophile.[5][8]
-
Nucleophilic Attack: The activated, electron-rich primary amine attacks the electron-deficient carbonyl carbon of the NHS ester. This forms a transient, unstable tetrahedral intermediate.
-
Collapse and Amide Bond Formation: The tetrahedral intermediate rapidly collapses. The N-hydroxysuccinimide group is an excellent leaving group and is expelled, resulting in the formation of a highly stable and irreversible amide bond linking the Cy5.5 dye to the target molecule.[1][4][]
The elegance of this chemistry lies in its selectivity and the stability of the final product. The resulting amide bond is as stable as a peptide bond, ensuring the fluorescent label remains attached throughout subsequent experimental manipulations.[][9]
Caption: The reaction mechanism of Cy5.5 NHS ester with a primary amine.
Kinetics and Critical Reaction Parameters
Achieving high conjugation efficiency is not merely about mixing reagents; it's a delicate balance of competing reactions. The primary desired reaction is aminolysis (the amine attacking the ester), but a significant competing reaction is hydrolysis , where water attacks and inactivates the NHS ester.[1][5][9] The success of your labeling experiment is determined by maximizing the rate of aminolysis relative to hydrolysis. This is governed by several key parameters.
| Parameter | Recommended Range | Rationale & Expert Insights |
| pH | 8.3 - 8.5 | This is the most critical parameter. Below pH 8, most primary amines are protonated (-NH₃⁺) and non-nucleophilic, drastically slowing the reaction.[5] Above pH 9.0, the rate of NHS ester hydrolysis increases dramatically, consuming the reagent before it can react with the amine.[8][9] The pH 8.3-8.5 range is the optimal compromise, maximizing the concentration of reactive amines while minimizing hydrolysis.[5][10] |
| Buffer Choice | Phosphate, Bicarbonate, Borate, HEPES | Crucially, avoid buffers containing primary amines , such as Tris or glycine.[1][9] These will compete with your target molecule, significantly reducing labeling efficiency. If your protein is in a Tris-based buffer, a buffer exchange is mandatory before labeling.[1] |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | The optimal ratio is empirical and depends on the number of available lysines and the desired Degree of Labeling (DOL). A 10:1 ratio is a common starting point for antibodies.[2][11] Using a molar excess of the dye drives the reaction towards completion, favoring aminolysis over hydrolysis, especially at lower protein concentrations.[4] |
| Protein Concentration | 2 - 10 mg/mL | Higher protein concentrations favor the desired bimolecular reaction (aminolysis) over the unimolecular competing reaction (hydrolysis).[12] Working with dilute protein solutions (<1 mg/mL) is a common cause of low labeling efficiency.[8] |
| Temperature & Time | 1-4 hours at RT, or overnight at 4°C | The reaction proceeds faster at room temperature.[10] Incubation at 4°C can be used to slow down both aminolysis and hydrolysis, which can be useful for very sensitive proteins or to conveniently leave reactions overnight.[9] |
| Solvent | Anhydrous DMSO or DMF | Cy5.5 NHS ester is typically dissolved in a small amount of a dry, water-miscible organic solvent like DMSO or DMF before being added to the aqueous protein solution.[10][13] Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid protein denaturation.[11] |
A Self-Validating Experimental Workflow
A trustworthy protocol is one that has built-in validation. This workflow incorporates the calculation of the Degree of Labeling (DOL), a critical quality control step to ensure reproducibility.
Caption: A validated workflow for Cy5.5 conjugation and characterization.
Step-by-Step Protocol:
-
Protein Preparation :
-
Cy5.5 NHS Ester Preparation :
-
Conjugation Reaction :
-
Calculate the required volume of the dye stock solution to achieve the desired molar excess (e.g., 10:1 dye-to-protein).
-
Add the calculated volume of dye solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.[10]
-
-
Purification :
-
Characterization: Calculating the Degree of Labeling (DOL) :
-
The DOL is the average number of dye molecules conjugated to each protein molecule.[3][15] An optimal DOL is critical; under-labeling yields a weak signal, while over-labeling can cause fluorescence quenching and affect protein function.[3][16]
-
Measure the absorbance of the purified conjugate solution using a spectrophotometer at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5.5 (~673 nm, A_max).[3][14]
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:
-
Protein Conc. (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
-
Where CF₂₈₀ is the correction factor for the dye at 280 nm (typically ~0.04 for Cy5.5) and ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[3]
-
-
Calculate the dye concentration:
-
Dye Conc. (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy5.5 (~250,000 M⁻¹cm⁻¹).[14]
-
-
Calculate the DOL:
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
-
Troubleshooting Common Issues
-
Problem: Low Labeling Efficiency / Low DOL
-
Cause 1: Suboptimal pH. Verify the pH of your reaction buffer is between 8.3 and 8.5.[8]
-
Cause 2: Competing Nucleophiles. Ensure your buffer is free of Tris, glycine, or other primary amines.[8][17]
-
Cause 3: Hydrolyzed NHS Ester. Use freshly prepared dye stock solution. Do not store NHS esters in aqueous solutions.[10] Ensure the DMSO or DMF used is anhydrous.
-
Cause 4: Low Protein Concentration. Concentrate your protein to >2 mg/mL if possible.[8]
-
-
Problem: Protein Precipitation
-
Cause 1: High Organic Solvent Concentration. Ensure the volume of DMSO/DMF added is less than 10% of the total reaction volume.[11]
-
Cause 2: Over-labeling. A very high DOL can alter the protein's solubility. Reduce the molar ratio of dye-to-protein in the reaction.
-
Conclusion
The conjugation of Cyanine5.5 to biomolecules via NHS ester chemistry is a powerful and widely used technique. However, its success hinges on a solid understanding of the underlying chemical mechanism and the interplay of reaction kinetics. By carefully controlling pH, using amine-free buffers, optimizing reactant concentrations, and validating the final product by calculating the Degree of Labeling, researchers can move from anecdotal success to a robust, reproducible methodology. This guide provides the foundational knowledge and practical insights necessary to master this essential bioconjugation technique, ensuring the generation of high-quality fluorescent probes for cutting-edge research and development.
References
- Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. [Link]
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]
- Cline, G. W., & Hanna, S. B. (1988). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Journal of Organic Chemistry, 53(15), 3583-3586. [Link]
- Assay Genie. (2019). Protein Cy5 Labeling Kit (#BN01056). [Link]
- Cline, G. W., & Hanna, S. B. (1988). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. Journal of the American Chemical Society. [Link]
- Mako, T. L., et al. (2014).
- Xia, Y., et al. (2010). Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. Journal of the American Society for Mass Spectrometry. [Link]
- Cline, G. W., & Hanna, S. B. (1987). The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Journal of the American Chemical Society. [Link]
- StackExchange. (2012). Side reactions of N-hydroxysuccinimide esters with nucleophiles. [Link]
- Abberior Instruments. (n.d.). Degree of labeling (DOL) step by step. [Link]
- NanoTemper Technologies. (n.d.).
- Frese, C. K., et al. (2017). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Analytical Chemistry. [Link]
- Wang, Y., et al. (2020). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. Bioengineered. [Link]
- Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Degree of labeling (DOL) step by step [abberior.rocks]
- 16. nanotempertech.com [nanotempertech.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Biomolecule Labeling with Cyanine5.5 NHS Ester
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for the successful conjugation of Cyanine5.5 N-hydroxysuccinimide (NHS) ester to biomolecules. Moving beyond a simple recitation of steps, this document elucidates the critical scientific principles underpinning each stage of the process, empowering users to optimize labeling strategies, troubleshoot challenges, and ensure the generation of high-quality, reproducible conjugates.
Part 1: Foundational Principles
1.1. The Strategic Advantage of Cyanine5.5
Cyanine5.5 (Cy5.5) is a fluorescent dye belonging to the cyanine family, renowned for its utility in biological imaging and quantification. Its key advantage lies in its spectral properties—it absorbs and emits light in the far-red and near-infrared (NIR) regions of the spectrum.[1][2] This is a region where autofluorescence from endogenous biomolecules and cellular components is minimal, leading to a significantly improved signal-to-noise ratio in sensitive applications such as in vivo imaging, flow cytometry, and fluorescence microscopy.[3][4]
The selection of a fluorophore is the first critical decision in experimental design. The choice of Cy5.5 is a strategic one, aimed at maximizing sensitivity and clarity. Its high molar extinction coefficient and good quantum yield contribute to bright, robust signals, making it an excellent alternative to other dyes in the same spectral class, such as Alexa Fluor 680 and DyLight 680.[1][3]
Table 1: Spectroscopic and Chemical Properties of Cyanine5.5
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~675 nm | [5] |
| Emission Maximum (λem) | ~694 nm | [5] |
| Molar Extinction Coefficient | ~190,000 - 198,000 M⁻¹cm⁻¹ | [2][6] |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | [6][7] |
| Reactivity Target | Primary Amines (-NH₂) | [6][7] |
| Recommended Storage | -20°C, Desiccated, Protected from Light | [8][9] |
1.2. The Chemistry of NHS Ester Conjugation: A pH-Dependent Reaction
The power of Cy5.5 NHS ester as a labeling reagent lies in its ability to form a stable, covalent amide bond with primary amines on biomolecules.[10] These target amines are predominantly found as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins and peptides.[11] The reaction is a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[11]
The efficiency of this reaction is critically dependent on pH.[7]
-
Below pH 8: The primary amine is largely protonated (-NH₃⁺). In this state, it is no longer a strong nucleophile, and the labeling reaction efficiency is drastically reduced.[11]
-
Above pH 9: The rate of hydrolysis of the NHS ester itself increases significantly. The ester reacts with hydroxide ions in the buffer, rendering it incapable of reacting with the amine. This competing reaction reduces the overall yield of the desired conjugate.[7][11]
Therefore, the optimal pH for the reaction is a carefully controlled compromise, typically between 8.3 and 8.5 , to ensure the amine is sufficiently deprotonated for reaction while minimizing hydrolysis of the dye.[7][12] This causality is the single most important parameter for successful conjugation.
Figure 1: Reaction of Cy5.5 NHS ester with a primary amine.
Part 2: Pre-Labeling Experimental Design
A successful conjugation is determined long before the dye is added to the biomolecule. Meticulous preparation is the cornerstone of a self-validating protocol.
2.1. Biomolecule Preparation: The Cornerstone of Success
The purity and buffer composition of your target biomolecule are non-negotiable prerequisites.
-
Purity: The biomolecule of interest should be of high purity (>95%). Contaminating proteins or other molecules containing primary amines will compete for the Cy5.5 NHS ester, leading to lower labeling efficiency and a heterogeneous product.[3]
-
Buffer Composition (The Amine-Free Imperative): The biomolecule must be in an amine-free buffer. Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine contain primary amines and will react directly with the NHS ester, quenching the reaction.[1][3] Similarly, preservatives like sodium azide can interfere with the reaction.[1]
-
Concentration: For efficient labeling, the biomolecule concentration should ideally be between 2-10 mg/mL.[6][7]
2.2. Reagent Preparation & Handling
Cy5.5 NHS ester is sensitive to moisture. The NHS ester group can readily hydrolyze when exposed to water, rendering the dye inactive.
-
Stock Solution: Immediately before use, dissolve the Cy5.5 NHS ester in a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10 mg/mL or 10 mM).[1][6][14]
-
Causality: Using an organic solvent minimizes water exposure and allows for the addition of a small volume of dye to the aqueous reaction buffer, preventing significant solvent effects on the biomolecule.
-
Storage: Unused stock solutions should be aliquoted into single-use volumes and stored at -20°C, protected from light and moisture.[1][14] Avoid repeated freeze-thaw cycles.[1]
2.3. Calculating Molar Excess
The degree of labeling (DOL)—the average number of dye molecules per biomolecule—is controlled by the molar ratio of dye to biomolecule in the reaction.
-
Starting Point: A molar excess of 8- to 20-fold of dye-to-protein is a common starting point for antibody labeling.[7][15]
-
Consequences:
-
Optimization: The optimal ratio must be determined empirically for each specific biomolecule and application. It is often advisable to perform pilot reactions at three different molar ratios (e.g., 5:1, 10:1, 20:1) to identify the best condition.[6]
Part 3: The Experimental Workflow: A Validating System
This section outlines a complete, self-validating workflow from labeling to purification.
Figure 2: Experimental workflow for Cy5.5 labeling.
3.1. Step-by-Step Labeling Protocol (Antibody Example)
This protocol is a robust starting point for a 1 mg scale antibody (e.g., IgG, MW ~150 kDa) labeling reaction.
-
Biomolecule Preparation: Ensure the antibody is at a concentration of 2-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.
-
Dye Preparation: Immediately before use, dissolve Cy5.5 NHS ester in anhydrous DMSO to make a 10 mM stock solution.[6]
-
Molar Ratio Calculation: Determine the volume of dye stock needed. For a 10:1 molar ratio with 1 mg of IgG:
-
Moles of IgG = (0.001 g) / (150,000 g/mol ) = 6.67 nmol
-
Moles of Dye needed = 10 * 6.67 nmol = 66.7 nmol
-
Volume of 10 mM Dye Stock = (66.7 nmol) / (10,000 nmol/mL) = 6.67 µL
-
-
Reaction: Add the calculated volume of Cy5.5 NHS ester stock solution to the antibody solution while gently vortexing.[15]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[15]
-
Quenching: Stop the reaction by adding a final concentration of 50-100 mM Tris-HCl, pH 8.0. Incubate for 15-30 minutes at room temperature.[6][15] This step scavenges any unreacted NHS ester.
3.2. Protocol Adaptations for Oligonucleotides
For labeling amine-modified oligonucleotides, the principles are the same but the scale and concentrations differ.
-
Oligo Preparation: Dissolve the lyophilized 5'- or 3'-amino-modified oligonucleotide in the labeling buffer (e.g., 0.1 M sodium carbonate, pH 9.0) to a final concentration of 0.3-0.8 mM.[4][9]
-
Reaction: Add the Cy5.5 NHS ester stock to the oligonucleotide solution and incubate for at least 2 hours at room temperature, protected from light.[4][14]
-
Purification: Unconjugated dye can be removed by ethanol precipitation or, for higher purity, HPLC.[9][11]
3.3. Purification: Isolating the Conjugate
Purification is a mandatory step to remove unconjugated "free" dye.[15] Failure to do so results in high background fluorescence and inaccurate DOL calculations. Spin desalting columns are a rapid and effective method for molecules >7 kDa.[15][17]
Protocol for Spin Desalting Column Purification (e.g., Zeba™ 7K MWCO)
-
Column Preparation: Snap off the column's bottom closure and loosen the cap. Place it in a collection tube. Centrifuge at 1,500 x g for 1 minute to remove the storage solution.[17]
-
Equilibration (Optional but Recommended): Add your desired final buffer (e.g., PBS) to the column and centrifuge again. Repeat 2-3 times to ensure the conjugate is eluted into the correct buffer.[17]
-
Sample Loading: Place the column in a new, clean collection tube. Slowly apply the entire quenched reaction mixture to the center of the compacted resin bed.[17]
-
Elution: Centrifuge at 1,500 x g for 2 minutes to collect the purified conjugate. The smaller, unconjugated dye molecules are retained by the resin, while the larger, labeled biomolecule is eluted.[15][17]
Part 4: Post-Labeling Quality Control & Data Analysis
4.1. Characterization I: Determining the Degree of Labeling (DOL)
The DOL is the most critical quality metric for your conjugate. It is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5).[1][16]
Protocol for DOL Calculation
-
Spectrophotometry: Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5.5 (~675 nm, A_max). Blank the instrument with the elution buffer.[16]
-
Calculation: Use the following formulas, derived from the Beer-Lambert law.
Table 2: Formulas for Calculating Degree of Labeling (DOL)
| Step | Formula | Description |
| 1 | Protein Conc. (M) = [A₂₈₀ - (A_max * CF)] / ε_protein | Calculates the molar concentration of the protein, correcting for the dye's absorbance at 280 nm.[15][16] |
| 2 | Dye Conc. (M) = A_max / ε_dye | Calculates the molar concentration of the Cy5.5 dye.[15][16] |
| 3 | DOL = Dye Conc. (M) / Protein Conc. (M) | Calculates the molar ratio of dye to protein.[15][16] |
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[15]
-
ε_dye: Molar extinction coefficient of Cy5.5 at its λ_max (~190,000 M⁻¹cm⁻¹).[6]
-
CF: Correction Factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). For Cy5.5, this is typically ~0.03-0.05.[15]
An optimal DOL for most antibody applications is between 2 and 10.[1][16]
4.2. Characterization II: Assessing Purity and Integrity
-
SDS-PAGE: Running the conjugate on an SDS-PAGE gel can provide a visual confirmation of labeling. The labeled protein band should be clearly visible as a colored band (if concentrated enough) or by fluorescence imaging of the gel, confirming the dye is covalently attached to the protein. It also serves as a check for aggregation (bands in the stacking gel) or degradation.[2][18]
-
HPLC: For a more rigorous, quantitative assessment of purity, size-exclusion or reverse-phase HPLC can be used. This can separate the labeled conjugate from any remaining free dye, aggregates, or unlabeled protein.[10][18]
Part 5: Troubleshooting & Field-Proven Insights
Figure 3: Decision tree for troubleshooting common issues.
Table 3: Troubleshooting Guide for Cy5.5 Labeling
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency / Low DOL | 1. Interfering substances: Buffer contains primary amines (Tris, glycine).[3][8] 2. Incorrect pH: pH of the reaction buffer is below 8.0.[7][8] 3. Inactive Dye: NHS ester was hydrolyzed by moisture.[8] | 1. Perform buffer exchange into an amine-free buffer (e.g., 0.1 M sodium bicarbonate).[3] 2. Verify and adjust buffer pH to 8.3-8.5.[7] 3. Prepare fresh dye stock in anhydrous DMSO immediately before use. Store dye desiccated.[6][8] |
| Protein Precipitation During/After Labeling | 1. Over-labeling: High DOL can alter protein charge and increase hydrophobicity, leading to aggregation.[8] 2. Solvent Effect: Adding too large a volume of organic solvent (DMSO/DMF) can denature the protein. | 1. Reduce the molar excess of dye in the reaction. Perform a titration to find the optimal ratio.[8] 2. Use a more concentrated dye stock to minimize the volume added (should be <10% of total reaction volume). Add the dye stock slowly while vortexing. |
| High Background in Downstream Assays | 1. Incomplete Purification: Free, unconjugated dye is present in the final product.[15] | 1. Ensure the purification method is appropriate for the biomolecule size (e.g., 7K MWCO for antibodies).[17] Repeat the purification step (e.g., pass through a second desalting column). |
Part 7: References
-
Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]
-
Glen Research. (n.d.). GENERAL PROCEDURE FOR LABELLING OF AMINO-MODIFIED OLIGONUCLEOTIDES. Retrieved from [Link]
-
Patsnap. (2025). How to Test for Protein Purity Using SDS-PAGE or HPLC. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Cedarlane Labs. (n.d.). GUIDE TO ANTIBODY LABELING AND DETECTION METHODS. Retrieved from [Link]
-
Antibodies.com. (n.d.). Cyanine 5.5 NHS ester. Retrieved from [Link]
-
Bio-Synthesis Inc. (n.d.). Cy5.5 Fluorescent Dye Oligonucleotide Labeling. Retrieved from [Link]
-
Springer. (2012). Fluorescent Labeling of Proteins and Its Application to SDS-PAGE and Western Blotting. Retrieved from [Link]
-
Stratech. (n.d.). RPE-CY5-IgG Conjugation Kit. Retrieved from [Link]
-
JoVE. (n.d.). Fluorescent Labeling of Proteins and Its Application to SDS-PAGE and Western Blotting. Retrieved from [Link]
Sources
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Fluorescent labeling of proteins and its application to SDS-PAGE and western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 4. glenresearch.com [glenresearch.com]
- 5. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.tocris.com [resources.tocris.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. SDS-PAGE vs. HPLC: Which Method Is More Suitable for Protein Purity Assessment? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Cy5.5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 12. interchim.fr [interchim.fr]
- 13. fortislife.com [fortislife.com]
- 14. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
Introduction: Illuminating Biology in the Near-Infrared Spectrum
An In-Depth Technical Guide to Cyanine5.5 NHS Ester for In Vivo Imaging
In vivo fluorescence imaging is a powerful, non-invasive modality that allows for the real-time visualization of biological processes within a living organism. Its utility, however, is fundamentally constrained by the optical properties of biological tissues. Light in the visible spectrum is heavily absorbed by endogenous chromophores like hemoglobin and melanin, and is subject to significant scattering, limiting tissue penetration and resulting in high background noise. To circumvent these limitations, researchers have turned to the near-infrared (NIR) window, typically defined as the spectral range between 700 and 900 nm.[1][2] Within this "optical window," light absorption and autofluorescence from tissues are dramatically reduced, enabling deeper penetration and a significantly improved signal-to-background ratio—prerequisites for sensitive in vivo analysis.[1][3]
Cyanine5.5 (Cy5.5) is a fluorescent dye that operates squarely within this advantageous NIR window, making it a cornerstone for developing targeted imaging agents.[4] To be effective, however, this dye must be attached to a biomolecule—such as an antibody, peptide, or small molecule—that can navigate to a specific biological target. This is where Cyanine5.5 N-hydroxysuccinimide (NHS) ester becomes an indispensable tool. The NHS ester is an amine-reactive functional group that enables the straightforward, covalent conjugation of the Cy5.5 fluorophore to a wide array of targeting moieties.[5][6]
This guide, from the perspective of a Senior Application Scientist, provides a comprehensive technical examination of Cyanine5.5 NHS ester. We will delve into its core physicochemical properties, provide a robust, field-proven protocol for bioconjugation, and discuss its practical application and limitations in the context of preclinical in vivo imaging for researchers, scientists, and drug development professionals.
Core Physicochemical Properties of Cyanine5.5
The suitability of a fluorophore for in vivo imaging is dictated by its intrinsic photophysical and chemical properties. For Cy5.5, these characteristics are exceptionally well-aligned with the demands of deep-tissue imaging.
-
Spectral Profile (Excitation/Emission): Cy5.5 has an excitation maximum around 673-675 nm and an emission maximum around 693-707 nm.[6][7][8] This positions it firmly in the NIR-I window, minimizing interference from tissue autofluorescence which typically drops off above 650 nm.
-
Molar Extinction Coefficient (ε): This value represents the molecule's ability to absorb photons. Cy5.5 boasts a very high molar extinction coefficient (typically ≥190,000 M⁻¹cm⁻¹), which is a key contributor to the brightness of its conjugates.[6][9] A higher ε means more efficient light absorption, leading to a stronger fluorescent signal.
-
Fluorescence Quantum Yield (Φ): The quantum yield is the ratio of photons emitted to photons absorbed. Cy5.5 has a respectable quantum yield of approximately 0.2 in aqueous environments.[6][8] While not the highest among all fluorophores, its combination of a high extinction coefficient and this quantum yield results in bright, readily detectable conjugates.
-
Solubility and Stability: The standard Cy5.5 NHS ester is soluble in organic solvents like DMSO and DMF, which are used to prepare stock solutions for labeling reactions.[6][8] Sulfonated versions offer improved water solubility, which can be advantageous for labeling proteins that are sensitive to organic co-solvents and can help reduce aggregation.[9][10] The resulting conjugates are pH-insensitive across a broad physiological range (pH 4-10).[9][11]
These properties collectively make Cy5.5 an excellent choice for in vivo applications, offering high sensitivity and deep tissue imaging capabilities.[12]
Data Summary: Physicochemical Properties of Cyanine5.5
| Property | Typical Value | Significance for In Vivo Imaging |
| Excitation Maximum (λex) | ~675 nm | Falls within the NIR window, minimizing tissue autofluorescence. |
| Emission Maximum (λem) | ~694 - 707 nm | Enables deep tissue penetration of the emitted signal.[6][8][9] |
| Molar Extinction Coefficient (ε) | ≥190,000 M⁻¹cm⁻¹ | High light-absorbing capability contributes to a bright signal.[8][9] |
| Fluorescence Quantum Yield (Φ) | ~0.20 | Efficient conversion of absorbed light into emitted fluorescence.[6][8] |
| Recommended Storage | ≤ -15°C, desiccated, protected from light | Critical for maintaining the reactivity of the NHS ester group.[6][13] |
| Solubility (NHS Ester) | DMSO, DMF | Used to prepare concentrated stock solutions for labeling reactions.[6][7] |
The Chemistry of Bioconjugation: Cyanine5.5 NHS Ester
The utility of Cy5.5 as an imaging agent is unlocked through its covalent attachment to a targeting biomolecule. The NHS ester functional group provides a highly efficient and specific mechanism for achieving this.
The NHS ester reacts with primary amines (–NH₂), such as those found on the side chain of lysine residues and the N-terminus of proteins, to form a stable, covalent amide bond.[5][14] This reaction is highly efficient under mild alkaline conditions (typically pH 8.0-9.0), which deprotonates the primary amine, increasing its nucleophilicity and facilitating the attack on the NHS ester.[14][15] The N-hydroxysuccinimide group is released as a soluble, non-interfering byproduct.
The causality behind choosing the correct reaction conditions is critical. An amine-free buffer (e.g., phosphate-buffered saline or sodium bicarbonate) is mandatory, as buffers containing primary amines (like Tris or glycine) will compete with the target protein for reaction with the dye, drastically reducing labeling efficiency.[16]
Caption: Mechanism of Cy5.5 NHS ester conjugation with a protein's primary amine.
Experimental Protocol: Antibody Labeling with Cyanine5.5 NHS Ester
This protocol provides a self-validating system for the robust labeling of an antibody (e.g., IgG). The key is to control the reaction parameters to achieve a desired Degree of Labeling (DOL), which is the average number of dye molecules per antibody.
Materials and Reagents
-
Antibody: Purified, 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[14] Avoid buffers containing Tris, glycine, or preservatives like sodium azide. The presence of stabilizing proteins like BSA must be removed.[13][16]
-
Cyanine5.5 NHS ester: Stored at < -15°C, desiccated and protected from light.[13]
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5.[14]
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).[14]
-
Purification: Spin desalting columns (e.g., 7K MWCO).[14]
Experimental Workflow
Caption: Workflow for antibody conjugation with Cyanine5.5 NHS ester.
Step-by-Step Methodology
Step 3.1: Antibody and Dye Preparation (The Foundation)
-
Prepare the Antibody: Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer like PBS. If necessary, perform a buffer exchange using a spin column.
-
Adjust pH: For the labeling reaction, the pH must be alkaline. Add 1/10th the volume of 1 M Sodium Bicarbonate (pH 9.0) to your antibody solution to raise the final pH to ~8.5.[16] This step is critical for efficient amine reactivity.
-
Prepare Dye Stock: Allow the vial of Cyanine5.5 NHS ester to warm to room temperature before opening to prevent moisture condensation. Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO.[13] This stock must be prepared fresh, as the NHS ester is susceptible to hydrolysis.
Step 3.2: The Conjugation Reaction (Controlled Stoichiometry)
-
Calculate Molar Ratio: The optimal molar ratio of dye to antibody is crucial. A starting point of a 10:1 to 20:1 molar excess of dye to protein is recommended for IgG antibodies.[13][14] Over-labeling can lead to protein aggregation and loss of function, while under-labeling results in a weak signal.
-
Initiate Reaction: Add the calculated volume of the Cy5.5 NHS ester stock solution to the pH-adjusted antibody solution. Mix gently by pipetting. Ensure the final DMSO concentration remains below 10% of the total reaction volume to prevent protein denaturation.[13]
-
Incubate: Allow the reaction to proceed for 1 hour at room temperature, protected from light.[13] Gentle rotation can enhance mixing.
Step 3.3: Purification (Separating Signal from Noise)
-
Prepare Spin Column: Prepare a spin desalting column according to the manufacturer's instructions. This involves hydrating the resin and removing the storage buffer by centrifugation.
-
Remove Free Dye: Purification is essential to remove unconjugated "free" dye, which can cause high background signals and inaccurate characterization.[14] Load the entire reaction mixture onto the center of the prepared spin column.
-
Collect Conjugate: Centrifuge the column as per the manufacturer's protocol. The larger Cy5.5-antibody conjugate will elute, while the smaller, unconjugated dye molecules are retained in the column resin.
Step 3.4: Characterization (Validating the Product)
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5).
-
Calculate Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein. It is calculated using the Beer-Lambert law:
Protein Concentration (M) = [A₂₈₀ – (A₆₇₅ × CF₂₈₀)] / ε_protein
Dye Concentration (M) = A₆₇₅ / ε_dye
DOL = Dye Concentration / Protein Concentration
Where:
-
A₂₈₀ and A₆₇₅: Absorbance values at 280 nm and 675 nm.
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
-
ε_dye: Molar extinction coefficient of Cy5.5 at ~675 nm (~209,000 M⁻¹cm⁻¹).[6][8]
-
CF₂₈₀: Correction factor to account for the dye's absorbance at 280 nm (A₂₈₀ of dye / A₆₇₅ of dye; for Cy5.5 this is typically around 0.08).[6]
-
An optimal DOL for an IgG antibody is typically between 3 and 8.
Application and Workflow for In Vivo Imaging
Once a Cy5.5-labeled probe is synthesized and characterized, it can be used for in vivo imaging to track its biodistribution and target accumulation.
The general workflow involves administering the probe to a small animal model (e.g., via intravenous injection), allowing time for circulation and target accumulation, and then imaging the animal at various time points using an appropriate in vivo imaging system (IVIS).[7] The NIR fluorescence emitted from the animal is captured by a highly sensitive camera, allowing for the visualization of the probe's location. This technique is widely used for tracking the delivery of drugs, visualizing tumors targeted by labeled antibodies, and monitoring cell migration.[12][17][18]
Caption: General workflow for an in vivo imaging experiment using a Cy5.5 probe.
Critical Considerations and Limitations
As a Senior Application Scientist, it is imperative to acknowledge not only the strengths but also the potential challenges associated with a technology.
-
Photostability: While Cy5.5 is relatively photostable, prolonged and intense light exposure during imaging can lead to photobleaching, which can affect the quantification of longitudinal studies.[12] It is wise to minimize exposure time and light intensity where possible.
-
Non-specific Binding: Highly anionic dyes can sometimes exhibit non-specific uptake in certain tissues, particularly those of the reticuloendothelial system.[10][19] While Cy5.5 generally performs well, thorough validation with appropriate controls is essential to confirm target-specific accumulation.
-
Conjugation Efficiency: The success of imaging relies on the quality of the conjugate. Inefficient labeling or purification can compromise the experiment.[12] It is crucial to optimize the dye-to-protein ratio for each specific biomolecule.
-
Alternatives: Cy5.5 is an excellent and widely used dye. However, for specific experimental needs, it is worth noting that spectrally similar alternatives exist, such as Alexa Fluor 680 and DyLight 680, which may offer different characteristics in terms of water solubility or photostability.[20][6][11]
Conclusion
Cyanine5.5 NHS ester stands as a versatile and powerful tool for researchers engaged in in vivo imaging. Its advantageous spectral properties, which align perfectly with the near-infrared optical window, allow for deep tissue penetration and high signal-to-noise ratios.[1][12] The straightforward and robust NHS ester chemistry facilitates its conjugation to a vast array of biomolecules, enabling the development of highly specific probes for tracking disease progression, evaluating therapeutic efficacy, and elucidating complex biological pathways in a living context. By following validated protocols for conjugation and characterization, researchers in drug development and life sciences can confidently leverage Cy5.5 NHS ester to illuminate biological processes with exceptional clarity and sensitivity.
References
- Current time information in Boston, MA, US. Google. Retrieved January 8, 2026.
- Cyanine5.5 NHS ester. AxisPharm.
- Fluorescent Labelling with Cy5.5. LifeTein Peptide Blog. (2024, February 15).
- Fluorescent Labeling with Cy5.5 NHS Ester: A Versatile Tool in Biological Research. GlpBio. (2024, March 10).
- Cyanine 5.5 NHS ester (A270157). Antibodies.com.
- Near-infrared Molecular Probes for In Vivo Imaging. NIH National Center for Biotechnology Information.
- Flower Cyanine Dye CY5.5-Active Ester Applications Cyanine5.5-NHS Bioimaging Fluorescent Labeling. Yusi Medicine. (2025, May 9).
- Applications of Cyanine5-NHS CY5-active ester Fluorescent staining Cell tracking. Yusi Medicine. (2025, May 9).
- Near-infrared molecular probes for in vivo imaging. PubMed - NIH.
- NHS ester protocol for labeling proteins. Abberior Instruments.
- Structure and properties of CY5-NHS Cyanine 5-active ester. Yusi Medicine.
- In Vivo Fluorescence Imaging in the NIR-II Spectral Region for Early Cancer Detection. Teledyne Princeton Instruments.
- NIR-II Probes for In vivo Imaging. Teledyne Vision Solutions.
- Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage. NIH National Center for Biotechnology Information.
- Counterion-insulated near-infrared dyes in biodegradable polymer nanoparticles for in vivo imaging. Nanoscale Advances (RSC Publishing). (2021, November 18).
- In vivo near-infrared fluorescence imaging. ResearchGate. (2025, August 6).
- Rational Design of a Small Molecular Near-Infrared Fluorophore for Improved In Vivo Fluorescence Imaging. MDPI. (2023, November 18).
- Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization. ACS Omega.
- Protein Cy5 Labeling Kit (#BN01056). Assay Genie.
- Fluorescent Labelling with Cy5. LifeTein Peptide Blog. (2025, October 16).
- Cyanine-loaded lipid nanoparticles for improved in vivo fluorescence imaging. SPIE Digital Library. (2025, October 4).
- Purification of fluorescence-labeled proteins. ResearchGate.
- Cyanine5.5 Labeling Kit (E-LK-C004B). Elabscience.
Sources
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-infrared molecular probes for in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ibiantech.com [ibiantech.com]
- 7. apexbt.com [apexbt.com]
- 8. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. lifetein.com [lifetein.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. NHS ester protocol for labeling proteins [abberior.rocks]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. Flower Cyanine Dye CY5.5-Active Ester Applications Cyanine5.5-NHS Bioimaging Fluorescent Labeling - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 18. Applications of Cyanine5-NHS CY5-active ester Fluorescent staining Cell tracking - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 19. Rational Design of a Small Molecular Near-Infrared Fluorophore for Improved In Vivo Fluorescence Imaging | MDPI [mdpi.com]
- 20. Cyanine5.5 NHS ester | AxisPharm [axispharm.com]
An In-depth Technical Guide to Cyanine5.5 NHS Ester Tetrafluoroborate: From Safety to Conjugate Characterization
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Cyanine5.5 NHS ester tetrafluoroborate. Moving beyond a simple data sheet, this document offers field-proven insights into its safe handling, the principles of its reaction chemistry, detailed experimental workflows for bioconjugation, and robust methods for quality control.
Introduction to Cyanine5.5 NHS Ester
Cyanine5.5 (Cy5.5) NHS ester is a reactive, far-red fluorescent dye designed for the covalent labeling of biomolecules.[1] As a member of the cyanine dye family, it is characterized by a high molar extinction coefficient and strong fluorescence emission in the near-infrared (NIR) spectrum, a region where background autofluorescence from biological samples is minimal.[2] This makes it an exceptional tool for high-sensitivity applications, including in vivo imaging, flow cytometry, fluorescence microscopy, and immunoassays.[3][]
The N-hydroxysuccinimide (NHS) ester moiety is an amine-reactive functional group that specifically targets primary amines (–NH₂) found on proteins (e.g., the side chain of lysine residues and the N-terminus) and amine-modified oligonucleotides to form stable, covalent amide bonds.[5] The tetrafluoroborate salt form often enhances the stability of the reactive ester. This guide will walk you through the entire process, from understanding its hazards to producing a well-characterized, ready-to-use fluorescently labeled conjugate.
Key Properties and Characteristics
| Property | Value | Source(s) |
| CAS Number | 1263093-76-0 | [6] |
| Molecular Formula | C₄₄H₄₆N₃BF₄O₄ | [1] |
| Molecular Weight | 767.66 g/mol | [1] |
| Excitation Max (λex) | ~684 nm | [3] |
| Emission Max (λem) | ~710 nm | [3] |
| Molar Extinction Coeff. (ε) | ~198,000 L·mol⁻¹·cm⁻¹ | [3] |
| Solubility | Soluble in DMSO, DMF; Insoluble in water | [1] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [5] |
| Target Functional Group | Primary Amines (–NH₂) | [5] |
Safety, Handling, and Storage
Properly understanding and mitigating the risks associated with Cyanine5.5 NHS ester is the first step in any successful experiment. The following information is synthesized from representative Safety Data Sheets (SDS).
Hazard Identification
According to GHS classification, this compound is considered hazardous.[6]
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 1B), H314: Causes severe skin burns and eye damage.
Signal Word: Danger[6]
Mandatory Safety Precautions
Due to the corrosive nature of the compound, rigorous safety measures are required.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure a safety shower and eyewash station are readily accessible.[6]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[6][7]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles and a face shield.[6]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[6]
-
Respiratory Protection: Not required if handled in a fume hood. If dust is generated, a NIOSH-approved respirator is necessary.[8]
-
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
-
In Case of Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[6][8]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]
Storage and Stability
Proper storage is critical to maintaining the reactivity of the NHS ester.
-
Temperature: Store at -20°C for long-term use.[1]
-
Atmosphere: The compound is moisture-sensitive.[8] Store under desiccation. Before opening, allow the vial to warm to room temperature to prevent moisture condensation.
-
Light: Protect from light.[1]
-
Stock Solutions: Once dissolved in an anhydrous solvent like DMSO, the stock solution can be stored at -20°C for short periods (typically up to a few weeks).[6] It is best to aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Core Principles of Bioconjugation
Success in labeling hinges on understanding the underlying chemistry and controlling the key reaction parameters.
The Chemistry: Amine-Reactive NHS Ester Reaction
The core of the labeling process is the nucleophilic acyl substitution reaction between the primary amine of the biomolecule and the NHS ester of the dye. The amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[9]
Critical Parameters for Successful Labeling
Controlling the reaction environment is paramount for achieving the desired outcome without compromising the integrity of your biomolecule.
-
pH: This is the most critical factor.[10] The primary amine must be deprotonated (–NH₂) to be nucleophilic. This is favored at an alkaline pH. However, at a pH that is too high, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency. The optimal pH for this reaction is typically 8.3-8.5.
-
Buffer Choice: Never use buffers containing primary amines, such as Tris or glycine. These will compete with your protein for reaction with the dye, drastically reducing your labeling efficiency. Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES.[5] If your protein is in an incompatible buffer, it must be exchanged via dialysis or desalting column before labeling.
-
Dye-to-Protein Molar Ratio: The ratio of dye molecules to protein molecules will determine the average number of dye molecules per protein, known as the Degree of Labeling (DOL). A common starting point is a 10:1 to 20:1 molar excess of dye to protein.[3] This ratio often needs to be optimized for each specific protein to achieve the desired DOL.
-
Protein Concentration: For efficient labeling, the protein concentration should ideally be between 2-10 mg/mL. Lower concentrations can significantly reduce labeling efficiency.
Experimental Workflow: A Step-by-Step Guide
This section provides a detailed, self-validating protocol for labeling an antibody (e.g., IgG) with Cy5.5 NHS ester.
Part A: Reagent Preparation
-
Prepare the Protein Solution:
-
Ensure your protein (e.g., IgG, MW ~150 kDa) is in an amine-free buffer like PBS, pH 7.2-7.4. If it is in a Tris or glycine buffer, perform a buffer exchange using a spin desalting column or dialysis.
-
Adjust the protein concentration to 2-10 mg/mL for optimal results.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of Cy5.5 NHS ester to warm to room temperature before opening.
-
Prepare a 10 mg/mL stock solution by dissolving the dye in high-quality, anhydrous DMSO.[6] Vortex briefly to ensure it is fully dissolved. This stock should be used promptly or aliquoted and stored at -20°C for no more than a few weeks.[6]
-
Part B: The Labeling Reaction
-
Adjust Reaction pH:
-
To your protein solution, add 1/10th of the volume of 1 M sodium bicarbonate buffer (pH 8.5-9.5).[3] This will raise the final reaction pH to the optimal range of ~8.3.
-
-
Calculate and Add Dye:
-
Determine the volume of dye stock needed based on your desired molar excess. For a 10:1 molar ratio to label 1 mg of IgG:
-
Moles of IgG = (0.001 g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol
-
Moles of Dye needed = 10 * 6.67 x 10⁻⁹ mol = 6.67 x 10⁻⁸ mol
-
Mass of Dye needed = 6.67 x 10⁻⁸ mol * 767.66 g/mol = 5.12 x 10⁻⁵ g = 51.2 µg
-
Volume of 10 mg/mL stock = 51.2 µg / 10 µg/µL = 5.12 µL
-
-
Add the calculated volume of dye stock to the pH-adjusted protein solution. Pipette gently to mix. The total volume of DMSO should not exceed 10% of the final reaction volume to avoid protein denaturation.[6]
-
-
Incubate:
-
Incubate the reaction for 1 hour at room temperature, protected from light. Gentle stirring or rotation can improve conjugation efficiency.
-
-
Quench the Reaction:
Part C: Purification of the Conjugate
Purification is essential to remove unconjugated "free" dye, which can cause high background signals and inaccurate DOL calculations.[3] Spin desalting columns are ideal for rapid purification of proteins.
-
Prepare the Spin Column: Prepare a spin desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) according to the manufacturer's instructions. This typically involves centrifuging to remove storage buffer and equilibrating with PBS.
-
Apply Sample and Purify: Load the quenched reaction mixture onto the center of the column resin. Place the column in a clean collection tube and centrifuge as per the manufacturer's protocol (e.g., 1,000 x g for 2 minutes). The purified conjugate will be in the eluate, while the smaller, unreacted dye molecules are retained in the column resin.
Quality Control: Characterizing Your Conjugate
After purification, you must characterize the conjugate to ensure reproducibility. The most important parameter is the Degree of Labeling (DOL).
Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It is determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~684 nm for Cy5.5). For antibodies, an optimal DOL is typically between 2 and 10.[1]
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~684 nm (Aₘₐₓ).
-
Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm.
-
Calculate the concentration of the dye.
-
Determine the molar ratio.
Formulas:
-
Protein Concentration (M): Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ * CF₂₈₀)] / ε_protein
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
Aₘₐₓ: Absorbance of the conjugate at the dye's max wavelength (~684 nm).
-
CF₂₈₀: Correction factor for the dye's absorbance at 280 nm. (For Cy5.5, this is similar to Cy5, which is ~0.03).
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).[3]
-
-
Dye Concentration (M): Dye Conc. (M) = Aₘₐₓ / ε_dye
-
ε_dye: Molar extinction coefficient of the dye at its Aₘₐₓ (~198,000 M⁻¹cm⁻¹ for Cy5.5).[3]
-
-
Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Labeling (Low DOL) | 1. Incorrect pH (too low).2. Presence of competing amines (Tris, glycine) in the protein buffer.3. Inactive dye (hydrolyzed due to moisture or age).4. Insufficient dye-to-protein ratio. | 1. Ensure reaction pH is 8.3-8.5 using a calibrated pH meter.2. Perform buffer exchange into an amine-free buffer (PBS, Bicarbonate) before labeling.[2]3. Use a fresh vial of dye and anhydrous DMSO. Allow the vial to warm to room temperature before opening.4. Increase the molar excess of the dye in the reaction (e.g., from 10:1 to 15:1 or 20:1). |
| Protein Precipitation | 1. DMSO concentration is too high (>10%).2. Over-labeling (high DOL) can increase hydrophobicity and cause aggregation.3. Protein is inherently unstable at the required pH or concentration. | 1. Keep the volume of dye stock solution below 10% of the total reaction volume.2. Reduce the dye-to-protein molar ratio. Over-labeling can compromise protein function and solubility.3. Perform the reaction at 4°C overnight instead of room temperature for 1 hour. Consider using a water-soluble sulfo-NHS ester version of the dye. |
| High Background in Assay | 1. Incomplete removal of unconjugated ("free") dye.2. Non-specific binding of the dye-protein conjugate. | 1. Ensure the purification step is robust. Use a desalting column with the correct molecular weight cutoff. Repeat the purification step if necessary.2. Add a blocking agent (e.g., BSA, if compatible with the assay) to your assay buffer. Increase the number of wash steps in your protocol. |
References
- BenchChem. (2025). Application Notes and Protocols for Labeling Antibodies with Cyanine5 NHS Ester.
- NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL).
- AAT Bioquest. (2019). Protocol for Labeling IgG with Cyanine 5.5 monosuccinimidyl ester.
- Sigma-Aldrich. (2025).
- AAT Bioquest. (2025). How to Determine the Degree of Labeling.
- Thermo Fisher Scientific. (2022). SMCC and Sulfo-SMCC User Guide.
- Biotium. (n.d.).
- AAT Bioquest. (2025).
- Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins.
- Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters.
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 5. metabion.com [metabion.com]
- 6. PerCP-Cyanine5.5 dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Extinction Coefficient [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 8. interchim.fr [interchim.fr]
- 9. Correction Factor [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 10. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
Methodological & Application
Application Note & Protocol: A Step-by-Step Guide for Antibody Conjugation with Cyanine5.5 NHS Ester
Introduction
The covalent labeling of monoclonal and polyclonal antibodies with fluorescent dyes is a cornerstone technique in biological research and diagnostics. This process, known as bioconjugation, enables the visualization and quantification of target antigens in a multitude of applications, including flow cytometry, fluorescence microscopy, and in vivo imaging. Cyanine5.5 (Cy5.5), a far-red to near-infrared (NIR) fluorescent dye, is particularly advantageous for these applications due to its high molar extinction coefficient, good photostability, and emission spectrum that minimizes autofluorescence from biological specimens.[1][2][3]
This guide provides a comprehensive, step-by-step protocol for the conjugation of antibodies with Cyanine5.5 N-hydroxysuccinimide (NHS) ester. The NHS ester functional group is one of the most popular moieties for labeling biomolecules as it efficiently reacts with primary amines (–NH₂) present on the side chains of lysine residues and the N-terminus of the antibody to form stable amide bonds.[1][4][5][6] We will delve into the critical parameters of this reaction, including buffer selection, pH optimization, and molar ratio of dye to antibody, to ensure a successful conjugation. Furthermore, this document will guide researchers through the essential post-conjugation purification and characterization steps, including the determination of the Degree of Labeling (DOL).
The Chemistry of Conjugation: NHS Ester Reaction
The core of this protocol lies in the nucleophilic acyl substitution reaction between the Cyanine5.5 NHS ester and primary amines on the antibody.[7] An unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide group and forming a stable amide bond.[7]
The efficiency of this reaction is a delicate balance between the desired aminolysis (reaction with the amine) and the competing hydrolysis, where the NHS ester reacts with water.[4][7] The pH of the reaction buffer is the most critical factor influencing this balance. While the rate of hydrolysis increases with pH, the rate of aminolysis increases more significantly, making a slightly alkaline pH optimal for conjugation.[7]
Materials and Reagents
| Reagent/Material | Specifications |
| Antibody | Purified, at a concentration of 1-10 mg/mL.[8] |
| Cyanine5.5 NHS Ester | Desiccated and protected from light.[3][9] |
| Reaction Buffer | 1 M Sodium Bicarbonate, pH 8.5-9.5.[9] |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0.[8] |
| Purification Column | Sephadex® G-25 or other suitable desalting column.[9] |
| Solvents | Anhydrous Dimethylsulfoxide (DMSO).[9][10] |
| Buffers | Phosphate-Buffered Saline (PBS), pH 7.2-7.4.[9] |
| Spectrophotometer | Capable of measuring absorbance at 280 nm and ~684 nm. |
Experimental Protocol
This protocol is designed for the conjugation of a standard IgG antibody (Molecular Weight ~150 kDa). Optimization may be required for other proteins.
Part 1: Reagent Preparation
-
Antibody Preparation:
-
Critical: The antibody must be in an amine-free buffer. Buffers containing Tris or glycine will compete with the antibody for reaction with the NHS ester, significantly reducing conjugation efficiency.[7][11]
-
If necessary, perform a buffer exchange against PBS (pH 7.2-7.4) using dialysis or a desalting column.[8][12]
-
The antibody concentration should be between 1-10 mg/mL for optimal results.[4][12]
-
-
Cyanine5.5 NHS Ester Stock Solution Preparation:
-
Allow the vial of Cyanine5.5 NHS ester to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive ester.[8]
-
Prepare a 10 mg/mL stock solution by dissolving 1 mg of Cyanine5.5 NHS ester in 100 µL of anhydrous DMSO.[8][9]
-
Important: This solution is moisture-sensitive and should be prepared fresh immediately before use.[4] Do not store the stock solution for extended periods.[9][10]
-
Part 2: Conjugation Reaction
-
pH Adjustment:
-
Molar Ratio Calculation and Addition of Dye:
-
The optimal molar ratio of Cy5.5 NHS ester to antibody can vary, but a good starting point is a 10:1 to 20:1 molar excess of the dye.[8] Over-labeling can lead to antibody aggregation and reduced antigen-binding affinity, while under-labeling results in a low signal.[10][14]
-
Use the following formulas to calculate the required volume of the dye stock solution:
-
Moles of Antibody = (Antibody concentration in mg/mL) / (Antibody MW in mg/mol)
-
Moles of Dye = Moles of Antibody × Molar Ratio
-
Volume of Dye Stock = (Moles of Dye × Dye MW in g/mol ) / (Dye stock concentration in g/mL)
-
-
Add the calculated volume of the Cy5.5 NHS ester stock solution to the pH-adjusted antibody solution while gently vortexing.[14]
-
| Parameter | Example Value |
| Antibody | IgG |
| Antibody MW | 150,000 g/mol |
| Antibody Concentration | 2 mg/mL |
| Volume of Antibody | 0.5 mL |
| Molar Ratio (Dye:Ab) | 15:1 |
| Cy5.5 NHS Ester MW | ~767.66 g/mol [2] |
| Cy5.5 NHS Ester Stock | 10 mg/mL in DMSO |
-
Incubation:
-
Quenching the Reaction (Optional but Recommended):
Part 3: Purification of the Labeled Antibody
Purification is a critical step to remove unconjugated "free" dye, which can cause high background signals in downstream applications.[8]
-
Size-Exclusion Chromatography:
-
Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions. This typically involves equilibrating the column with PBS (pH 7.2-7.4).[10]
-
Load the quenched reaction mixture onto the center of the resin bed.[8]
-
Elute the conjugate with PBS. The labeled antibody, being larger, will elute first, while the smaller, unconjugated dye molecules will be retained longer in the column.
-
Collect the colored fractions corresponding to the labeled antibody.
-
Part 4: Characterization of the Conjugate
-
Determination of the Degree of Labeling (DOL):
-
The DOL is the average number of dye molecules conjugated to each antibody molecule.[15] An optimal DOL for antibodies is typically between 2 and 10.[10][16]
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (approximately 684 nm, A_max).[2]
-
Calculate the concentration of the antibody and the dye using the Beer-Lambert law:
-
Concentration of Dye (M) = A_max / (ε_dye × path length)
-
Concentration of Antibody (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / (ε_Ab × path length)
-
-
DOL = Concentration of Dye / Concentration of Antibody
-
Storage and Stability
Proper storage is crucial for maintaining the functionality of the fluorescently labeled antibody.
-
Store the purified conjugate at 4°C, protected from light in dark vials or tubes wrapped in foil.[17][18]
-
For long-term storage, the conjugate can be stored at -20°C.[19] It is advisable to add a cryoprotectant like glycerol to a final concentration of 50% to prevent damage from freezing and thawing.[17][18] However, always check the antibody's specific storage recommendations, as some, like IgG3 isotypes, are better stored at 4°C to prevent aggregation.[17]
-
Aliquoting the conjugate into single-use volumes is recommended to avoid repeated freeze-thaw cycles.[17]
-
Adding a bacteriostatic agent like sodium azide to a final concentration of 0.02% (w/v) can prevent microbial growth.[17]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Conjugation | Buffer contains primary amines (e.g., Tris, glycine). | Perform buffer exchange into an amine-free buffer like PBS.[11][20] |
| Hydrolyzed NHS ester. | Use a fresh vial of the dye and prepare the stock solution immediately before use.[14][20] | |
| Presence of carrier proteins (e.g., BSA, gelatin) in the antibody solution. | Remove carrier proteins before conjugation.[20] | |
| High Background Signal | Incomplete removal of free dye. | Re-purify the conjugate using size-exclusion chromatography or dialysis.[14] |
| Precipitation/Aggregation | Over-labeling (high DOL). | Reduce the dye-to-protein molar ratio in the conjugation reaction.[14] |
| High protein concentration during labeling. | Perform the labeling at a lower concentration or with gentle agitation.[14] |
References
- Abberior Instruments. Degree of labeling (DOL) step by step. [Link]
- Green, J. H., Gray, S. B., Jr, & Harrell, W. K. (1974). Stability of fluorescent antibody conjugates stored under various conditions. Journal of Clinical Microbiology. [Link]
- Glen Research. (2020). Glen Report 32.26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]
- Edinger, C. E. (2018). The Stability of Fluorescence-conjugated Antibodies under Temperature and Time Related Stressors.
- Bio-Rad. Antibody storage guide. [Link]
- Antibodies.com. Cyanine 5.5 NHS ester (A270157). [Link]
- ASM Journals. Stability of fluorescent antibody conjugates stored under various conditions. [Link]
- Creative Biolabs. Troubleshooting Guides. [Link]
- PubMed Central.
- PubMed Central. Fluorescent labeled antibodies - balancing functionality and degree of labeling. [Link]
- PubMed Central. Conjugation of Fluorochromes to Monoclonal Antibodies. [Link]
- FluoroFinder. (2025).
- Cedarlane Labs. GUIDE TO ANTIBODY LABELING AND DETECTION METHODS. [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. Cyanine 5.5 NHS ester (A270157) | Antibodies.com [antibodies.com]
- 3. ibiantech.com [ibiantech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 12. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Degree of labeling (DOL) step by step [abberior.rocks]
- 16. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 17. abcam.cn [abcam.cn]
- 18. Antibody Storage and Antibody Shelf Life [labome.com]
- 19. Stability of fluorescent antibody conjugates stored under various conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
Optimizing Dye-to-Protein Ratios for Cyanine5.5 NHS Ester Labeling: A Comprehensive Technical Guide
Application Note: A-072
Abstract
Cyanine5.5 (Cy5.5) N-hydroxysuccinimide (NHS) ester is a premier fluorescent dye for labeling proteins and other biomolecules for applications ranging from cellular imaging to in vivo diagnostics.[1] The formation of a stable amide bond between the NHS ester and primary amines on the protein provides a robust method for covalent conjugation.[2] However, the success of the labeling experiment hinges on precise control over the reaction conditions, paramount among which is the dye-to-protein molar ratio. An insufficient ratio leads to a low degree of labeling (DOL) and weak signal, while an excessive ratio can cause fluorescence quenching, protein aggregation, and loss of biological activity.[3][4] This guide provides a detailed framework for researchers, scientists, and drug development professionals to understand the underlying principles, systematically calculate reactant quantities, and execute a validated protocol for optimal and reproducible Cy5.5 labeling.
The Chemistry of Amine-Reactive Labeling
The core of this application lies in the reaction between the NHS ester of Cy5.5 and primary amines (-NH₂) present on the target protein. These amines are primarily found at the N-terminus of the polypeptide chain and on the side chain of lysine residues.[5][6] The reaction is a nucleophilic acyl substitution where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[5][7]
A critical competing reaction is the hydrolysis of the NHS ester by water, which converts the reactive ester into an unreactive carboxylic acid, thereby reducing labeling efficiency.[5][8] The rates of both the desired aminolysis and the competing hydrolysis are highly dependent on pH.[5][8][9]
Critical Parameters for Optimal Conjugation
Achieving the desired Degree of Labeling (DOL) requires careful control over several experimental variables. Understanding the causality behind these choices is key to successful conjugation.
-
pH: This is the most critical parameter.[6] The primary amine must be deprotonated (-NH₂) to be nucleophilic. At pH values below the amine's pKa (~10.5 for lysine), it exists in its protonated, unreactive form (-NH₃⁺).[6] Conversely, as the pH increases, the rate of NHS ester hydrolysis also accelerates dramatically.[7][8][10] Therefore, a compromise is necessary. The optimal pH range for NHS ester reactions is generally 8.3 to 8.5 , balancing amine reactivity with ester stability.[5][9] Some protocols may use a broader range of 7.2 to 9.0, especially for pH-sensitive proteins.[5][7]
-
Buffer Composition: The choice of buffer is non-negotiable. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with the target protein for the dye, drastically reducing labeling efficiency.[7][11][12][13]
-
Protein Purity and Concentration: The protein solution must be free of amine-containing contaminants, such as ammonium salts or stabilizing proteins like bovine serum albumin (BSA).[15][16] For efficient labeling, the protein concentration should ideally be between 2-10 mg/mL.[12][17] Lower concentrations can reduce reaction efficiency.[7][11]
-
Dye Reagent Preparation: Cyanine5.5 NHS ester is moisture-sensitive and prone to hydrolysis.[11][18] It is crucial to dissolve the dye in a high-purity, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[5][9][19] Stock solutions in DMSO should be stored at -20°C for no more than a few weeks.[9][17]
Calculating the Molar Input Ratio
The molar input ratio is the number of moles of dye added to the reaction per mole of protein. This is the primary variable adjusted to control the final DOL. The optimal ratio is empirical and application-dependent.
| Application | Target Degree of Labeling (DOL) | Recommended Starting Molar Input Ratio (Dye:Protein) | Rationale |
| Immunofluorescence/Flow Cytometry | 2 - 6 | 5:1 to 15:1 | Balances bright signal with maintaining antibody affinity.[17] |
| In Vivo Imaging | 1 - 3 | 3:1 to 10:1 | Minimizes alteration of protein pharmacokinetics and potential for aggregation. |
| FRET / Quenching Studies | > 6 | 15:1 to 25:1 | High labeling density is required for efficient energy transfer or self-quenching.[3][20] |
Calculation Workflow:
-
Calculate Moles of Protein:
-
Moles Protein = (Protein Mass (g)) / (Protein Molecular Weight ( g/mol ))
-
-
Determine Moles of Dye Needed:
-
Moles Dye = Moles Protein × Desired Molar Input Ratio
-
-
Calculate Mass of Dye Needed:
-
Mass Dye (g) = Moles Dye × Dye Molecular Weight ( g/mol )
-
Example Calculation:
-
Goal: Label 1 mg of an IgG antibody (MW ≈ 150,000 g/mol ) with a starting molar input ratio of 10:1.
-
Cy5.5 NHS Ester MW: ~925 g/mol (check manufacturer's data).
-
Moles IgG: (0.001 g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol
-
Moles Cy5.5: (6.67 x 10⁻⁹ mol) × 10 = 6.67 x 10⁻⁸ mol
-
Mass Cy5.5: (6.67 x 10⁻⁸ mol) × (925 g/mol ) = 6.17 x 10⁻⁵ g = 61.7 µg
Step-by-Step Experimental Protocol
This protocol provides a robust starting point for labeling proteins with Cy5.5 NHS ester.
Materials and Reagents:
-
Protein of interest (2-10 mg/mL in amine-free buffer)
-
Cyanine5.5 NHS Ester
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification Column: Spin desalting column (e.g., Sephadex G-25) or size-exclusion chromatography (SEC) system.[15][17][21]
Workflow Diagram:
Caption: Experimental workflow for Cy5.5 protein labeling.
Procedure:
-
Protein Preparation: Ensure the protein is in the recommended Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5). If not, perform a buffer exchange using a desalting column or dialysis.[13][19]
-
Dye Preparation: Immediately before starting, dissolve the calculated mass of Cy5.5 NHS ester in anhydrous DMSO to create a 10 mM stock solution.[17] Vortex thoroughly.
-
Labeling Reaction:
-
Add the calculated volume of the 10 mM Cy5.5 stock solution to the protein solution while gently stirring. The final DMSO concentration should not exceed 10% of the total reaction volume.[12][15]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[9][14] For sensitive proteins, the reaction can be performed for 2-4 hours at 4°C.[7]
-
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM.[5] Incubate for an additional 15-30 minutes at room temperature. This step scavenges any unreacted NHS ester.
-
Purification: It is essential to remove all unconjugated "free" dye, which can interfere with downstream applications and DOL calculations.[2][4] Use a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4) to separate the larger labeled protein from the small molecule free dye.[22][23]
Characterization: Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and ~675 nm (the absorbance maximum for Cy5.5).
Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 675 nm (A₆₇₅).
-
Use a quartz cuvette with a 1 cm pathlength. Dilute the sample if the absorbance exceeds 2.0.[4]
DOL Calculation Formula:
First, calculate the molar concentration of the protein, correcting for the dye's absorbance at 280 nm.
-
Protein Conc. (M) = [A₂₈₀ - (A₆₇₅ × CF₂₈₀)] / ε_protein
Then, calculate the final DOL.
-
DOL = A₆₇₅ / (ε_dye × Protein Conc. (M))
Where:
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A₆₇₅: Absorbance of the conjugate at the λ_max of Cy5.5 (~675 nm).
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).[2]
-
ε_dye: Molar extinction coefficient of Cy5.5 at its λ_max (~250,000 M⁻¹cm⁻¹).[2][24]
-
CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). For Cy5.5, this is typically ~0.08-0.1.[24] Always refer to the manufacturer's certificate of analysis for precise values.
Troubleshooting Guide
Caption: Troubleshooting decision tree for Cy5.5 labeling.
| Problem | Potential Cause | Recommended Solution |
| Low Degree of Labeling (DOL) | Suboptimal pH: Reaction pH was too low (<7.5), leaving amines protonated and unreactive.[6][18] | Ensure reaction buffer is firmly within the pH 8.3-8.5 range.[9] |
| Competing Amines: Buffer (e.g., Tris, glycine) or contaminants competed for the dye.[11][13] | Perform buffer exchange into an amine-free buffer (PBS, Bicarbonate) prior to labeling.[12] | |
| Hydrolyzed Dye: NHS ester was exposed to moisture or stored improperly.[11][19] | Prepare dye stock solution in anhydrous DMSO immediately before use. Do not store aqueous solutions of the dye.[9] | |
| Low Reactant Concentration: Protein concentration was too low, slowing reaction kinetics.[11] | Concentrate the protein to >2 mg/mL if possible. | |
| Protein Precipitation/Aggregation | Over-labeling: High DOL increases the hydrophobicity of the protein, leading to aggregation.[4][11] | Reduce the molar input ratio of dye-to-protein and/or shorten the reaction time. |
| Excess Organic Solvent: The concentration of DMSO or DMF exceeded 10% of the total reaction volume. | Ensure the volume of dye stock added is minimal and does not exceed 10% of the total. | |
| Loss of Biological Activity | Active Site Modification: A critical lysine residue within the protein's binding site or active site was labeled.[3] | Reduce the molar input ratio to achieve a lower DOL. This statistically reduces the chance of modifying a critical residue. Consider site-specific labeling techniques if the problem persists.[13] |
References
- ACS Publications. (n.d.). Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Analytical Chemistry.
- OPUS. (2016). Characterization of dye-protein conjugates with optical methods.
- Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters.
- National Institutes of Health. (n.d.). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling.
- Biology LibreTexts. (2021). 15.2: Protein Purification (Activity).
- DNA Learning Center. (n.d.). Purification of Green Fluorescent Protein.
- J-Stage. (n.d.). The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters.
- Frontiers. (n.d.). Purification of the Recombinant Green Fluorescent Protein Using Aqueous Two-Phase System Composed of Recyclable CO2-Based Alkyl Carbamate Ionic Liquid.
- GlpBio. (2024). Fluorescent Labeling with Cy5.5 NHS Ester: A Versatile Tool in Biological Research.
- National Institutes of Health. (n.d.). Selective protein N-terminal labeling with N-hydroxysuccinimide esters.
- Creative Biolabs. (n.d.). Troubleshooting Guides.
- Interchim. (2010). Data Sheet: Cy5 Protein Labeling Kit.
- Assay Genie. (2019). Protein Cy5 Labeling Kit (#BN01056).
- BioVision. (n.d.). K839-5, EZLabel Protein Cy5 Labeling Kit.
- Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting.
- National Institutes of Health. (n.d.). Extrinsic Fluorescent Dyes as Tools for Protein Characterization.
- PLOS One. (n.d.). Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging.
- ResearchGate. (n.d.). Extinction coefficient and correction factor for fluorescent dyes.
- ACS Publications. (2023). Fluorescent Investigation of Proteins Using DNA-Synthetic Ligand Conjugates. Bioconjugate Chemistry.
- ResearchGate. (n.d.). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms.
- metabion. (n.d.). Cy5.5.
Sources
- 1. apexbt.com [apexbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 14. glenresearch.com [glenresearch.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. Antibody Conjugation Troubleshooting [bio-techne.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Protein Conjugates—Section 14.7 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. bio.libretexts.org [bio.libretexts.org]
- 23. dnalc.cshl.edu [dnalc.cshl.edu]
- 24. Cyanine 5.5 monosuccinimidyl ester [equivalent to Cy5.5® NHS ester] | AAT Bioquest [aatbio.com]
Application Notes & Protocols: Cyanine5.5 NHS Ester for In Vivo Imaging in Small Animals
I. Foundational Principles: Why Cyanine5.5 for In Vivo Imaging?
The pursuit of high-fidelity biological visualization within a living organism necessitates probes that can overcome the inherent optical challenges of tissue. Cyanine5.5 (Cy5.5) has emerged as a cornerstone fluorophore for small animal in vivo imaging, a position earned through a combination of advantageous chemical and spectral properties.[1] This guide provides a comprehensive framework for the effective use of Cy5.5 N-hydroxysuccinimide (NHS) ester, from the fundamental chemistry of conjugation to the practicalities of animal imaging and data interpretation.
At its core, the utility of Cy5.5 is rooted in its operation within the near-infrared (NIR) window (typically 650-900 nm). Biological tissues exhibit significantly reduced light absorption and scattering in this spectral range, and endogenous autofluorescence is minimal.[1][2][3] This translates directly to two critical experimental advantages: deeper tissue penetration and a higher signal-to-noise ratio, enabling the sensitive detection of targets located deep within the animal.[1][4]
The Cy5.5 molecule is functionalized with an NHS ester, a reactive group that forms the basis of its utility in bioconjugation.[5] This group readily and specifically reacts with primary amine groups (-NH₂) found on biomolecules, most notably the ε-amine of lysine residues and the N-terminus of proteins and peptides, to form a stable, covalent amide bond.[2][6] This robust and well-characterized reaction provides a reliable method for attaching the fluorescent reporter to a targeting moiety, such as a monoclonal antibody, peptide, or small molecule, to create a targeted imaging agent.[1][7]
Key Characteristics of Cyanine5.5
To achieve optimal results, a clear understanding of the quantitative properties of the fluorophore is essential. These parameters dictate the setup of instrumentation and the calculations required for accurate characterization of the final conjugate.
| Property | Typical Value | Significance in Application |
| Excitation Maximum (λex) | ~675 - 684 nm[8][9][10] | Dictates the selection of laser lines or excitation filters for maximal signal generation. |
| Emission Maximum (λem) | ~694 - 710 nm[2][8][9] | Determines the appropriate emission filter to capture the fluorescence signal while excluding excitation light and background. |
| Molar Extinction Coefficient (ε) | ~190,000 - 209,000 M⁻¹cm⁻¹[2][8][10] | A measure of how strongly the dye absorbs light; a high value contributes to the brightness of the conjugate. |
| Fluorescence Quantum Yield (Φ) | ~0.2[8][10] | Represents the efficiency of converting absorbed light into emitted fluorescence. |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | Enables covalent conjugation to primary amines on targeting biomolecules.[2] |
| Solubility | Good in organic solvents (DMSO, DMF)[8] | The dye must first be dissolved in a small amount of organic solvent before being added to the aqueous protein solution. |
II. Protocol: Conjugation of Cyanine5.5 NHS Ester to a Monoclonal Antibody
The creation of a high-quality imaging agent begins with a successful conjugation reaction. This protocol describes a robust method for labeling a monoclonal antibody (mAb), a common targeting molecule. The causality behind this process is the pH-dependent reactivity of the NHS ester; an alkaline pH (8.3-9.0) is required to deprotonate the primary amines on the antibody, making them nucleophilic and available to react with the ester.[11]
A. Required Materials and Reagents
| Reagent/Material | Specifications | Rationale |
| Targeting Antibody | 1-10 mg/mL in amine-free buffer (e.g., PBS)[6] | Amine-containing buffers (e.g., Tris, glycine) will compete for reaction with the NHS ester, drastically reducing labeling efficiency.[12] |
| Cyanine5.5 NHS Ester | Desiccated, stored at -20°C, protected from light[5][8] | The NHS ester is moisture-sensitive (prone to hydrolysis) and light-sensitive (prone to photobleaching). |
| Anhydrous DMSO | High-purity, anhydrous | Required to dissolve the Cy5.5 NHS ester before its introduction into the aqueous reaction.[6] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.5-9.0[6][11] | Provides the optimal alkaline environment for the amine-ester reaction while minimizing NHS ester hydrolysis. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0[6] | Contains primary amines that react with and consume any remaining unreacted NHS ester, terminating the reaction. |
| Purification Column | Spin desalting column (e.g., 7K MWCO)[6] | Rapidly separates the large, labeled antibody from the small, unconjugated "free" dye based on size exclusion. |
B. Step-by-Step Conjugation Workflow
The entire process, from preparation to characterization, is a self-validating system. Each step is designed to ensure the success of the next, culminating in a purified and quantified imaging agent.
Caption: Workflow for in vivo imaging and data analysis.
-
Imaging System Setup : Place the anesthetized animal in the imaging chamber. Select the appropriate excitation and emission filters for Cy5.5.
Parameter Typical Setting Rationale Excitation Filter 660-680 nm To match the absorbance peak of Cy5.5. Emission Filter 695-720 nm To capture the fluorescence emission while blocking stray excitation light. Exposure Time Variable (e.g., 100-1000 ms) Optimized to achieve a strong signal without saturating the detector. Binning 2x2 or 4x4 Increases sensitivity by grouping pixels, at the cost of spatial resolution. -
Longitudinal Imaging : Acquire images at multiple time points post-injection (e.g., 1, 6, 24, 48, and 72 hours). [13]This is crucial for understanding the pharmacokinetics of the agent, determining the time of peak tumor accumulation, and observing clearance from non-target tissues. [14]3. Data Analysis :
-
Use the imager's software to draw Regions of Interest (ROIs) over the tumor and a contralateral background region (e.g., muscle tissue). [15] * The software will calculate the signal intensity within each ROI, typically expressed in units of average radiance (photons/sec/cm²/sr).
-
Calculate the Target-to-Background Ratio (TBR) by dividing the average radiance of the tumor ROI by that of the background ROI. A higher TBR indicates better target specificity.
-
-
Ex Vivo Validation : After the final in vivo imaging time point, humanely euthanize the animal. Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart) and arrange them for imaging. [7]This step provides definitive confirmation of the probe's biodistribution and correlates the in vivo signal with specific organs.
IV. References
-
LifeTein. (2024). Fluorescent Labelling with Cy5.5. LifeTein Peptide Blog.
-
Benchchem. Application Notes and Protocols for Labeling Antibodies with Cyanine5 NHS Ester.
-
Troy, T. L., et al. (2005). In vivo Imaging of Bioluminescent and Fluorescent Reporters in Small Animal Models. Frontiers in Optics, OSA Technical Digest Series.
-
Alfa Chemistry. Cyanine Dyes for Mouse In Vivo Imaging: Experimental Steps and Methods.
-
Antibodies.com. Cyanine 5.5 NHS ester (A270157).
-
ACE Biolabs. Cyanine5 NHS ester.
-
Vector Labs. CY5.5 NHS ESTER DESCRIPTION.
-
AAT Bioquest. Sulfo-Cyanine 5 NHS ester.
-
AAT Bioquest. (2024). Cy5 NHS Ester.
-
Lumiprobe. Cyanine5.5 NHS ester.
-
APExBIO. Cy5.5 NHS ester 10mM (in 1mL DMSO).
-
Biocompare. (2020). Recent Developments in Small Animal Imaging.
-
UC Davis. In Vivo Animal Imaging - The Center for Molecular and Genomic Imaging.
-
AAT Bioquest. (2019). Protocol for Labeling IgG with Cyanine 5.5 monosuccinimidyl ester.
-
Assay Genie. Protein Cy5 Labeling Kit (#BN01056).
-
Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research.
-
FluoroFinder. Cy5.5 Dye Profile.
-
ACS Publications. (2020). Target Area Extraction Algorithm for the In Vivo Fluorescence Imaging of Small Animals. ACS Omega.
-
ResearchGate. Excitation and emission spectrum of Cy5.5 and IRDye® 800CW conjugates.
-
The Royal Society of Chemistry. Materials and methods.
-
Routes and Volumes of Administration in Mice.
-
AAT Bioquest. Cyanine 5.5 monosuccinimidyl ester.
-
Thermo Fisher Scientific. Small Animal In vivo Imaging FAQs.
-
BroadPharm. Cy5.5 NHS ester.
-
Thermo Fisher Scientific. Cy5 Dye.
-
In Vivo Imaging for Small Animals: Deciphering the Spatiotemporal Trajectory of Drugs. (2025).
-
Spectral Instruments Imaging. (2023). 10 Considerations for Animal Model Development with Preclinical In Vivo Optical Imaging.
Sources
- 1. lifetein.com [lifetein.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Cy5 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Cyanine 5.5 NHS ester (A270157) | Antibodies.com [antibodies.com]
- 9. apexbt.com [apexbt.com]
- 10. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. In Vivo Imaging for Small Animals: Deciphering the Spatiotemporal Trajectory of Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for Cyanine5.5 NHS Ester in Fluorescence Microscopy
Introduction: Harnessing the Power of the Near-Infrared Spectrum
In the dynamic field of fluorescence microscopy, the ability to sensitively and specifically detect biomolecules is paramount. Cyanine5.5 (Cy5.5) NHS ester has emerged as a powerful tool for researchers, offering a gateway to the near-infrared (NIR) spectrum.[1][2] This region is particularly advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules, leading to a significantly improved signal-to-noise ratio.[3] The N-hydroxysuccinimide (NHS) ester functional group provides a reliable and efficient means of covalently attaching the Cy5.5 fluorophore to primary amines (-NH₂) present on proteins, such as the side chains of lysine residues, forming stable amide bonds.[4][5] This robust conjugation chemistry makes Cy5.5 NHS ester an ideal choice for labeling antibodies, peptides, and other biomolecules for a wide array of applications, including immunofluorescence, in vivo imaging, and targeted drug delivery studies.[2][4][6][7]
This comprehensive guide provides detailed protocols and expert insights into the use of Cyanine5.5 NHS ester, empowering researchers to achieve optimal labeling efficiency and generate high-quality fluorescence microscopy data.
Photophysical Properties of Cyanine5.5
Understanding the spectral characteristics of a fluorophore is critical for experimental design, including the selection of appropriate excitation sources and emission filters.
| Property | Value | Source |
| Excitation Maximum (λex) | ~675-678 nm | [1][8] |
| Emission Maximum (λem) | ~694-707 nm | [1][8][9] |
| Molar Extinction Coefficient (ε) | ~209,000 - 250,000 M⁻¹cm⁻¹ | [1][9] |
| Quantum Yield (Φ) | ~0.20 - 0.23 | [1] |
Note: Spectral properties can be influenced by the local environment, such as solvent polarity and conjugation to a biomolecule.
Protocol 1: Labeling Antibodies with Cyanine5.5 NHS Ester
This protocol outlines a robust method for conjugating Cy5.5 NHS ester to a typical IgG antibody. The principles described can be adapted for other proteins, though optimization may be required.
Causality Behind Experimental Choices
-
Amine-Free Buffer: The presence of primary amines in buffers (e.g., Tris or glycine) will compete with the target protein for reaction with the NHS ester, significantly reducing labeling efficiency.[10] Therefore, buffers such as phosphate-buffered saline (PBS) or sodium bicarbonate are essential.[3][4]
-
pH of Reaction: The reaction between the NHS ester and primary amines is highly pH-dependent.[11][12] An alkaline pH of 8.3-9.0 is optimal to ensure that the primary amino groups of lysine residues are deprotonated and thus nucleophilic, facilitating the reaction.[3][11]
-
Molar Ratio: The molar ratio of dye to protein is a critical parameter that influences the degree of labeling (DOL). A common starting point is a 10:1 to 20:1 molar ratio of Cy5.5 NHS ester to the antibody.[4][13] This excess of dye helps to drive the reaction to completion. However, excessive labeling can lead to fluorescence quenching and potential protein denaturation.
-
Quenching the Reaction: After the desired incubation time, the reaction is stopped by adding a quenching reagent containing a high concentration of primary amines (e.g., Tris or hydroxylamine).[4] This reagent consumes any unreacted NHS ester, preventing further labeling.
-
Purification: Removal of unconjugated "free" dye is crucial to minimize background fluorescence in subsequent imaging applications.[4] Size-exclusion chromatography, such as a spin desalting column, is an effective method for separating the larger labeled antibody from the smaller, unreacted dye molecules.[4][14]
Workflow for Antibody Labeling with Cy5.5 NHS Ester
Caption: Workflow for labeling antibodies with Cy5.5 NHS ester.
Step-by-Step Methodology
Materials:
-
Antibody (or protein) of interest (1-10 mg/mL in amine-free buffer like PBS)[4]
-
Cyanine5.5 NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)[4]
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0[4]
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)[4]
-
Spectrophotometer
Procedure:
-
Prepare the Antibody:
-
Prepare the Dye Stock Solution:
-
Allow the vial of Cy5.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of Cy5.5 NHS ester in anhydrous DMSO.[15] This solution should be used immediately.
-
-
Perform the Labeling Reaction:
-
Adjust the pH of the antibody solution to 8.5-9.0 by adding 1/10th volume of 1 M sodium bicarbonate buffer.[3]
-
Calculate the required volume of the Cy5.5 NHS ester stock solution to achieve a 10:1 to 20:1 molar ratio of dye to antibody.[4][13]
-
Add the calculated volume of the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[15]
-
-
Quench the Reaction:
-
Purify the Conjugate:
-
Prepare a spin desalting column according to the manufacturer's instructions.
-
Apply the quenched reaction mixture to the column and centrifuge to separate the labeled antibody from the free dye.
-
-
Characterize the Conjugate (Determine Degree of Labeling - DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5).
-
Calculate the DOL using the following formula:[4] DOL = (A₆₇₅ * ε_protein) / [(A₂₈₀ - (A₆₇₅ * CF₂₈₀)) * ε_dye]
-
A₂₈₀ and A₆₇₅: Absorbance values at 280 nm and ~675 nm.
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).[4]
-
ε_dye: Molar extinction coefficient of Cy5.5 at ~675 nm (~250,000 M⁻¹cm⁻¹).[1]
-
CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5.5).[3]
-
-
An optimal DOL for most antibodies is between 2 and 8.[3]
-
-
Storage:
Protocol 2: Immunofluorescence Staining with Cy5.5-Labeled Antibodies
This protocol provides a general workflow for using your Cy5.5-labeled antibody for immunofluorescence staining of cultured cells.
Workflow for Immunofluorescence Staining
Caption: General workflow for immunofluorescence staining.
Step-by-Step Methodology
Materials:
-
Cultured cells on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Cy5.5-labeled primary antibody (diluted in blocking buffer)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Cell Preparation:
-
Wash the cells grown on coverslips twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the Cy5.5-labeled primary antibody to the predetermined optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the slides using a fluorescence microscope equipped with appropriate filter sets for Cy5.5 (Excitation: ~650-680 nm, Emission: ~690-720 nm) and DAPI.
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency (Low DOL) | - Inactive NHS ester due to hydrolysis.- Presence of primary amines in the antibody buffer.- Incorrect pH of the reaction buffer.- Insufficient molar excess of the dye. | - Use fresh, anhydrous DMSO to dissolve the NHS ester.[10]- Ensure the antibody is in an amine-free buffer by dialysis if necessary.[3]- Verify the pH of the reaction buffer is between 8.3 and 9.0.[3]- Empirically optimize the molar ratio of dye to protein; try increasing the ratio (e.g., 15:1 or 20:1).[13] |
| High Background in Microscopy | - Incomplete removal of free, unconjugated dye.- Non-specific binding of the antibody conjugate. | - Ensure thorough purification of the conjugate using size-exclusion chromatography.[4]- Increase the concentration of the blocking agent (e.g., BSA) or the duration of the blocking step.- Optimize the antibody concentration to the lowest effective level. |
| No or Weak Fluorescent Signal | - Low DOL.- Photobleaching of the fluorophore.- Antibody does not recognize the antigen after conjugation. | - Re-label the antibody, aiming for a higher DOL.- Use an anti-fade mounting medium and minimize exposure of the sample to the excitation light.- Perform a functional assay (e.g., ELISA) to confirm that the labeled antibody still binds to its target. |
Conclusion
Cyanine5.5 NHS ester is a versatile and highly effective reagent for labeling biomolecules for fluorescence microscopy. Its near-infrared emission properties make it particularly well-suited for applications requiring high sensitivity and low background.[1][18] By understanding the principles of NHS ester chemistry and carefully following optimized protocols for labeling, purification, and staining, researchers can successfully generate high-quality fluorescent probes for a wide range of biological investigations, from cellular imaging to in vivo studies.[6][7]
References
- A Cy5.5-labeled Phage-Displayed Peptide Probe for Near-Infrared Fluorescence Imaging of Tumor Vasculature in Living Mice - PubMed. (n.d.).
- Fluorescent Labelling with Cy5.5 | LifeTein Peptide Blog. (2024, February 15).
- Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - NIH. (n.d.).
- A Comprehensive Guide to Dye Conjugation: Techniques, Applications, and Best Practices. (n.d.).
- Purification and Concentration of Dye-Protein Conjugates by Gel Filtration | Nature. (n.d.).
- In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - Optica Publishing Group. (n.d.).
- Cy5.5 Dye Profile - FluoroFinder. (n.d.).
- NHS ester protocol for labeling proteins - Abberior Instruments. (n.d.).
- Structure and properties of CY5.5 Cyanine5.5 - Technical Information - Yusi Medicine. (2025, May 9).
- Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. (n.d.).
- Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments - Cambridge University Press & Assessment. (2010, November 26).
- NHS ester labeling of amino biomolecules. (n.d.).
- GUIDE TO ANTIBODY LABELING AND DETECTION METHODS - Cedarlane Labs. (n.d.).
- Protein Purification Methods. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. A Cy5.5-labeled phage-displayed peptide probe for near-infrared fluorescence imaging of tumor vasculature in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. ibiantech.com [ibiantech.com]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Purification and Concentration of Dye-Protein Conjugates by Gel Filtration | Nature [preview-nature.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. NHS ester protocol for labeling proteins [abberior.rocks]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. lumiprobe.com [lumiprobe.com]
Application Note & Protocol: Purification of Cyanine5.5 Labeled Proteins
Abstract
The covalent labeling of proteins with fluorescent dyes is a cornerstone technique in biological research and drug development. Cyanine5.5 (Cy5.5), a near-infrared (NIR) dye, is particularly valuable for applications requiring deep tissue penetration and low background autofluorescence, such as in vivo imaging.[1][] A critical, yet often overlooked, step in the conjugation workflow is the robust purification of the labeled protein. Inadequate purification, resulting in residual free dye, can lead to high background signals, inaccurate quantification, and potentially misleading experimental outcomes. This document provides a detailed guide to the principles and protocols for purifying Cy5.5-labeled proteins, ensuring the generation of high-quality conjugates for downstream applications.
Introduction: The Imperative of Purification
The goal of any protein labeling reaction is to form a stable, covalent bond between the protein and the fluorescent dye. The most common chemistry for this purpose involves the reaction of an N-hydroxysuccinimide (NHS) ester-functionalized dye with primary amines (the N-terminus and lysine ε-amino groups) on the protein surface.[][4] This reaction is typically performed in a buffer at a mildly alkaline pH (8.0-9.0) and uses a molar excess of the dye to drive the reaction to completion.[][5]
However, this process inevitably leaves two main contaminants in the reaction mixture:
-
Unreacted (Free) Dye: The excess dye that did not covalently attach to a protein.
-
Hydrolyzed Dye: NHS esters can hydrolyze in aqueous buffers, rendering them non-reactive.[6]
Both contaminants are physically small compared to the protein and possess similar fluorescent properties to the conjugated dye. Their presence can severely compromise data quality by artificially inflating fluorescence readings and causing high, non-specific background signals. Therefore, their removal is not optional but essential for the integrity of subsequent experiments.[7][8]
The overall workflow, from labeling to characterization, is a multi-step process where purification is the critical link between a successful conjugation reaction and a validated, usable reagent.
Figure 1: High-level workflow for protein labeling, purification, and characterization.
Choosing the Right Purification Strategy
The optimal purification method depends on the protein's properties (size, stability), the required purity, the sample volume, and available equipment. For Cy5.5-labeled proteins, the vast size difference between the protein conjugate (>10 kDa) and the free dye (~1 kDa) is the primary principle exploited for separation.
| Method | Principle | Speed | Scale (Protein) | Pros | Cons |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size). Larger molecules (protein) elute first. | Fast (< 1 hour) | 100 µg - 100s of mg | High resolution, excellent separation, buffer exchange included. | Requires chromatography system, potential for sample dilution. |
| Dialysis | Diffusion of small molecules (free dye) across a semi-permeable membrane. | Slow (24-48 hours) | 100 µg - grams | Simple, requires minimal equipment, handles large volumes. | Time-consuming, significant increase in sample volume, potential for protein loss.[9][10] |
| Spin Columns | A rapid form of SEC/gel filtration using centrifugal force. | Very Fast (< 15 mins) | 50 µg - 5 mg | Extremely fast, convenient, good for small samples.[11][12] | Lower resolution than gravity/FPLC columns, limited to small volumes. |
For most research applications, Size Exclusion Chromatography (SEC) offers the best balance of speed, resolution, and scalability. Dialysis is a viable, low-cost alternative when speed is not a priority.
Detailed Experimental Protocols
Protocol 1: Purification via Size Exclusion Chromatography (SEC)
This is the recommended method for achieving high purity. It effectively separates the large fluorescent protein conjugate from the small, unbound Cy5.5 dye molecules.[13]
Principle of Separation:
Figure 2: Principle of Size Exclusion Chromatography (SEC).
Materials:
-
SEC Column (e.g., Sephadex G-25, Bio-Gel P-6 DG, or equivalent desalting column). Choose a resin with an appropriate fractionation range to exclude your protein.
-
Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, is a common choice.
-
Chromatography system (FPLC) or gravity flow setup.
-
Fraction collector or microcentrifuge tubes.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes (CVs) of elution buffer until the UV baseline is stable.
-
Sample Loading: Carefully load the entire crude labeling reaction mixture onto the top of the column. Allow the sample to fully enter the column bed.[5]
-
Elution: Begin flowing the elution buffer through the column. If using a gravity column, add buffer to the top as soon as the sample enters the resin.[5]
-
Fraction Collection: Start collecting fractions immediately. The Cy5.5-labeled protein is visible as a distinct, fast-moving colored band (typically purple/blue). The smaller, unbound dye will move much slower.
-
Monitoring: Monitor the column eluate by eye and, if available, with a UV detector at 280 nm (protein) and ~675 nm (Cy5.5 dye).[14] The first peak that absorbs at both wavelengths is your purified conjugate. The second, slower-moving peak absorbing only at ~675 nm is the free dye.
-
Pooling: Pool the fractions corresponding to the first peak containing the labeled protein.
-
Concentration (Optional): If the pooled sample is too dilute, concentrate it using a centrifugal filter device with a molecular weight cutoff (MWCO) appropriate for your protein (e.g., 10 kDa MWCO for a 50 kDa protein).
Protocol 2: Purification via Dialysis
This method is simple but requires significant time and buffer.
Materials:
-
Dialysis Tubing/Cassette: Select a MWCO that is at least 10-20 times smaller than your protein's molecular weight (e.g., 10-14 kDa MWCO for an IgG antibody of ~150 kDa).[9]
-
Dialysis Buffer: PBS, pH 7.2-7.4.
-
Large beaker (e.g., 2-4 L).
-
Magnetic stir plate and stir bar.
-
Cold room or 4°C refrigerator.
Procedure:
-
Prepare Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions (this often involves rinsing with water to remove preservatives).
-
Load Sample: Carefully transfer the crude labeling reaction mixture into the dialysis tubing/cassette and seal securely, ensuring no leaks.
-
First Dialysis: Place the sealed cassette into a beaker containing at least 200-500 times the sample volume of cold dialysis buffer.[10] Place on a magnetic stir plate and stir gently at 4°C for at least 4 hours or overnight. The preservative-free environment requires cold temperatures to maintain protein stability.[9]
-
Buffer Changes: Discard the dialysis buffer, which now contains free dye, and replace it with an equal volume of fresh, cold buffer. Repeat this step at least 2-3 more times over 24-48 hours.[10] The goal is to allow the concentration of free dye inside the cassette to equilibrate with the near-zero concentration outside, progressively diluting it to negligible levels.
-
Sample Recovery: Carefully remove the cassette from the buffer, blot the outside dry, and recover the purified conjugate using a syringe or by cutting open the tubing.
Characterization: Validating Your Conjugate
After purification, you must characterize the conjugate to determine its concentration and the Degree of Labeling (DOL). The DOL is the average number of dye molecules conjugated to each protein molecule.[7][8] This is achieved using UV-Vis spectrophotometry.
Principle: The Beer-Lambert law is used to calculate the concentration of both the protein and the Cy5.5 dye in the purified sample by measuring the absorbance at two key wavelengths.[15]
Key Parameters for Cy5.5:
-
Max Absorbance (A_max): ~675 nm[1]
-
Molar Extinction Coefficient (ε_dye): ~190,000 M⁻¹cm⁻¹[16]
-
Correction Factor (CF) at 280 nm: ~0.04 - 0.05. This value accounts for the dye's contribution to the absorbance at 280 nm.[14][15]
Procedure:
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up.
-
Blank: Use the final elution or dialysis buffer to blank the instrument.
-
Measure Absorbance: Measure the absorbance of your purified conjugate solution at 280 nm and ~675 nm . If the absorbance is too high (>2.0), dilute the sample with a known factor and re-measure.[7]
-
Calculate Concentrations & DOL:
-
Step 1: Calculate Protein Concentration (M)
-
Protein Conc. (M) = [A₂₈₀ - (A_max * CF)] / ε_protein
-
Where:
-
A₂₈₀ = Absorbance at 280 nm.
-
A_max = Absorbance at ~675 nm.
-
CF = Correction factor for Cy5.5 at 280 nm (~0.05).[14]
-
ε_protein = Molar extinction coefficient of your specific protein (in M⁻¹cm⁻¹).
-
-
-
Step 2: Calculate Dye Concentration (M)
-
Dye Conc. (M) = A_max / ε_dye
-
Where:
-
ε_dye = Molar extinction coefficient of Cy5.5 (190,000 M⁻¹cm⁻¹).[16]
-
-
-
Step 3: Calculate Degree of Labeling (DOL)
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
-
An optimal DOL is critical. Under-labeling results in a weak signal, while over-labeling can cause fluorescence quenching and potentially alter the protein's biological activity.[8][15][17] For most antibodies, a DOL of 2-5 is often ideal.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low DOL / Inefficient Labeling | 1. Incorrect Buffer: Presence of primary amines (Tris, glycine) in the protein buffer competes with the labeling reaction.[12][14] 2. Incorrect pH: Reaction pH was below 8.0, reducing amine reactivity.[18] 3. Old/Hydrolyzed Dye: Cy5.5 NHS ester was improperly stored or reconstituted long before use. | 1. Dialyze or buffer-exchange the protein into an amine-free buffer (e.g., PBS, bicarbonate) at pH 8.0-9.0 before labeling.[5] 2. Adjust the pH of the protein solution with 1M sodium bicarbonate.[19] 3. Use freshly prepared dye solution for each reaction.[20] |
| High Background After Purification | 1. Incomplete Purification: Residual free dye remains in the sample. 2. Protein Aggregation: Over-labeling can sometimes cause protein aggregation, which may be difficult to remove. | 1. Repeat the purification step. For SEC, use a longer column or slower flow rate. For dialysis, perform additional buffer changes.[6] 2. Check for aggregation via analytical SEC or dynamic light scattering. Optimize the labeling reaction to achieve a lower DOL. |
| Low Fluorescence Signal Despite Good DOL | 1. Fluorescence Quenching: The DOL is too high, causing dye molecules to quench each other's fluorescence.[8][17] 2. Denatured Protein: The labeling or purification process may have denatured the protein, altering the dye's microenvironment. | 1. Reduce the molar excess of dye used in the labeling reaction to target a lower DOL. 2. Ensure gentle handling during purification (e.g., avoid vigorous vortexing). Confirm protein integrity with SDS-PAGE. |
| Loss of Protein Biological Activity | 1. Modification of Key Residues: Lysine residues within the protein's active site or binding interface were labeled.[17] | 1. Reduce the molar excess of dye to decrease the overall number of labeled sites. 2. Consider alternative labeling chemistries that target other residues (e.g., maleimides for cysteines) if available and accessible. |
Conclusion
The purification of Cy5.5-labeled proteins is a non-negotiable step for generating reliable reagents for sensitive downstream applications. While several methods can be employed, size exclusion chromatography provides an efficient and high-resolution approach for separating protein-dye conjugates from contaminating free dye. Following purification, accurate characterization via UV-Vis spectrophotometry to determine the Degree of Labeling is essential for ensuring experimental consistency and validity. By following these protocols and understanding the underlying principles, researchers can confidently produce high-quality fluorescent protein conjugates for their research needs.
References
- Assay Genie. Protein Cy5 Labeling Kit (#BN01056). (URL: [Link])
- AxisPharm. Cyanine5.5 Dye. (URL: [Link])
- G-Biosciences. How To Determine Degree of Protein Labeling. (URL: [Link])
- GlpBio. Fluorescent Labeling with Cy5.5 NHS Ester: A Versatile Tool in Biological Research. (URL: [Link])
- OPUS.
- Jena Bioscience. Cy5 Protein Labeling Kit. (URL: [Link])
- ResearchGate.
- BioVision. EZLabel Protein Cy5 Labeling Kit. (URL: [Link])
- ResearchGate.
- RSC Publishing. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles. (URL: [Link])
- PubMed Central. Fluorescence-detection size-exclusion chromatography utilizing nanobody technology for expression screening of membrane proteins. (URL: [Link])
- ResearchGate. How to remove non conjugated Rhodamine B dye from antibody by membrane dialysis? (URL: [Link])
- Center for Macromolecular Interactions.
- ResearchGate. Why is my protein labelling not working? (URL: [Link])
- Rockland Immunochemicals. Azide Removal by Dialysis Protocol. (URL: [Link])
- ResearchGate. Can anyone help me with my protein labeling with Cy5-malemide dye? (URL: [Link])
- Mabion.
- Bitesize Bio. How to Troubleshoot Problems with Fluorescently Tagged Proteins. (URL: [Link])
- Journal of the American Chemical Society. Conjugation-Induced Fluorescent Labeling of Proteins and Polymers Using Dithiomaleimides. (URL: [Link])
- PubMed Central.
- Sandiego.edu. MCC MDH Dialysis V1_2022. (URL: [Link])
- ResearchGate. Revisiting the time for removing the unloaded drug by dialysis method... (URL: [Link])
Sources
- 1. Cyanine5.5 Dye | AxisPharm [axispharm.com]
- 4. m.youtube.com [m.youtube.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00755F [pubs.rsc.org]
- 14. assaygenie.com [assaygenie.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cyanine 5.5, SE | Tocris Bioscience [tocris.com]
- 17. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - CA [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. apexbt.com [apexbt.com]
Application Notes and Protocols for the Conjugation of Cyanine5.5 NHS Ester to Amine-Modified DNA
Abstract
This technical guide provides a comprehensive framework for the successful covalent conjugation of Cyanine5.5 (Cy5.5) NHS ester to DNA oligonucleotides modified with a primary amine. The protocol herein is designed for researchers, scientists, and drug development professionals who require highly purified, fluorescently labeled DNA for applications such as fluorescence microscopy, FRET analysis, and in vivo imaging. We delve into the underlying chemical principles, provide a detailed, step-by-step experimental workflow, and offer expert insights into process optimization, purification, and final conjugate characterization.
Introduction: The Rationale for Fluorescent DNA Labeling
The covalent attachment of fluorophores to DNA is a cornerstone of modern molecular biology and diagnostics. Labeled oligonucleotides serve as powerful tools for visualizing and quantifying nucleic acids in a multitude of experimental contexts. Cyanine5.5, a near-infrared (NIR) fluorescent dye, is particularly advantageous due to its high extinction coefficient, good photostability, and emission spectrum in a range that minimizes autofluorescence from biological samples.[1]
The most prevalent and robust method for labeling DNA with fluorophores is the reaction between an N-hydroxysuccinimide (NHS) ester-activated dye and a primary aliphatic amine.[2] This reaction, known as aminolysis, results in the formation of a highly stable amide bond, permanently tethering the dye to the DNA molecule.[3] This guide will focus on the practical application of this chemistry for generating high-quality Cy5.5-labeled DNA probes.
The Chemistry of Conjugation
The conjugation process hinges on a nucleophilic acyl substitution reaction. The primary amine on the modified DNA acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[2]
Figure 1: Reaction mechanism of Cy5.5 NHS ester with amine-modified DNA.
The efficiency of this reaction is critically dependent on pH. The primary amine must be in its deprotonated, nucleophilic state.[4] Therefore, the reaction is typically carried out in a slightly alkaline buffer, with an optimal pH range of 8.3-8.5.[4][5] However, a competing reaction, the hydrolysis of the NHS ester by water, also accelerates at higher pH.[6][7] This underscores the importance of careful buffer selection and prompt use of the dissolved NHS ester.
Materials and Reagents
Successful conjugation requires high-quality reagents and adherence to specific handling procedures.
| Material/Reagent | Specifications | Storage Conditions |
| Amine-Modified DNA | Purified, with a 5' or 3' primary amine modification. Lyophilized or in an amine-free buffer. | -20°C |
| Cyanine5.5 NHS Ester | Amine-reactive succinimidyl ester. | ≤ -20°C, desiccated, and protected from light.[8][9] |
| Anhydrous DMSO or DMF | High-purity, anhydrous (dimethyl sulfoxide or dimethylformamide). | Room temperature, desiccated.[10] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5.[2] | Room temperature. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5.[11] | Room temperature. |
| Purification Column | Size-exclusion chromatography (e.g., desalting columns) or HPLC column (e.g., C-18 reversed phase).[2][12] | Per manufacturer's instructions. |
| Precipitation Reagents | 3 M Sodium Acetate, 100% Ethanol (ice-cold), 70% Ethanol (ice-cold). | Per standard laboratory protocols. |
Critical Consideration: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, in the conjugation reaction as they will compete with the amine-modified DNA, significantly reducing labeling efficiency.[6][10]
Experimental Protocol
This protocol is designed for a starting scale of 20-30 nmol of amine-modified oligonucleotide.
Reagent Preparation
-
Amine-Modified DNA Solution:
-
Dissolve the lyophilized amine-modified DNA in the 0.1 M Sodium Bicarbonate buffer (pH 8.5) to a final concentration of 0.3-0.8 mM.
-
If the DNA is already in a storage buffer, ensure it is amine-free. If not, perform a buffer exchange or ethanol precipitate and resuspend in the correct reaction buffer.[12]
-
-
Cy5.5 NHS Ester Stock Solution:
-
Allow the vial of Cy5.5 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the ester in anhydrous DMSO or DMF. For example, dissolve 1 mg of Cy5.5 NHS ester (MW ~716 g/mol ) in approximately 140 µL of anhydrous DMSO.
-
Expert Insight: Use high-quality, anhydrous solvent. Water contamination will hydrolyze the NHS ester, rendering it inactive.[10] DMF can degrade into dimethylamine, which will react with the NHS ester; if your DMF has a "fishy" odor, do not use it.[4][10] This solution should be prepared immediately before use as the NHS ester is not stable in solution for extended periods.[8]
-
Conjugation Reaction
-
Reaction Setup:
-
In a microcentrifuge tube, combine the amine-modified DNA solution with the freshly prepared Cy5.5 NHS ester stock solution.
-
A common starting point is a 5- to 10-fold molar excess of the dye over the DNA.[2] For example, for 20 nmol of DNA in 200 µL of buffer, add 10-20 µL of a 10 mM Cy5.5 NHS ester solution.
-
Gently vortex the mixture to ensure homogeneity.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature (approximately 25°C).[4] Protect the reaction from light by wrapping the tube in aluminum foil.
-
For sensitive molecules, the reaction can be performed overnight at 4°C.
-
Figure 2: Experimental workflow for Cy5.5-DNA conjugation.
Quenching the Reaction
-
Purpose: Quenching is a critical step to consume any unreacted Cy5.5 NHS ester, preventing non-specific labeling of other molecules in downstream applications.[11][13]
-
Procedure: Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[11] For a 220 µL reaction, this would be approximately 11-22 µL.
-
Incubate for an additional 15-30 minutes at room temperature.[11]
Purification of the Labeled DNA
Purification is essential to remove unreacted "free" dye, which can cause high background signals and interfere with quantification.[14]
Method 1: Ethanol Precipitation (Rapid, less complete removal)
-
To the quenched reaction, add 1/10th volume of 3 M Sodium Acetate.
-
Add 2.5-3 volumes of ice-cold 100% ethanol.
-
Vortex and incubate at -20°C for at least 30 minutes.[12]
-
Centrifuge at high speed (e.g., >13,000 x g) for 20-30 minutes at 4°C.[12]
-
Carefully decant the supernatant, which contains the majority of the unreacted dye.
-
Wash the pellet twice with cold 70% ethanol.
-
Briefly air-dry the pellet and resuspend in an appropriate buffer (e.g., PBS or TE buffer).
Method 2: Size-Exclusion Chromatography (Recommended)
-
Use a pre-packed desalting column (e.g., G-25) suitable for the reaction volume.
-
Equilibrate the column with the desired final buffer (e.g., PBS) according to the manufacturer's instructions.
-
Load the quenched reaction mixture onto the column.
-
Elute the conjugate. The labeled DNA, being larger, will elute first, while the smaller, unreacted dye molecules will be retained longer.[2] Collect the colored fractions corresponding to the labeled DNA.
Method 3: High-Performance Liquid Chromatography (HPLC) (Highest Purity)
-
For applications requiring the highest purity, reversed-phase HPLC is the method of choice.[12]
-
Use a C-18 column and a gradient of an appropriate buffer system (e.g., TEAA and acetonitrile) to separate the labeled DNA from unlabeled DNA and free dye.[15]
Characterization of the Cy5.5-DNA Conjugate
UV-Visible Spectroscopy
The primary method for characterizing the final product is UV-Vis spectroscopy, which allows for the determination of the Degree of Labeling (DOL).[16] The DOL is the average number of dye molecules conjugated to each DNA oligonucleotide.[17][18]
-
Measurement:
-
Measure the absorbance of the purified conjugate solution at 260 nm (A₂₆₀, for DNA) and at the absorbance maximum for Cy5.5 (~675 nm, A₆₇₅).[8]
-
-
Calculations:
-
The concentration of the DNA and the dye can be calculated using the Beer-Lambert law (A = εcl).
-
| Parameter | Value | Reference |
| Cy5.5 λmax (Absorbance) | ~675 nm | [1][8] |
| Cy5.5 λmax (Emission) | ~694 nm | [1] |
| Cy5.5 Molar Extinction Coefficient (ε_dye_) | ~190,000 M⁻¹cm⁻¹ | [1] |
| DNA Molar Extinction Coefficient (ε_DNA_) | Varies by sequence. Calculate based on base composition. | N/A |
| Cy5.5 Correction Factor at 260 nm (CF₂₆₀) | A₂₆₀(dye) / A_max_(dye) | [19] |
-
Step 1: Calculate the concentration of the dye. Concentration (Dye) [M] = A₆₇₅ / (ε_dye_ * path length [cm])
-
Step 2: Correct the absorbance at 260 nm. The Cy5.5 dye also absorbs light at 260 nm, so its contribution must be subtracted to accurately determine the DNA concentration.[19] Corrected A₂₆₀ = Measured A₂₆₀ - (A₆₇₅ * CF₂₆₀) The CF₂₆₀ for Cy5.5 must be determined empirically or obtained from the supplier.
-
Step 3: Calculate the concentration of the DNA. Concentration (DNA) [M] = Corrected A₂₆₀ / (ε_DNA_ * path length [cm])
-
Step 4: Calculate the Degree of Labeling (DOL). DOL = Concentration (Dye) / Concentration (DNA)
An ideal DOL is typically between 0.5 and 1 for single-labeled oligonucleotides.[16]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or No Labeling | Inactive NHS ester due to hydrolysis. | Use fresh, anhydrous DMSO/DMF. Prepare dye solution immediately before use.[10] |
| Incorrect buffer pH or composition. | Use a buffer with pH 8.3-8.5. Ensure the buffer is free of primary amines (e.g., Tris, glycine).[6][20] | |
| Poor quality amine-modified DNA. | Ensure the starting oligonucleotide is of high purity.[2] | |
| High Background in Assay | Incomplete removal of free dye. | Use a more stringent purification method, such as size-exclusion chromatography or HPLC.[14] |
| Precipitation of DNA | Over-labeling of the DNA. | Reduce the molar excess of the Cy5.5 NHS ester in the reaction.[17] |
Conclusion
The conjugation of Cyanine5.5 NHS ester to amine-modified DNA is a robust and reliable method for producing high-quality fluorescent probes. By understanding the underlying chemistry, carefully controlling reaction conditions—particularly pH and reagent quality—and implementing a thorough purification strategy, researchers can consistently generate well-characterized conjugates suitable for a wide range of sensitive applications. This guide provides the foundational knowledge and practical steps to achieve this outcome with confidence.
References
- Tse, E., et al. (2023). Purification of fluorescently labeled DNA substrates by anion exchange chromatography. ResearchGate.
- Oxford Academic. Chemical Methods of DNA and RNA Fluorescent Labeling.
- Cell Press. (2023). Annealing and purification of fluorescently labeled DNA substrates for in vitro assays.
- National Institutes of Health. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine.
- Taylor & Francis Online. A Convenient and Efficient Purification Method for Chemically Labeled Oligonucleotides.
- Oxford Academic. Rapid purification of fluorescent dye-labeled products in a 96-well format for high-throughput automated DNA sequencing.
- Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules.
- Glen Research. (2020). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32.2.
- Royal Society of Chemistry. (2017). Methyltransferase-directed covalent coupling of fluorophores to DNA. Chemical Science.
- NanoTemper Technologies. Degree-of-labeling (DOL).
- Creative Biolabs. Troubleshooting Guides.
- Spectra. Degree of Labeling Explanation.
- PubMed Central. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting.
- ResearchGate. (2025). Thermodynamic Characterization of the Association of Cyanine Dyes with DNA.
- Center on Probes for Molecular Mechanotechnology. Protocol for DNA Modification.
- ResearchGate. (a) PL emission spectra of Cy5 and (b) UV-Vis absorption spectra of Cy5.
- PubMed Central. (2014). Internally labeled Cy3/Cy5 DNA constructs show greatly enhanced photo-stability in single-molecule FRET experiments.
- Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism.
- PubMed. Development of fluorescence-based nucleic acid blot hybridization method using Cy5.5 labeled DNA probes.
- AIP Publishing. Probing DNA structural heterogeneity by identifying conformational subensembles of a bicovalently bound cyanine dye.
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - NL [thermofisher.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Protocol for DNA Modification — Center on Probes for Molecular Mechanotechnology [mechanotechnology.org]
- 16. support.nanotempertech.com [support.nanotempertech.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spectra.arizona.edu [spectra.arizona.edu]
- 20. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
Preparing Stock Solutions of Cyanine5.5 NHS Ester: A Detailed Guide for Researchers
Introduction: The Critical First Step in Bioconjugation
Cyanine5.5 (Cy5.5) NHS ester is a widely utilized near-infrared (NIR) fluorescent dye for labeling biomolecules such as proteins, antibodies, and oligonucleotides.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines on target molecules to form stable amide bonds, a cornerstone of bioconjugation.[3][4] The success of any labeling experiment, however, is fundamentally dependent on the quality and proper preparation of the dye stock solution. This guide provides a comprehensive, experience-driven protocol for preparing, handling, and storing Cyanine5.5 NHS ester stock solutions to ensure optimal reactivity and reproducible results in your research and development endeavors.
The inherent reactivity of NHS esters also makes them susceptible to degradation, primarily through hydrolysis. This guide will delve into the chemical principles governing the stability of Cyanine5.5 NHS ester and provide actionable insights to mitigate degradation, ensuring the integrity of your stock solutions.
Chemical Properties and Handling
Cyanine5.5 NHS ester is typically a dark blue powder with good solubility in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but it has low solubility in water.[1][5][6] Proper handling and storage are paramount to preserving its reactivity.
Key Chemical and Spectral Properties of Cyanine5.5 NHS Ester
| Property | Value | Source(s) |
| Molecular Weight | ~716.31 g/mol | [1] |
| Appearance | Dark blue powder | [1] |
| Solubility | Soluble in DMSO, DMF; low in water | [1][2] |
| Excitation Maximum (λex) | ~675 nm | [7] |
| Emission Maximum (λem) | ~693-710 nm | [5][7] |
| Extinction Coefficient | ~190,000 - 198,000 M⁻¹cm⁻¹ | [5][8] |
Safety and Handling Precautions
N-Hydroxysuccinimide esters are reactive chemicals and should be handled with appropriate safety measures.[3]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the solid compound or its solutions.[3]
-
Avoid Inhalation: When handling the powdered form, it is advisable to work in a well-ventilated area or use a suitable respiratory mask to prevent inhalation.[3]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste according to your institution's regulations.[3]
The Chemistry of Amine-Reactive Labeling
The conjugation of Cyanine5.5 NHS ester to a biomolecule is a nucleophilic acyl substitution reaction. An unprotonated primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient intermediate that collapses, releasing N-hydroxysuccinimide and forming a stable amide bond.[4]
The efficiency of this reaction is critically influenced by pH. While the aminolysis reaction is desired, a competing hydrolysis reaction with water can occur, rendering the NHS ester inactive. The rate of hydrolysis increases significantly with pH.[9] Therefore, the reaction is typically carried out at a pH between 7.2 and 9.0, which represents a compromise between ensuring the primary amines are sufficiently deprotonated (and thus nucleophilic) and minimizing the hydrolysis of the NHS ester.[10]
Figure 1. Reaction mechanism of Cyanine5.5 NHS ester with a primary amine.
Protocol: Preparation of a 10 mM Cyanine5.5 NHS Ester Stock Solution
This protocol details the preparation of a 10 mM stock solution in anhydrous DMSO, a common starting concentration for many labeling applications.
Materials and Equipment
-
Cyanine5.5 NHS ester (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or covered in foil)
-
Pipettes and sterile, disposable tips
-
Vortex mixer
-
Balance
-
Desiccator
Step-by-Step Protocol
-
Equilibrate the Reagent: Before opening, allow the vial of Cyanine5.5 NHS ester to warm to room temperature for at least 20 minutes.[11] This is a critical step to prevent condensation of atmospheric moisture onto the cold powder, which can cause hydrolysis.[9][12]
-
Weigh the Dye: In a fume hood or on a balance with a draft shield, carefully weigh out the desired amount of Cyanine5.5 NHS ester. For a 10 mM stock solution, you will need approximately 7.16 mg for a final volume of 1 mL.
-
Dissolve in Anhydrous DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed dye. For example, add 1 mL of anhydrous DMSO to 7.16 mg of Cyanine5.5 NHS ester to make a 10 mM solution. It is crucial to use a high-quality, anhydrous grade of DMSO to minimize water content and prevent hydrolysis.[12][13]
-
Mix Thoroughly: Vortex the solution until the dye is completely dissolved. The solution should be a clear, dark blue.
-
Aliquot for Single Use: To avoid repeated freeze-thaw cycles and exposure to moisture, aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped microcentrifuge tubes.[14][15]
-
Storage: Store the aliquots at -20°C or -80°C in a desiccated, dark environment.[2][13][16] When stored properly, the stock solution in anhydrous DMSO should be stable for several months.[17]
Figure 2. Workflow for preparing Cyanine5.5 NHS ester stock solution.
Quality Control of Stock Solutions
While proper preparation and storage are the best ways to ensure a high-quality stock solution, you can perform a qualitative check of the NHS ester's reactivity, especially if you suspect degradation.
Qualitative Reactivity Check
A simple method to assess the reactivity of an NHS ester is to measure the absorbance of the N-hydroxysuccinimide byproduct released upon hydrolysis.[18]
-
Initial Absorbance: Dissolve a small, known amount of the Cyanine5.5 NHS ester in an amine-free buffer (e.g., PBS, pH 7.2) and measure the absorbance at 260 nm.
-
Forced Hydrolysis: Add a small volume of a strong base (e.g., 0.5 N NaOH) to the solution to force the hydrolysis of the remaining active NHS esters.
-
Final Absorbance: Measure the absorbance at 260 nm again.
-
Interpretation: A significant increase in absorbance at 260 nm after adding the base indicates that the NHS ester was still active.[18] If there is little to no change, the reagent has likely already hydrolyzed.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Hydrolyzed NHS ester stock solution.2. Presence of primary amines in the reaction buffer (e.g., Tris, glycine).3. Incorrect pH of the reaction buffer. | 1. Prepare a fresh stock solution of Cyanine5.5 NHS ester.2. Perform a buffer exchange of your biomolecule into an amine-free buffer like PBS or bicarbonate buffer.[11]3. Adjust the pH of the reaction buffer to 8.0-9.0.[11] |
| Precipitation of Dye During Labeling | 1. Cyanine5.5 NHS ester has low aqueous solubility.2. The concentration of the organic co-solvent (DMSO) is too low in the final reaction mixture. | 1. Ensure the dye is fully dissolved in the stock solution before adding it to the aqueous reaction buffer.2. The final concentration of DMSO in the labeling reaction should generally be kept below 10% to avoid denaturation of most proteins. |
| Inconsistent Labeling Results | 1. Repeated freeze-thaw cycles of the stock solution.2. Exposure of the stock solution to moisture and light. | 1. Always aliquot the stock solution into single-use volumes.[14][15]2. Store aliquots properly at -20°C or -80°C, desiccated and protected from light.[2][13] |
Conclusion
The preparation of a high-quality Cyanine5.5 NHS ester stock solution is a foundational step for successful and reproducible bioconjugation experiments. By understanding the chemical principles of NHS ester reactivity and meticulously following the protocols for handling, preparation, and storage outlined in this guide, researchers can ensure the integrity and efficacy of their fluorescent labeling reagents.
References
- A Comprehensive Technical Guide to the Safe Handling and Application of NHS Ester Compounds. (2025). Benchchem.
- An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. (2025). Benchchem.
- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research.
- An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. (2025). Benchchem.
- Cyanine5.5 NHS ester chloride | CY Dye. (n.d.). MedchemExpress.com.
- Cyanine5.5 NHS ester. (n.d.). Lumiprobe.
- Cyanine5.5 NHS ester | CAS#:2375105-86-3. (n.d.). Lumiprobe.
- Application Notes and Protocols for Labeling Antibodies with Cyanine5 NHS Ester. (2025). Benchchem.
- Cyanine 5.5 NHS ester (A270157). (n.d.). Antibodies.com.
- Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific.
- Cyanine5.5 NHS ester CAS#: 2375105-86-3. (n.d.). ChemicalBook.
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. (n.d.). Lumiprobe.
- Cyanine5 NHS ester. (n.d.). ACE Biolabs.
- Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? (2014). ResearchGate.
- Protocol for Labeling IgG with Cyanine 5.5 monosuccinimidyl ester. (2019). AAT Bioquest.
- Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. (n.d.). Thermo Fisher Scientific.
- Cyanine 5.5 monosuccinimidyl ester [equivalent to Cy5.5® NHS ester]. (n.d.). AAT Bioquest.
- Cy5.5 NHS ester 10mM (in 1mL DMSO) - Reactive Fluorescent Labeling Dye. (n.d.). APExBIO.
- Sulfo-Cyanine 5 NHS ester. (n.d.). AAT Bioquest.
- CY5.5 NHS ESTER DESCRIPTION. (n.d.). Vector Labs.
Sources
- 1. ibiantech.com [ibiantech.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Cyanine 5.5 NHS ester (A270157) | Antibodies.com [antibodies.com]
- 6. Cyanine5.5 NHS ester CAS#: 2375105-86-3 [amp.chemicalbook.com]
- 7. apexbt.com [apexbt.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Optimizing Buffer Conditions for Cyanine5.5 NHS Ester Labeling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Near-Infrared (NIR) Labeling
Cyanine5.5 (Cy5.5) is a fluorescent dye that operates in the near-infrared (NIR) spectrum (absorption ~675 nm, emission ~694 nm). This spectral range is highly advantageous for biological applications, particularly in vivo imaging, as it minimizes interference from tissue autofluorescence, allowing for deeper tissue penetration and higher signal-to-noise ratios. The N-hydroxysuccinimide (NHS) ester is one of the most common and efficient functionalities for covalently attaching dyes like Cy5.5 to biomolecules.[1][2] This chemistry targets primary amines (-NH₂), which are readily available on proteins at the N-terminus and on the side chains of lysine residues, making it a versatile tool for labeling antibodies, proteins, and other amine-containing molecules.[3]
Achieving high-efficiency, reproducible labeling is not merely a matter of mixing dye and protein. The success of the conjugation reaction is critically dependent on meticulously controlled experimental parameters, the most important of which is the composition and pH of the reaction buffer. This guide provides a deep dive into the chemical principles and practical steps required to master the Cy5.5 NHS ester labeling reaction.
The Core Chemistry: Understanding the NHS Ester Reaction
The reaction between a Cy5.5 NHS ester and a primary amine is a nucleophilic acyl substitution.[4] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[4][5]
However, this desired reaction (aminolysis) is in direct competition with an undesirable side reaction: hydrolysis. In an aqueous buffer, water molecules can also attack the NHS ester, inactivating it and preventing it from reacting with the target amine.[4][6] The key to successful labeling is to create conditions that maximize the rate of aminolysis while minimizing the rate of hydrolysis. This is achieved primarily through precise pH control.
The Critical Role of pH
The pH of the reaction buffer is the single most important factor governing the outcome of an NHS ester labeling reaction.[1][4]
-
Below pH 7.5: Primary amines are predominantly protonated (R-NH₃⁺). In this state, they are no longer nucleophilic and cannot react with the NHS ester.[4][7] Consequently, labeling efficiency is drastically reduced at neutral or acidic pH.
-
Optimal pH Range (8.0 - 9.0): In this slightly alkaline range, a sufficient fraction of the primary amines on the target molecule are deprotonated (R-NH₂) and thus nucleophilic.[1][7][8][9] This condition strongly favors the desired aminolysis reaction. The most commonly cited optimal pH is between 8.3 and 8.5.[1][8][9]
-
Above pH 9.0: While the concentration of nucleophilic amines increases, the rate of NHS ester hydrolysis accelerates dramatically.[2][3][4] The half-life of the NHS ester can drop to mere minutes, meaning the dye becomes inactivated before it has a chance to react with the protein.[2][3]
This relationship underscores the necessity of using a well-buffered system maintained within the optimal 8.0-9.0 range.
Selecting the Right Buffer System
The choice of buffer is as important as the pH itself. The cardinal rule is to avoid buffers containing primary amines .[3][4] Reagents like Tris (tris(hydroxymethyl)aminomethane) and glycine will compete with the target protein for the Cy5.5 NHS ester, drastically reducing labeling efficiency.[4][10]
| Buffer System | Concentration (Typical) | pH Range | Advantages | Disadvantages |
| Sodium Bicarbonate | 0.1 M | 8.0 - 9.5 | Inexpensive, widely available, and highly effective in the optimal pH range for NHS ester reactions.[1][5][8] | Can evolve CO₂ gas. pH can be sensitive to atmospheric CO₂ over time. |
| Sodium Borate | 50 - 100 mM | 8.0 - 9.2 | Stable buffer capacity in the optimal pH range.[10] | Borate can interact with cis-diols on glycoproteins. |
| Phosphate Buffer | 0.1 M | 7.2 - 8.5 | A common biological buffer. Can be used effectively, especially at the higher end of its buffering range (pH 8.0-8.5).[1][3] | Buffering capacity is weaker above pH 8.0 compared to bicarbonate or borate. |
| HEPES | 50 - 100 mM | 7.2 - 8.5 | Good buffering capacity. Often used in cell culture and protein work.[3] | More expensive than phosphate or bicarbonate. |
Substances to Avoid in Your Reaction Buffer:
-
Sodium Azide: A common preservative that contains a nucleophilic azide group which can react with the NHS ester.[3]
-
Ammonium Salts: Can introduce competing primary amines.[5]
-
High Concentrations of Glycerol: Can decrease reaction efficiency.[2]
Detailed Protocol for Protein Labeling
This protocol provides a robust starting point for labeling a generic antibody (e.g., IgG, MW ~150 kDa) with Cy5.5 NHS ester.
A. Reagent Preparation
-
Protein Solution:
-
Cy5.5 NHS Ester Stock Solution:
-
Cy5.5 NHS ester is moisture-sensitive and has poor aqueous solubility.[10][11] It must be dissolved in a high-quality, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][8]
-
Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[7] Do not store the dye in solution for extended periods.[6][11]
-
-
Quenching Buffer:
-
Prepare a 1 M Tris-HCl or 1.5 M Hydroxylamine solution at pH ~8.0. This will be used to stop the reaction.[12]
-
B. The Labeling Reaction
-
Calculate Molar Ratio: Determine the desired molar excess of dye to protein. A starting range of 10:1 to 20:1 (dye:protein) is common for antibodies.[12] The optimal ratio may need to be determined empirically.
-
Initiate Reaction: Add the calculated volume of Cy5.5 NHS ester stock solution (from step A2) to the protein solution. Add the dye dropwise while gently stirring or vortexing. The final volume of DMSO should not exceed 10% of the total reaction volume.[6]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8][9] Reactions at 4°C are slower but can be beneficial for less stable proteins.
-
Quench Reaction: Stop the reaction by adding the quenching buffer (from step A3) to a final concentration of 50-100 mM. Incubate for another 15-30 minutes.[12] This step consumes any unreacted NHS ester.
C. Purification of the Conjugate
It is essential to remove unreacted dye and reaction byproducts from the labeled protein.[13][14] Size-exclusion chromatography (e.g., a spin desalting column like Sephadex G-25) is the most common and effective method.[5]
-
Equilibrate Column: Prepare the desalting column according to the manufacturer's instructions, equilibrating it with your desired storage buffer (e.g., PBS, pH 7.4).
-
Apply Sample: Load the quenched reaction mixture onto the column.
-
Elute: Centrifuge the column (if using a spin column) or collect fractions. The larger, labeled protein will elute first, while the smaller, free dye molecules are retained.[7]
Quality Control: Determining the Degree of Labeling (DOL)
After purification, you must characterize your conjugate by calculating the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.[15][16] This is done using UV-Vis spectrophotometry.[15]
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5.5 (~675 nm, A₆₇₅).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.
-
Calculate the dye concentration.
-
Determine the DOL.
Formulas:
-
Protein Concentration (M): [Protein] = (A₂₈₀ - (A₆₇₅ × CF)) / ε_protein
-
Dye Concentration (M): [Dye] = A₆₇₅ / ε_dye
-
Degree of Labeling (DOL): DOL = [Dye] / [Protein]
Where:
-
A₂₈₀ & A₆₇₅: Absorbance values.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).[12]
-
ε_dye: Molar extinction coefficient of Cy5.5 at ~675 nm (for Cy5.5, ~250,000 M⁻¹cm⁻¹).
-
CF: Correction Factor (A₂₈₀ of dye / A_max of dye). For Cy5.5, this is typically ~0.05.[12]
An optimal DOL for antibodies is typically between 2 and 10.[14][16] A DOL that is too low results in a weak signal, while a DOL that is too high can lead to self-quenching of the dye and potential loss of protein function.[13][14][15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Labeling (Low DOL) | Incorrect pH: Buffer pH is below 8.0. | Verify buffer pH is between 8.0-9.0, ideally 8.3. Remake buffer if necessary. |
| Competing Amines: Buffer contains Tris, glycine, or ammonium salts. | Perform buffer exchange on the protein into a recommended amine-free buffer (bicarbonate, borate, phosphate). | |
| Hydrolyzed Dye: NHS ester was exposed to moisture, stored improperly, or dissolved in solvent too long before use. | Use fresh, anhydrous DMSO/DMF. Dissolve the NHS ester immediately before starting the reaction. Store solid dye desiccated at -20°C.[11][17][18] | |
| Precipitation During Reaction | High Dye Concentration: Organic solvent (DMSO/DMF) concentration exceeds 10% of the total volume. | Reduce the volume of the dye stock solution added, or increase the total reaction volume. |
| Protein Instability: The protein is not stable at the reaction pH or concentration. | Try performing the reaction at 4°C. Ensure the protein is properly folded and soluble in the chosen reaction buffer before starting. | |
| High DOL / Over-labeling | Molar Ratio Too High: Too much dye was added relative to the protein. | Reduce the molar excess of the Cy5.5 NHS ester in the reaction. Titrate different ratios (e.g., 5:1, 10:1, 15:1) to find the optimum. |
| Poor Recovery After Purification | Non-specific Binding: The protein conjugate has adsorbed to the purification column. | Ensure the column is fully equilibrated. Consider adding a carrier protein (like BSA) to the storage buffer if appropriate for the downstream application. |
| Protein Precipitation: Labeled protein is less soluble. | Labeled proteins can be more hydrophobic. Ensure the final storage buffer is optimal for the conjugate's stability. |
References
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
- Glen Research. (n.d.). Glen Report 32.26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL).
- Vertex AI Search. (n.d.). NHS ester labeling of amino biomolecules.
- Glen Research. (n.d.). Glen Report 33.13: Application Note – Protein Labeling with NHS Esters.
- Ruixibiotech. (n.d.). Structure and properties of CY5.5-NHS Cyanine dye CY5.5-active ester.
- Wang, Y., et al. (2022). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. STAR Protocols.
- Deguchi, T., et al. (2023). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting.
- Koniev, O., & Wagner, A. (2015).
- Stallard Scientific Editing. (n.d.). Nhs Ester Amine Reaction Protocol.
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AE [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. interchim.fr [interchim.fr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. apexbt.com [apexbt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 15. support.nanotempertech.com [support.nanotempertech.com]
- 16. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. lumiprobe.com [lumiprobe.com]
Cyanine5.5 NHS Ester for Near-Infrared (NIR) Fluorescence Imaging: An Application and Protocol Guide
This guide provides a comprehensive overview and detailed protocols for the use of Cyanine5.5 (Cy5.5) N-hydroxysuccinimidyl (NHS) ester, a premier fluorescent dye for near-infrared (NIR) imaging applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical principles of Cy5.5 conjugation, step-by-step labeling protocols, and its application in both in vitro and in vivo imaging, ensuring scientifically robust and reproducible results.
The Strategic Advantage of Near-Infrared Fluorescence Imaging with Cyanine5.5
Near-infrared (NIR) fluorescence imaging, operating within the 650-900 nm spectral window, offers significant advantages for biological studies, particularly in living organisms.[1][2] This region is often referred to as the "biological window" because it minimizes the interference from endogenous sources of absorption and autofluorescence, such as hemoglobin and water.[1][2] Consequently, NIR imaging enables deeper tissue penetration and a higher signal-to-background ratio compared to imaging in the visible spectrum.[3] These characteristics make NIR fluorescence imaging an invaluable tool in drug development for tracking the biodistribution of therapeutics, visualizing tumors, and monitoring treatment responses in real-time.[4][5]
Cyanine5.5 is a bright and photostable NIR dye that is an excellent choice for these applications.[6][7] Its excitation and emission maxima are well within the NIR window, minimizing background noise and enhancing clarity in imaging.[8][9] The NHS ester derivative of Cy5.5 is a highly efficient tool for labeling biomolecules, as it readily reacts with primary amines on proteins, peptides, and other molecules to form stable covalent bonds.[6][10]
Key Properties of Cyanine5.5 NHS Ester
| Property | Value | Reference |
| Excitation Maximum | ~673-684 nm | [9][11] |
| Emission Maximum | ~693-710 nm | [9][11][12] |
| Molar Extinction Coefficient | ~198,000 - 250,000 M⁻¹cm⁻¹ | [11][13] |
| Fluorescence Quantum Yield | ~0.2 - 0.27 | [9][13] |
| Reactive Group | N-hydroxysuccinimidyl ester | [6] |
| Reactivity | Primary amines | [6][14] |
The Chemistry of Cyanine5.5 NHS Ester Conjugation: A Mechanistic Perspective
The foundation of a successful NIR imaging experiment lies in the robust and specific labeling of the targeting molecule. Cy5.5 NHS ester facilitates this through a well-defined chemical reaction with primary amines.
The N-hydroxysuccinimide ester is a highly reactive group that readily undergoes nucleophilic acyl substitution with primary amines, such as the ε-amino group of lysine residues on proteins.[15][16] This reaction is highly efficient under slightly alkaline conditions (pH 8.3-8.5), where the primary amine is deprotonated and thus more nucleophilic.[14][17] The reaction results in the formation of a stable amide bond, covalently linking the Cy5.5 dye to the target molecule, and the release of N-hydroxysuccinimide as a byproduct.[15][18]
It is crucial to perform this reaction in an amine-free buffer, as any primary amines in the buffer (e.g., Tris or glycine) will compete with the target molecule for reaction with the NHS ester, leading to reduced labeling efficiency.[19]
Caption: Mechanism of Cyanine5.5 NHS ester conjugation to a primary amine on a protein.
Experimental Protocols: From Labeling to Imaging
Protocol 1: Labeling an Antibody with Cyanine5.5 NHS Ester
This protocol provides a detailed methodology for the conjugation of Cy5.5 NHS ester to an antibody, a common application for targeted in vivo imaging.
Materials and Reagents:
-
Purified antibody (1-10 mg/mL in an amine-free buffer like PBS)[20]
-
Cyanine5.5 NHS ester[9]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[20]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[14][17]
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0[20]
-
Purification Column: Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or size-exclusion chromatography column[20][21]
-
Storage Buffer: Phosphate Buffered Saline (PBS), pH 7.4
Step-by-Step Procedure:
-
Antibody Preparation: Ensure the antibody solution is free of any amine-containing substances and preservatives like sodium azide, which can interfere with the labeling reaction.[22] If necessary, perform a buffer exchange into the Reaction Buffer using a spin desalting column or dialysis.[19][23]
-
Dye Preparation: Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[12][19] The dye solution is sensitive to moisture and should be used promptly.[12]
-
Molar Ratio Calculation: The optimal molar ratio of dye to antibody can vary depending on the antibody and desired degree of labeling. A starting point of a 10:1 to 20:1 molar ratio of Cy5.5 NHS ester to antibody is recommended.[20][24]
-
Labeling Reaction: Add the calculated volume of the Cy5.5 NHS ester solution to the antibody solution. Gently mix and incubate for 1-2 hours at room temperature, protected from light.[25]
-
Quenching the Reaction: To stop the labeling process, add 1/10th volume of the Quenching Reagent to the reaction mixture and incubate for 15-30 minutes at room temperature.[20]
-
Purification of the Conjugate: It is critical to remove unconjugated "free" dye, which can lead to high background signals.[26] Use a spin desalting column or size-exclusion chromatography to separate the labeled antibody from the unreacted dye and other small molecules.[20][26]
-
Characterization of the Conjugate:
-
Degree of Labeling (DOL): Determine the average number of dye molecules conjugated to each antibody molecule by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5). The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye] Where:
-
A_max is the absorbance at the dye's maximum absorption wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[20]
-
ε_dye is the molar extinction coefficient of Cy5.5 at its maximum absorption wavelength.
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 of dye / A_max of dye, typically around 0.08 for Cy5.5).[9]
-
-
Purity and Integrity: Assess the purity and integrity of the labeled antibody using SDS-PAGE.
-
Storage of the Conjugate: Store the purified Cy5.5-labeled antibody at 4°C for short-term storage or in aliquots at -20°C for long-term storage, protected from light.[25]
Protocol 2: In Vivo Near-Infrared Fluorescence Imaging
This protocol provides a general workflow for whole-body imaging of a tumor-bearing mouse using a Cy5.5-labeled antibody.
Materials and Equipment:
-
Tumor-bearing mouse model
-
Cy5.5-labeled antibody (in sterile PBS)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system equipped for NIR fluorescence imaging (e.g., IVIS Spectrum) with appropriate excitation and emission filters (e.g., Excitation: 615-665 nm, Emission: 695-770 nm).[4]
Step-by-Step Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane and place it in the imaging chamber.[27]
-
Baseline Imaging: Acquire a pre-injection (baseline) fluorescence image to determine the level of background autofluorescence.[27]
-
Probe Administration: Inject the Cy5.5-labeled antibody intravenously via the tail vein. The optimal dose will depend on the antibody and target, but a typical range is 1-10 nmol per mouse.[27]
-
Dynamic Imaging: Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the labeled antibody.[4][27]
-
Data Analysis: Quantify the fluorescence intensity in the tumor and other organs of interest by drawing regions of interest (ROIs) on the images. Calculate the tumor-to-background ratio to assess targeting specificity.[27]
-
Ex Vivo Biodistribution (Optional but Recommended): At the final time point, euthanize the mouse and dissect the tumor and major organs. Image the dissected tissues to confirm the in vivo imaging results and quantify the probe distribution more accurately.[27]
Caption: A typical workflow for in vivo NIR fluorescence imaging.
Troubleshooting and Expert Insights
| Problem | Potential Cause | Solution |
| Low Labeling Efficiency | Inactive NHS ester due to hydrolysis. | Use fresh, anhydrous DMSO/DMF. Store Cy5.5 NHS ester desiccated and protected from light.[10][12] |
| Presence of primary amines in the buffer. | Ensure the use of amine-free buffers (e.g., PBS, HEPES).[19] Perform buffer exchange if necessary.[19] | |
| Incorrect pH of the reaction buffer. | The optimal pH for the reaction is 8.3-8.5.[14][17] Verify the pH of your buffer. | |
| Low protein concentration. | For optimal labeling, the protein concentration should be in the range of 2-10 mg/mL.[22] | |
| High Background Signal in Imaging | Incomplete removal of free dye. | Ensure thorough purification of the conjugate using size-exclusion chromatography or dialysis.[26] |
| Non-specific binding of the antibody. | This is an inherent property of the antibody and may require further optimization of the targeting molecule. | |
| Photobleaching | Prolonged exposure to excitation light. | Minimize light exposure and use appropriate imaging settings. Cy5.5 is relatively photostable, but excessive exposure can still lead to signal loss.[7] |
Conclusion
Cyanine5.5 NHS ester is a powerful tool for near-infrared fluorescence imaging, enabling sensitive and specific visualization of biological processes in vitro and in vivo. By understanding the underlying chemistry of conjugation and adhering to optimized protocols for labeling, purification, and imaging, researchers can generate high-quality, reproducible data that will advance our understanding of biology and accelerate the development of new therapeutics. The ability to non-invasively monitor molecular events in living subjects provides invaluable insights that are critical for preclinical research and bridging the gap to clinical applications.[5][28]
References
- AxisPharm. (n.d.). Cyanine5.5 NHS ester.
- J-Stage. (n.d.). Fluorescently Labeled Proteins as a Tool for Analyzing the Dynamics of Protein Quality Control in Living Cells.
- Pharmaceutical Technology. (2022, October 3). When and why should the pharmaceutical industry use NIR chemical imaging?
- National Institutes of Health. (n.d.). Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody.
- PubMed. (1998). Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7.
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
- Jena Bioscience. (n.d.). Cy5 Protein Labeling Kit.
- ResearchGate. (n.d.). Advantage of NIR-NIR imaging system. Near infrared (NIR) emission by....
- Spectral Instruments Imaging. (n.d.). From Concept to Clinic: The Role of Optical Imaging in Drug Development.
- Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins.
- Antibodies.com. (n.d.). Cyanine 5.5 NHS ester (A270157).
- Bio-Rad. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide.
- National Institutes of Health. (n.d.). A review of performance of near-infrared fluorescence imaging devices used in clinical studies.
- Frontiers. (n.d.). Recent Advances in Second Near-Infrared Region (NIR-II) Fluorophores and Biomedical Applications.
- metabion. (n.d.). Cy5.5.
- ResearchGate. (2022, January 31). Do you have any advice to handle Cy 5 dye? I should conjugate it with peptides, How do you purify the product?
- Glen Research. (n.d.). extinction coefficients and fluorescence data.
- National Institutes of Health. (2008, April 7). Quality control of overexpressed membrane proteins.
- National Institutes of Health. (n.d.). Fluorescent labeling and modification of proteins.
- LifeTein Peptide Blog. (2024, February 15). Fluorescent Labelling with Cy5.5.
- Argolight. (2020, May 26). 6 must-read articles about Quality Control in fluorescence microscopy.
- PubMed Central. (n.d.). In vivo Imaging with Antibodies and Engineered Fragments.
- Nature Protocols. (2006, February). Labeling of immune cells for in vivo imaging using magnetofluorescent nanoparticles.
- Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism.
- ResearchGate. (n.d.). Purification of fluorescence-labeled proteins. Subscript Cy5 or RhG....
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent Advances in Second Near-Infrared Region (NIR-II) Fluorophores and Biomedical Applications [frontiersin.org]
- 4. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Concept to Clinic: The Role of Optical Imaging in Drug Development [scintica.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. lifetein.com [lifetein.com]
- 8. Cyanine5.5 NHS ester | AxisPharm [axispharm.com]
- 9. ibiantech.com [ibiantech.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Cyanine 5.5 NHS ester (A270157) | Antibodies.com [antibodies.com]
- 12. apexbt.com [apexbt.com]
- 13. Cyanine 5.5 monosuccinimidyl ester [equivalent to Cy5.5® NHS ester] | AAT Bioquest [aatbio.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. glenresearch.com [glenresearch.com]
- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. interchim.fr [interchim.fr]
- 18. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 19. jenabioscience.com [jenabioscience.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. docs.aatbio.com [docs.aatbio.com]
- 23. lumiprobe.com [lumiprobe.com]
- 24. docs.aatbio.com [docs.aatbio.com]
- 25. NHS ester protocol for labeling proteins [abberior.rocks]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. A review of performance of near-infrared fluorescence imaging devices used in clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyanine5.5 NHS Ester to Protein Conjugation
Welcome to the technical support center for optimizing your Cyanine5.5 (Cy5.5) NHS ester-to-protein labeling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale and field-tested insights to help you achieve consistent, reproducible, and optimal conjugation results for your research and drug development programs.
This guide is structured as an interactive troubleshooting and FAQ resource. Find the question that best matches your issue to navigate directly to targeted advice and protocols.
Troubleshooting Guide: Common Labeling Problems & Solutions
This section addresses the most frequent challenges encountered during the labeling process.
Problem 1: Low or No Degree of Labeling (DOL)
You've completed the reaction and purification, but your DOL calculation shows very few Cy5.5 molecules per protein. This is the most common issue and often points to suboptimal reaction conditions.
Q: I have a low DOL. What are the most likely causes and how can I fix it?
A: Low labeling efficiency is typically traced back to one of four key areas: reaction pH, buffer composition, reagent quality, or molar ratio.
-
Critical Cause 1: Incorrect Reaction pH: The reaction between an NHS ester and a primary amine (like the ε-amino group of a lysine residue) is strongly pH-dependent.[1][2] For the reaction to proceed, the amine group must be in its deprotonated, nucleophilic state (-NH₂).[1] At pH levels below ~7.5, a large fraction of these amines are protonated (-NH₃⁺), rendering them unreactive.[1] Conversely, at very high pH (>9.0), the NHS ester itself becomes increasingly susceptible to hydrolysis, where it reacts with water and is inactivated before it can label the protein.[1][2]
-
Critical Cause 2: Amine-Containing Buffers: Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine contain primary amines themselves. These will compete with your protein's amines for reaction with the Cy5.5 NHS ester, drastically reducing your labeling efficiency.[6][7]
-
Solution: Before starting the reaction, your protein must be in an amine-free buffer.[8] Perform a buffer exchange via dialysis or by using a desalting spin column (e.g., Sephadex G-25) into a suitable buffer like 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), adjusted to the correct pH.[6][9][10]
-
-
Critical Cause 3: Hydrolyzed NHS Ester: Cy5.5 NHS ester is moisture-sensitive. If the reagent has been improperly stored or handled, it may have hydrolyzed, rendering it inactive.
-
Critical Cause 4: Suboptimal Molar Ratio: The initial dye-to-protein molar ratio used in the reaction is a critical starting point. If it's too low, you won't achieve a sufficient DOL.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Troubleshooting Flowchart for Low Degree of Labeling (DOL)"; fontsize=12; fontname="Arial"; } END_DOT
Problem 2: Protein Precipitation During or After Labeling
You notice your protein solution becoming cloudy or forming visible aggregates during the reaction or subsequent storage.
Q: My protein is precipitating. Why is this happening and what can I do?
A: Protein precipitation is often a sign of instability, which can be caused by the reaction conditions or by over-labeling the protein.
-
Cause 1: High Concentration of Organic Solvent: Cy5.5 NHS ester is typically dissolved in DMSO or DMF. Adding too large a volume of this organic solvent to your aqueous protein solution can cause denaturation and precipitation.
-
Solution: Ensure the final volume of the dye stock solution is less than 10% of the total reaction volume.[13] If you need to add more dye to achieve a higher molar ratio, use a more concentrated dye stock solution.
-
-
Cause 2: Protein Instability at Reaction pH: While a pH of 8.0-9.0 is optimal for the NHS ester reaction, some proteins may be inherently less stable or prone to aggregation in this slightly alkaline environment.
-
Solution: If you suspect pH-induced instability, you can try performing the reaction at a slightly lower pH (e.g., 7.5-8.0) but for a longer duration (e.g., 4 hours to overnight).[13] Be aware this may reduce the overall labeling efficiency, so it's a trade-off.
-
-
Cause 3: Over-labeling: Cy5.5 is a hydrophobic molecule. Covalently attaching too many dye molecules to the protein's surface can increase its overall hydrophobicity, leading to aggregation and precipitation.[14]
-
Solution: This is a clear indication that your dye-to-protein molar ratio is too high. Reduce the molar excess of the dye in your next set of optimization reactions.[13][15] Purify your conjugate promptly after the reaction to remove any unconjugated (free) dye, which can also contribute to instability.
-
Problem 3: Inconsistent Results Batch-to-Batch
You've run the same protocol multiple times but get a different DOL or conjugate performance each time.
Q: Why are my labeling results not reproducible?
A: Reproducibility hinges on tightly controlling all critical variables of the reaction.
-
Cause 1: Inconsistent Protein Concentration: The efficiency of the labeling reaction is strongly dependent on the protein concentration.[4] Lower concentrations (<2 mg/mL) can lead to significantly reduced labeling efficiency.[4][8][9]
-
Cause 2: "Eyeballing" Reagent Additions: Small variations in the volume of the concentrated dye stock or the bicarbonate buffer can lead to large variations in the final molar ratio and pH.
-
Solution: Use calibrated pipettes for all additions. For the dye stock, which is often a small volume, consider making a slight intermediate dilution to allow for a more accurate and larger volume transfer.
-
-
Cause 3: Variable Reaction Times/Temperatures: Letting one reaction go for 60 minutes and another for 90 minutes will yield different results.
Frequently Asked Questions (FAQs)
This section covers fundamental concepts and best practices for planning your experiment.
Q1: What is the ideal dye-to-protein molar ratio to start with?
A: There is no single "ideal" ratio; it must be empirically determined for your specific protein.[6] However, a good starting point is to test a range of ratios.
| Target Application / Protein Type | Recommended Starting Molar Ratios (Dye:Protein) | Rationale |
| General Use (e.g., Antibodies) | 10:1 to 20:1[10][12] | This range typically provides a good balance for achieving a sufficient signal without causing significant protein aggregation or loss of function.[6] |
| Sensitive Proteins / Enzymes | 5:1 to 10:1[17] | A lower excess minimizes the risk of modifying critical lysine residues within an active site, which could inactivate the protein.[13][15] |
| Maximizing Labeling | 20:1 to 40:1[17] | For applications where the highest possible signal is needed and protein function is less critical, higher ratios can be explored to drive the reaction. |
Q2: How do I prepare my protein and dye for the reaction?
A: Proper preparation is crucial for success.
-
Protein Preparation: The protein must be purified and in an amine-free buffer (e.g., PBS, Borate, or Bicarbonate) at a concentration of at least 2 mg/mL.[6][9] If your buffer contains Tris or glycine, you must perform a buffer exchange.[9]
-
pH Adjustment: Just before labeling, add 1/10th the volume of 1 M sodium bicarbonate buffer (pH 8.5-9.5) to your protein solution to raise the final pH to the optimal range of 8.0-9.0.[10][11]
-
Dye Preparation: Allow the Cy5.5 NHS ester vial to warm to room temperature before opening. Prepare a stock solution (e.g., 10 mM) in fresh, anhydrous DMSO or DMF.[8][9] This stock solution should be prepared immediately before use.[10]
Q3: How do I purify the conjugate and remove the free dye?
A: Purification is a critical step to remove unconjugated "free" dye, which can otherwise lead to high background signals and inaccurate DOL calculations.[][10][18]
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most common and effective method.[12][13] Using a resin like Sephadex G-25, the larger protein-dye conjugate will elute first, while the smaller, unconjugated dye molecules are retained and elute later.[19]
-
Dialysis: This method is also effective but generally takes longer. Ensure you use a sufficient number of large-volume buffer changes to effectively remove all the free dye.[13]
Q4: How do I calculate the Degree of Labeling (DOL)?
A: The DOL is the average number of dye molecules conjugated to each protein molecule.[6][20] It is calculated using UV-Vis spectrophotometry and the Beer-Lambert law.[21]
-
Measure Absorbance: After purifying the conjugate, measure its absorbance at two wavelengths:
-
Calculate DOL: Use the following formula:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
Dye Concentration (M) = A_max / ε_dye
DOL = Dye Concentration / Protein Concentration
Where:
An optimal DOL for most antibody applications is between 2 and 10.[6][19] Under-labeling results in a weak signal, while over-labeling can cause fluorescence quenching and loss of protein function.[6][14][21]
Experimental Protocols & Workflows
Protocol: Optimizing and Performing Cy5.5 Labeling of an Antibody
This protocol outlines the entire workflow, from initial optimization to final characterization.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10];
} caption { label="Experimental Workflow for Molar Ratio Optimization"; fontsize=12; fontname="Arial"; } END_DOT
Step-by-Step Methodology:
-
Protein Preparation:
-
Start with a purified antibody solution.
-
Perform a buffer exchange into 1X PBS, pH 7.4, to remove any amine-containing substances.
-
Concentrate the antibody to >2 mg/mL. Confirm the final concentration via A₂₈₀ measurement.
-
-
Reagent Preparation:
-
Prepare 1 M sodium bicarbonate buffer, pH 9.0.
-
Allow the vial of Cy5.5 NHS ester to equilibrate to room temperature.
-
Dissolve the Cy5.5 NHS ester in anhydrous DMSO to create a 10 mM stock solution. This must be done immediately before use.
-
-
Labeling Reaction (Example for 1 mg IgG, MW 150 kDa):
-
To 1 mg of antibody (in e.g., 450 µL PBS), add 50 µL of 1 M sodium bicarbonate buffer to bring the pH to ~8.3. Mix gently.
-
Add the calculated volume of 10 mM Cy5.5 stock solution to achieve your desired molar ratio (e.g., for a 10:1 ratio, add ~6.7 µL).
-
Incubate the reaction for 1 hour at room temperature with gentle, continuous mixing, protected from light.
-
-
Purification:
-
Equilibrate a desalting spin column (e.g., Sephadex G-25) with 1X PBS, pH 7.4, according to the manufacturer's protocol.
-
Load the entire reaction mixture onto the center of the column.
-
Centrifuge to elute the purified, labeled antibody, which will be free of unconjugated Cy5.5.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm and 675 nm.
-
Calculate the final protein concentration and the Degree of Labeling (DOL) using the formulas provided in FAQ #4.
-
By following these troubleshooting guides and protocols, you will be well-equipped to systematically optimize your Cy5.5 conjugation, leading to reliable and high-quality fluorescent probes for your downstream applications.
References
- Purification and Concentration of Dye-Protein Conjugates by Gel Filtration. (1960). Nature.
- A Comprehensive Guide to Dye Conjugation: Techniques, Applications, and Best Practices. (n.d.). Synple Chem.
- Protein Cy5 Labeling Kit (#BN01056). (n.d.). Assay Genie.
- Cy5 Protein Labeling Kit. (n.d.). Jena Bioscience.
- Degree of labeling (DOL) step by step. (n.d.). Abberior Instruments.
- Degree-of-labeling calculator. (n.d.). NanoTemper Technologies.
- N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. (2020). PMC - NIH.
- Conjugation Protocol for Amine Reactive Dyes. (n.d.). Bio-Techne.
- CYanine NHS - FT-BB7493. (n.d.). Interchim.
- "Peptide-Protein Conjugation" with Andrew Lees. (2024). Fina Biosolutions.
- Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads. (n.d.). JoVE.
- Amersham CyDye mono-reactive NHS Esters. (n.d.). Dutscher.
- Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. (n.d.). Fluidic Sciences.
- Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. (2010). PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. fluidic.com [fluidic.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. assaygenie.com [assaygenie.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Purification and Concentration of Dye-Protein Conjugates by Gel Filtration | Nature [preview-nature.com]
- 19. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 20. Degree of labeling (DOL) step by step [abberior.rocks]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. vectorlabs.com [vectorlabs.com]
Technical Support Center: Preventing Protein Precipitation During Cyanine5.5 Labeling
Welcome to the technical support center for Cyanine5.5 (Cy5.5) labeling. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot one of the most common challenges in bioconjugation: protein precipitation. Here, we move beyond simple protocols to explain the underlying scientific principles, helping you make informed decisions to ensure the success of your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why did my protein precipitate immediately after I added the Cy5.5 dye solution?
This is a frequent and often startling issue. The primary cause is typically a combination of two factors: the inherent hydrophobicity of the Cy5.5 dye and the use of an organic co-solvent to dissolve it.
-
Hydrophobicity of Cyanine Dyes : Cy5.5, like many long-wavelength cyanine dyes, possesses a large, planar aromatic structure.[1] This structure is inherently hydrophobic. When you introduce a high concentration of these hydrophobic molecules to an aqueous protein solution, they can induce aggregation. The hydrophobic dye molecules can interact with exposed hydrophobic patches on the protein surface, leading to the formation of insoluble protein-dye aggregates.[1][2][3]
-
Organic Co-Solvent Shock : Non-sulfonated Cy5.5 NHS esters have poor water solubility and are typically dissolved in a small volume of an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[4][5] Adding this concentrated dye solution directly to your aqueous protein buffer can cause a localized "solvent shock." This abrupt change in solvent polarity can denature the protein, exposing its hydrophobic core and promoting rapid aggregation.[4][6]
Solution Synopsis: The key is to add the dye solution slowly, drop-wise, while gently vortexing the protein solution. This gradual introduction helps to avoid high local concentrations of both the dye and the organic solvent, minimizing the risk of precipitation.[7] For particularly sensitive proteins, consider using a sulfonated, water-soluble version of the Cy5.5 dye, which eliminates the need for organic co-solvents.[4]
Q2: What is the optimal buffer for a Cy5.5 NHS ester labeling reaction?
The choice of buffer is critical and involves balancing two competing chemical reactions: the desired aminolysis (amine reaction) and the undesirable hydrolysis (reaction with water).
The reaction between a Cy5.5 N-hydroxysuccinimide (NHS) ester and a primary amine (found on lysine residues and the protein's N-terminus) is a nucleophilic acyl substitution.[8][9] For the amine to be an effective nucleophile, it must be in its unprotonated state (-NH2).
-
The Critical Role of pH : The reaction is strongly pH-dependent.[8][10]
-
Below pH 7.5 : Most primary amines are protonated (-NH3+), making them non-nucleophilic and significantly slowing the labeling reaction.[9]
-
Above pH 9.0 : While the amines are highly reactive, the competing hydrolysis of the NHS ester becomes extremely rapid, consuming the dye before it can label the protein.[8][9][10][11]
-
-
The Optimal pH Range : The "sweet spot" for most NHS ester labeling reactions is a pH between 8.3 and 8.5 .[8][9][10] This provides a good balance between having a sufficient concentration of reactive amines and maintaining a reasonable half-life for the NHS ester in the aqueous buffer.[11][12]
-
Buffer Composition : Crucially, the buffer itself must be free of primary amines. Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine will compete with the protein for reaction with the dye, drastically reducing labeling efficiency.[7][13]
| Recommended Buffers | Incompatible Buffers |
| 0.1 M Sodium Bicarbonate (pH 8.3-8.5)[13] | Tris-based buffers (e.g., TBS) |
| 0.1 M Sodium Borate (pH 8.0-9.0) | Glycine-based buffers |
| 0.1 M Phosphate Buffer (e.g., PBS), pH adjusted to 7.5-8.0* | Buffers containing ammonium salts |
*Labeling at a slightly lower pH (7.5-8.0) can be attempted for sensitive proteins, but may require longer incubation times or a higher dye-to-protein ratio to achieve the desired degree of labeling.[9]
Q3: Can I use additives in my buffer to prevent my protein from aggregating?
Yes, incorporating stabilizing additives into the labeling buffer is a highly effective strategy, especially for proteins that are inherently unstable or prone to aggregation.
These additives work by various mechanisms to increase protein solubility and stability:
| Additive Class | Examples | Mechanism of Action | Typical Concentration |
| Osmolytes/Polyols | Glycerol, Sucrose, Sorbitol[14][15] | These are preferentially excluded from the protein surface, which thermodynamically favors a more compact, stable protein state. They increase the stability of the native protein against unfolding.[14][15][16] | 5-20% (v/v) for Glycerol; 0.25-1 M for Sugars |
| Amino Acids | L-Arginine, L-Glutamate[15] | Arginine, in particular, is thought to suppress aggregation by interacting with hydrophobic patches and charged regions on the protein surface, effectively shielding them from intermolecular interactions.[] | 50-500 mM |
| Reducing Agents | DTT, TCEP | For proteins with cysteine residues, these agents prevent the formation of non-native intermolecular disulfide bonds, which can be a major cause of aggregation.[15][][18] | 1-5 mM |
| Salts | NaCl, KCl | Increasing ionic strength can help screen electrostatic interactions between protein molecules that might lead to aggregation.[15][19] | 150-500 mM |
Important Note: Always ensure that any additive used does not contain primary amines and is compatible with your downstream application.
Troubleshooting Guide
This section addresses specific problems you might encounter during the labeling and purification workflow.
Problem 1: My protein precipitates during the incubation step.
If the protein is stable initially but precipitates over the course of the 1-2 hour reaction, this suggests that the covalent attachment of the hydrophobic Cy5.5 molecules is progressively reducing the overall solubility of the protein conjugate.
Probable Cause: Over-labeling
Covalently attaching too many large, hydrophobic Cy5.5 molecules can dramatically increase the hydrophobicity of the protein, leading to aggregation and precipitation.[1] This is especially true for smaller proteins where the dye-to-protein mass ratio becomes significant.
Recommended Solutions:
-
Reduce the Dye-to-Protein Molar Ratio: This is the most critical parameter to adjust. If you started with a 20:1 molar excess of dye-to-protein, perform a series of trial reactions at lower ratios, such as 15:1, 10:1, and 5:1.[13][20] The goal is to find the highest ratio that provides sufficient labeling without causing precipitation.
-
Lower the Reaction Temperature: Perform the entire labeling reaction at 4°C.[19] While this will slow down the reaction rate (both aminolysis and hydrolysis), it can also significantly slow the kinetics of protein aggregation. You may need to increase the incubation time to 4 hours or even overnight to compensate.
-
Decrease the Protein Concentration: High protein concentrations can accelerate aggregation.[15] Try performing the labeling reaction at a lower protein concentration (e.g., 1 mg/mL). If a high final concentration is needed, the labeled protein can be carefully concentrated after purification.[19]
Problem 2: The labeling reaction looks fine, but my protein is lost during purification.
Precipitation can also occur during the purification step, where buffer conditions change and the concentration of the conjugate can increase locally. This is particularly common when using dialysis for purification.
Probable Cause: Unfavorable Purification Conditions
-
Dialysis Issues: During dialysis, the removal of salts or stabilizing co-solvents from the labeling buffer can render the newly hydrophobic conjugate insoluble. Furthermore, non-sulfonated dyes and their conjugates can precipitate within the dialysis tubing.[4]
-
Column Aggregation: The conjugate can aggregate and precipitate on the stationary phase of a chromatography column (e.g., size exclusion or ion exchange), leading to poor recovery.
Recommended Solutions:
-
Switch to Gel Filtration/Size Exclusion Chromatography (SEC): SEC (using columns like Sephadex G-25) is the preferred method for purifying labeled proteins.[4][7] It is a rapid process that exchanges the buffer in a single, controlled step, minimizing the time the conjugate spends in a potentially destabilizing intermediate buffer condition. It also efficiently separates the labeled protein from the much smaller, unconjugated free dye.
-
Ensure Buffer Compatibility: The buffer used for SEC should be one in which the final conjugate is known to be stable. This buffer can, and often should, contain the same stabilizing additives (e.g., glycerol, arginine) discussed previously.
-
Protect from Light: Cyanine dyes are susceptible to photobleaching.[21] All labeling and purification steps should be carried out in low-light conditions or in tubes wrapped in aluminum foil.
Visualizing the Workflow and Mechanism
To better understand the process, the following diagrams illustrate the key steps and chemical principles.
Experimental Workflow
Caption: Workflow for Cy5.5 protein labeling and purification.
Chemical Reaction and Competing Hydrolysis
Caption: The desired aminolysis vs. competing hydrolysis reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for labeling a generic IgG antibody. It should be optimized for your specific protein.
A. Buffer Exchange into Labeling Buffer
-
Objective: To remove incompatible buffer components (like Tris) and exchange the protein into the optimal labeling buffer.
-
Materials:
-
Protein solution (e.g., IgG antibody at 2-10 mg/mL).
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.
-
Size exclusion chromatography column (e.g., Sephadex G-25 spin column).
-
-
Procedure:
-
Equilibrate the G-25 spin column with Labeling Buffer according to the manufacturer's instructions. This typically involves washing the column 2-3 times with the buffer.
-
Apply the protein sample to the top of the resin bed.
-
Centrifuge the column to elute the protein, which is now in the Labeling Buffer.
-
Measure the protein concentration (e.g., via A280) to determine the recovery.
-
B. Cy5.5 Labeling Reaction
-
Objective: To covalently conjugate the Cy5.5 NHS ester to the protein.
-
Materials:
-
Buffer-exchanged protein (2-10 mg/mL).
-
Cy5.5 NHS Ester.
-
Anhydrous DMSO.
-
-
Procedure:
-
Prepare a fresh 10 mg/mL stock solution of Cy5.5 NHS ester in anhydrous DMSO. Protect from light.
-
Adjust the protein concentration to 2 mg/mL with Labeling Buffer.
-
Calculate the volume of dye solution needed for a 10:1 to 15:1 molar excess.
-
While gently vortexing the protein solution, add the calculated volume of Cy5.5 dye stock solution drop-by-drop.
-
Incubate the reaction for 1 hour at room temperature, protected from light (e.g., wrap the tube in foil).
-
C. Purification of the Conjugate
-
Objective: To remove unconjugated, free Cy5.5 dye from the labeled protein.
-
Materials:
-
Labeling reaction mixture.
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
New, equilibrated G-25 spin column.
-
-
Procedure:
-
Equilibrate a new G-25 spin column with Purification Buffer (PBS, pH 7.4).
-
Apply the entire reaction mixture to the column.
-
Centrifuge to elute the purified Cy5.5-protein conjugate. The smaller, unconjugated dye molecules will be retained by the resin.
-
The purified conjugate is ready for characterization (e.g., determining the Degree of Labeling) and downstream applications.
-
By understanding the chemical principles and employing these troubleshooting strategies, you can overcome the challenge of protein precipitation and achieve consistent, high-quality Cy5.5 labeling results.
References
- Benchchem. (2025). Getting Started with Fluorescent Labeling in the Lab: An In-depth Technical Guide.
- George, A., & Wilson, W. W. (n.d.).
- Benchchem. (2025). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
- G-Biosciences. (2019, January 29).
- Benchchem. (2025). Optimizing Dye-to-Protein Ratios for Sulfo-CY5.5 Labeling: A Technical Support Guide.
- Benchchem. (2025).
- Shapiro, A. B. (2016, January 13). Why is my protein precipitating after fluorescent labeling?
- Lumiprobe. (n.d.).
- BOC Sciences. (n.d.).
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- Benchchem. (2025).
- Benchchem. (2025).
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
- Zhang, H., et al. (2014).
- Schechinger, W. (2022, January 31). Do you have any advice to handle Cy 5 dye?
- Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 223–231.
- Lifetein. (2024, February 15). Fluorescent Labelling with Cy5.5.
- ACE Biolabs. (n.d.). Cyanine5 NHS ester.
- Request PDF. (2025, August 9).
- APExBIO. (n.d.). Cy5.5 NHS ester 10mM (in 1mL DMSO) - Reactive Fluorescent Labeling Dye.
- Bitesize Bio. (2025, May 23).
- Chemistry For Everyone. (2025, June 7).
- Arakawa, T., et al. (n.d.). Protein–solvent interaction. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. apexbt.com [apexbt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CL [thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Protein–solvent interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. utsouthwestern.edu [utsouthwestern.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. lifetein.com [lifetein.com]
Technical Support Center: Optimizing Cyanine5.5 Conjugate Performance by Reducing Background Fluorescence
Understanding the Culprits: Sources of Background Fluorescence with Cy5.5
Cyanine5.5 is a near-infrared (NIR) dye valued for its deep-tissue penetration and reduced interference from tissue autofluorescence compared to visible-range fluorophores.[1][] However, various factors can contribute to unwanted background signals. This guide is structured to help you systematically identify and address these issues.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding high background fluorescence with Cy5.5 conjugates.
Q1: What are the primary sources of high background fluorescence when using Cy5.5 conjugates?
High background fluorescence in experiments involving Cy5.5 conjugates can stem from several sources:
-
Autofluorescence: Endogenous fluorophores within cells and tissues can emit light in a similar spectral range to Cy5.5, contributing to the overall background signal.[3][4] Tissues like the liver are known for high autofluorescence.[3]
-
Non-specific Binding: The Cy5.5 conjugate may bind to unintended targets within the sample. Cyanine dyes, in general, can exhibit non-specific binding, particularly to cell types like monocytes and macrophages.[3][4]
-
Unbound Fluorophore: Incomplete removal of unbound Cy5.5 conjugate during washing steps is a major contributor to diffuse background fluorescence.[3][4]
-
Suboptimal Reagent Concentrations: Using an excessively high concentration of the Cy5.5-conjugated antibody or probe can lead to increased non-specific binding.[4][5]
-
Inadequate Blocking: Insufficient or ineffective blocking of non-specific binding sites on the sample can result in high background.[5][6]
-
Instrumental Noise: The imaging system itself, including detectors and light sources, can contribute to background noise.[3]
Q2: Is the fluorescence of Cy5.5 sensitive to pH?
The fluorescence intensity of Cy5.5 is largely independent of pH within a broad physiological range, typically from pH 4 to 10.[7][8][9] However, extreme pH conditions, particularly highly alkaline environments, can potentially lead to the degradation of the cyanine dye structure.[8] While the dye itself is stable, the labeling reaction of Cy5.5 NHS esters to proteins is pH-dependent, with an optimal range of pH 8.2 to 8.5.[8][9]
Q3: Can photobleaching of Cy5.5 contribute to experimental variability?
Yes, while Cy5.5 is relatively photostable, prolonged exposure to high-intensity light can lead to irreversible photobleaching, which is the photochemical destruction of the fluorophore.[1][10] This can result in a weaker specific signal, which may be misinterpreted as a reduction in target abundance. It is crucial to minimize light exposure during incubations and imaging.[6]
Q4: How does the choice of membrane affect background in fluorescent Western blotting with Cy5.5?
For fluorescent Western blotting, low-background membranes are essential.[11] Pure nitrocellulose membranes are often recommended for maximum performance. While PVDF membranes can be used, they may generate higher backgrounds.[12]
Part 2: Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving high background fluorescence, categorized by the potential source of the issue.
Sample-Related Issues: Taming Autofluorescence
Autofluorescence is the natural fluorescence emitted by biological materials such as collagen, elastin, FAD, FMN, and NADH.[13][14]
Troubleshooting Steps:
-
Run an Unstained Control: Always include a sample that has not been treated with the Cy5.5 conjugate to assess the baseline level of autofluorescence.[6][13]
-
Choose the Right Excitation and Emission Wavelengths: While Cy5.5 is in the NIR spectrum to minimize autofluorescence, optimizing filter sets can further improve the signal-to-noise ratio.[15][16][17] Shifting to longer wavelengths for both excitation and emission can significantly reduce background from sources like chlorophyll in the diet of experimental animals.[17]
-
Spectral Unmixing: If your imaging system supports it, use spectral unmixing to computationally separate the Cy5.5 signal from the autofluorescence signal based on their distinct emission spectra.[4]
-
Use of Quenching Agents: For tissue sections, treatments with agents like Sudan Black B or cupric sulfate can help to quench autofluorescence, although their compatibility with your specific experiment should be verified.[13]
Experimental Protocol: Assessing Autofluorescence
-
Prepare your biological sample (cells or tissue sections) following your standard protocol, but omit the incubation step with the Cy5.5 conjugate.
-
Mount the sample as you would for imaging.
-
Image the unstained sample using the same instrument settings (laser power, gain, exposure time) that you use for your stained samples.
-
The resulting image will reveal the level and localization of autofluorescence in your sample.
Reagent and Protocol Optimization: Minimizing Non-Specific Binding
Non-specific binding of the Cy5.5 conjugate is a frequent cause of high background.
Troubleshooting Workflow for Non-Specific Binding
Caption: A flowchart for troubleshooting high background signals.
Detailed Recommendations:
-
Antibody/Probe Concentration: An excessively high concentration of the Cy5.5 conjugate is a common reason for high background.[5][18] It is crucial to perform a titration to determine the optimal concentration that provides a strong specific signal with minimal background.[4]
| Parameter | Starting Recommendation | Optimization Range |
| Antibody Concentration | 1-2 µg/mL | 0.1 - 10 µg/mL |
| Incubation Time | 1 hour at room temperature | 30 min - overnight at 4°C |
| Table 1: Recommended starting concentrations and incubation times for Cy5.5-antibody conjugates. |
-
Blocking Buffers: The choice of blocking buffer is critical for preventing non-specific binding.[12][19][20][21]
-
For immunofluorescence, common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody.[6][22]
-
For fluorescent Western blotting, specialized commercial blocking buffers are often recommended as they are formulated to reduce background with NIR dyes.[12][19][20][21] Avoid using milk-based blockers as they can autofluoresce.
-
-
Washing Steps: Thorough washing is essential to remove unbound conjugate.[4][5]
-
Increase the number and duration of wash steps.
-
Consider adding a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffer to help reduce non-specific interactions.[11]
-
-
Include Isotype Controls: For antibody-based applications, an isotype control (an antibody of the same isotype, and conjugation but with no specificity for the target) should be used to determine the level of non-specific binding from the conjugate itself.[6]
Instrumentation and Imaging Parameters
Proper setup of your imaging system is key to maximizing the signal-to-noise ratio.
Key Considerations:
-
Gain and Exposure Time: While increasing the gain or exposure time can make a weak signal brighter, it will also amplify the background.[13][23] Find the optimal balance where your specific signal is clearly visible without saturating the detector or excessively increasing the background.
-
Filter Sets: Ensure that your excitation and emission filters are appropriate for Cy5.5 (Excitation max ~675-684 nm, Emission max ~694-710 nm).[1][26][27][28] Using incorrect filters can lead to bleed-through from other fluorophores or increased detection of background autofluorescence.[13]
Part 3: Final Checklist for Success
Before starting your next experiment with Cy5.5 conjugates, run through this final checklist:
-
Sample Preparation:
-
Have you included an unstained control to check for autofluorescence?
-
Are your cells/tissues properly fixed and permeabilized (if required)?
-
-
Reagents:
-
Is your Cy5.5 conjugate properly stored and not expired?
-
Have you titrated your conjugate to determine the optimal concentration?
-
Are you using a fresh, appropriate blocking buffer?
-
-
Protocol:
-
Is your blocking step sufficient in duration?
-
Are your washing steps thorough enough to remove unbound conjugate?
-
Have you minimized light exposure to the samples throughout the protocol?
-
-
Imaging:
-
Are your instrument settings (laser power, gain, exposure) optimized for your specific signal?
-
Are you using the correct filter sets for Cy5.5?
-
By systematically addressing these potential issues, you can significantly reduce background fluorescence and achieve high-quality, reliable data with your Cyanine5.5 conjugates.
References
- Biological imaging without autofluorescence in the second near-infrared region. (n.d.). CoLab.
- Blocking Buffer for Fluorescent Western Blotting | ABIN925618. (n.d.). Antikörper-Online.
- Blocking Buffer for Fluorescent Western Blotting (2X). (n.d.). Antibodies-online.com.
- Biological imaging without autofluorescence in the second near-infrared region. (2015). Nano Research.
- Cyanine5.5 Dye. (n.d.). AxisPharm.
- Blocking Buffer for Fluorescent Western Blotting (MB-070). (n.d.). Rockland Immunochemicals.
- Mechanisms of Fluorescence Quenching in Donor–Acceptor Labeled Antibody–Antigen Conjugates. (n.d.). Ovid.
- Blocking Buffer (2X) for Fluorescent Western Blotting. (n.d.). 2BScientific.
- Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. (n.d.). Sino Biological.
- Near-Infrared Western Blot Detection Protocol. (n.d.). LICORbio.
- Biological imaging without autofluorescence in the second near-infrared region. (2015). Nature Communications.
- Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection. (2023). Journal of Biomedical Optics.
- Troubleshooting Flow Cytometry. (n.d.). Hycult Biotech.
- Comparison of several linear fluorophore-and quencher conjugated oligomer duplexes for stability, fluorescence quenching and kinetics in vitro and in vivo in mice. (n.d.). National Institutes of Health.
- Near Infrared-Emitting Bioprobes for Low-Autofluorescence Imaging Techniques. (n.d.). Springer.
- Mechanism of Cyanine5 to Cyanine3 Photoconversion and Its Application for High-Density Single-Particle Tracking in a Living Cell. (2021). Journal of the American Chemical Society.
- Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems. (n.d.). National Institutes of Health.
- Flow Cytometry Troubleshooting Issues: A Comprehensive Guide. (n.d.). Boster Bio.
- Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging. (n.d.). Sensors & Diagnostics (RSC Publishing).
- Flow Cytometry Troubleshooting Guide. (2022). Biocompare.
- Immunofluorescence Troubleshooting. (2020). St John's Laboratory Ltd.
- Towards Development of Fluorescence Quenching-Based Biosensors for Drought Stress in Plants. (2021). National Institutes of Health.
- Cy5.5-labeled pH low insertion peptide (pHLIP). (2009). Molecular Imaging and Contrast Agent Database (MICAD) - NCBI.
- Flow Cytometry Troubleshooting Guide. (2023). FluoroFinder.
- Photobleaching of Cy5 (5 μM), ATTO 647N (10 μM), and ATTO 655 (10 μM)... (n.d.). ResearchGate.
- On the Mechanisms of Cyanine Fluorophore Photostabilization. (2012). PMC - PubMed Central.
- Photoswitching Mechanism of Cyanine Dyes. (2009). Journal of the American Chemical Society.
- pH-Sensitive Fluorescent Dyes: Are They Really pH-Sensitive in Cells?. (n.d.). PMC - NIH.
- Flow Cytometry (FACS) Recommendations for Background Control. (n.d.). Sino Biological.
- Optimizing Signal Clarity in Flow Cytometry Optics. (n.d.). Avantier Inc.
- Cy5.5 Dye Profile. (n.d.). FluoroFinder.
- Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B. (n.d.). Molecular Devices.
- Flow Cytometry Part 3: Enhancing Signal-to-Noise Ratio. (n.d.). Avantier Inc.
- HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES. (n.d.). NKT Photonics.
- Background Reducers for Improved Fluorescent Stains. (2020). Gene Target Solutions.
- 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. (n.d.). Boster Bio.
- How to Reduce Autofluorescence. (n.d.). SouthernBiotech.
Sources
- 1. Cyanine5.5 Dye | AxisPharm [axispharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. licorbio.com [licorbio.com]
- 12. Blocking Buffer for Fluorescent Western Blotting (MB-070) | Rockland [rockland.com]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. bosterbio.com [bosterbio.com]
- 15. [PDF] Biological imaging without autofluorescence in the second near-infrared region | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. stjohnslabs.com [stjohnslabs.com]
- 19. Blocking Buffer for Fluorescent Western Blotting | ABIN925618 [antikoerper-online.de]
- 20. Blocking Buffer (2X) for Fluorescent Western Blotting | ABIN6953293 [antibodies-online.com]
- 21. Blocking Buffer (2X) for Fluorescent Western Blotting - 2BScientific [2bscientific.com]
- 22. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 23. Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B [moleculardevices.com]
- 24. Optimizing Signal Clarity in Flow Cytometry Optics - Shanghai Optics Shanghai Optics [shanghai-optics.com]
- 25. Flow Cytometry Part 3: Enhancing Signal-to-Noise Ratio [avantierinc.com]
- 26. Spectrum [Cy5.5 (Cyanine-5.5)] | AAT Bioquest [aatbio.com]
- 27. lumiprobe.com [lumiprobe.com]
- 28. FluoroFinder [app.fluorofinder.com]
Technical Support Center: Optimizing Cyanine5.5 NHS Ester Labeling Efficiency
Welcome to the technical support guide for Cyanine5.5 NHS ester labeling. This resource, curated by our senior application scientists, provides in-depth guidance and troubleshooting advice to help you achieve optimal and reproducible results in your conjugation experiments. We will delve into the critical role of pH and other factors that govern the success of your labeling reactions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the chemistry of Cy5.5 NHS ester labeling.
Q1: What is the chemical basis for labeling proteins with Cyanine5.5 NHS ester?
Cyanine5.5 N-hydroxysuccinimide (NHS) ester is an amine-reactive fluorescent dye. The labeling reaction is a nucleophilic acyl substitution where the primary amine group (-NH₂) on a biomolecule, typically the ε-amino group of a lysine residue or the N-terminal α-amino group of a protein, attacks the carbonyl carbon of the NHS ester.[1] This results in the formation of a stable amide bond, covalently attaching the Cy5.5 dye to the target molecule, and the release of N-hydroxysuccinimide as a byproduct.[2]
Q2: Why is pH the most critical parameter in Cy5.5 NHS ester labeling?
The pH of the reaction buffer is the most crucial factor because it directly controls two competing reactions: the desired amine acylation and the undesired hydrolysis of the NHS ester.[1][3]
-
Amine Reactivity: The reactive species is the deprotonated primary amine (-NH₂), which is a potent nucleophile.[1] At acidic or neutral pH, primary amines are predominantly in their protonated, non-reactive form (-NH₃⁺). As the pH increases and surpasses the pKa of the amine (for lysine, the pKa is around 10.5), the amine group becomes deprotonated, significantly increasing its nucleophilicity and thus the rate of the labeling reaction.[1]
-
NHS Ester Stability: NHS esters are susceptible to hydrolysis, where water molecules attack the ester, rendering it inactive. The rate of this hydrolysis reaction increases significantly with increasing pH.[1][4][5]
Therefore, successful labeling requires a delicate balance: the pH must be high enough to ensure a sufficient concentration of deprotonated amines for efficient labeling, but not so high that hydrolysis of the Cy5.5 NHS ester outcompetes the labeling reaction.
Q3: What is the optimal pH range for Cy5.5 NHS ester labeling, and why?
The generally recommended optimal pH range for NHS ester labeling reactions is 8.0 to 9.0 , with many protocols suggesting a more precise range of 8.3 to 8.5 .[3][6][7][8][9] This range provides the best compromise between maximizing the concentration of reactive primary amines and minimizing the rate of NHS ester hydrolysis.[3]
Q4: What are the consequences of performing the labeling reaction outside the optimal pH range?
-
pH < 7.5: The concentration of deprotonated, nucleophilic primary amines is very low, leading to extremely slow or negligible labeling efficiency.[3]
-
pH > 9.0: While amine reactivity is high, the rate of NHS ester hydrolysis becomes very rapid. This leads to significant degradation of the Cy5.5 NHS ester, reducing the amount of active dye available for conjugation and resulting in low labeling yields.[3][7][8]
Q5: Which buffers are recommended for Cy5.5 NHS ester labeling?
It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the dye.[10]
-
Recommended Buffers: 0.1 M sodium bicarbonate, 0.1 M sodium carbonate, or 0.1 M phosphate buffer are commonly used and are effective in maintaining the optimal pH range.[6][7][8] Borate and HEPES buffers are also suitable.[2][5]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are generally not recommended as they will react with the NHS ester and reduce labeling efficiency.[5][11] However, these buffers can be useful for quenching the reaction once labeling is complete.[2][5]
Visualizing the Effect of pH on Labeling Chemistry
The following diagram illustrates the competing reaction pathways for Cyanine5.5 NHS ester at different pH conditions.
Caption: pH-dependent reaction pathways for Cy5.5 NHS ester.
Troubleshooting Guide
This guide provides solutions to common problems encountered during Cy5.5 NHS ester labeling experiments.
Issue: Low or No Labeling Efficiency
Possible Cause 1: Suboptimal pH
-
Diagnosis: The pH of your reaction buffer is outside the optimal 8.0-9.0 range.[3]
-
Solution:
-
Always measure the pH of your protein solution in the final reaction buffer just before adding the Cy5.5 NHS ester.
-
Adjust the pH to 8.3-8.5 using small additions of 1 M sodium bicarbonate or a similar amine-free base.[12]
-
For large-scale reactions, be aware that the hydrolysis of the NHS ester can acidify the mixture over time.[6][8] Consider using a more concentrated buffer or re-adjusting the pH during the reaction.
-
Possible Cause 2: Incompatible Buffer
-
Diagnosis: Your protein solution contains primary amines, such as Tris or glycine.[5]
-
Solution:
-
Perform a buffer exchange to remove any interfering substances.
-
Dialyze your protein against 0.1 M sodium bicarbonate or phosphate buffer (pH 8.3-8.5) before labeling. Alternatively, use a desalting column for rapid buffer exchange.[13]
-
Possible Cause 3: Degraded Cy5.5 NHS Ester
-
Diagnosis: The Cy5.5 NHS ester has been hydrolyzed due to improper storage or handling.
-
Solution:
-
Store the Cy5.5 NHS ester desiccated at -20°C and protected from light.[12][14]
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[6][7] Aqueous solutions of NHS esters are not stable and should be used immediately.[7] Stock solutions in anhydrous solvent can be stored at -20°C for 1-2 months.[11]
-
Possible Cause 4: Low Protein Concentration
-
Diagnosis: The concentration of your protein is too low, favoring the competing hydrolysis reaction.
-
Solution:
Issue: Inconsistent Labeling Results
Possible Cause 1: Inaccurate Molar Ratio Calculation
-
Diagnosis: The ratio of Cy5.5 NHS ester to protein is not optimized for your specific target.
-
Solution:
Possible Cause 2: Variable Reaction Time and Temperature
-
Diagnosis: Inconsistent incubation times and temperatures are leading to variable results.
-
Solution:
Quantitative Impact of pH on NHS Ester Stability
The stability of the NHS ester is a critical factor in labeling efficiency. The table below summarizes the half-life of NHS esters at various pH values, demonstrating the increased rate of hydrolysis at higher pH.
| pH | Temperature (°C) | Half-life of NHS Ester | Implication for Labeling |
| 7.0 | 0 | 4-5 hours | Low hydrolysis, but also low amine reactivity. |
| 8.0 | 25 | ~210 minutes | A reasonable balance for starting optimizations. |
| 8.5 | 25 | ~180 minutes | Often considered optimal for many proteins. |
| 8.6 | 4 | ~10 minutes | Rapid hydrolysis, reducing the effective dye concentration. |
| 9.0 | 25 | ~125 minutes | High risk of significant dye hydrolysis. |
Data synthesized from multiple sources.[2][4][5][15][16]
Experimental Protocol: pH Optimization for Labeling
This protocol provides a framework for determining the optimal pH for labeling your specific protein with Cyanine5.5 NHS ester.
Caption: Workflow for pH optimization experiment.
Step-by-Step Methodology
-
Prepare Protein Solution:
-
Ensure your protein is in an amine-free buffer (e.g., PBS) at a concentration of 2-5 mg/mL.
-
-
Prepare Cy5.5 NHS Ester Stock:
-
Dissolve Cy5.5 NHS ester in anhydrous DMSO to a final concentration of 10 mg/mL immediately before use.
-
-
Set Up Parallel Reactions:
-
In four separate microcentrifuge tubes, aliquot an equal amount of your protein solution (e.g., 100 µL).
-
-
Adjust pH:
-
To each tube, add small, incremental volumes of 0.5 M sodium bicarbonate to reach the target pH values (e.g., pH 7.5, 8.0, 8.5, and 9.0). Use a calibrated pH meter for accurate measurements.
-
-
Add Cy5.5 NHS Ester:
-
Calculate the volume of the Cy5.5 NHS ester stock solution needed to achieve a desired molar excess (e.g., 15:1 dye-to-protein ratio). Add this volume to each reaction tube and mix thoroughly.
-
-
Incubate:
-
Allow the reactions to proceed for a standardized time (e.g., 1 hour) at room temperature, protected from light.
-
-
Quench Reaction:
-
Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
-
Purify Conjugate:
-
Remove unconjugated dye from each reaction mixture using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of each purified conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5).
-
Calculate the DOL to determine which pH condition yielded the highest labeling efficiency.
-
By following this guide, you will be well-equipped to optimize your Cyanine5.5 NHS ester labeling protocols, troubleshoot common issues, and achieve consistent, high-quality results in your research.
References
- Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
- Abberior Instruments. NHS ester protocol for labeling proteins. Abberior Instruments. [Link]
- Wang, S., et al. (2010). Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10%...
- Kato, Y., et al. (2012). The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. Journal of Health Science. [Link]
- Jena Bioscience. Cy5 Protein Labeling Kit. Jena Bioscience. [Link]
- ResearchGate. (2022, January 31). Do you have any advice to handle Cy 5 dye? I should conjugate it with peptides, How do you purify the product?.
- Interchim. CYanine NHS - FT-BB7493. Interchim. [Link]
- ResearchGate. (2025, July 1). What is the difference between Sulfo-Cyanine5 (Cy5) and Cy5 NHS Ester? Which one is more suitable for live cell tracking?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Cyanine5.5 Photostability and Photobleaching Prevention
Welcome to the technical support center for Cyanine5.5 (Cy5.5). This guide is designed for researchers, scientists, and drug development professionals who utilize this near-infrared (NIR) fluorescent dye in their experiments. Here, we will delve into the common challenges associated with Cy5.5 photostability and provide in-depth, evidence-based troubleshooting strategies and frequently asked questions to help you achieve optimal and reproducible results.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you might encounter during imaging experiments with Cy5.5. Each issue is followed by an analysis of potential causes and a set of actionable solutions grounded in scientific principles.
Issue 1: Rapid Loss of Fluorescent Signal During Image Acquisition
You've meticulously labeled your sample with Cy5.5, but the fluorescent signal fades quickly under the microscope, preventing you from capturing high-quality, long-exposure, or time-lapse images.
Potential Causes & Actionable Solutions:
-
High Excitation Intensity or Prolonged Exposure: This is the most frequent cause of photobleaching. The high-energy photons from your light source can induce photochemical reactions that irreversibly damage the Cy5.5 fluorophore.[1][2]
-
Solution:
-
Reduce Excitation Power: Lower the laser power or lamp intensity to the minimum level that still provides an adequate signal-to-noise ratio.[1][2][3] Use neutral density filters to attenuate the light source if necessary.
-
Minimize Exposure Time: Use the shortest possible exposure time for each image.[1][2] A more sensitive detector or camera can help achieve a good signal with shorter exposures.
-
Limit Illumination Overhead: Ensure the sample is only illuminated when the camera is actively acquiring an image. Avoid prolonged exposure while searching for the region of interest through the oculars.[2][4]
-
-
-
Absence of an Effective Antifade Reagent: The imaging environment lacks the necessary chemical protection to mitigate photobleaching.
-
Solution:
-
For Fixed Samples: Utilize a commercial antifade mounting medium. Popular choices compatible with cyanine dyes include ProLong™ Diamond, VECTASHIELD®, and Fluoroshield™.[5][6][7] These formulations contain reactive oxygen species (ROS) scavengers and/or triplet state quenchers.[8][9]
-
For Live-Cell Imaging: Employ a live-cell compatible antifade reagent like Trolox, a vitamin E analog, which can be added to the imaging medium.[1] Alternatively, implement an oxygen scavenging system, such as glucose oxidase and catalase (GOC), to reduce the concentration of molecular oxygen, a key player in the photobleaching process.[1][2]
-
-
-
Suboptimal Imaging System Configuration: The microscope's filter sets may not be perfectly matched for Cy5.5, leading to unnecessary light exposure.
-
Solution: Verify that your excitation and emission filters are optimized for Cy5.5 (Excitation max ~675 nm; Emission max ~694 nm) to maximize signal collection efficiency and minimize bleed-through and extraneous light exposure.[10]
-
Issue 2: Appearance of an Unexpected Green/Yellow Signal
During a multicolor imaging experiment, you observe a signal in your green or yellow channel that colocalizes with your Cy5.5 signal, leading to potential data misinterpretation.
Potential Causes & Actionable Solutions:
-
Photoconversion or "Photoblueing": Under illumination, Cy5.5 can undergo a photochemical transformation into a blueshifted species that emits at a shorter wavelength, often appearing in the Cy3 channel.[11] This phenomenon is thought to involve the photooxidation of the dye's polymethine chain.[11]
-
Solution:
-
Reduce Light Dose: As with general photobleaching, minimizing excitation power and exposure time can reduce the rate of photoconversion.
-
Use Specific Additives: The addition of antioxidants like ascorbic acid (Vitamin C) to the imaging buffer has been shown to help suppress the formation of these blueshifted products.[12]
-
Sequential Imaging: If possible, acquire the Cy5.5 channel last in your multicolor imaging sequence to minimize the light exposure it receives before its signal is captured.
-
-
Issue 3: Low Initial Fluorescence Signal or High Background
Your Cy5.5-labeled sample exhibits a weak signal from the start, or the signal is obscured by high background fluorescence, even before significant photobleaching has occurred.
Potential Causes & Actionable Solutions:
-
Dye Aggregation and Self-Quenching: At high labeling densities, Cy5.5 molecules can form aggregates, which leads to self-quenching of their fluorescence.[13][14]
-
Solution:
-
Optimize Labeling Ratio: Carefully control the dye-to-protein (or other biomolecule) labeling ratio during conjugation to avoid over-labeling.
-
Use High-Quality Dye Formulations: Ensure you are using a high-purity, monomeric form of the Cy5.5 dye.
-
-
-
Incompatibility with Mounting Medium: Some components in mounting media can quench the fluorescence of cyanine dyes. For instance, p-phenylenediamine (PPD), a common antifade agent, has been reported to be incompatible with certain Cy dyes.[15]
-
Solution:
-
Select a Cy-Dye Compatible Medium: Choose a commercial mounting medium specifically validated for use with cyanine dyes.[16] Products like ProLong™ Diamond or VECTASHIELD® are generally considered safe choices.[5][6]
-
Test Your Medium: If preparing a homemade mounting medium, test its effect on a Cy5.5 standard to ensure it does not cause significant quenching.
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of Cy5.5.
Q1: What is the primary mechanism of Cy5.5 photobleaching?
A1: The primary pathway for Cy5.5 photobleaching involves the interaction of the excited fluorophore with molecular oxygen.[1][17] Upon excitation, the Cy5.5 molecule can transition from its fluorescent singlet excited state to a long-lived, non-fluorescent triplet state. In this triplet state, it can transfer energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen.[1][18][19] These ROS can then chemically react with and irreversibly destroy the polymethine chain of the Cy5.5 molecule, rendering it non-fluorescent.[1][18]
Q2: How do antifade reagents work to protect Cy5.5?
A2: Antifade reagents employ several mechanisms to enhance fluorophore stability:
-
Reactive Oxygen Species (ROS) Scavengers: Many antifade agents are antioxidants that neutralize ROS before they have a chance to damage the fluorophore.[1] Examples include Trolox and n-propyl gallate (NPG).[15]
-
Triplet State Quenchers: Some molecules, like cyclooctatetraene (COT), can directly interact with the excited triplet state of the fluorophore, returning it to the ground state via a non-destructive pathway.[8][9][19] This prevents the formation of ROS in the first place.
Q3: Are there more photostable alternatives to Cy5.5?
A3: Yes, while Cy5.5 is a bright and widely used dye, other fluorophores in the same spectral range may offer enhanced photostability. For example, Alexa Fluor 680 is spectrally similar to Cy5.5 and is known for its high photostability and brightness.[13][20] Comparative studies have often shown that Alexa Fluor dyes are more resistant to photobleaching than their cyanine dye counterparts.[13][14][21] The choice of dye will ultimately depend on the specific requirements of your experiment, including the imaging modality and biological system.
Q4: Can I use the same antifade reagents for live-cell and fixed-cell imaging?
A4: Not always. Many antifade reagents used for fixed-cell imaging are toxic to live cells.[1] It is crucial to use reagents specifically designed or validated for live-cell applications. Trolox is a commonly used cell-permeable antioxidant for live-cell imaging.[1] Oxygen scavenging systems based on enzymes like glucose oxidase and catalase are also effective for live-cell experiments but must be used with care as they can alter the cellular environment.[1][2]
Q5: How does the local environment affect Cy5.5 photostability?
A5: The immediate chemical environment around the Cy5.5 molecule can significantly influence its photostability. Factors such as pH, the polarity of the solvent, and the presence of oxidizing or reducing agents can all play a role. For instance, the length of the polymethine chain in cyanine dyes has been inversely correlated with their oxidation potential, making longer-chain dyes like Cy5.5 more susceptible to oxidative damage.[22] Covalently linking photostabilizers like COT or Trolox in close proximity to the fluorophore can dramatically enhance its photostability through intramolecular quenching mechanisms.[8][9][19]
Section 3: Data & Protocols
Quantitative Data Summary
The following table summarizes key photophysical properties of Cy5.5 and a common alternative, Alexa Fluor 680, to aid in experimental design and dye selection.
| Property | Sulfo-Cyanine5.5 | Alexa Fluor 680 |
| Excitation Maximum (λex) | ~675 nm[10] | ~679 nm[21] |
| Emission Maximum (λem) | ~694 nm[10] | ~702 nm[21] |
| Molar Extinction Coefficient (ε) | ~190,000 - 209,000 L·mol⁻¹·cm⁻¹[10][23] | ~183,000 L·mol⁻¹·cm⁻¹[21] |
| Fluorescence Quantum Yield (Φ) | ~0.28[10] | ~0.36[21] |
| Relative Photostability | Good | Excellent[13][20] |
Experimental Protocols
Protocol 1: Preparation of a Live-Cell Imaging Medium with an Oxygen Scavenging System
This protocol describes the preparation of an imaging medium containing a glucose oxidase/catalase (GOC) system to reduce photobleaching in live-cell experiments.
Materials:
-
Live-cell imaging medium (e.g., DMEM without phenol red)
-
Glucose (D-glucose)
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
Procedure:
-
Prepare stock solutions of glucose (e.g., 1 M in water), glucose oxidase (e.g., 10 mg/mL in imaging buffer), and catalase (e.g., 2 mg/mL in imaging buffer). Store aliquots at -20°C.
-
On the day of the experiment, warm the live-cell imaging medium to 37°C.
-
Immediately before imaging, add glucose to the imaging medium to a final concentration of approximately 10 mM.
-
Add glucose oxidase and catalase to the imaging medium. Typical final concentrations are in the range of 0.5-1 mg/mL for glucose oxidase and 0.1-0.2 mg/mL for catalase.[1]
-
Note: These concentrations may need to be optimized for your specific cell type and experimental conditions to minimize potential cytotoxicity.
-
-
Gently mix the medium and replace the existing medium on your cells with the freshly prepared GOC imaging medium.
-
Proceed with imaging immediately. The oxygen scavenging effect is most potent shortly after preparation.
Protocol 2: Mounting Fixed Samples with a Commercial Antifade Reagent
This protocol provides a general workflow for mounting fixed, fluorescently labeled cells or tissue sections using a commercial antifade mounting medium.
Materials:
-
Fixed and Cy5.5-labeled sample on a microscope slide or coverslip
-
Phosphate-buffered saline (PBS)
-
High-purity water
-
Commercial antifade mounting medium (e.g., ProLong™ Diamond, VECTASHIELD®)
-
Microscope slides and coverslips
-
Nail polish or sealant (optional, for non-hardening media)
Procedure:
-
Perform the final washes of your staining protocol with PBS to remove any unbound antibodies or dyes.
-
Perform a final brief rinse with high-purity water to remove salt crystals, which can interfere with imaging.
-
Carefully remove excess water from the slide, but do not allow the sample to dry out completely. A gentle aspiration with a pipette or touching the edge of the slide to a lint-free wipe is effective.
-
Dispense a small drop of the antifade mounting medium onto the sample. Use just enough to fill the space under the coverslip.
-
Gently lower a clean coverslip onto the mounting medium, avoiding the introduction of air bubbles.
-
If using a non-hardening medium, you may wish to seal the edges of the coverslip with nail polish or a plastic sealant to prevent the medium from evaporating and to secure the coverslip.[6][7] For hardening media, allow the slide to cure according to the manufacturer's instructions (typically at room temperature in the dark).
-
Store the mounted slides at 4°C, protected from light, until you are ready to image.[6]
Section 4: Visualizations
Diagram 1: The Photobleaching Pathway of Cyanine Dyes
This diagram illustrates the key steps leading to the photobleaching of a cyanine dye like Cy5.5, highlighting the role of the triplet state and reactive oxygen species.
Caption: A step-by-step workflow for optimizing imaging conditions to reduce photobleaching.
References
- Rasnik, I., McKinney, S. A., & Ha, T. (2001). Photobleaching of asymmetric cyanines used for fluorescence imaging of single DNA molecules. PubMed.
- Walter, M., et al. (2018). A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. RSC Publishing.
- Crocker, J. C., & Lim, C. Y. (Year). Accelerated Photobleaching of a Cyanine Dye in the Presence of a Ternary Target DNA, PNA Probe, Dye Catalytic Complex: A Molecular Diagnostic. PubMed Central.
- Dempsey, G. T., et al. (Year). Photoswitching Mechanism of Cyanine Dyes. Scite.ai.
- Dempsey, G. T., et al. (2009). Photoswitching Mechanism of Cyanine Dyes. Journal of the American Chemical Society.
- BenchChem. (n.d.). Sulfo-Cyanine5.5 maleimide quantum yield and extinction coefficient. BenchChem.
- Tocris Bioscience. (n.d.). Antifade Reagents | Fluorescence Imaging. Tocris Bioscience.
- ResearchGate. (2025). On the Mechanisms of Cyanine Fluorophore Photostabilization.
- Thermo Fisher Scientific. (n.d.). ProLong Antifade Mountants and Reagents. Thermo Fisher Scientific - US.
- Vector Labs. (n.d.). VECTASHIELD Antifade Mounting Medium. Vector Labs.
- Abcam. (n.d.). Anti-fade fluorescence mounting medium - aqueous, fluoroshield (ab104135). Abcam.
- Fisher Scientific. (n.d.). Vector Laboratories VECTASHIELD Antifade Mounting Medium 10 ml. Fisher Scientific.
- ACS Publications. (Year). On the Mechanisms of Cyanine Fluorophore Photostabilization.
- BenchChem. (n.d.). Preventing photobleaching of CY5-N3 during microscopy. BenchChem.
- ImmunologicalSciences. (n.d.). Antifade Mounting Medium Hard Set. ImmunologicalSciences.
- Kim, E., et al. (2021). Mechanism of Cyanine5 to Cyanine3 Photoconversion and Its Application for High-Density Single-Particle Tracking in a Living Cell. Journal of the American Chemical Society.
- Jockusch, S., et al. (2012).
- Unknown. (n.d.). Fluorochromes Description. Unknown Source.
- AxisPharm. (2024). Alexa Fluor series fluorescent dyes and equivalents. AxisPharm.
- Biocompare. (2018). Photobleaching in Live Cell Imaging. Biocompare.
- AAT Bioquest. (2023). What strategies can I use to reduce photobleaching in live-cell imaging?
- Glen Research. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Preventing Photobleaching of Cy5 Labeled Samples. BenchChem.
- Hernandez, D., et al. (2017). Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents. PubMed Central.
- BIDC UCSF. (n.d.). Mounting Media and Antifade reagents. BIDC UCSF.
- Panchuk-Voloshina, N., et al. (2003). Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates.
- ResearchGate. (2017). Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents.
- ResearchGate. (n.d.). Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates.
- Kiepas, A., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. PubMed.
- ResearchGate. (n.d.). Photobleaching of Cy5 (5 μM), ATTO 647N (10 μM), and ATTO 655 (10 μM)...
- R&D Systems. (n.d.). Cyanine 5.5, SE. R&D Systems.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 4. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Vector Laboratories VECTASHIELD Antifade Mounting Medium 10 ml, Quantity: | Fisher Scientific [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rndsystems.com [rndsystems.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bidc.ucsf.edu [bidc.ucsf.edu]
- 16. immunologicalsciences.com [immunologicalsciences.com]
- 17. researchgate.net [researchgate.net]
- 18. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 19. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cancer.iu.edu [cancer.iu.edu]
- 21. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 22. Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. glenresearch.com [glenresearch.com]
Technical Support Center: Hydrolysis of Cyanine5.5 NHS Ester in Aqueous Solutions
Welcome to the technical support guide for Cyanine5.5 N-hydroxysuccinimide (NHS) ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for challenges related to the use of Cyanine5.5 NHS ester in bioconjugation. Our goal is to empower you with the technical expertise to navigate the complexities of amine-reactive labeling, with a specific focus on mitigating the impact of hydrolysis to ensure successful and reproducible results.
Understanding the Core Chemistry: Aminolysis vs. Hydrolysis
The success of any bioconjugation reaction using Cyanine5.5 NHS ester hinges on a fundamental competition between two chemical pathways: the desired reaction with your target molecule (aminolysis) and the undesirable reaction with water (hydrolysis).
N-hydroxysuccinimide esters are highly reactive compounds designed to form stable amide bonds with primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[1][2] The reaction proceeds via nucleophilic acyl substitution, where the unprotonated amine attacks the carbonyl carbon of the ester, releasing N-hydroxysuccinimide (NHS) as a leaving group.[]
However, in an aqueous environment, water can also act as a nucleophile, attacking the NHS ester.[4] This competing reaction, known as hydrolysis, converts the reactive ester into an unreactive carboxylic acid, rendering the dye incapable of conjugating to your target molecule and reducing the overall efficiency of your experiment.[1][4]
Caption: Competing reaction pathways for Cyanine5.5 NHS ester in an aqueous solution.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems encountered during labeling experiments.
Issue 1: Low or No Labeling Efficiency (Low Degree of Labeling - DOL)
This is the most common issue, often stemming from the premature hydrolysis of the Cyanine5.5 NHS ester.
-
Question: My final conjugate has a very low fluorescence signal. What went wrong?
Answer: Low fluorescence is a direct indicator of poor labeling efficiency. The primary suspect is the hydrolysis of the NHS ester before it has a chance to react with your protein.
Troubleshooting Steps:
-
Verify Reagent Quality: NHS esters are highly sensitive to moisture.[5] Improper storage is a leading cause of failure. Ensure the dye has been stored at -20°C, desiccated, and protected from light.[6][7] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[5] If the reagent is old or has been opened multiple times, its activity may be compromised. Consider performing a qualitative reactivity test (see Protocol 4).
-
Analyze Buffer Composition: The presence of primary amines in your buffer is catastrophic for labeling. Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine will compete with your target protein for the dye, drastically reducing your yield.[1][8]
-
Check Reaction pH: The pH is the most critical factor in the balance between aminolysis and hydrolysis.[9]
-
Primary amines on proteins (like lysine) are only nucleophilic when they are deprotonated (-NH₂). At acidic pH, they are protonated (-NH₃⁺) and unreactive.[4]
-
Conversely, the rate of NHS ester hydrolysis increases significantly at higher pH.[11][12]
-
Solution: The optimal pH range for NHS ester reactions is a compromise, generally accepted to be between 8.3 and 8.5.[4] Some protocols suggest a broader range of 7.2 to 9.0, but starting at pH 8.3 is highly recommended for efficiency.[4]
-
-
Increase Reactant Concentration: Hydrolysis is a constant competing reaction. To favor the desired aminolysis, increase the concentration of your protein. A protein concentration of at least 2 mg/mL is recommended.[8][13] This increases the probability of a collision between a dye molecule and a protein amine versus a water molecule.
-
Caption: Troubleshooting workflow for low conjugation yield.
Issue 2: Protein Precipitation During or After Labeling
-
Question: My protein precipitated after I added the Cyanine5.5 NHS ester solution. Why did this happen?
Answer: Protein precipitation can be caused by the organic solvent used to dissolve the dye or by changes in the protein's properties after labeling.
Troubleshooting Steps:
-
Minimize Organic Solvent: Cyanine5.5 NHS ester has low solubility in water and is typically dissolved in an anhydrous organic solvent like DMSO or DMF.[7][9] Adding a large volume of this solvent to your aqueous protein solution can cause denaturation and precipitation.
-
Consider a Water-Soluble Dye: If your protein is particularly sensitive to organic solvents, precipitation may be unavoidable.
-
Over-labeling: Cyanine dyes are hydrophobic. Attaching too many dye molecules to a protein can increase its overall hydrophobicity, leading to aggregation and precipitation.
-
Solution: Reduce the molar ratio of dye to protein in your reaction. Start with a 10:1 to 20:1 molar excess of dye and optimize downwards if precipitation occurs.[14]
-
-
Frequently Asked Questions (FAQs)
-
Q1: How should I store Cyanine5.5 NHS ester?
-
A1: The solid, powdered form should be stored at -20°C (or -80°C for longer-term), protected from light, and desiccated to prevent moisture contamination.[6][7][15] Stock solutions in anhydrous DMSO or DMF can be stored in aliquots at -20°C for 1-2 months, but aqueous solutions should be prepared immediately before use and discarded afterward as they hydrolyze rapidly.[8][17]
-
-
Q2: What is the half-life of Cyanine5.5 NHS ester in aqueous solution?
-
A2: The stability is highly pH-dependent. At pH 7 and 0°C, the half-life can be several hours. However, at the optimal labeling pH of 8.6 and 4°C, the half-life drops to as little as 10 minutes.[12] This highlights the importance of proceeding with the conjugation reaction promptly after preparing your reagents.
-
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[12][18] |
| 8.0 | 4 | ~1 hour[18] |
| 8.6 | 4 | 10 minutes[12][18] |
| 9.0 | Room Temp | Minutes[5][18] |
-
Q3: Can I perform the labeling reaction at 4°C?
-
A3: Yes. Performing the reaction at 4°C (e.g., overnight) can be advantageous for sensitive proteins. The lower temperature slows down both the aminolysis and hydrolysis reactions, but it can be particularly helpful in minimizing the competing hydrolysis, especially when longer reaction times are needed.[18]
-
-
Q4: How do I remove unconjugated dye after the reaction?
-
A4: It is critical to remove free dye, which can cause high background signals.[14] The most common methods are size-exclusion chromatography, such as a spin desalting column (e.g., Sephadex G-25) or dialysis.[19][20] These methods separate the large protein-dye conjugate from the small, unreacted dye molecules.
-
Key Experimental Protocols
Protocol 1: Preparation of Reagents
-
Protein Solution Preparation:
-
Cyanine5.5 NHS Ester Stock Solution:
-
Allow the vial of Cyanine5.5 NHS ester to warm to room temperature before opening.
-
Immediately before use, dissolve the dye in anhydrous DMSO or DMF to create a 10 mM stock solution.[4][15] Vortex briefly to ensure it is fully dissolved. This solution is not stable long-term in the presence of trace moisture.
-
Caption: General experimental workflow for protein labeling with Cyanine5.5 NHS ester.
Protocol 2: Standard Protein Labeling Reaction
-
Add a 10- to 20-fold molar excess of the 10 mM Cyanine5.5 NHS ester stock solution to your protein solution while gently stirring or vortexing.[4][14]
-
Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[8]
-
(Optional) Quench the reaction by adding an amine-containing buffer, such as Tris, to a final concentration of 50-100 mM. Incubate for another 15-30 minutes.[14] This step consumes any remaining reactive dye.
Protocol 3: Purification with a Spin Desalting Column
-
Prepare a spin desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Equilibrate the column with your desired storage buffer (e.g., PBS pH 7.4) by washing it multiple times.
-
Load the quenched reaction mixture onto the center of the resin bed.
-
Centrifuge the column according to the manufacturer's protocol. The purified, high-molecular-weight conjugate will be collected in the eluate, while the small, unreacted dye molecules are retained in the column resin.[20]
Protocol 4: Qualitative Assessment of NHS Ester Reactivity
This test confirms if your dye is still active by measuring the release of the NHS leaving group upon intentional hydrolysis.[5][22]
-
Materials: NHS ester, amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5), 0.5 M NaOH, spectrophotometer.
-
Procedure: a. Dissolve 1-2 mg of the NHS ester in 2 mL of buffer. b. Measure the initial absorbance at 260 nm (A_initial). Use the buffer as a blank. c. To 1 mL of this solution, add 100 µL of 0.5 M NaOH to force hydrolysis. d. Immediately measure the final absorbance at 260 nm (A_final).
-
Interpretation: If the dye is active, A_final will be significantly greater than A_initial due to the release of NHS, which absorbs strongly at 260 nm.[5] If there is no measurable increase, the reagent has likely been hydrolyzed and should be discarded.[5][22]
References
- Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]
- S.D. Jamiola et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization.
- G-Biosciences. (2015).
- Yusi Pharm. (n.d.). Structure and properties of CY5.5-NHS Cyanine dye CY5.5-active ester. [Link]
- Interchim. (n.d.). CYanine NHS. [Link]
- Bio-protocol. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- LifeTein. (2025). Fluorescent Labelling with Cy5. [Link]
- Dutscher. (n.d.). Amersham CyDye mono-reactive NHS Esters. [Link]
- ResearchGate. (2022). Do you have any advice to handle Cy 5 dye?. [Link]
- ResearchGate. (2016). Which temperature is the best for EDC/NHS reaction?. [Link]
- Med.UCLA.edu. (n.d.).
- LifeTein. (2024). Fluorescent Labelling with Cy5.5. [Link]
- Jena Bioscience. (n.d.). Cy5 Protein Labeling Kit. [Link]
- FluoroFinder. (2025).
- Penn State University. (2008).
- NIH. (n.d.). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. [Link]
- NIH. (n.d.). A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. ibiantech.com [ibiantech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. pdf.dutscher.com [pdf.dutscher.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 21. docs.aatbio.com [docs.aatbio.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Spin Column Purification of Cyanine5.5 Labeled Antibodies
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing spin column chromatography for the purification of Cyanine5.5 (Cy5.5) labeled antibodies. The following sections are designed to explain the causality behind experimental choices, provide robust protocols, and offer detailed troubleshooting for common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the principles and practices of purifying Cy5.5-antibody conjugates.
Q1: What is the fundamental principle of spin column purification for labeled antibodies? Spin column purification is a method of size exclusion chromatography (SEC). The columns contain a porous resin matrix, such as Sephadex G-25. When the labeling reaction mixture is centrifuged through the column, large molecules like antibodies (>5 kDa) cannot enter the pores and are rapidly eluted in the void volume.[1][2] In contrast, small, unconjugated Cy5.5 dye molecules (<1 kDa) enter the pores of the resin, taking a longer, more tortuous path. This differential path length effectively separates the labeled antibody from the free dye.[2]
Q2: Why is the removal of unconjugated Cy5.5 dye critical after the labeling reaction? Purification is essential to remove unconjugated "free" dye, which can cause high background signals and non-specific fluorescence in downstream applications such as flow cytometry, immunofluorescence, and in vivo imaging.[3] This leads to a poor signal-to-noise ratio and makes accurate quantification and interpretation of results impossible.
Q3: What type of spin column is recommended for antibody purification? For purifying typical IgG antibodies (approx. 150 kDa), a desalting spin column with a molecular weight cut-off (MWCO) of around 5-7 kDa is ideal.[3] Columns containing Sephadex G-25 resin are widely used for this purpose and efficiently separate the large antibody conjugate from the small free dye molecules.[4][5]
Q4: How does spin column purification compare to dialysis for this application? Both methods are effective for buffer exchange and removing small molecules. However, spin columns offer significant advantages in speed and convenience. A spin column procedure can be completed in minutes, whereas dialysis typically requires several hours to overnight with multiple buffer changes.[6][7] Spin columns use very little buffer but may result in slight sample dilution, whereas dialysis uses large volumes of buffer but can better maintain the initial sample concentration.[6][8] For rapid, small-scale purifications, spin columns are generally preferred.[6]
Q5: What is the Degree of Labeling (DOL), and why is it important for Cy5.5? The Degree of Labeling (DOL), also known as the dye-to-protein ratio, is the average number of dye molecules conjugated to each antibody molecule.[3] For Cy5 and Cy5.5, an optimal DOL is crucial because these dyes are prone to fluorescence quenching when in close proximity on a protein surface.[9][10] Labeling antibodies with more than three to five Cy5.5 molecules can be counterproductive, leading to a decrease, rather than an increase, in the overall fluorescence signal.[9][10] Therefore, optimizing and calculating the DOL is a critical quality control step.
Q6: How is the Degree of Labeling (DOL) calculated? The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum for Cy5.5 (typically ~675-682 nm).[11]
The formula is as follows[3]: DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF)) × ε_dye]
Where:
-
A_dye : Absorbance of the conjugate at the dye's maximum wavelength (~682 nm for Cy5.5).
-
A_280 : Absorbance of the conjugate at 280 nm.
-
ε_protein : Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).[3]
-
ε_dye : Molar extinction coefficient of Cy5.5 at its maximum wavelength (~140,000 M⁻¹cm⁻¹).[12]
-
CF : Correction factor to account for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). For Cy5.5, this is typically around 0.05.[3]
Experimental Workflow and Protocols
Overall Experimental Workflow
The entire process, from antibody preparation to final characterization, follows a logical sequence to ensure optimal labeling and purity.
Caption: Workflow for Cy5.5 Antibody Labeling and Purification.
Protocol: Spin Column Purification of Cy5.5-Labeled Antibody
This protocol assumes the use of a standard desalting spin column (e.g., Sephadex G-25 based) with a 7K MWCO.
Materials:
-
Labeled antibody mixture (post-conjugation reaction)
-
Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Equilibration Buffer (e.g., 1X PBS, pH 7.2-7.4)
-
Microcentrifuge
-
Collection tubes (1.5 mL)
Methodology:
-
Column Preparation:
-
Column Equilibration:
-
Place the column into a new collection tube.
-
Add 300-400 µL of Equilibration Buffer (e.g., PBS) to the top of the resin bed.
-
Centrifuge for 1 minute at ~1,000 x g. Discard the flow-through.
-
Repeat this equilibration step at least 3-4 times to ensure the storage buffer is completely replaced with your buffer of choice.[5] This is critical for downstream application compatibility.
-
-
Sample Application and Elution:
-
After the final equilibration wash, discard the flow-through and place the column into a clean, labeled collection tube for your purified sample.
-
Carefully apply your entire antibody labeling reaction volume (typically 50-130 µL) to the center of the compacted resin bed.[5] Avoid disturbing the resin.
-
Centrifuge the column for 2 minutes at ~1,000 x g to elute the purified, labeled antibody.[5]
-
-
Post-Purification:
-
The collected eluate contains your purified Cy5.5-labeled antibody. The free dye remains in the resin.
-
Discard the used spin column.
-
Proceed immediately to spectrophotometric analysis to determine the antibody concentration and DOL.
-
Store the labeled antibody protected from light at 4°C. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.[13]
-
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification process, providing probable causes and actionable solutions.
Problem Area 1: Low Antibody Recovery
Q: My final antibody concentration is significantly lower than the starting amount. What are the likely causes?
A: Low recovery is a common issue that can stem from several factors. Here’s how to troubleshoot:
-
Incorrect Centrifugation Speed/Time: Over-centrifugation can compact the resin bed too much, leading to poor recovery, while under-centrifugation may not elute the entire sample. Always adhere to the manufacturer's recommended g-force and time.[14]
-
Column Drying Out: Never let the resin bed dry out between equilibration and sample loading steps. This can create channels and fissures in the resin bed, leading to sample loss and inefficient separation. Process your samples promptly after equilibration.
-
Protein Precipitation/Aggregation: If the antibody is not stable in the final elution buffer or aggregates during the labeling reaction, it may be retained by the column's frit or precipitate. Pre-clear your labeling reaction by centrifuging it at >10,000 x g for 5 minutes before loading it onto the spin column to remove any aggregates.
-
Exceeding Column Capacity: Ensure the volume of your labeling reaction is within the recommended range for the specific spin column you are using.[15] Overloading the column can lead to both poor recovery and inefficient purification.
Problem Area 2: High Background Signal / Free Dye Contamination
Q: My downstream experiments show high non-specific background fluorescence, suggesting free dye is still present. Why did the purification fail?
A: This indicates an inefficient separation of the antibody-conjugate from the unconjugated Cy5.5.
-
Insufficient Equilibration: Failure to completely remove the storage solution (which often contains sodium azide) can interfere with the separation process. Ensure you perform the recommended number of equilibration spins.[15]
-
Column Overloading: Applying a sample volume larger than the column's stated capacity will result in "channeling," where a portion of the sample runs through the column without interacting properly with the resin. This allows free dye to co-elute with the antibody.[16]
-
Incorrect Column Choice: Using a column with too high a MWCO might not effectively retain the small dye molecules. For Cy5.5, a column with a MWCO of ≤10K is essential.
-
Solution: If you suspect free dye contamination, you can repeat the purification by passing the eluate through a second, fresh spin column. This is often a very effective way to "polish" the sample and remove residual free dye.[6]
Problem Area 3: Unexpected Degree of Labeling (DOL)
Q: My calculated DOL is too high (>8) or too low (<1). What could be the cause?
A: An unexpected DOL often points to issues in the preceding labeling reaction or errors in the spectrophotometric measurement.
-
Low DOL:
-
Interfering Substances: The initial antibody buffer may have contained primary amines (e.g., Tris, glycine) or stabilizers that compete with the antibody for the Cy5.5 NHS ester.[3][17] Always perform a buffer exchange into an amine-free buffer like PBS before labeling.[18]
-
Hydrolyzed Dye: The Cy5.5 NHS ester is highly moisture-sensitive. Allowing the vial to warm to room temperature before opening is crucial to prevent condensation and hydrolysis, which inactivates the dye.[3] Always use high-purity, anhydrous DMSO for reconstitution.[3]
-
-
High DOL:
-
Presence of Free Dye: The most common reason for an artificially high DOL is incomplete removal of free dye, as it strongly absorbs at ~682 nm.[3] Re-purifying the sample is recommended.
-
Protein Aggregation: Antibody aggregation can trap free dye, causing it to co-elute and artificially inflate the DOL calculation.
-
Fluorescence Quenching: Remember that for Cy5.5, a very high DOL is undesirable and leads to self-quenching, reducing the conjugate's brightness.[9][10] A DOL between 2 and 5 is often optimal.
-
Data & Visualization Aids
Table 1: Properties of Cyanine5.5 Fluorophore
| Property | Value | Source |
| Excitation Maximum (Ex) | ~675-682 nm | [11][12] |
| Emission Maximum (Em) | ~694-715 nm | [11][12] |
| Molar Extinction Coefficient (ε) | ~140,000 M⁻¹cm⁻¹ | [12] |
| Spectrally Similar Dyes | Alexa Fluor 680 | [12] |
| Key Feature | Near-infrared (NIR) emission reduces sample autofluorescence, ideal for in vivo imaging. | [11][19] |
Diagram: Mechanism of Size Exclusion in a Spin Column
Caption: Separation of large antibody-conjugates from small free dye molecules.
References
- Preparation and in vitro characterization of cyanine 5.5 (Cy5.5) or indocyanine green (ICG). (Source: Google Search)
- DyLight Antibody Labeling Kits. (Source: Thermo Fisher Scientific - US)
- Application Notes and Protocols for Labeling Antibodies with Cyanine5 NHS Ester. (Source: Benchchem)
- Optimizing dye-to-protein ratio for Sulfo-Cyanine5.5 labeling. (Source: Benchchem)
- Labeling of Antibodies with Cy3‐, Cy3.5‐, Cy5‐, and Cy5.
- Tips For Antibody Purification Troubleshooting.
- Antibody/Protein Labeling Dyes Selection Guide and FAQs. (Source: Absin)
- What is the benefit of desalting by dialysis or spin columns in the protein purification process?.
- Antibody purification troubleshooting tips. (Source: Tebubio)
- Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. (Source: Sigma-Aldrich)
- Troubleshooting Guide for Purification using NEBExpress® Ni Spin Columns. (Source: NEB)
- DyLight Antibody Labeling Kits. (Source: Fisher Scientific)
- Labeling of Antibodies with Cy3-, Cy3.5-, Cy5-, and Cy5.5-monofunctional Dyes at Defined Dye/Protein Ratios.
- Cy®5.5 Antibody Conjugates. (Source: Cell Signaling Technology)
- Protein purification troubleshooting guide. (Source: GE Healthcare)
- Cyanine5 Labeling Kit. (Source: EnkiLife)
- Optimizing Dye-to-Protein Ratios for Sulfo-CY5.5 Labeling: A Technical Support Guide. (Source: Benchchem)
- Monoclonal Antibody Purification Common Problems And Solutions. (Source: KMD Bioscience)
- Conjugation of Fluorochromes to Monoclonal Antibodies. (Source: PMC - NIH)
- Dialysis vs desalting column vs concentration column in antibody purific
- Sephadex G-25 Medium. (Source: GE Healthcare)
- Fluorescent Conjugated Antibodies: Protocol, Advantages, and Applications.
- Dialysis in Protein Purification.
- DyLight Antibody Labeling Kits Protocol Summary. (Source: Thermo Fisher Scientific)
- Protein purification troubleshooting guide. (Source: Dutscher)
- Desalting and Buffer Exchange Columns Selection Guide. (Source: Fisher Scientific)
- PD MultiTrap™ G-25 Instructions. (Source: GE Healthcare)
- G-25 Desalting Spin Columns Protocol. (Source: Advansta)
- Cyanine3 Labeling Kit. (Source: EnkiLife)
- General Protocol of Dye NHS Antibody Labeling Kit. (Source: BroadPharm)
- Mix-n-Stain™ Cyanine Dye Antibody Labeling Kits. (Source: Biotium)
- PD SpinTrap G-25.
- DyLight® Amine-Reactive Dyes. (Source: Fisher Scientific)
- Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody. (Source: NIH)
- Desalting and Gel Filtration Chromatography. (Source: Thermo Fisher Scientific - ES)
- DyLight Amine-Reactive Dyes Troubleshooting.
- NAb™ Spin Columns, 5 mL - For antibody purific
- sulfo-Cyanine5 antibody labeling kit. (Source: Lumiprobe)
- Antibody Purific
- Dialysis or Desalting?
- Antibody purification using Protein A resin- how to choose elution & binding buffers?.
- Elabscience® Cyanine 5 Labeling Kit. (Source: Elabscience)
- Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide. (Source: IMCS)
- Affinity Chromatography Troubleshooting. (Source: Sigma-Aldrich)
Sources
- 1. prep-hplc.com [prep-hplc.com]
- 2. Desalting and Gel Filtration Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. static.fishersci.eu [static.fishersci.eu]
- 5. products.advansta.com [products.advansta.com]
- 6. researchgate.net [researchgate.net]
- 7. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 8. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 9. [PDF] Labeling of Antibodies with Cy3‐, Cy3.5‐, Cy5‐, and Cy5.5‐monofunctional Dyes at Defined Dye/Protein Ratios | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Cy®5.5 Antibody Conjugates | Cell Signaling Technology [cellsignal.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. neb.com [neb.com]
- 15. gels.yilimart.com [gels.yilimart.com]
- 16. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 17. researchgate.net [researchgate.net]
- 18. nanocomposix.com [nanocomposix.com]
- 19. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cy5.5-Conjugated Biomolecules via Dialysis
Welcome to the technical support center for the purification of biomolecules labeled with Cyanine5.5 (Cy5.5). This guide is designed for researchers, scientists, and drug development professionals to provide a deep understanding of how to effectively remove unconjugated, free Cy5.5 dye from a labeling reaction using dialysis. Here, we address common questions, provide a detailed experimental protocol, and offer a troubleshooting guide to ensure you achieve a highly pure and functional final product.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the principles and practices of using dialysis for purifying Cy5.5-labeled biomolecules.
Q1: What is dialysis, and how does it separate free Cy5.5 dye from my labeled protein?
Dialysis is a separation technique that leverages the principle of selective diffusion across a semi-permeable membrane to separate molecules based on size.[1] In this context, your reaction mixture containing the large, Cy5.5-labeled protein and the small, free Cy5.5 dye is placed inside a dialysis bag or cassette. This is then submerged in a large volume of a specific buffer, known as the dialysate.[1] The dialysis membrane contains pores of a specific size (the Molecular Weight Cut-Off or MWCO). These pores are large enough for the small, unconjugated Cy5.5 molecules (typically <1 kDa) to pass through freely into the dialysate, but small enough to retain your much larger labeled protein (e.g., an antibody at ~150 kDa).[2] Driven by the concentration gradient, the free dye diffuses out of the sample until equilibrium is reached. By performing multiple changes of the dialysate, the concentration of free dye in your sample is reduced to negligible levels.[1]
Q2: Why is the complete removal of free Cy5.5 dye critical for my experiments?
The presence of residual free dye can lead to significant experimental artifacts and inaccurate data interpretation. Key reasons for its removal include:
-
Inaccurate Quantification: Unconjugated dye will absorb light and fluoresce, leading to an overestimation of the amount of dye successfully conjugated to your biomolecule. This results in an incorrect Degree of Labeling (DOL) or Dye-to-Protein ratio.[3][4][5]
-
High Background Signal: In imaging or flow cytometry applications, free dye can bind non-specifically to cells or surfaces, causing high background fluorescence and reducing the signal-to-noise ratio.
-
Altered Biological Activity: For in-vivo studies or cell-based assays, free dye can have unintended biological effects or toxicity, confounding the results attributed to your labeled molecule.
Q3: How do I select the correct Molecular Weight Cut-Off (MWCO) for my dialysis membrane?
The choice of MWCO is a critical parameter for successful dialysis. A general rule of thumb is to select a membrane with an MWCO that is at least 2 to 3 times smaller than the molecular weight of the biomolecule you wish to retain.[6] For separating a large protein from a small molecule like Cy5.5, the MWCO should be significantly larger than the molecular weight of the dye (<1 kDa) but well below that of your protein.
| Biomolecule to be Retained | Molecular Weight (Approx.) | Recommended MWCO | Rationale |
| IgG Antibody | ~150 kDa | 10–20 kDa | Ensures retention of the antibody while allowing rapid removal of the small Cy5.5 dye. |
| Fab Fragment | ~50 kDa | 7–10 kDa | A tighter cutoff is chosen to prevent any potential loss of the smaller Fab fragment. |
| Large Peptide | 10–30 kDa | 2–3.5 kDa | The MWCO must be carefully selected to be well below the peptide's MW to prevent sample loss.[7] |
Q4: What are the optimal buffer and temperature conditions for dialysis?
The ideal dialysis buffer (dialysate) should be one that maintains the stability, solubility, and biological activity of your labeled protein.
-
Buffer Composition: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) at a pH of 7.2-7.4 are commonly used and are generally compatible with antibodies and most proteins. Avoid buffers containing primary amines (like Tris) if you used an amine-reactive NHS-ester version of Cy5.5, as these can interfere with any residual labeling reaction.[8]
-
Salt Concentration: Maintaining a physiological salt concentration (e.g., 150 mM NaCl) is often crucial to prevent protein precipitation.[9]
-
Temperature: Performing dialysis at 4°C is highly recommended.[9][10] This minimizes proteolytic degradation and microbial growth during the extended dialysis period and helps maintain the stability of the protein conjugate.
Q5: How long should I dialyze my sample, and how many buffer changes are needed?
The rate of dialysis depends on several factors including the MWCO, membrane surface area, and the volume ratio of the sample to the dialysate.[1] For efficient removal of free dye:
-
Dialysate Volume: Use a dialysate volume that is at least 200-500 times greater than your sample volume.[1]
-
Duration and Changes: A typical procedure involves three buffer changes:[1][10]
-
Dialyze for 2-4 hours.
-
Change the buffer and dialyze for another 2-4 hours.
-
Change the buffer again and dialyze overnight (12-18 hours) at 4°C.[1] This multi-step process ensures that the concentration gradient is repeatedly re-established, driving the removal of the free dye to completion.
-
Experimental Workflow & Protocol
The following diagram and protocol outline the standard procedure for purifying a Cy5.5-labeled antibody.
Caption: Workflow for purifying Cy5.5-labeled antibodies using dialysis.
Detailed Protocol: Dialysis of a Cy5.5-Labeled Antibody
Materials:
-
Labeled antibody solution
-
Dialysis device (e.g., Slide-A-Lyzer™ Cassette, Tubing) with a 10 kDa MWCO
-
Dialysis Buffer: 1X PBS, pH 7.4, chilled to 4°C
-
Large beaker or flask
-
Magnetic stir plate and stir bar
-
Gloves
Procedure:
-
Prepare Dialysis Membrane: Following the manufacturer's instructions, briefly rinse or soak the dialysis membrane in distilled water to remove any preservatives.[11] Always handle the membrane with gloves to prevent contamination.[11]
-
Load the Sample: Carefully pipette your Cy5.5 labeling reaction mixture into the dialysis device. Securely seal the device, ensuring no leaks are present. It's good practice to leave a small air bubble to aid in buoyancy and mixing.
-
First Dialysis Step: Place the sealed device into a beaker containing a volume of chilled dialysis buffer that is at least 200-500 times the volume of your sample.[1] Place the beaker on a stir plate in a 4°C cold room or refrigerator and stir gently.[10] Dialyze for 2-4 hours.
-
Second Dialysis Step: Discard the dialysate, which now contains free Cy5.5 dye. Refill the beaker with an equal volume of fresh, chilled dialysis buffer. Place the dialysis device back into the buffer and continue to stir gently at 4°C for another 2-4 hours.
-
Third (Overnight) Dialysis Step: Repeat the buffer change one more time. Allow the sample to dialyze overnight (12-18 hours) with gentle stirring at 4°C.[10]
-
Sample Recovery: Carefully remove the dialysis device from the buffer. Place it on a clean surface and use a pipette to remove the purified, labeled antibody solution.
-
Quality Control (QC):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5) using a spectrophotometer.
-
Calculate the protein concentration and the Degree of Labeling (DOL) using the formulas provided by the dye manufacturer. This calculation requires correcting the A280 reading for the dye's absorbance at that wavelength.[4][5] An unchanging ratio of A675/A280 between the final two dialysis steps indicates that all free dye has been removed.
-
-
Storage: Store the purified conjugate according to the protein's recommended conditions, often at 4°C for short-term use or aliquoted and frozen at -20°C or -80°C for long-term storage.[12]
Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide addresses common problems encountered during the dialysis of Cy5.5-labeled biomolecules.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Recovery of Labeled Protein | 1. Protein precipitated during dialysis: The buffer conditions (pH, salt concentration) may be suboptimal, especially after removing components from the initial reaction buffer.[9] 2. Non-specific binding: The protein may be sticking to the dialysis membrane, a common issue with dilute samples (<0.1 mg/mL).[13] 3. Incorrect MWCO: The membrane's MWCO may be too large for the protein, causing it to leak out.[7] | 1. Ensure the dialysis buffer pH is not near the protein's isoelectric point (pI) and contains adequate salt (e.g., 150-350 mM NaCl) to maintain solubility.[9][14] Consider adding stabilizers like glycerol (up to 20%) if precipitation persists.[9][10] 2. For dilute samples, consider adding a carrier protein like BSA (if compatible with downstream applications) or using a dialysis device with a low-binding membrane material.[7][13] 3. Verify that the MWCO is at least 2-3 times smaller than your protein's molecular weight.[6] |
| Residual Free Dye After Dialysis | 1. Insufficient dialysis time or buffer changes: Equilibrium was reached, but the free dye was not sufficiently diluted. 2. Dialysate volume was too small: The concentration gradient was not large enough for efficient diffusion. 3. Dye aggregation: Cyanine dyes can form aggregates, especially at high concentrations or in certain buffer conditions.[15][16] These aggregates may be too large to pass through the membrane pores efficiently. | 1. Extend the dialysis time for the final step and/or add an additional buffer change.[17] 2. Increase the dialysate-to-sample volume ratio to at least 500:1. 3. Ensure the labeling reaction is not overly concentrated. If aggregation is suspected, consider alternative purification methods like size-exclusion chromatography (SEC) or gel filtration.[18][19] |
| Labeled Protein Precipitated During Labeling or Dialysis | 1. Over-labeling: Attaching too many hydrophobic Cy5.5 molecules can reduce the protein's solubility, leading to aggregation and precipitation.[3][20][21] 2. Inappropriate buffer: The pH or ionic strength of the buffer may be causing the protein to become unstable.[9] | 1. Reduce the molar ratio of dye-to-protein in the initial labeling reaction to achieve a lower, more optimal DOL.[21] 2. Screen different dialysis buffers to find one that maintains protein solubility. Check that the pH is at least one unit away from the protein's pI.[9] |
References
- Cytiva. (2025, March 20). Troubleshooting protein recovery issues.
- Bode, N. E., et al. (2021). Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5. National Institutes of Health.
- Membrane Solutions. (n.d.). General rule about choosing a MWCO.
- Abberior Instruments. (n.d.). Protein labeling protocol.
- G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling.
- Bio-Rad. (n.d.). Detection and Quantitation of Proteins Using a Novel Fluorescent Dye.
- Agrisera Antibodies. (n.d.). Problems with dialysis.
- ACS Publications. (n.d.). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. The Journal of Organic Chemistry.
- ResearchGate. (2016, September 22). How to select the molecular weight cutoff membrane filters from Ophthalmic emulsion in vitro release studies?.
- ResearchGate. (2023, May 1). Why my protein vanishes after dialysis overnight?.
- Membrane Solutions. (2025, November 7). How to Choose the Appropriate MWCO?.
- PubMed. (1963). A DIALYSIS TECHNIQUE FOR PREPARING FLUORESCENT ANTIBODY. Virology.
- Current Protocols in Protein Science. (n.d.). Dialysis.
- Unknown Source. (n.d.).
- Unknown Source. (n.d.). Cyanine Dyes : Self Aggregation and Behaviour in Surfactants A Review.
- PMC. (n.d.). Towards control of excitonic coupling in DNA-templated Cy5 aggregates: the principal role of chemical substituent hydrophobicity and steric interactions.
- University of San Diego. (2021). Biochem Lab Protein Dialysis Protocol F21.
- iGEM. (n.d.). Protein dialysis protocol.
- ResearchGate. (2014, December 25). How do we remove free dye from a fluorescent labelled peptide?.
- ResearchGate. (2016, January 20). What is the right concentration to label Antibodies/glogular proteins to chemically reactive fluorescent dyes?.
- ResearchGate. (2022, February 21). Why is my protein labelling not working?.
- ResearchGate. (2021, February 2). How to remove unreacted florescent dye from labeled protein?.
- International Journal of Nanomedicine. (2026, January 8). Using Anti-PD-L1 Antibody Conjugated Gold Nanoshelled Multifunctional.
- ResearchGate. (2022, January 26). How to remove fluorescent dye from proteins?.
Sources
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Separation Characteristics of Dialysis Membranes | Thermo Fisher Scientific - US [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. How to Choose the Appropriate MWCO? â Membrane Solutions [membrane-solutions.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. agrisera.com [agrisera.com]
- 10. static.igem.org [static.igem.org]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. Protein labeling protocol [abberior.rocks]
- 13. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - RU [thermofisher.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. issstindian.org [issstindian.org]
- 17. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Handling and Storage of Reactive Cyanine Dyes
Welcome to the technical support center for reactive cyanine dyes. This guide is designed for researchers, scientists, and drug development professionals to provide expert, field-proven insights into the successful handling, storage, and application of these powerful fluorescent tools. Here, we move beyond simple instructions to explain the why behind each step, ensuring your experiments are built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding the day-to-day handling of reactive cyanine dyes.
Q1: How should I store my lyophilized reactive cyanine dye upon arrival?
Answer: Upon receipt, lyophilized (powdered) reactive cyanine dyes, especially N-hydroxysuccinimide (NHS) esters, should be stored at -20°C in a desiccated, dark environment.[1] The two greatest threats to the stability of the reactive ester are moisture and light.
-
Moisture: NHS esters are highly susceptible to hydrolysis, a chemical reaction with water that renders the dye incapable of conjugating to your target molecule.[2][3] Storing the vial inside a desiccator or a sealed bag with a desiccant pack is critical to prevent degradation from atmospheric humidity.
-
Light: Cyanine dyes are susceptible to photobleaching. While this is a more significant concern when the dye is in solution, prolonged exposure of the powder to intense light (especially UV) should be avoided.[1][4][5] The original amber vial or light-blocking container provides adequate protection.
Q2: I need to reconstitute the dye. What solvent should I use and what precautions are necessary?
Answer: The choice of solvent is critical for maintaining the reactivity of the dye.
-
Recommended Solvents: Use only high-quality, anhydrous (water-free) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6][7] DMSO is hygroscopic, meaning it readily absorbs moisture from the air, so it is imperative to use a fresh bottle or an aliquot from a properly stored stock.
-
Handling Precautions: Before opening the vial of lyophilized dye, always allow it to warm completely to room temperature (20-30 minutes).[1] Opening a cold vial will cause atmospheric moisture to condense inside, compromising the dye.[1]
-
Stock Solution Storage: Once reconstituted in anhydrous DMSO or DMF, the dye stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C, protected from light and moisture.[8][9] This strategy minimizes freeze-thaw cycles, which can introduce moisture and degrade the antibody over time, and prevents wasting the entire stock if contamination occurs.[10][11] While some manufacturers suggest a short shelf-life of a couple of weeks at -20°C, storage at -80°C can extend viability for several months.[9]
Q3: What is the optimal pH for conjugating a cyanine dye NHS ester to my antibody?
Answer: The optimal pH for labeling proteins with NHS esters is between 8.0 and 8.5 .[6] This is a critical parameter representing a trade-off between two competing reactions:
-
Amine Reactivity (Desired Reaction): The primary target for NHS esters on a protein is the ε-amino group of lysine residues.[12] This group must be in its deprotonated, nucleophilic state to react. At acidic or neutral pH, this amine is protonated (-NH3+), making it unreactive. A slightly basic pH shifts the equilibrium to the required -NH2 form.
-
NHS Ester Hydrolysis (Undesired Reaction): As the pH increases, the rate of dye hydrolysis also increases dramatically.[2][3][8] At a pH above 8.5-9.0, the half-life of the NHS ester can drop to mere minutes, meaning the dye will be inactivated by water before it can effectively label the protein.[2][3]
Therefore, a pH of 8.0-8.5 provides the best balance, maximizing the availability of reactive amines while keeping the rate of dye hydrolysis manageable.[6]
Q4: Can I use a Tris or glycine buffer for my conjugation reaction?
Answer: No. You must avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[3][13] These molecules contain primary amines that will compete with the amines on your target protein, reacting with and consuming the cyanine dye.[3][12]
Recommended Buffers:
-
Phosphate-buffered saline (PBS) adjusted to pH 8.0-8.5
-
Sodium bicarbonate buffer (100 mM, pH 8.3)[6]
-
Borate buffer (50 mM, pH 8.5)[12]
Q5: How should I store my final, purified antibody-cyanine dye conjugate?
Answer: Storage conditions for the final conjugate differ significantly from the reactive dye. For most fluorescently-labeled antibodies, the recommended storage is at 2-8°C in the dark .[4][10]
-
Do Not Freeze: Freezing is generally not recommended for fluorophore-conjugated antibodies.[4][10] The formation of ice crystals can damage the antibody structure, and dye molecules can aggregate during the freeze-thaw process, leading to fluorescence quenching.
-
Protect from Light: Constant exposure to light will cause photobleaching and a loss of signal.[4][5] Store vials in a dark box or wrap them in aluminum foil.
-
Additives: For long-term stability, sterile filtration and the addition of a preservative like sodium azide (e.g., 0.05%) can prevent microbial growth. However, be aware that sodium azide is an inhibitor of horseradish peroxidase (HRP) and should not be used with HRP-conjugated antibodies.[5]
Troubleshooting Guides
This section provides structured guidance for diagnosing and solving common problems encountered during cyanine dye conjugation and application.
Problem 1: Low or No Fluorescent Signal from Labeled Antibody
A weak or absent signal is one of the most common issues. The cause can be traced to problems with the dye, the antibody, the conjugation reaction, or the purification process.
Caption: Troubleshooting workflow for low fluorescence signal.
| Symptom | Potential Cause | Scientific Explanation & Solution |
| No Labeling | Hydrolyzed Dye: The NHS ester has reacted with water and is no longer active.[2][3] | Explanation: This is the most frequent cause. The ester bond is highly susceptible to nucleophilic attack by water. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[2][3] Solution: Always warm the dye vial to room temperature before opening.[1] Use fresh, anhydrous grade DMSO or DMF for reconstitution. Prepare dye stock solutions fresh or use properly stored single-use aliquots.[8][9] |
| Low Labeling Efficiency | Incorrect Reaction pH: The pH was too low (<7.5) or too high (>9.0). | Explanation: Below pH 7.5, the target lysine amines are protonated and non-reactive. Above pH 9.0, dye hydrolysis outcompetes the labeling reaction.[6] Solution: Prepare fresh conjugation buffer (e.g., 100 mM sodium bicarbonate) and verify the pH is between 8.0 and 8.5 before adding the dye. |
| Interfering Buffer Components: The antibody solution contained primary amines (Tris, glycine) or other nucleophiles. | Explanation: These molecules act as competitive inhibitors, reacting with the dye and preventing it from binding to the antibody.[3] Solution: Perform a buffer exchange into a recommended conjugation buffer (e.g., PBS, Borate) via dialysis or a spin column before starting the reaction.[14] | |
| Low Antibody Concentration or Purity: The antibody concentration was too low, or the solution contained carrier proteins like BSA. | Explanation: Low antibody concentration can reduce reaction efficiency. Carrier proteins like Bovine Serum Albumin (BSA) have many lysine residues that will be labeled, consuming the dye.[] Solution: Concentrate the antibody to at least 1-2 mg/mL. If BSA is present, it must be removed using an antibody purification kit. |
Problem 2: High Background or Non-Specific Staining
This issue arises when the fluorescent signal is not localized to the target of interest, suggesting problems with dye aggregation or purification.
Proper purification is essential to remove unconjugated dye, which is a primary cause of high background. Size-exclusion chromatography (e.g., a Sephadex G-25 column) is the most common method.[8]
-
Column Preparation: Equilibrate a gravity-flow or spin desalting column with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Carefully load the entire volume of the conjugation reaction mixture onto the top of the column resin.
-
Elution:
-
The first colored band to elute from the column is the high-molecular-weight antibody-dye conjugate.
-
A second, slower-moving colored band consists of the low-molecular-weight, unconjugated (free) dye.
-
-
Fraction Collection: Collect the fractions corresponding to the first colored band. Pool these fractions to obtain your purified, labeled antibody. The separation is often clearly visible.
| Symptom | Potential Cause | Scientific Explanation & Solution |
| High, Uniform Background | Incomplete Removal of Free Dye: Unconjugated dye remains in the final antibody solution. | Explanation: After the reaction, any unreacted or hydrolyzed dye must be removed. If not, it will bind non-specifically to surfaces during the staining procedure. Solution: Ensure the purification method (e.g., size-exclusion chromatography or extensive dialysis) is sufficient to separate the small dye molecules from the large antibody.[8] |
| Punctate or Aggregated Staining | Dye Aggregation: The cyanine dye molecules on the antibody are self-aggregating. | Explanation: Cyanine dyes, especially at high concentrations or on a heavily labeled protein, have a strong tendency to form aggregates (H-aggregates or J-aggregates).[16][17] These aggregates can have altered spectral properties and often lead to fluorescence quenching and non-specific binding.[18] Solution: Reduce the dye-to-protein molar ratio during the conjugation reaction to achieve a lower Degree of Labeling (DOL). Ensure the final conjugate is stored at 2-8°C, as freezing can promote aggregation.[10] |
| Over-Labeled Antibody: The Degree of Labeling (DOL) is too high, causing protein precipitation or aggregation. | Explanation: Attaching too many hydrophobic dye molecules to an antibody can alter its solubility and isoelectric point, leading to precipitation or non-specific hydrophobic interactions. Solution: Optimize the conjugation by testing a range of dye:protein molar ratios. Aim for a DOL that provides bright signal without compromising antibody function or solubility. |
References
- Green, J. H., Gray, S. B., & Harrell, W. K. (n.d.). Stability of fluorescent antibody conjugates stored under various conditions.
- Lumiprobe. (n.d.).
- Labome. (n.d.). Antibody Storage and Antibody Shelf Life.
- Benchchem. (n.d.). preventing hydrolysis of NHS ester during labeling.
- Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays. (2016).
- Psychreg. (2025). How to Store and Handle Secondary Antibodies for Long-Term Use?
- Thermo Fisher Scientific. (n.d.). Antibodies Support—Getting Started.
- Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- Synaptic Systems. (n.d.). FAQ - How should I store my antibody / peptide upon arrival?
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- Bertozzi, C. R., et al. (n.d.).
- Fluorescent properties of cyanine dyes as a matter of the environment. (2023).
- Wikipedia. (n.d.). Cyanine.
- Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores. (n.d.).
- Cyanine Dyes : Self Aggregation and Behaviour in Surfactants A Review. (n.d.).
- RSC Publishing. (2018). A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging.
- Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays. (n.d.).
- ACS Publications. (2023). Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. The Journal of Physical Chemistry C.
- Google Patents. (n.d.). US7910753B2 - Cyanine dyes and their applications as luminescence quenching compounds.
- Greenbook.net. (n.d.).
- Lumiprobe. (n.d.). Cyanine dyes.
- ResearchGate. (2025).
- ResearchGate. (2025).
- Lumiprobe. (n.d.). Reagent storage conditions.
- Reddit. (2023).
- ResearchGate. (2025). Aggregates of cyanine dyes: Photographic problems.
- Conjugation of Fluorochromes to Monoclonal Antibodies. (n.d.).
- Fluorescent Conjugated Antibodies: Protocol, Advantages, and Applic
- SPECTROSCOPIC INVESTIGATION OF J-AGGREGATE FORMATION OF CYANINE DYES IN AQUEOUS SOLUTIONS OF INORGANIC SALTS. (2025).
- A Comprehensive Guide to Dye Conjugation: Techniques, Applic
- Bio-Techne. (n.d.).
- Brown, R. M. (n.d.). Storage and handling of dyes and chemicals in the dyehouse. SDC ColourClick.
- Storage and handling of dyes and chemicals in the dyehouse. (2025).
- BenchChem. (n.d.). Application Notes: Antibody Conjugation with Cyanine Dyes for High-Resolution Microscopy.
- Bioclone. (n.d.).
- Bio-Techne. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Tocris Bioscience. (n.d.).
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Antibody Storage and Antibody Shelf Life [labome.com]
- 5. psychreg.org [psychreg.org]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Antibodies Support—Getting Started | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. sysy.com [sysy.com]
- 12. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 13. A Guide to Making Your Own Fluorescent Bioconjugate | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. issstindian.org [issstindian.org]
- 17. researchgate.net [researchgate.net]
- 18. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges with Inaccessible Primary Amines in Protein Labeling
Welcome to the technical support center for protein labeling. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with protein labeling, specifically when targeting primary amines. Here, we will delve into the common issues arising from inaccessible lysine residues and N-termini, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your conjugation experiments.
I. Troubleshooting Guide: Low Labeling Efficiency
One of the most frequent issues in bioconjugation is achieving a lower-than-expected degree of labeling (DOL). This often points to the inaccessibility of primary amines on the protein surface. Let's break down the potential causes and solutions.
Issue 1: Suboptimal Degree of Labeling (DOL) or No Labeling Detected
You've performed your labeling reaction, but analysis by mass spectrometry or UV-Vis spectroscopy indicates a low or negligible number of labels per protein.
Probable Cause A: Steric Hindrance
The three-dimensional structure of a protein can bury lysine residues or the N-terminus within the protein's core or in deep clefts, making them physically inaccessible to the labeling reagent.[1][2] The local protein environment, including nearby amino acid side chains, can also create steric barriers that prevent the reactive group of the labeling agent from reaching the target amine.[3][4]
Solutions:
-
Introduce a Spacer Arm: Employ labeling reagents with longer spacer arms. This increases the distance between the label and the reactive group, potentially overcoming steric hindrance.[5][6]
-
Optimize Reaction Conditions:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration to provide more opportunity for the labeling of sterically hindered amines.[5]
-
Elevate Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. However, this must be balanced against the thermal stability of your protein.[5]
-
-
Partial Denaturation: In some cases, mild, reversible denaturation can expose buried residues. This is a delicate process and must be carefully controlled to avoid irreversible protein aggregation.
Probable Cause B: Inappropriate Reaction pH
The reactivity of primary amines is highly pH-dependent. The amine group must be in its deprotonated, nucleophilic state (-NH2) to react with electrophilic reagents like N-hydroxysuccinimide (NHS) esters.[7][8] If the pH is too low (below the pKa of the amine), the amine will be protonated (-NH3+) and non-reactive.[9] Conversely, if the pH is too high, the labeling reagent (especially NHS esters) can rapidly hydrolyze, reducing its availability for the desired reaction.[10][11]
Solutions:
-
Optimize Buffer pH: For NHS ester reactions, the optimal pH range is typically 7.2-8.5.[8][11] A pH of 8.3-8.5 is often recommended as a good starting point.[8][12]
-
Buffer Selection: Use non-amine-containing buffers such as phosphate-buffered saline (PBS), borate, or carbonate buffers.[5][8] Buffers containing primary amines, like Tris, will compete with the protein for the labeling reagent.[11][13]
Workflow for Optimizing Labeling of a Protein with Potentially Inaccessible Amines
Caption: A stepwise approach to troubleshooting low labeling efficiency.
II. Frequently Asked Questions (FAQs)
Q1: How does protein structure affect the accessibility of lysine residues?
The accessibility of lysine residues is directly related to the protein's three-dimensional conformation. Lysine residues on the surface of a protein, particularly in flexible loop regions, are generally more accessible for labeling.[14] Conversely, lysines located in structured regions like alpha-helices or beta-sheets may have their side chains oriented towards the protein interior, making them less accessible.[2][15] The solvent-accessible surface area (ASA) is a key determinant of reactivity.[1][2]
Q2: I'm using an NHS-ester-based label. What are the critical parameters to consider?
For successful labeling with NHS esters, the following are crucial:
-
pH: Maintain a pH between 7.2 and 9.0 to ensure the primary amine is deprotonated and nucleophilic.[11]
-
Buffer Choice: Avoid buffers containing primary amines, such as Tris, as they will compete in the reaction.[9][11]
-
Reagent Stability: NHS esters are susceptible to hydrolysis in aqueous solutions.[10] Therefore, stock solutions should be prepared in an anhydrous solvent like DMSO or DMF and used immediately.[8][10]
-
Molar Ratio: A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point, but this may need to be optimized.[10]
Q3: My protein has very few accessible lysines. What are some alternative labeling strategies?
If primary amines are not viable targets, consider these alternatives:
-
Cysteine Labeling: If your protein has accessible cysteine residues, maleimide-based chemistry offers a highly specific alternative.
-
N-terminal Specific Labeling: Certain methods allow for the specific labeling of the N-terminal alpha-amine.[16]
-
Enzymatic Labeling: Enzymes like sortase A can be used to label proteins at specific recognition sites, offering high specificity even at sterically hindered locations.[17][18]
-
Unnatural Amino Acid Incorporation: Site-directed mutagenesis can be used to introduce an unnatural amino acid with a unique reactive handle into the protein sequence, allowing for bioorthogonal labeling.[19]
Q4: How can I confirm that my protein is labeled and determine the degree of labeling (DOL)?
Several techniques can be used to characterize your protein conjugate:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool to determine the exact mass of the conjugate, allowing for the calculation of the number of labels attached.[20][21]
-
UV-Vis Spectroscopy: If the label has a distinct absorbance spectrum, the DOL can be estimated using the Beer-Lambert law by measuring the absorbance of the protein (at 280 nm) and the label at its maximum absorbance wavelength.[10]
-
Chromatography: Techniques like hydrophobic interaction chromatography (HIC) or reversed-phase high-performance liquid chromatography (RP-HPLC) can separate protein species with different numbers of labels.[22]
Q5: My protein precipitates after the labeling reaction. What could be the cause?
Protein precipitation post-labeling can be due to:
-
Over-labeling: The addition of too many labels, especially hydrophobic ones, can alter the protein's surface properties, leading to aggregation.[23][24] Try reducing the molar ratio of the labeling reagent to the protein.[23]
-
Change in pI: Capping primary amines with a label alters the protein's net charge and isoelectric point (pI), which can reduce its solubility.[25]
-
Buffer Conditions: The final buffer composition after the reaction may not be optimal for your protein's stability. Consider buffer exchange into a formulation known to stabilize your protein.
Decision Tree for Alternative Labeling Strategies
Caption: A guide to selecting an alternative labeling method.
III. Experimental Protocols
Protocol 1: General Procedure for NHS Ester Labeling of Proteins
This protocol provides a starting point for labeling a protein with an NHS ester-functionalized molecule. Optimization will likely be required.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
NHS ester of the label.
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5.[8][26]
-
Anhydrous DMSO or DMF.[10]
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Prepare the Protein Solution: Ensure the protein is at a concentration of at least 2 mg/mL in an amine-free buffer.[9][26] If necessary, perform a buffer exchange.
-
Adjust pH: Add the reaction buffer to the protein solution to achieve a final pH of 8.3-8.5.[8][27]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[10]
-
Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring.[10]
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight on ice, protected from light if the label is fluorescent.[8]
-
Quench the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[26]
-
Purify the Conjugate: Remove unreacted label and byproducts using size-exclusion chromatography or another suitable purification method.[28]
-
Characterize the Conjugate: Determine the Degree of Labeling (DOL) using UV-Vis spectroscopy and/or mass spectrometry.[10][20]
Protocol 2: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the label (A_label).
-
Calculate the protein concentration, correcting for the absorbance of the label at 280 nm:
-
Correction Factor (CF) = A280 of the free label / A_max of the free label
-
Protein Concentration (M) = [A280 - (A_label x CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL:
-
DOL = A_label / (ε_label x Protein Concentration) where ε_label is the molar extinction coefficient of the label at its A_max.
-
Table 1: Troubleshooting Summary for Low DOL
| Parameter | Potential Issue | Recommended Action |
| pH | Too low (amines protonated) or too high (NHS ester hydrolysis) | Optimize pH to 7.2-8.5 (start at 8.3)[8][11] |
| Buffer | Contains primary amines (e.g., Tris) | Use a non-reactive buffer (PBS, Borate, Carbonate)[5][13] |
| Reagent Molar Ratio | Insufficient excess of labeling reagent | Increase the molar ratio of label to protein (e.g., 20:1, 50:1) |
| Reaction Time | Too short for sterically hindered sites | Increase incubation time (e.g., 4 hours, overnight)[5] |
| Temperature | Too low to overcome activation energy | Cautiously increase temperature, monitoring protein stability[5] |
| Steric Hindrance | Target amine is physically blocked | Use a labeling reagent with a longer spacer arm[5][6] |
References
- Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview.
- Benchchem. (n.d.).
- ACS Publications. (2011).
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- ACS Publications. (2015). Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. Analytical Chemistry.
- ResearchGate. (n.d.). The accessible surface area of the lysine residues in 15 high resolution crystal structures of lysozyme.
- PubMed. (n.d.). Analysis of accessible surface of residues in proteins.
- ResearchGate. (2019).
- Benchchem. (n.d.).
- FUJIFILM Biotechnologies. (n.d.).
- NIH. (n.d.). Global profiling of lysine accessibility to evaluate protein structure changes in Alzheimer's disease. PMC.
- Wyatt Technology. (n.d.). Analyze conjugated proteins, polymers, and macromolecules.
- NIH. (n.d.). Analysis of accessible surface of residues in proteins. PMC - PubMed Central.
- Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins.
- PubMed. (2011). Construction of polymer-protein bioconjugates with varying chain topologies: polymer molecular weight and steric hindrance effects.
- Benchchem. (n.d.). A Researcher's Guide to Amine-Reactive Crosslinkers: NHS Esters vs.
- MDPI. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches.
- Thermo Fisher Scientific. (n.d.).
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- Oxford Academic. (n.d.). Quantifying the accessible surface area of protein residues in their local environment.
- Tocris Bioscience. (n.d.).
- PMC. (n.d.).
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
- Creative Biolabs. (n.d.). Troubleshooting Guides.
- Benchchem. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to N-Terminal Protein Derivatization: Isothiocyanates vs.
- Thermo Fisher Scientific. (n.d.). Labeling Chemistry Support—Troubleshooting.
- Thermo Fisher Scientific. (n.d.). Protein Crosslinking.
- ResearchGate. (n.d.). Manipulation of protein functions through allosteric switches or steric hindrance.
- PubMed. (2014).
- YouTube. (2020).
- PubMed. (n.d.). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint.
- NIH. (n.d.). Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers. PMC.
- ResearchGate. (2022). Why is my protein labelling not working?.
- (n.d.). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry.
- ZAGENO. (2025). Lentiviral Transduction Troubleshooting: Fix Common Issues.
- Thermo Fisher Scientific. (n.d.).
- Bitesize Bio. (2024). How to Troubleshoot Problems with Fluorescently Tagged Proteins.
- ResearchGate. (2018). How does protein environment influence reactivity of COOH?.
- Technology Networks. (2020). A Small Twist in Protein Structure Leads to a Big Reaction.
- Thermo Fisher Scientific. (n.d.). Labeling Chemistry Support—Troubleshooting.
- NIH. (2013). Enzymatic labeling of proteins: techniques and approaches. PubMed.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Protein Aggregation after Labeling with Biotin-DADOO TFA.
- NIH. (n.d.). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. PMC.
- YouTube. (2021). Latest technologies in antibody and protein labeling.
- Wikipedia. (n.d.). Salt bridge (protein).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analysis of accessible surface of residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Construction of polymer-protein bioconjugates with varying chain topologies: polymer molecular weight and steric hindrance effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. interchim.fr [interchim.fr]
- 13. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 14. Global profiling of lysine accessibility to evaluate protein structure changes in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of accessible surface of residues in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzymatic labeling of proteins: techniques and approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 27. NHS ester protocol for labeling proteins [abberior.rocks]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Over-labeling with Cyanine5.5 NHS Ester
Welcome to the technical support guide for Cyanine5.5 (Cy5.5) NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of fluorescent labeling and troubleshoot common issues, particularly those arising from over-labeling. Our goal is to provide you with the expertise and practical insights needed to achieve optimal, reproducible results in your experiments.
Introduction: The Double-Edged Sword of Fluorescent Labeling
Cyanine5.5 NHS ester is a popular choice for labeling proteins, antibodies, and other biomolecules due to its bright, far-red fluorescence, which minimizes background autofluorescence from biological samples.[1] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines (e.g., the side chain of lysine residues and the N-terminus) on proteins to form stable amide bonds.[2][3][4] While this reaction is efficient, it presents a critical challenge: controlling the extent of labeling.
Over-labeling, or the conjugation of too many dye molecules to a single protein, can lead to a host of problems that compromise experimental outcomes. These issues include:
-
Protein Aggregation and Precipitation: Excessive dye molecules, particularly hydrophobic ones like Cy5.5, can alter the protein's surface chemistry, leading to decreased solubility and the formation of aggregates.[5]
-
Fluorescence Quenching: When fluorophores are in close proximity on a protein, they can interact with each other, leading to self-quenching and a decrease in the overall fluorescence signal, paradoxically making the heavily labeled protein appear dim.[1][6]
-
Altered Biological Activity: The attachment of bulky dye molecules can sterically hinder the protein's active sites or binding interfaces, leading to a partial or complete loss of its biological function.[7][8][9]
-
Increased Non-Specific Binding: Over-labeled proteins may exhibit increased hydrophobicity, leading to higher non-specific binding in immunoassays and imaging applications, resulting in high background noise.
Conversely, under-labeling can result in a weak signal, diminishing the sensitivity of your assay.[1][7] Therefore, achieving an optimal Degree of Labeling (DOL) is paramount for the success of your experiments.[7][10][11]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered during Cy5.5 NHS ester labeling in a direct question-and-answer format.
Q1: My labeled protein precipitated out of solution. What went wrong?
A1: Protein precipitation is a classic sign of over-labeling.[5][7] The increased hydrophobicity from an excess of Cy5.5 molecules can cause the protein to aggregate and fall out of solution.
Troubleshooting Steps:
-
Reduce the Dye-to-Protein Molar Ratio: This is the most critical parameter to adjust. If you used a 20:1 molar excess of dye to protein, try reducing it to 10:1 or even 5:1 in subsequent labeling reactions.[5][12]
-
Decrease Protein Concentration: While counterintuitive, labeling at a very high protein concentration can sometimes promote aggregation. Consider reducing the protein concentration, but not below 2 mg/mL, as lower concentrations can decrease labeling efficiency.[12][13][14]
-
Optimize Reaction Time: A shorter incubation time can help limit the extent of labeling.
Q2: The fluorescence signal from my labeled antibody is very weak, even though I used a high dye-to-protein ratio. Why is this happening?
A2: This is likely due to fluorescence self-quenching, a common consequence of over-labeling where the fluorophores are too close to one another.[1][6] It's also possible the labeling reaction was inefficient.
Troubleshooting Steps:
-
Optimize the Dye-to-Protein Ratio: Perform a titration series with different molar ratios (e.g., 5:1, 10:1, 15:1) to find the optimal ratio that yields a bright, stable conjugate without quenching.[12][14]
-
Verify Reaction Conditions:
-
pH: The reaction should be performed at a pH of 8.3-8.5.[2][15][16] At lower pH, the primary amines are protonated and less reactive, while at higher pH, the NHS ester hydrolyzes rapidly.[2][3][16]
-
Buffer Composition: Ensure your buffer is free of primary amines (e.g., Tris) or ammonium salts, which will compete with your protein for the dye.[2][12] If necessary, perform a buffer exchange into a suitable buffer like phosphate-buffered saline (PBS) or sodium bicarbonate.[12][17]
-
Q3: How do I choose the optimal dye-to-protein molar ratio for my experiment?
A3: The optimal ratio is protein-dependent. A good starting point for many proteins and antibodies is a 10:1 to 20:1 molar ratio of Cy5.5 NHS ester to protein.[17] However, it is highly recommended to perform a pilot experiment with a range of ratios to determine the best conditions for your specific protein.[12][14]
| Molar Ratio (Dye:Protein) | Expected Outcome |
| 5:1 | Lower DOL, suitable for sensitive proteins or when aggregation is a concern. |
| 10:1 | A common starting point, often yields a good balance of labeling and function.[12][14] |
| 15:1 - 20:1 | Higher DOL, may be necessary for some applications but increases the risk of over-labeling issues.[12][17] |
Q4: What is the best way to remove unreacted Cy5.5 dye after the labeling reaction?
A4: Removing free dye is crucial for accurate DOL determination and to prevent high background in downstream applications.[17][18] Several methods are effective:
-
Size Exclusion Chromatography (e.g., Sephadex G-25): This is a widely used and effective method for separating the larger labeled protein from the smaller, unreacted dye molecules.[7][19]
-
Spin Desalting Columns: These are a rapid and convenient form of size exclusion chromatography, ideal for small-scale purifications.[7][20]
-
Dialysis: This method is also effective but can be more time-consuming and may lead to sample dilution.[19]
-
Ultrafiltration: Centrifugal filter devices with an appropriate molecular weight cut-off (MWCO) can be used to retain the labeled protein while allowing the free dye to pass through.[21][22]
Key Experimental Protocols
Protocol 1: Cyanine5.5 NHS Ester Labeling of a Protein (e.g., IgG Antibody)
This protocol provides a general guideline. Optimization, particularly of the dye-to-protein molar ratio, is recommended for each specific protein.
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer like PBS, pH 7.4)[12][13]
-
Cyanine5.5 NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2]
-
1 M Sodium Bicarbonate buffer (pH 8.5-9.0)[12]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0[3]
-
Purification column (e.g., Sephadex G-25 spin column)[7]
Procedure:
-
Prepare the Protein: Ensure the protein is in an amine-free buffer. If not, perform a buffer exchange. Adjust the protein concentration to 2-10 mg/mL.[12][13]
-
pH Adjustment: Add 1/10th volume of 1 M Sodium Bicarbonate buffer to the protein solution to raise the pH to 8.3-8.5.[17]
-
Prepare the Dye Solution: Allow the Cy5.5 NHS ester vial to equilibrate to room temperature before opening. Prepare a 10 mg/mL stock solution in anhydrous DMSO or DMF. This should be prepared fresh.[17]
-
Calculate Molar Ratio: Determine the volume of the dye stock solution needed to achieve the desired dye-to-protein molar ratio.
-
Labeling Reaction: Add the calculated volume of Cy5.5 NHS ester solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quench the Reaction: Add 1/10th volume of 1 M Tris-HCl, pH 8.0 to stop the reaction. Incubate for 15-30 minutes.[17]
-
Purify the Conjugate: Separate the labeled protein from the unreacted dye using a pre-equilibrated size exclusion spin column according to the manufacturer's instructions.[7]
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is calculated using the Beer-Lambert law by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5.5 (~675 nm).[7][23]
Procedure:
-
Spectrophotometer Measurement: Measure the absorbance of the purified conjugate at 280 nm (A280) and ~675 nm (Amax).
-
Calculations:
-
Protein Concentration (M) = [A280 – (Amax × CF)] / εprotein
-
Dye Concentration (M) = Amax / εdye
-
Degree of Labeling (DOL) = Dye Concentration / Protein Concentration
Where:
-
A280 and Amax: Absorbance values at the respective wavelengths.
-
εprotein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹)[17]
-
εdye: Molar extinction coefficient of Cy5.5 at ~675 nm (~209,000 M⁻¹cm⁻¹)[23]
-
CF (Correction Factor): The absorbance of the dye at 280 nm as a fraction of its absorbance at Amax. For Cy5.5, this is typically around 0.05.[17]
-
Visualizing the Workflow and Key Concepts
Experimental Workflow for Protein Labeling and DOL Calculation
Caption: Workflow for Cy5.5 NHS ester protein labeling and analysis.
The Amine-Reactive NHS Ester Chemistry
Caption: Reaction of Cy5.5 NHS ester with a protein's primary amine.
Troubleshooting Logic for Over-labeling Issues
Caption: Decision tree for troubleshooting over-labeling problems.
References
- NHS ester labeling of amino biomolecules
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups
- Amine-Reactive Crosslinker Chemistry
- Cyanine5.5 NHS ester | CAS#:2375105-86-3
- Application Note: Determination of Degree of Labeling for Cy5 Conjug
- Optimizing pH in NHS Ester Conjug
- Technical Support Center: Optimizing pH for EDC/NHS Reactions
- Labeling Chemistry Support—Troubleshooting
- Optimizing dye-to-protein r
- Cy5 Protein Labeling Kit
- Cy5.5 NHS ester 10mM (in 1mL DMSO) - Reactive Fluorescent Labeling Dye
- Cyanine5 NHS ester
- How to Troubleshoot Problems with Fluorescently Tagged Proteins
- Cy5.5 NHS ester | CAS#2375105-86-3
- Optimizing Dye-to-Protein Ratios for Sulfo-CY5.5 Labeling: A Technical Support Guide
- Application Notes and Protocols for Calculating the Degree of Labeling for Cy5 SE (mono SO3)
- Sulfo-Cyanine 5 NHS ester
- Application Notes and Protocols for Labeling Antibodies with Cyanine5 NHS Ester
- Cy5.5 NHS ester, 2761723-61-7
- Troubleshooting Tips for Fluorescence Staining
- How do we remove free dye
- Multiplex Fluorescent Blot Detection: A Troubleshooting Guide
- Best way to remove free dye from protein-dye conjugation? Opinion on gravity desalting column brands?
- What are the pros and cons of using fluorescent labeling for tracking proteins in a cell?
- Troubleshooting in Fluorescent Staining
- Degree of labeling (DOL) step by step
- The dark side of fluorescent protein tagging—the impact of protein tags on biomolecular condens
- Fluorescent Labeling with Cy5.
- Degree-of-labeling (DOL)
- How to Determine the Degree of Labeling
- CYanine NHS
- Fluorescent Dye Removal Columns
- The dark side of fluorescent protein tagging—the impact of protein tags on biomolecular condens
- What are the disadvantages of tagging fluorescent proteins (FPs) to label target proteins?
- How does fluorescent labeling affect the binding kinetics of proteins with intact cells?
- Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjug
- Technical Support Center: Prevention of Cy5-Bifunctional Dye Labeled Protein Aggreg
- Antibody Purific
- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling
- Esters Reaction with Amines – The Aminolysis Mechanism
- General Protocol of Dye NHS Antibody Labeling Kit
- Nhs Ester Amine Reaction Protocol
- Protocol for Labeling IgG with Cyanine 5.5 monosuccinimidyl ester
- Do you have any advice to handle Cy 5 dye? I should conjugate it with peptides, How do you purify the product?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. What are the disadvantages of tagging fluorescent proteins (FPs) to label target proteins? | AAT Bioquest [aatbio.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]
Validation & Comparative
A Senior Application Scientist's Guide to Selecting Near-Infrared (NIR) Fluorophores: Cyanine5.5 NHS Ester vs. Alexa Fluor 680
For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical decision that profoundly impacts experimental outcomes. In the realm of near-infrared (NIR) fluorescence, two dyes are frequently considered for labeling proteins and antibodies: Cyanine5.5 (Cy5.5) NHS ester and Alexa Fluor 680 NHS ester. Both are amine-reactive dyes that operate in a spectral window where biological tissue autofluorescence is minimized, making them ideal for high-sensitivity applications such as in vivo imaging, quantitative Western blotting, and fluorescence microscopy.[1]
This guide provides an in-depth, objective comparison of these two fluorophores. As a Senior Application Scientist, my goal is not merely to present data but to explain the causality behind experimental choices, empowering you to select the optimal reagent for your specific application.
Part 1: A Head-to-Head Comparison of Photophysical Properties
The performance of a fluorophore is dictated by its intrinsic photophysical properties. Understanding these parameters is the first step in making an informed decision. The ideal fluorophore should absorb light efficiently, convert it into a strong fluorescent signal, and resist degradation under illumination.
-
Excitation and Emission Maxima (λex/λem): These values determine the optimal wavelengths for excitation and detection and must be compatible with your instrumentation's lasers and filters. Both Cy5.5 and Alexa Fluor 680 are spectrally similar, operating in the far-red/NIR range.[2]
-
Molar Extinction Coefficient (ε): This measures how strongly the dye absorbs light at its excitation maximum. A higher value indicates a greater ability to capture photons, which is the initial event in the fluorescence process.
-
Fluorescence Quantum Yield (Φ): This represents the efficiency of converting absorbed photons into emitted fluorescent photons. A quantum yield of 0.36, for example, means that for every 100 photons absorbed, 36 are emitted as fluorescence.
-
Brightness: The practical brightness of a fluorophore is the product of its molar extinction coefficient and its quantum yield (ε × Φ). This is arguably the most critical metric for comparing dye performance, as it reflects the total potential signal output.
-
Photostability: This refers to a dye's resistance to photobleaching—the irreversible photochemical destruction of the fluorophore upon exposure to light. Higher photostability is crucial for applications requiring long or repeated exposures, such as time-lapse microscopy.
Quantitative Data Summary
The table below summarizes the key photophysical properties of Cy5.5 and Alexa Fluor 680.
| Property | Cyanine5.5 (Sulfo-Cy5.5) | Alexa Fluor 680 | Rationale for Importance |
| Excitation Max (nm) | ~675 nm[1][3] | ~679 nm[4][5] | Must match instrument's excitation source (e.g., 633 nm laser).[6] |
| Emission Max (nm) | ~694 nm[1][3] | ~702 nm[4][5] | Must align with the instrument's emission filters for efficient signal capture. |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~250,000[1] | ~184,000[1] | Higher ε means more efficient light absorption. |
| Quantum Yield (Φ) | ~0.20[1][7][8] | ~0.36[1][9][10] | Higher Φ means more efficient conversion of absorbed light to fluorescence. |
| Relative Brightness (ε × Φ) | ~50,000 | ~66,240 | A direct measure of potential signal intensity; higher is better. |
| Photostability | Good | Excellent | High photostability allows for longer imaging times without signal loss.[11][12] |
| pH Sensitivity | pH insensitive (pH 4-10)[13] | pH insensitive (pH 4-10)[11][14] | Ensures stable fluorescence in various biological buffers. |
Analysis: While Cy5.5 possesses a higher molar extinction coefficient, Alexa Fluor 680's significantly greater quantum yield makes it the brighter overall fluorophore.[1] Furthermore, the Alexa Fluor dye series is widely recognized for its superior photostability compared to traditional cyanine dyes.[12][15]
Part 2: The Chemistry of NHS Ester Labeling
Both dyes are supplied as N-hydroxysuccinimide (NHS) esters, the most common chemistry for labeling proteins.[16] NHS esters react with primary amines (—NH₂) on the protein, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable, covalent amide bond.[4][13]
The efficiency of this reaction is critically dependent on several factors:
-
pH: The reaction is strongly pH-dependent. Primary amines must be deprotonated to be nucleophilic. Therefore, a reaction buffer with a pH between 8.0 and 8.5 is optimal.[16][17] Below pH 8.0, the labeling efficiency decreases significantly. Above pH 9.0, hydrolysis of the NHS ester becomes a competing reaction, reducing the yield.
-
Buffer Composition: The buffer must be free of extraneous primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as these will compete with the protein for reaction with the dye, drastically lowering labeling efficiency.[18] Buffers such as phosphate-buffered saline (PBS) adjusted to pH 8.0-8.5 or sodium bicarbonate buffer are excellent choices.[18][19]
-
Protein Concentration: For optimal results, the protein concentration should be at least 2 mg/mL.[5][19] More dilute protein solutions lead to lower labeling efficiency.[19]
Caption: Workflow for labeling proteins with NHS ester dyes.
Part 3: Performance in Key Applications
While photophysical data provides a strong theoretical foundation, the true test of a fluorophore is its performance in a biological context.
In Vivo Imaging
For in vivo small animal imaging, the goal is to maximize the signal from the target while minimizing background noise. The NIR window (650-900 nm) is advantageous due to lower photon attenuation and reduced autofluorescence from tissues.[1] Both dyes are well-suited for this application.[20] However, the superior brightness of Alexa Fluor 680 can lead to a better signal-to-noise ratio, enabling the detection of less abundant targets or the use of lower conjugate concentrations.
Fluorescent Western Blotting
In fluorescent Western blotting, sensitivity and quantitation are key. This technique allows for the detection of multiple proteins on the same blot (multiplexing) without the need for stripping and reprobing.[21] The high brightness and photostability of Alexa Fluor 680 make it an excellent choice for detecting low-abundance proteins.[21] Its resistance to self-quenching, even at higher degrees of labeling, ensures a more linear relationship between signal intensity and protein amount, which is crucial for accurate quantification.[15]
Fluorescence Microscopy
In microscopy, particularly confocal and super-resolution techniques, photons are a precious commodity, and photostability is paramount. Alexa Fluor 680's enhanced brightness and resistance to photobleaching allow for longer exposure times and the acquisition of more detailed images before the signal fades.[15] Studies have demonstrated that Alexa Fluor dyes are significantly more photostable than their Cy dye counterparts, resulting in brighter, more robust imaging data.[12][15]
Caption: Signal-to-noise ratio comparison in fluorescence imaging.
Part 4: Experimental Protocol for Antibody Labeling
This protocol provides a self-validating system for labeling 1 mg of an IgG antibody.
1. Reagent and Material Preparation
-
Antibody: 1 mg of IgG (~6.67 nmol) in an amine-free buffer (e.g., PBS). The concentration should be at least 2 mg/mL. If your antibody is in a buffer containing Tris or sodium azide, it must be dialyzed against 0.1 M sodium bicarbonate, pH 8.3.[18][19]
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.
-
Dye Stock Solution: Allow the vial of NHS ester to warm to room temperature. Add anhydrous DMSO to make a 10 mM stock solution.[19] For a 1 µmol vial, this would be 100 µL of DMSO. Vortex to dissolve. This solution is moisture-sensitive and should be used promptly.
-
Purification Column: A gel filtration column (e.g., Sephadex G-25) equilibrated with 1X PBS.[18]
2. The Labeling Reaction
-
Causality: The goal is to achieve an optimal Degree of Labeling (DOL), typically 4-8 dyes per antibody for most applications. A common starting point is a 10- to 20-fold molar excess of dye to protein.
-
Calculation:
-
Moles of IgG = 1 mg / 150,000 g/mol = 6.67 x 10⁻⁹ mol (6.67 nmol).
-
For a 15-fold molar excess: 15 * 6.67 nmol = ~100 nmol of dye.
-
Volume of 10 mM dye stock = 100 nmol / 10,000 nmol/mL = 0.01 mL = 10 µL.
-
-
Procedure:
-
Ensure the antibody solution (e.g., 0.5 mL of a 2 mg/mL solution) is in the labeling buffer at pH 8.3.
-
While gently vortexing the antibody solution, add the calculated volume (10 µL) of the 10 mM dye stock solution.[5]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[16][19]
-
3. Purification
-
Causality: It is essential to remove all unreacted, hydrolyzed dye, as its presence will interfere with accurate protein concentration and DOL determination.
-
Procedure:
-
Load the entire reaction mixture onto the pre-equilibrated gel filtration column.[19]
-
Elute with 1X PBS. The labeled antibody will be larger and elute first as a colored band.[18] The smaller, free dye molecules will elute later in a separate colored band.[18]
-
Collect the fractions containing the first colored band (the antibody conjugate).
-
4. Characterization: Determining the Degree of Labeling (DOL)
-
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the dye's absorption maximum (~675 nm for Cy5.5, ~679 nm for Alexa Fluor 680).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:
-
Protein Conc. (M) = [A₂₈₀ - (A_max * CF₂₈₀)] / ε_protein
-
Where A₂₈₀ is absorbance at 280 nm, A_max is absorbance at the dye's maximum, CF₂₈₀ is the correction factor (provided by the dye manufacturer, e.g., 0.08 for Cy5.5), and ε_protein is the molar extinction coefficient of the protein (e.g., 210,000 M⁻¹cm⁻¹ for IgG).
-
-
Calculate the dye concentration:
-
Dye Conc. (M) = A_max / ε_dye
-
-
Calculate the DOL:
-
DOL = Dye Conc. / Protein Conc.
-
-
5. Storage
-
Store the labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage, protected from light.[16][18]
Conclusion and Recommendations
Both Cyanine5.5 NHS ester and Alexa Fluor 680 NHS ester are highly effective NIR dyes for protein labeling. The choice between them depends on the specific demands of your application and budget.
-
Choose Cyanine5.5 NHS Ester when:
-
You are performing routine applications where good performance is sufficient.
-
Cost is a primary consideration, as cyanine dyes are often more economical.
-
You are conducting in vivo imaging and have established protocols with this dye.[22]
-
-
Choose Alexa Fluor 680 NHS Ester when:
-
Your application demands the highest possible brightness and sensitivity (e.g., detecting low-abundance targets).[6]
-
Photostability is critical, such as in quantitative fluorescence microscopy or time-lapse imaging.[11]
-
You require the most robust and reproducible results, as its performance is less susceptible to quenching effects at high labeling densities.[15]
-
For researchers and drug developers pushing the boundaries of sensitivity and quantitative accuracy, the superior brightness and photostability of Alexa Fluor 680 NHS ester make it the recommended choice for most demanding applications. While Cy5.5 is a capable workhorse, the investment in a premium fluorophore like Alexa Fluor 680 often pays dividends in the form of higher quality, more reliable data.
References
- Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins.
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
- SETA BioMedicals. (n.d.). General Protein Labeling Procedures.
- AxisPharm. (n.d.). Cyanine5.5 NHS ester.
- Antibodies.com. (n.d.). Cyanine 5.5 NHS ester (A270157).
- Innova Biosciences. (n.d.). A-Z Guide to Fluorochromes.
- National Center for Biotechnology Information. (n.d.). Alexa Fluor 680 NHS ester. PubChem Compound Database.
- Berlier, J. E., et al. (2003). Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates. Journal of Histochemistry & Cytochemistry, 51(12), 1699–1712.
- GE Healthcare. (2020, March 31). Multiplex protein detection using the ECL Plex fluorescent Western blotting system.
- UCI Department of Chemistry. (n.d.). Alexa Fluor Dyes: Simply the Best and Brightest Fluorescent Dyes and Conjugates.
- Berlier, J. E., et al. (2003). Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates. Journal of Histochemistry & Cytochemistry, 51(12), 1699–1712.
- Berlier, J. E., et al. (2003). Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates. PubMed.
- Bio-Rad. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide.
- FluoroFinder. (n.d.). Cy5.5 Dye Profile.
- FluoroFinder. (n.d.). PerCP-Cy5.5 Dye Profile.
- Creative Bioarray. (n.d.). In Vivo Imaging Dyes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Alexa Fluor 680 NHS ester | Celgene Patient Support [celgenepatientsupport.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer.iu.edu [cancer.iu.edu]
- 7. ibiantech.com [ibiantech.com]
- 8. Cyanine 5.5 NHS ester (A270157) | Antibodies.com [antibodies.com]
- 9. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Invitrogen Alexa Fluor 680 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 12. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vectorlabs.com [vectorlabs.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. NHS ester protocol for labeling proteins [abberior.rocks]
- 17. interchim.fr [interchim.fr]
- 18. setabiomedicals.com [setabiomedicals.com]
- 19. biotium.com [biotium.com]
- 20. apexbt.com [apexbt.com]
- 21. Fluorescent Western blotting [jacksonimmuno.com]
- 22. Cyanine5.5 NHS ester | AxisPharm [axispharm.com]
A Senior Application Scientist's Guide: Selecting the Optimal Near-Infrared Probe for In Vivo Imaging—Cy5 vs. Cy5.5 NHS Ester
Introduction: The Quest for Clarity in Deep Tissue Imaging
In vivo fluorescence imaging is a cornerstone of modern biological research and preclinical drug development. Its power lies in the ability to visualize molecular processes in the context of a living organism, offering real-time insights into drug distribution, target engagement, and disease progression. However, the biological milieu is an optically challenging environment. Tissues absorb and scatter light, while endogenous molecules create a haze of autofluorescence.
To overcome these hurdles, researchers turn to the near-infrared (NIR) window, a spectral range (typically 650-950 nm) where the absorption from major biological components like hemoglobin and water is minimized.[1][2] This allows for deeper light penetration and a significantly improved signal-to-noise ratio. Cyanine dyes, with their high extinction coefficients and tunable spectral properties, have become the workhorses for this spectral region.[3][]
Among the most common choices are Cyanine 5 (Cy5) and Cyanine 5.5 (Cy5.5). While spectrally similar, their subtle differences in chemical structure lead to significant performance variations in vivo. This guide will dissect these differences, providing the technical rationale and experimental framework necessary to make an informed decision for your specific research needs.
Part 1: The Foundation - A Tale of Two Dyes
The choice between Cy5 and Cy5.5 begins with their fundamental molecular and photophysical characteristics. While both are pentamethine cyanine dyes, a small modification in the core structure of Cy5.5 gives it distinct properties.
Photophysical Properties: A Shift to the Red
The primary spectral difference is that Cy5.5 is shifted further into the red region of the spectrum compared to Cy5. This is a direct result of its extended aromatic system.[] This seemingly small shift is advantageous for in vivo applications, as longer wavelengths generally experience less scattering and absorption, contributing to deeper tissue penetration.[5]
| Property | Cy5 NHS Ester | Cy5.5 NHS Ester | Rationale for In Vivo Performance |
| Excitation Maximum | ~646-651 nm[6][7] | ~675-678 nm[6][8] | Cy5.5 is better separated from hemoglobin absorption, reducing background. |
| Emission Maximum | ~662-670 nm[6][7] | ~694-695 nm[6][8] | Longer wavelength emission penetrates tissue more effectively.[5] |
| Molar Extinction Coeff. | ~250,000 M⁻¹cm⁻¹[9] | ~190,000 - 250,000 M⁻¹cm⁻¹[10] | Both dyes have very high brightness, crucial for sensitive detection. |
| Core Structure | Indolenine | Benzoindole | The additional benzene ring in Cy5.5 extends the conjugated π-system, red-shifting the spectra.[] |
Chemical Properties: The Critical Role of Hydrophilicity
Beyond the spectral shift, the most impactful difference for in vivo work is hydrophilicity. Standard Cy5 NHS ester is notably hydrophobic, while Cy5.5 variants are often synthesized with additional sulfonate groups, rendering them more hydrophilic.[6][11] This distinction profoundly influences biodistribution, non-specific binding, and clearance mechanisms.
-
Hydrophobic Dyes (e.g., Cy5): Tend to exhibit higher binding to serum proteins like albumin.[12] This can prolong circulation time but also leads to increased non-specific background signal and potential accumulation in the liver and other organs of the reticuloendothelial system, complicating the interpretation of targeted probe accumulation.[13][14]
-
Hydrophilic Dyes (e.g., sulfonated Cy5.5): Show reduced serum protein binding and are less prone to forming aggregates in aqueous environments.[12][15] This typically results in lower non-specific tissue accumulation and faster clearance via the renal system, leading to a higher signal-to-background ratio at the target site.[13]
Part 2: Performance in the In Vivo Arena
The theoretical advantages of Cy5.5's properties translate into tangible benefits during live animal imaging experiments.
Tissue Penetration and Signal-to-Background Ratio
The combination of longer wavelength emission and increased hydrophilicity gives Cy5.5 a distinct edge. A seminal study comparing Cy3, Cy5, Cy5.5, and Cy7 for tumor imaging found that longer-wavelength cyanine dyes were superior for visualizing deeper structures.[5] While Cy5 is effective for superficial targets, Cy5.5 provides the extra penetration depth and reduced background needed for imaging organs deeper within the body cavity or for tracking probes in larger animal models. The reduced non-specific binding of hydrophilic Cy5.5 means that the signal you detect is more likely to be from your targeted probe, not from dye that has non-specifically accumulated in the tissue.[13]
| Performance Metric | Cy5 | Cy5.5 | Expert Insight |
| Relative Tissue Penetration | Good | Excellent | The ~30 nm red-shift of Cy5.5 significantly reduces scattering, improving depth.[5] |
| Non-Specific Binding | Moderate to High | Low | Hydrophilicity is key. Lower non-specific binding from Cy5.5 leads to higher contrast images.[13] |
| Primary Clearance Route | Tends toward Hepatobiliary | Tends toward Renal | This impacts imaging windows. Renal clearance is often faster, allowing for earlier imaging with high contrast.[13] |
| Ideal Application | Superficial tumors, lymph nodes | Deep tissue tumors, organ imaging | Choose the dye based on the anatomical location of your target. |
Part 3: Experimental Masterclass - From Labeling to Imaging
Achieving reliable in vivo data starts with a robust and well-characterized probe. The N-hydroxysuccinimide (NHS) ester is the most common reactive group for labeling proteins, as it efficiently forms a stable amide bond with primary amines (e.g., the side chain of lysine residues).[16][17]
Workflow for Creating a Labeled Antibody Probe
This diagram outlines the critical steps from receiving your antibody and dye to having a fully characterized conjugate ready for injection.
Caption: Standard workflow for antibody conjugation.
Mechanism: The NHS Ester Reaction
The chemistry is a straightforward but pH-sensitive nucleophilic acyl substitution. An unprotonated primary amine on the protein attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing the NHS leaving group.[16]
Caption: NHS ester reaction with a primary amine.
Validated Experimental Protocol: Antibody Labeling
This protocol is a robust starting point for labeling IgG antibodies.
1. Materials and Reagents
-
Antibody (IgG): 1-10 mg/mL in an amine-free buffer (e.g., PBS).[9]
-
Cy5 or Cy5.5 NHS Ester: Stored at < -15°C, desiccated and protected from light.[18]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5.[9]
-
Anhydrous Dimethyl Sulfoxide (DMSO).[9]
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0.[16]
-
Purification: Spin desalting columns (e.g., 7K MWCO).[9]
2. Antibody Preparation (Self-Validation Step)
-
Crucial: Ensure the antibody is in an amine-free buffer. Buffers containing Tris or glycine will compete with the antibody for the dye, drastically reducing labeling efficiency.[9]
-
If necessary, perform a buffer exchange into PBS (pH 7.2-7.4) using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL.
3. Reagent Preparation
-
Warm the vial of Cy-dye NHS ester to room temperature for at least 20 minutes before opening to prevent moisture condensation, which hydrolyzes the reactive ester.[9]
-
Prepare a 10 mg/mL stock solution by dissolving 1 mg of the dye in 100 µL of anhydrous DMSO. This solution should be prepared fresh and used immediately.[18]
4. Conjugation Reaction
-
Adjust the pH of the antibody solution to 8.0-9.0 by adding 1/10th volume of 1 M sodium bicarbonate buffer.[9]
-
Calculate the required volume of dye solution. A starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[9] For an IgG (MW ~150,000 Da), a 10-fold molar excess is a common starting point.
-
Add the calculated volume of dye-DMSO solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
5. Quenching and Purification
-
Stop the reaction by adding 1/10th volume of 1 M Tris-HCl (pH 8.0) to scavenge any unreacted NHS ester. Incubate for 30 minutes at room temperature.[16]
-
Remove unconjugated "free" dye, which is a major source of background signal, using a spin desalting column equilibrated with PBS, following the manufacturer's instructions.[9]
6. Characterization: Determine the Degree of Labeling (DOL)
-
Measure the absorbance of the purified conjugate at 280 nm and at the absorbance maximum of the dye (A_max; ~650 nm for Cy5, ~675 nm for Cy5.5).
-
Calculate the DOL (average number of dye molecules per antibody) using the following formula[9]: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye: Molar extinction coefficient of the dye at its A_max (~250,000 M⁻¹cm⁻¹ for Cy5).
-
CF: Correction factor to account for the dye's absorbance at 280 nm (typically ~0.05 for Cy5).[9]
-
-
An optimal DOL for in vivo imaging is typically between 2 and 4. Over-labeling can lead to fluorescence quenching and may alter the antibody's biological activity.[19]
Part 4: Conclusion and Recommendations
Both Cy5 and Cy5.5 NHS esters are powerful tools for in vivo imaging, but they are not interchangeable. The optimal choice depends entirely on the experimental context.
-
Choose Cy5 NHS Ester when:
-
Your imaging target is superficial (e.g., subcutaneous tumors, surface vasculature).
-
Cost is a primary consideration, as Cy5 is often more economical.
-
You have a well-established protocol where its biodistribution properties are understood and controlled.
-
-
Choose Cy5.5 NHS Ester when:
-
Your target is located deep within the tissue (e.g., orthotopic tumors, abdominal organs).
-
Maximizing the signal-to-background ratio is critical for detecting a weak signal.
-
You need to minimize non-specific accumulation and favor rapid renal clearance to achieve a clean background.
-
As a final piece of advice, the success of any in vivo imaging experiment rests on the quality of the probe. Meticulous execution of the labeling and purification protocol is just as important as selecting the right fluorophore. By understanding the fundamental principles outlined in this guide, you are empowered to design more robust experiments and generate clearer, more reliable data.
References
- Emergence of Two Near-Infrared Windows for In-Vivo and Intraoperative SERS. (n.d.).
- Noninvasive In Vivo Imaging in the Second Near-Infrared Window by Inorganic Nanoparticle-Based Fluorescent Probes. (2018).
- Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis. (2021). Frontiers. [Link]
- Near-infrared window in biological tissue. (n.d.). Wikipedia. [Link]
- Perfecting and extending the near-infrared imaging window. (2021). EurekAlert!. [Link]
- Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7. (1998). PubMed. [Link]
- Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualiz
- Selective protein N-terminal labeling with N-hydroxysuccinimide esters. (n.d.). PubMed Central. [Link]
- In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties. (2021). PubMed Central. [Link]
- What is the difference between Sulfo-Cyanine5 (Cy5) and Cy5 NHS Ester? (2025).
- Controlled Modulation of Serum Protein Binding and Biodistribution of Asymmetric Cyanine Dyes by Variation of the Number of Sulfonate Groups. (2018).
- Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. (n.d.). PubMed Central. [Link]
- Preparation of activated NHS-esters and their reaction with nucleophilic amino acid residues present in proteins. (n.d.).
- NHS ester labeling of amino biomolecules. (n.d.). nanocs.net. [Link]
- Hydrophilic Cyanine Dyes as Contrast Agents for Near-infrared Tumor Imaging. (n.d.).
- Hydrophobic cyanine dye-doped micelles for optical in vivo imaging of plasma leakage and vascular disruption. (2015). PubMed. [Link]
- Anomalous Fluorescence Enhancement of Cy3 and Cy3.5 versus Anomalous Fluorescence Loss of Cy5 and Cy7 upon Covalent Linking to IgG and Noncovalent Binding to Avidin. (2000).
- Cy5.5 Dye Profile. (n.d.). FluoroFinder. [Link]
Sources
- 1. Emergence of Two Near-Infrared Windows for In-Vivo and Intraoperative SERS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-infrared window in biological tissue - Wikipedia [en.wikipedia.org]
- 3. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
- 5. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the difference between Cy5 and Cy5.5? | AAT Bioquest [aatbio.com]
- 7. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrophobic cyanine dye-doped micelles for optical in vivo imaging of plasma leakage and vascular disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide: Sulfo-Cyanine5.5 NHS Ester vs. Non-Sulfonated Cy5.5 NHS Ester
Choosing the Right Tool for Near-Infrared Bioconjugation
In the realm of fluorescence-based detection and imaging, particularly in the near-infrared (NIR) window, Cyanine5.5 (Cy5.5) dyes are indispensable tools. Their emission profile in the ~700 nm range minimizes interference from biological autofluorescence, enabling high signal-to-noise ratios for sensitive applications. The N-hydroxysuccinimide (NHS) ester is the most common reactive group used to covalently attach these fluorophores to proteins, antibodies, and other biomolecules through the formation of a stable amide bond with primary amines.[1][2]
However, a critical choice confronts the researcher: should one use a sulfonated or a non-sulfonated version of the Cy5.5 NHS ester? This decision hinges on fundamental chemical properties that profoundly impact experimental design, execution, and data quality. This guide provides an in-depth comparison, supported by experimental workflows, to empower researchers to make an informed choice between these two powerful reagents.
At the Core: The Impact of a Sulfonate Group
The fundamental difference between Sulfo-Cy5.5 and its non-sulfonated counterpart is the presence of one or more negatively charged sulfonate groups (SO₃⁻) on the dye's core structure.[3] This seemingly minor modification dramatically alters the dye's physical properties, primarily its solubility.
-
Sulfo-Cyanine5.5 NHS Ester: The sulfonate groups render the molecule highly hydrophilic and readily soluble in aqueous buffers across a range of pH values.[4][5]
-
Non-Sulfonated Cy5.5 NHS Ester: Lacking these charged groups, this dye is hydrophobic (lipophilic).[6][7] It has very low solubility in water and must first be dissolved in an anhydrous, water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[7][8]
This core difference in solubility is the primary driver for all subsequent considerations in experimental design and application.
Caption: Competing Reactions in NHS Ester Bioconjugation.
Quantitative and Performance Comparison
The choice between sulfonated and non-sulfonated dyes directly influences several key performance metrics. While their core spectral properties are nearly identical, their practical utility differs significantly. [7][9]
| Feature | Sulfo-Cyanine5.5 NHS Ester | Non-Sulfonated Cy5.5 NHS Ester | Causality & Expert Insight |
|---|---|---|---|
| Solubility | High in aqueous buffers. [4][] | Insoluble in water; requires organic co-solvent (DMSO/DMF). [7] | The presence of charged sulfonate groups makes the dye inherently water-soluble, eliminating the need for organic solvents that can be detrimental to sensitive proteins. |
| Reaction Solvent | Fully aqueous buffer system. [] | Aqueous buffer with 5-10% DMSO or DMF. [7] | For non-sulfonated dyes, the organic co-solvent is necessary to keep the dye in solution long enough to react. However, exceeding 10% can lead to protein denaturation and reduced labeling efficiency. |
| Aggregation | Low tendency to aggregate. [9][] | Prone to aggregation in aqueous solutions. [7] | Hydrophobic interactions drive the aggregation of non-sulfonated dye molecules. This can lead to fluorescence quenching and precipitation, reducing the effective concentration of reactive dye. |
| Non-Specific Binding | Reduced due to hydrophilicity. | Higher potential due to hydrophobicity. | The hydrophobic nature of the non-sulfonated dye can cause it to stick non-specifically to hydrophobic patches on proteins or container surfaces, leading to higher background signals. |
| Purification | Efficient removal of free dye via dialysis or gel filtration. [12] | Dialysis can be inefficient; free dye may precipitate or bind to membranes. [12] | The high water solubility of Sulfo-Cy5.5 ensures that unreacted dye is easily washed away during purification. Non-sulfonated dye is harder to remove completely, especially with dialysis. |
| Cell Permeability | Impermeable to live cell membranes. [6] | Can be membrane permeable; prone to non-specific intracellular binding. [6] | The negative charges of Sulfo-Cy5.5 prevent it from crossing the intact lipid bilayer, making it the superior choice for specifically labeling cell-surface proteins. |
| Photostability | Generally high; can be influenced by environment. [13][14]| Generally high; can be influenced by environment. [13][14]| Both dyes belong to the same cyanine family and exhibit comparable, robust photostability suitable for most imaging applications. |
Spectral Properties Summary
| Parameter | Sulfo-Cyanine5.5 | Non-Sulfonated Cy5.5 |
| Excitation Maximum (λex) | ~675 nm | ~675 nm |
| Emission Maximum (λem) | ~694 nm | ~694 nm |
| Molar Extinction Coeff. (ε) | ~211,000 - 250,000 M⁻¹cm⁻¹ [15][16] | ~190,000 - 250,000 M⁻¹cm⁻¹ [17] |
| Fluorescence Quantum Yield (Φ) | ~0.21 [16] | ~0.20 |
| Note: Exact spectral values can vary slightly based on the solvent and conjugation partner. |
Experimental Protocol: Comparative Antibody Labeling
This protocol provides a self-validating system to directly compare the labeling efficiency of both dyes by calculating the Degree of Labeling (DOL).
Objective: To label a monoclonal antibody (IgG) with both Sulfo-Cy5.5 NHS ester and non-sulfonated Cy5.5 NHS ester and compare their DOL.
Materials:
-
Antibody (e.g., Mouse IgG) at 2-5 mg/mL in amine-free buffer (e.g., 1x PBS, pH 7.4).
-
Sulfo-Cyanine5.5 NHS ester.
-
Non-sulfonated Cy5.5 NHS ester.
-
Anhydrous DMSO.
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Purification: Spin desalting columns (7K MWCO).
-
UV-Vis Spectrophotometer.
Workflow Diagram
Caption: Experimental Workflow for Comparative Antibody Labeling.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Antibody: Ensure the antibody is in an amine-free buffer. If it is in a buffer containing Tris or glycine, it must be exchanged into PBS. [18] * Sulfo-Cy5.5 Stock: Prepare a 10 mg/mL stock solution by dissolving the dye directly in PBS or deionized water. Prepare this fresh. [19] * Cy5.5 Stock: Allow the vial to warm to room temperature before opening to prevent moisture condensation. [18]Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO. [18][20]
-
-
Conjugation Reaction (Perform in parallel for both dyes):
-
To 100 µL of antibody solution (e.g., at 2 mg/mL), add 10 µL of 1 M Sodium Bicarbonate buffer to adjust the pH to ~8.5. The pH is the most critical factor for efficient labeling. [8][21] * Calculate the volume of dye stock needed for a 10:1 to 20:1 molar excess of dye to antibody. A 15:1 ratio is a good starting point. [22][23] * Add the calculated volume of the respective dye stock solution to the antibody solution while gently vortexing. For the non-sulfonated dye, ensure the final DMSO concentration remains below 10%. [24] * Incubate the reactions for 1-2 hours at room temperature, protected from light. [22]
-
-
Quench the Reaction:
-
Add 1/10th volume of the Quenching Solution (1 M Tris-HCl, pH 8.0) to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes. [18]
-
-
Purify the Conjugate:
-
Purify the labeled antibody from unreacted dye using a spin desalting column according to the manufacturer's instructions. The first colored band to elute is the labeled antibody. [22]
-
-
Characterization (Degree of Labeling):
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the dye's absorption maximum, ~675 nm (A₆₇₅).
-
Calculate the protein concentration:
-
Protein Conc. (M) = [A₂₈₀ - (A₆₇₅ × CF₂₈₀)] / ε_protein
-
Where ε_protein for IgG is ~210,000 M⁻¹cm⁻¹ and CF₂₈₀ (Correction Factor for dye absorbance at 280 nm) is ~0.11 for Sulfo-Cy5.5. [16] * Calculate the dye concentration:
-
Dye Conc. (M) = A₆₇₅ / ε_dye
-
Where ε_dye is ~211,000 M⁻¹cm⁻¹. [16] * Calculate the DOL:
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
-
An optimal DOL for most antibodies is between 2 and 10. [25]
-
Conclusion: A Scientist's Recommendation
The choice between Sulfo-Cyanine5.5 and non-sulfonated Cy5.5 NHS ester is not about which dye is "better," but which is the right tool for the specific experimental context.
Choose Sulfo-Cyanine5.5 NHS Ester when:
-
Working with sensitive proteins: If your protein of interest is prone to denaturation or precipitation by organic solvents, the ability to perform the entire reaction in an aqueous buffer is a decisive advantage.
-
Reproducibility is paramount: The elimination of an organic co-solvent removes a variable from the reaction, often leading to more consistent labeling results batch-to-batch.
-
Low background is critical: The reduced aggregation and non-specific binding of the sulfonated dye and its conjugates typically result in cleaner signals in downstream applications like immunoassays and fluorescence microscopy. []* Labeling cell-surface targets: Its cell-impermeable nature ensures that only proteins on the exterior of the cell are labeled, providing accurate localization data. [6] Consider Non-Sulfonated Cy5.5 NHS Ester when:
-
The biomolecule is robust: For proteins and peptides that are tolerant to 5-10% DMSO, the non-sulfonated version can be a cost-effective alternative.
-
Working in organic solvents: If the conjugation is part of a workflow that involves organic media, the non-sulfonated version is the appropriate choice. [12]* Purification is done by chromatography: While dialysis is not recommended, purification via size-exclusion or other forms of chromatography can effectively separate the hydrophobic free dye from the labeled protein.
Ultimately, the addition of sulfonate groups provides significant practical advantages for most common bioconjugation applications in aqueous environments, enhancing reliability, consistency, and the quality of the final conjugate.
References
- A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. Benchchem. URL: https://www.benchchem.com/technical-guides/a-technical-guide-to-n-hydroxysuccinimide-ester-hydrolysis-in-aqueous-solutions
- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. URL: https://www.glenresearch.com/reports/gr32-26
- An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Benchchem. URL: https://www.benchchem.com/technical-guides/an-in-depth-technical-guide-to-the-mechanism-of-nhs-ester-reactions-with-primary-amines
- Sulfo-CY5.5 NHS Ester: Application Notes and Protocols for Near-Infrared Fluorescence Microscopy. Benchchem. URL: https://www.benchchem.com/application-notes/sulfo-cy5-5-nhs-ester-application-notes-and-protocols-for-near-infrared-fluorescence-microscopy
- What is hydrolysis rates for NHS ester functionalized dyes? Lumiprobe. URL: https://www.lumiprobe.
- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. URL: https://www.interchim.fr/ft/L/Lumiprobe/Protocol_NHS_ester_labeling.pdf
- Sulfo-Cyanine5.5. AxisPharm. URL: https://axispharm.com/product/sulfo-cyanine5-5/
- Protocol for Labeling IgG with Cyanine 5.5 monosuccinimidyl ester. AAT Bioquest. URL: https://www.aatbio.com/resources/protocol-for-labeling-igg-with-cyanine-5-5-monosuccinimidyl-ester
- Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. G-Biosciences. URL: https://www.gbiosciences.com/g-biosciences-uploads/product-documents/786-035/Determine_the_Reactivity_of_NHS_Esters.pdf
- Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Thermo Fisher Scientific. URL: https://www.thermofisher.
- Protocol for Labeling IgG with Sulfo-Cyanine 5 NHS ester. AAT Bioquest. URL: https://www.aatbio.com/resources/protocol-for-labeling-igg-with-sulfo-cyanine-5-nhs-ester
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific. URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-labeling-and-crosslinking/protein-crosslinking/crosslinker-chemistry-information/amine-reactive-crosslinker-chemistry.html
- Sulfo-Cyanine 5 NHS ester. AAT Bioquest. URL: https://www.aatbio.com/products/sulfo-cyanine-5-nhs-ester
- Application Notes and Protocols for Labeling Antibodies with Cyanine5 NHS Ester. Benchchem. URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-labeling-antibodies-with-cyanine5-nhs-ester
- Optimizing dye-to-protein ratio for Sulfo-Cyanine5.5 labeling. Benchchem. URL: https://www.benchchem.
- Sulfo Cyanine5 Dye. AxisPharm. URL: https://axispharm.com/product/sulfo-cyanine5-dye/
- Cyanine 5.5 monosuccinimidyl ester. AAT Bioquest. URL: https://www.aatbio.com/products/cyanine-5-5-monosuccinimidyl-ester-equivalent-to-cy5-5-nhs-ester
- What is the difference between Sulfo-Cyanine5 (Cy5) and Cy5 NHS Ester? ResearchGate. URL: https://www.researchgate.net/post/What_is_the_difference_between_Sulfo-Cyanine5_Cy5_and_Cy5_NHS_Ester_Which_one_is_more_suitable_for_live_cell_tracking
- sulfo-Cyanine5.5 NHS ester. Lumiprobe. URL: https://www.lumiprobe.com/p/sulfo-cyanine55-nhs-ester
- sulfo-Cyanine5.5 Dyes. BOC Sciences. URL: https://probes.bocsci.com/sulfo-cyanine5-5.html
- A Head-to-Head Comparison of Sulfo-CY5.5 and Competing Near-Infrared Dyes for Biomedical Imaging. Benchchem. URL: https://www.benchchem.com/application-notes/a-head-to-head-comparison-of-sulfo-cy5-5-and-competing-near-infrared-dyes-for-biomedical-imaging
- A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3059530/
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe. URL: https://www.lumiprobe.com/protocols/nhs-ester-labeling
- Sulfo-Cyanine 5 NHS ester. AAT Bioquest. URL: https://www.aatbio.com/products/sulfo-cyanine-5-nhs-ester-268
- sulfo-Cyanine5.5 carboxylic acid. Lumiprobe. URL: https://www.lumiprobe.com/p/sulfo-cyanine55-carboxylic-acid
- Cy5.5 NHS Ester. Vector Labs. URL: https://vectorlabs.com/products/cy5-5-nhs-ester
- Guide to Cyanine Dyes: Cy7, Cy5, Cy5.5, Cy3. BOC Sciences. URL: https://www.bocsci.com/blog/guide-to-cyanine-dyes-cy7-cy5-cy5-5-cy3/
- Non-Sulfonated Cyannine Fluorescent dyes. Lumiprobe. URL: https://www.lumiprobe.
- sulfo-Cyanine5 NHS ester. Lumiprobe. URL: https://www.lumiprobe.com/p/sulfo-cyanine5-nhs-ester
- Counterion Exchange Enhances the Brightness and Photostability of a Fluorous Cyanine Dye. ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/643d9955743b7645e768c346
- Cyanine5 in Fluorophores. Lumiprobe. URL: https://www.lumiprobe.com/c/cyanine5
- Cyanine dyes. Lumiprobe. URL: https://www.lumiprobe.com/tech/cyanine-dyes
- CY5.5 NHS ESTER DESCRIPTION. Vector Labs. URL: https://vectorlabs.com/media/product-document/31/FP-1341_Cy5.5_NHS_Ester_v1123.pdf
- A Comparative Guide to Sulfonated and Non-Sulfonated Cy5 Dyes: Cell Permeability and Performance. Benchchem. URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-sulfonated-and-non-sulfonated-cy5-dyes-cell-permeability-and-performance
- Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines. Nanopaprika.eu. URL: https://www.nanopaprika.
- sulfo-Cyanine5 Dyes. BOC Sciences. URL: https://probes.bocsci.com/sulfo-cyanine5.html
- Counterion Exchange Enhances the Brightness and Photostability of a Fluorous Cyanine Dye. ResearchGate. URL: https://www.researchgate.net/publication/370077974_Counterion_Exchange_Enhances_the_Brightness_and_Photostability_of_a_Fluorous_Cyanine_Dye
- A Sulfo-Cyanine Dye as a Colorimetric Chemosensor for Metal Cation Recognition. MDPI. URL: https://www.mdpi.com/1424-8220/22/21/8451
- Counterion Exchange Enhances the Brightness and Photostability of a Fluorous Cyanine Dye. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10355026/
- On the Mechanisms of Cyanine Fluorophore Photostabilization. ResearchGate. URL: https://www.researchgate.
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 8. interchim.fr [interchim.fr]
- 9. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 12. lumiprobe.com [lumiprobe.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. docs.aatbio.com [docs.aatbio.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. docs.aatbio.com [docs.aatbio.com]
A Senior Application Scientist's Guide to Spectrophotometric Validation of Cyanine5.5 Protein Conjugation
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology and targeted therapeutics, the covalent attachment of fluorescent dyes like Cyanine5.5 (Cy5.5) to proteins is a cornerstone technique. These fluorescently-labeled bioconjugates are instrumental in a range of applications, from in vivo imaging to flow cytometry and immunoassays. However, the mere act of conjugation is not sufficient; quantitative validation is paramount to ensure the quality, consistency, and efficacy of the final product. An inadequately characterized conjugate can lead to misleading data, failed experiments, and wasted resources.
This guide provides an in-depth, experience-driven walkthrough for validating Cy5.5-protein conjugates using UV-Vis spectrophotometry. We will delve into the principles, present a robust protocol, compare this method to its alternatives, and offer insights into troubleshooting common pitfalls.
The Principle: Leveraging the Beer-Lambert Law for Dual-Component Analysis
The spectrophotometric method for validating protein-dye conjugates is a powerful application of the Beer-Lambert Law, which establishes a linear relationship between a substance's absorbance and its concentration.[1][2][3][4] The core principle is to measure the absorbance of the purified conjugate solution at two key wavelengths:
-
~280 nm: The wavelength at which aromatic amino acids (tryptophan, tyrosine) in the protein exhibit maximum absorbance.[5][6][7]
-
~675-683 nm: The maximum absorbance wavelength (λmax) for the Cy5.5 dye.[8][9]
Because both the protein and the Cy5.5 dye absorb light, we must solve a set of simultaneous equations derived from the Beer-Lambert law for mixtures to determine the concentration of each component.[10][11][12] A critical step in this process is applying a correction factor (CF) . The Cy5.5 dye has a non-zero absorbance at 280 nm, which would otherwise artificially inflate the calculated protein concentration. This CF accounts for the dye's contribution to the A280 reading, ensuring an accurate protein measurement.[11][13][14]
The final output of this analysis is the Degree of Labeling (DOL) , also known as the dye-to-protein ratio.[13][15][16][17] This value represents the average number of dye molecules attached to each protein molecule, a critical quality attribute for any bioconjugation process.[11][15]
Core Experimental Workflow: From Measurement to Calculation
The entire validation process can be visualized as a straightforward workflow, from sample preparation to the final DOL calculation.
Caption: Workflow for Spectrophotometric Validation of Conjugates.
Detailed Experimental Protocol
Objective: To determine the Degree of Labeling (DOL) of a purified Cy5.5-protein conjugate.
Prerequisite: The unconjugated, free Cy5.5 dye must be completely removed from the conjugate solution.[14][15] This is typically achieved via size-exclusion chromatography (e.g., desalting columns) or extensive dialysis.[14][18] The success of the entire validation hinges on this purification step.
Materials:
-
Purified Cy5.5-protein conjugate solution
-
Purification/elution buffer (to be used as the blank)
-
UV-Vis Spectrophotometer
Procedure:
-
Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up and stabilize as per the manufacturer's instructions.
-
Blanking: Fill the cuvette with the purification buffer. Place it in the spectrophotometer and perform a blank measurement to zero the instrument. This subtracts the absorbance contribution of the buffer components.
-
Sample Measurement:
-
Discard the blanking buffer and fill the cuvette with the purified Cy5.5-protein conjugate solution.
-
Expertise Insight: If the absorbance at either wavelength is expected to be very high (e.g., > 2.0), dilute the sample with a known volume of purification buffer to bring the reading into the instrument's linear range.[14][15] Record this dilution factor meticulously.
-
Measure and record the absorbance at 280 nm (A280) .
-
Scan the spectrum to find the dye's absorbance maximum and record this value (Amax ). For Cy5.5, this is typically around 675 nm.[11]
-
-
Data Recording: Note the A280, Amax, and the dilution factor (if any).
Data Analysis: Calculating the Degree of Labeling (DOL)
The calculation is a three-step process that applies the Beer-Lambert law (A = εcl) where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the pathlength (typically 1 cm).[2][5]
| Parameter | Symbol | Typical Value (for Cy5.5) | Source |
| Molar Extinction Coefficient of Cy5.5 at λmax | εdye | ~250,000 M-1cm-1 | [8][19] |
| Molar Extinction Coefficient of Protein at 280 nm | εprot | e.g., ~210,000 M-1cm-1 for IgG | [11] |
| Correction Factor for Cy5.5 at 280 nm | CF280 | ~0.04 - 0.1 | [8][11][19] |
Step 1: Calculate the Molar Concentration of the Dye ([Dye])
This calculation is straightforward as the protein has negligible absorbance at the dye's λmax.
[Dye] (M) = A_max / (ε_dye * pathlength)[11]
Step 2: Calculate the Molar Concentration of the Protein ([Protein])
Here, we must correct the A280 reading for the dye's contribution.
Corrected A_280 = A_280 - (A_max * CF_280)[11][13]
[Protein] (M) = Corrected A_280 / (ε_prot * pathlength)[11]
Step 3: Calculate the Degree of Labeling (DOL)
The DOL is the simple molar ratio of the two components.
DOL = [Dye] / [Protein][11]
An optimal DOL is critical. Under-labeling can yield a weak signal, while over-labeling may cause fluorescence quenching or alter the protein's biological activity.[11][15][16] For antibodies, a DOL between 2 and 10 is often considered ideal, though the optimal value should be determined empirically for each specific application.[11][17]
Comparison with Alternative Validation Methods
While UV-Vis spectrophotometry is rapid, accessible, and non-destructive, it provides an average DOL for the entire sample population.[5][7][12] For applications requiring more detailed characterization, alternative methods should be considered.
| Feature | UV-Vis Spectrophotometry | HPLC (e.g., RP-HPLC) | Mass Spectrometry (MS) |
| Principle | Light absorbance | Hydrophobic separation | Mass-to-charge ratio |
| Information | Average DOL | Average DOL, distribution of species | Average DOL, distribution, mass confirmation |
| Resolution | None (bulk measurement) | High (separates species) | Very High (resolves different drug loads) |
| Speed | Very Fast (minutes) | Moderate (20-40 min) | Moderate to Slow |
| Cost | Low | Moderate | High |
| Expertise | Low | Moderate | High |
Data compiled from multiple sources.[12][18]
Trustworthiness Insight: UV-Vis provides a reliable average that is often sufficient for routine applications and initial screening. However, for therapeutic development (e.g., Antibody-Drug Conjugates), regulatory bodies often require the higher-resolution data provided by HPLC and MS to understand product heterogeneity.[12]
Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Recommended Action |
| Negative Corrected A280 | Inaccurate Correction Factor; Low protein concentration; Error in blanking. | Verify the CF for your specific dye lot. Ensure your protein concentration is within the detection limits. Re-blank the spectrophotometer carefully. |
| Unusually High DOL (>15) | Incomplete removal of free dye; Inaccurate protein extinction coefficient. | Re-purify the conjugate using size-exclusion chromatography.[14] Verify the εprot from literature or sequence-based calculation tools. |
| Unusually Low DOL (<1) | Inefficient conjugation reaction; Protein precipitation. | Optimize reaction conditions (pH, molar ratio, time).[20] Check for sample precipitation after conjugation. Increase the ratio of dye to protein in the reaction.[16] |
| Poor Reproducibility | Pipetting errors during dilution; Instrument instability; Sample aggregation. | Use calibrated pipettes. Allow the spectrophotometer to fully warm up. Scan the full UV-Vis spectrum to check for signs of aggregation (increased scattering at higher wavelengths).[6] |
Authoritative Grounding: The success of your validation is critically dependent on using accurate extinction coefficients and correction factors. These values should be obtained from the dye manufacturer's certificate of analysis or from reliable literature sources.[13]
Conclusion
Spectrophotometric validation is an indispensable, efficient, and cost-effective method for quantifying the Degree of Labeling of Cy5.5-protein conjugates.[5][7] By understanding the principles of the Beer-Lambert law for mixtures and meticulously following a validated protocol, researchers can generate reliable and reproducible data.[1][11] This ensures the quality and consistency of fluorescent bioconjugates, providing a solid foundation for subsequent experiments and therapeutic development. While methods like HPLC and MS offer deeper insights into conjugate distribution, UV-Vis spectrophotometry remains the frontline technique for rapid and routine characterization.
References
- Mabion.
- University of Helsinki.
- Patsnap Synapse.
- Unchained Labs. UV/Vis Spectroscopy for DNA & Protein Analysis. [Link]
- Wikipedia. Beer–Lambert law. [Link]
- Mettler Toledo. Protein Quantification at 280 nm Using UV Vis Spectrophotometry. [Link]
- Chemistry LibreTexts. 8.2: Beer's Law. [Link]
- NanoTemper Technologies. Degree-of-labeling (DOL). [Link]
- Abberior Instruments. Degree of labeling (DOL) step by step. [Link]
- Fiveable. 3.13 Beer-Lambert Law - AP Chem. [Link]
- G-Biosciences. How To Determine Degree of Protein Labeling. [Link]
- Khan Academy. Unit 3: Intermolecular forces and properties. [Link]
- metabion. Cy5.5. [Link]
- Chemistry LibreTexts. The Beer-Lambert Law. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 6. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 7. Why Use UV-Vis Spectrophotometry for Protein Concentration? [synapse.patsnap.com]
- 8. Cyanine 5.5 monosuccinimidyl ester [equivalent to Cy5.5® NHS ester] | AAT Bioquest [aatbio.com]
- 9. metabion.com [metabion.com]
- 10. Beer–Lambert law - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Degree of labeling (DOL) step by step [abberior.rocks]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. support.nanotempertech.com [support.nanotempertech.com]
- 17. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. tocris.com [tocris.com]
- 20. Three tips to successfully conjugate your own antibody | Antibody News: Novus Biologicals [novusbio.com]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Cyanine5.5 Labeled Peptides
Introduction: Illuminating Peptides with Near-Infrared Light
In the landscape of molecular imaging and diagnostics, fluorescently labeled peptides are indispensable tools. They enable researchers to visualize biological processes, track drug delivery, and quantify receptor interactions with high sensitivity.[1] Among the plethora of available fluorophores, Cyanine5.5 (Cy5.5) has carved out a significant niche. As a near-infrared (NIR) dye, its fluorescence emission (typically around 695 nm) falls within the "optical window" of biological tissues, a region where light absorption by hemoglobin and water is minimal.[][3][4] This property allows for deeper tissue penetration and reduced background autofluorescence, making Cy5.5 an exceptional choice for in vivo imaging studies.[][3]
However, the conjugation of a dye to a peptide is only the first step. The success of any subsequent application hinges on the purity and characterization of the labeled product. The crude reaction mixture will invariably contain unreacted peptide, excess free dye, and potentially side-products. This is where High-Performance Liquid Chromatography (HPLC) becomes the critical gatekeeper of quality.
This guide provides an in-depth, experience-driven comparison of methodologies for the robust analysis of Cy5.5 labeled peptides. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, empowering you to develop and troubleshoot your own analytical methods with confidence.
Part 1: The Foundational Principles of Separation
Before diving into protocols, it is crucial to understand the "why" behind the technique. The entire premise of separating a Cy5.5-peptide conjugate from its precursors lies in the significant alteration of the peptide's physicochemical properties upon labeling.
The Analyte: A Hybrid Molecule
The Cy5.5 molecule itself is a relatively large, hydrophobic entity.[5] When you covalently attach it to a peptide—typically via an amine-reactive N-hydroxysuccinimide (NHS) ester reacting with the N-terminus or a lysine side chain—you create a new hybrid molecule.[6][7] This conjugation dramatically increases the overall hydrophobicity of the peptide. It is this change that we exploit for separation.
The Method of Choice: Reversed-Phase HPLC (RP-HPLC)
Reversed-Phase HPLC is the undisputed standard for peptide analysis and purification.[8] The technique works on the principle of hydrophobic interaction.
-
Stationary Phase: The column contains a solid support (typically silica) that has been chemically modified with hydrophobic alkyl chains, most commonly 18 carbons long (a "C18" column). This creates a non-polar environment.
-
Mobile Phase: A polar mobile phase, consisting of a mixture of water and a miscible organic solvent like acetonitrile, is pumped through the column.
Molecules are separated based on their hydrophobicity. More polar molecules (like hydrolyzed, free Cy5.5 dye) have little affinity for the non-polar stationary phase and are swept through the column quickly. More hydrophobic molecules (like the Cy5.5-labeled peptide) interact strongly with the stationary phase and are retained longer. To elute these retained molecules, we gradually increase the concentration of the organic solvent in the mobile phase (a "gradient"), which decreases the polarity of the mobile phase and drives the hydrophobic analytes off the column.[8]
Part 2: A Self-Validating Experimental Workflow
A robust protocol is one that has built-in checks and produces unambiguous data. The following workflow is designed to separate the key components of a labeling reaction and validate the identity of the final product.
Experimental Workflow Overview
Experimental Protocol: Step-by-Step Methodology
1. Peptide Labeling with Cy5.5 NHS Ester
Causality: The reaction relies on the nucleophilic attack of a primary amine (on the peptide) on the NHS ester of the dye. This reaction is highly pH-dependent; a pH of 8.5-9.0 ensures the amine is deprotonated and thus maximally reactive, while minimizing hydrolysis of the NHS ester.[7][9] Anhydrous DMSO is used to dissolve the dye as the NHS ester is sensitive to water.
-
Prepare Buffers:
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5. Prepare fresh and filter.
-
-
Prepare Reactants:
-
Peptide Solution: Dissolve the peptide in the Labeling Buffer to a final concentration of 1-5 mg/mL.
-
Dye Solution: Immediately before use, dissolve Cy5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[10]
-
-
Conjugation Reaction:
-
Add a 5 to 15-fold molar excess of the Dye Solution to the Peptide Solution. The optimal ratio may need to be determined empirically.[10]
-
Mix thoroughly by vortexing.
-
Incubate for 1 hour at room temperature, protected from light.
-
2. HPLC Analysis
Causality: Dual-wavelength detection is the cornerstone of a self-validating system. The peptide bond absorbs strongly around 210-220 nm, while the Cy5.5 dye has a distinct absorption maximum around 675 nm.[5] By monitoring both, we can unequivocally identify the peak corresponding to the labeled peptide, as it will be the only species that registers a signal at both wavelengths. A wide-pore (300 Å) C18 column is chosen to ensure the peptide can fully access the hydrophobic stationary phase within the silica pores.[8]
-
Instrumentation:
-
HPLC or UPLC system
-
Column: Wide-pore (300 Å) C18, 4.6 x 150 mm, 3.5 µm particle size (or similar)
-
Detectors: Diode Array Detector (DAD) or UV-Vis detector, and a Fluorescence Detector.
-
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
-
Detector Settings:
-
UV-Vis/DAD: Monitor at 220 nm and 675 nm.
-
Fluorescence: Excitation at 678 nm, Emission at 695 nm.[11]
-
-
HPLC Method:
-
Equilibrate the column with 95% Solvent A / 5% Solvent B for at least 10 column volumes.
-
Prepare the sample by diluting a small aliquot of the reaction mixture in Solvent A.
-
Inject 10-20 µL of the diluted sample.
-
Run the following gradient at a flow rate of 1.0 mL/min:
-
| Time (minutes) | % Solvent A | % Solvent B |
| 0.0 | 95.0 | 5.0 |
| 25.0 | 40.0 | 60.0 |
| 27.0 | 5.0 | 95.0 |
| 30.0 | 5.0 | 95.0 |
| 31.0 | 95.0 | 5.0 |
| 35.0 | 95.0 | 5.0 |
3. Data Interpretation
The resulting chromatogram, when viewed at 675 nm, should show three main species:
-
Free Dye: Typically elutes early. This peak will be large at 675 nm but absent or very small at 220 nm.
-
Unlabeled Peptide: This peak will be visible at 220 nm but completely absent at 675 nm. Its retention time will be shorter than the labeled peptide.
-
Cy5.5-Labeled Peptide: This is the product peak. It will have a strong signal at both 220 nm and 675 nm. Due to the added hydrophobicity of the dye, it will have a longer retention time than the unlabeled peptide.
Purity is assessed by calculating the area of the product peak as a percentage of the total area of all peaks in the 675 nm chromatogram. A purity of >95% is a common requirement for subsequent applications.[12][13]
Part 3: Comparative Analysis and Optimization
No single method is perfect for all peptides. The following comparisons provide a framework for method development and troubleshooting.
Comparison of HPLC Parameters
| Parameter | Standard Choice (Baseline) | Alternative | Rationale and Performance Impact |
| Stationary Phase | C18 (Octadecyl) | C8 (Octyl) or C4 (Butyl) | C18 provides high retention and is excellent for most peptides. For very large or extremely hydrophobic labeled peptides that might retain too strongly, a less retentive C8 or C4 phase can reduce elution times and improve peak shape. |
| Ion-Pairing Agent | 0.1% TFA | 0.1% Formic Acid (FA) | TFA is an excellent ion-pairing agent that sharpens peptide peaks by masking residual silanol interactions on the column.[14] However, it is a strong ion-suppressant in mass spectrometry. FA is MS-compatible but is a weaker ion-pairing agent, which can sometimes lead to broader peaks. |
| Gradient Slope | Shallow (e.g., ~2% B/min) | Steep (e.g., >5% B/min) | Peptides require shallow gradients for optimal resolution.[15] A steep gradient will cause peaks to elute quickly and bunch together, leading to poor separation of the labeled product from impurities. |
Comparison with Alternative Near-IR Dyes
While Cy5.5 is a robust choice, several alternatives exist. The choice of dye can influence not only the spectral properties but also the chromatographic behavior.
| Dye | Typical Ex/Em (nm) | Key Characteristics | Impact on HPLC Analysis |
| Cy5.5 | ~678 / ~695[11] | Well-established, good for in vivo imaging.[] | Baseline for comparison. Moderately hydrophobic. |
| Alexa Fluor 680 | ~679 / ~702 | Generally brighter and more photostable than Cy5.5.[16] | Similar hydrophobicity and retention behavior to Cy5.5. |
| DyLight 680 | ~682 / ~701 | Spectrally similar to Alexa Fluor 680. | Similar hydrophobicity and retention behavior to Cy5.5. |
| ATTO 680 | ~680 / ~700 | Known for high photostability and brightness.[17][18] | Can exhibit different retention behavior due to structural variations; method adjustment may be needed. |
Troubleshooting Common HPLC Issues
-
Peak Tailing: Often seen with basic peptides, this is caused by secondary ionic interactions with negatively charged silanol groups on the silica backbone.[19] The use of 0.1% TFA is specifically to suppress this effect. If tailing persists, ensure the TFA concentration is correct.
-
Broad or Split Peaks: This can indicate peptide aggregation in the sample solvent before injection. Try dissolving the labeled peptide in a stronger solvent, such as 5-10% DMSO or 6M Guanidine HCl, before diluting with the mobile phase for injection.[14] It can also indicate a void in the column packing, in which case the column needs replacement.[19]
-
Retention Time Shifts: Inconsistent retention times are often due to a poorly equilibrated column or issues with the pump's solvent proportioning.[20] Ensure the column is equilibrated for a sufficient time before each injection and that the mobile phase solvents are freshly prepared and well-mixed.
Part 4: Beyond Purity - Confirmation with Mass Spectrometry
While HPLC with UV detection confirms purity and successful labeling, it does not confirm the absolute identity of the product. For this, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard.[4][21] This allows for the precise measurement of the molecular weight of the eluting peak, confirming that it corresponds to the peptide plus a single Cy5.5 moiety.
-
Key Consideration: As mentioned, TFA suppresses the ionization required for MS. When performing LC-MS, the mobile phase modifier should be switched to 0.1% formic acid. While this may slightly broaden the chromatographic peak, it is essential for obtaining a strong mass signal.
Conclusion
The successful analysis of Cy5.5 labeled peptides is a multi-faceted process that relies on a sound understanding of the analyte's chemistry and the principles of reversed-phase chromatography. By employing a systematic approach that includes a self-validating dual-wavelength detection strategy, researchers can confidently assess the purity of their conjugates. Method optimization through the careful selection of columns and mobile phases, combined with a logical troubleshooting framework, will ensure the generation of high-quality, reproducible data essential for advancing research and development.
References
- FluoroFinder. (n.d.). Cy5.5 Dye Profile.
- Stratech. (n.d.). Peptide Labeling Reagents.
- Yusi Medicine. (2025, May 9). Structure and properties of CY5.5 Cyanine5.5 - Technical Information.
- LubioScience. (n.d.). Fluorescent Dyes for Labeling Peptides.
- Generi Biotech. (n.d.). Alternative dyes for oligonucleotides/probes labeling.
- LifeTein. (n.d.). Fluorescent Dye Labeled Peptides: FAM, cy3, cy5, Alexa fluor.
- Herraiz, T., Casal, V., & Polo, M. C. (1994). Reversed-phase HPLC analysis of peptides in standard and dairy samples using on-line absorbance and post-column OPA-fluorescence detection. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 199(4), 265–269.
- LifeTein Peptide Blog. (2024, February 15). Fluorescent Labelling with Cy5.5.
- Eto, S., Noda, K., Tsunoda, M., & Imai, K. (1998). Determination of peptides by high-performance liquid chromatography with laser-induced fluorescence detection. Analytical Biochemistry, 261(1), 50-55.
- ResearchGate. (2022, January 31). Do you have any advice to handle Cy 5 dye? I should conjugate it with peptides, How do you purify the product?.
- LifeTein Peptide Blog. (2025, October 16). Fluorescent Labelling with Cy5.
- Assay Genie. (n.d.). Protein Cy5 Labeling Kit (#BN01056).
- LifeTein. (2024, March 27). How to prepare the Cy3 and Cy5 labeled peptides?.
- ResearchGate. (2025, August 6). Mass spectrometric analysis of maleimide CyDye labelled model peptides.
- CD Formulation. (n.d.). Fluorescence Labeled Peptide Synthesis.
- Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- National Center for Biotechnology Information. (2012, March 19). Cy5.5-Conjugated matrix metalloproteinase cleavable peptide nanoprobe.
- Ma, X., et al. (2019). High-Performance Chromatographic Characterization of Surface Chemical Heterogeneities of Fluorescent Organic–Inorganic Hybrid Co. Analytical Chemistry, 91(4), 2946-2953.
- Filtrous. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023).
- Supplementary Information for: Studying structure and dynamics of self-assembled peptide nanostructures using fluorescence and super resolution microscopy. (n.d.).
- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Reddit. (2021, March 9). Peptide HPLC problems.
Sources
- 1. lubio.ch [lubio.ch]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. Structure and properties of CY5.5 Cyanine5.5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 6. abpbio.com [abpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. assaygenie.com [assaygenie.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. Cy5.5-Conjugated matrix metalloproteinase cleavable peptide nanoprobe - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. reddit.com [reddit.com]
- 15. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 16. stratech.co.uk [stratech.co.uk]
- 17. Fluorescent Peptide Labeling Service - Creative Peptides [creative-peptides.com]
- 18. lifetein.com [lifetein.com]
- 19. agilent.com [agilent.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
Mass Spectrometry for Confirming Cyanine5.5 Labeling: A Comparative Guide for Researchers
An In-Depth Technical Guide and Comparison
Introduction: The Critical Need for Accurate Labeling Confirmation
In modern molecular research and therapeutic development, fluorescently labeled biomolecules are indispensable tools. Cyanine5.5 (Cy5.5), a far-red fluorescent dye, is frequently conjugated to antibodies, peptides, and other proteins for applications ranging from in vivo imaging and flow cytometry to high-resolution microscopy. The success of these experiments hinges on the quality of the labeled conjugate, specifically the Degree of Labeling (DOL) —the average number of dye molecules attached to each biomolecule.
An optimal DOL is crucial: too low, and the resulting signal will be weak, compromising assay sensitivity. Too high, and the fluorescent dye can self-quench, paradoxically reducing the signal, or even alter the biomolecule's structure and function.[1][2] Therefore, simply performing a labeling reaction is insufficient; rigorous analytical confirmation is a prerequisite for reliable and reproducible results.
While several methods exist for estimating DOL, mass spectrometry (MS) has emerged as the gold standard. It moves beyond simple averages to provide a detailed, molecule-by-molecule picture of the labeling outcome. This guide offers a comprehensive overview of using mass spectrometry for the characterization of Cy5.5-labeled proteins, compares it with common alternative techniques, and provides the expert insights necessary to select the appropriate method for your research needs.
The Principle: Why Mass Spectrometry is Definitive
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For intact biomolecules, "soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to convert large molecules into gas-phase ions without fragmenting them.[3][4][5]
The power of MS in this context lies in its directness. The conjugation of a Cy5.5 NHS ester to a protein amine (e.g., on a lysine residue) results in a specific, known mass increase. By measuring the precise mass of the intact protein before and after labeling, we can count the exact number of dye molecules attached.
Crucially, MS analysis reveals the heterogeneity of the labeled product.[6] A labeling reaction does not yield a uniform product. Instead, it creates a population of molecules: some may remain unlabeled, while others might have one, two, three, or more Cy5.5 molecules attached. Mass spectrometry resolves this entire distribution, whereas other methods typically provide only a bulk average.[7]
Caption: Mass spectrometry deconstructs a complex labeling mixture into its individual components.
Experimental Protocol: Intact Mass Analysis of a Cy5.5-Labeled Antibody
This workflow describes a standard procedure using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI for robust characterization. This approach is highly analogous to the methods used for characterizing antibody-drug conjugates (ADCs).[8][9][10]
Caption: Standard LC-MS workflow for the characterization of labeled antibodies.
Detailed Methodology
-
Purification of the Conjugate: It is imperative to first remove any unconjugated Cy5.5 dye. This is typically achieved using size-exclusion chromatography (gel filtration) or extensive dialysis.[11] Failure to do so will interfere with subsequent analysis.
-
Sample Preparation for MS: The purified conjugate must be in an MS-compatible buffer. Buffers containing non-volatile salts (like PBS) will suppress the ESI signal. The sample is often diluted into a solution of water and an organic solvent (like acetonitrile or methanol) with a small amount of acid (like formic acid).[12] This denaturing condition unfolds the protein, which generally improves ionization efficiency and spectral quality for intact mass analysis.
-
LC-MS Analysis: The sample is injected into a liquid chromatography system coupled to the mass spectrometer. A short reversed-phase column (e.g., with C4 chemistry for large proteins) is used not for extensive separation, but primarily for on-line desalting immediately before MS analysis.
-
Mass Spectrometry: As the protein elutes from the column, it enters the ESI source, where it is desolvated and ionized, typically forming a distribution of multiply charged ions. A high-resolution mass analyzer (like a Time-of-Flight (TOF) or Orbitrap) is essential to accurately measure the m/z of these ions.
-
Data Deconvolution: The resulting raw spectrum shows multiple peaks for each protein species, corresponding to different charge states. Specialized software is used to deconvolute this complex spectrum into a simple zero-charge mass spectrum. This final spectrum displays a series of distinct peaks on the x-axis, each representing the actual molecular weight of a species in the sample (e.g., unlabeled antibody, antibody+1 dye, antibody+2 dyes, etc.).
-
DOL Calculation: The average DOL is calculated from the relative intensities of the deconvoluted peaks. The area under each peak corresponds to the relative abundance of that species.
Comparative Analysis: Mass Spectrometry vs. Alternative Methods
While MS provides the most comprehensive data, other techniques are widely used due to their accessibility. Understanding their principles and limitations is key to interpreting results correctly.
| Feature | Mass Spectrometry (MS) | UV-Vis Spectroscopy | Fluorescence Spectroscopy |
| Principle | Measures the mass-to-charge ratio of intact molecules to determine their exact molecular weight.[3][4] | Measures light absorbance at two wavelengths (protein at ~280 nm, dye at its λmax) and uses the Beer-Lambert law.[13][14] | Excites the sample and measures the intensity of the emitted fluorescent light.[15][16] |
| Information Provided | - Exact mass of all species- Distribution of labeled species (DOL 0, 1, 2...)- Confirms identity and integrity of the biomolecule- Detects impurities | - Provides a single average Degree of Labeling (DOL) for the entire population.[17] | - Confirms that the conjugate is fluorescently active- Can be used for quantification against a standard curve |
| Scientific Value | Definitive & Comprehensive. Reveals product heterogeneity, which is a critical quality attribute. | Estimation. A useful and rapid check, but it masks the underlying distribution of labeled species. | Functional Check. Confirms the desired optical property but provides no direct information on DOL. |
| Pros | - Unparalleled accuracy and detail- Directly visualizes labeling efficiency and consistency- Gold standard for regulatory submissions | - Simple, fast, and widely accessible- Requires inexpensive instrumentation (spectrophotometer) | - Extremely sensitive- Can provide insights into protein conformation changes upon binding.[15] |
| Cons | - Requires expensive, specialized instrumentation and expertise- More complex sample preparation | - Accuracy can be affected by impurities that absorb at 280 nm or the dye's λmax- Assumes the dye's extinction coefficient doesn't change upon conjugation- Cannot detect unlabeled protein if the total protein concentration isn't known precisely | - Signal can be affected by quenching at high DOL[1]- Does not directly measure the number of dye molecules attached |
| Best For | - In-depth characterization of therapeutic antibodies and ADCs- Quality control for manufacturing bioconjugates- Troubleshooting inconsistent experimental results | - Routine, quick checks of labeling reactions in a research setting- Process monitoring where an average value is sufficient | - Validating that the final product is suitable for fluorescence-based assays- Studying binding interactions and kinetics[18] |
Conclusion for the Practicing Scientist
For the researcher, scientist, or drug development professional, the choice of analytical method should be guided by the required level of certainty.
-
UV-Vis spectroscopy is a valuable and accessible tool for a preliminary check on a labeling reaction. It provides a quick "ballpark" average DOL that can be sufficient for many routine research applications.[13][14][17]
-
Fluorescence spectroscopy serves as an essential functional validation, confirming that the labeled molecule emits light as expected and is fit for purpose in downstream applications like microscopy or flow cytometry.[15][19]
-
Mass Spectrometry , however, is the only technique that provides a definitive and comprehensive characterization of the conjugate.[3][7] It replaces assumptions with direct measurement, revealing the true distribution of labeled species. This level of detail is non-negotiable in a drug development setting, for manufacturing quality control, or when troubleshooting assays where conjugate variability could be a confounding factor. By investing in mass spectrometry analysis, you ensure the highest possible confidence in the quality of your reagents and the integrity of your data.
References
- Howell, R.G., et al. (2002). Protein identification by MALDI-TOF mass spectrometry. PubMed.
- Stanford University Mass Spectrometry. (n.d.). Intact Protein Characterization.
- SCIEX. (2023). Comprehensive LC-MS workflows for antibody drug conjugate (ADC) analysis.
- MtoZ Biolabs. (n.d.). Procedure for Protein Mass Measurement Using MALDI-TOF.
- Separation Science. (n.d.). Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis.
- Medzihradszky, K.F., et al. (2007). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Current Protocols in Protein Science.
- Abberior Instruments. (n.d.). Degree of labeling (DOL) step by step.
- Agilent Technologies. (2020). An Integrated Workflow for Automated Calculation of Antibody-Drug Conjugate (ADC) Drug-to-Antibody Ratio (DAR).
- Compton, P.D., et al. (2011). Best practices and benchmarks for intact protein analysis for top-down mass spectrometry. Nature Methods.
- NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL).
- Counterman, A.E., et al. (2000). Identifying a Protein by MALDI–TOF Mass Spectrometry: An Experiment for the Undergraduate Laboratory. Journal of Chemical Education.
- ATTO-TEC GmbH. (n.d.). Degree of Labeling (DOL) Explanation.
- Wang, Y., et al. (2024). Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization. Analytical Chemistry.
- Whitelegge, J.P., et al. (1999). Electrospray-ionization mass spectrometry of intact intrinsic membrane proteins. Protein Science.
- National Center for Biotechnology Information. (2024). Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization.
- G-Biosciences. (2015). How To Determine Degree of Protein Labeling.
- LibreTexts Chemistry. (2022). Protein Analysis using Electrospray Ionization Mass Spectroscopy.
- NanoTemper Technologies. (n.d.). Protein Concentration and DOL - Definition and Relevance.
- Khmelinskii, A., et al. (2007). Unifying Fluorescence Microscopy and Mass Spectrometry for Studying Protein Complexes in Cells. Molecular & Cellular Proteomics.
- ResearchGate. (n.d.). Heterogeneity of protein labeling with a fluorogenic reagent, 3-(2-furoyl)quinoline-2-carboxaldehyde.
- Pylaev, T., et al. (2024). Reactivity of Antibodies Immobilized on Gold Nanoparticles: Fluorescence Quenching Study. International Journal of Molecular Sciences.
- National Center for Biotechnology Information. (2013). Heterogeneity of Protein Substates Visualized by Spin-label EPR.
- PubMed Central. (2013). Tools for Label-free Peptide Quantification.
- National Center for Biotechnology Information. (2023). Dissecting the structural heterogeneity of proteins by native mass spectrometry.
- ACS Publications. (2023). Fluorescence Correlation Spectroscopy as a Versatile Method to Define Aptamer–Protein Interactions with Single-Molecule Sensitivity.
- ResearchGate. (n.d.). Mechanism of labeling homogeneity and heterogeneity.
- Patsnap Synapse. (2024). How Does Fluorescence Spectroscopy Detect Proteins?.
- ACS Publications. (2023). Fluorescent Investigation of Proteins Using DNA-Synthetic Ligand Conjugates.
- Semantic Scholar. (2001). Labeling of Antibodies with Cy3‐, Cy3.5‐, Cy5‐, and Cy5.5‐monofunctional Dyes at Defined Dye/Protein Ratios.
- National Center for Biotechnology Information. (2017). mTMT: An Alternative, Nonisobaric, Tandem Mass Tag Allowing for Precursor-Based Quantification.
- Jordi Labs. (n.d.). Protein Properties: Homo- and Heterogeneity.
Sources
- 1. [PDF] Labeling of Antibodies with Cy3‐, Cy3.5‐, Cy5‐, and Cy5.5‐monofunctional Dyes at Defined Dye/Protein Ratios | Semantic Scholar [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Intact Protein Characterization | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 4. Procedure for Protein Mass Measurement Using MALDI-TOF | MtoZ Biolabs [mtoz-biolabs.com]
- 5. ESI-MS Intact Protein Analysis - Creative Proteomics [creative-proteomics.com]
- 6. jordilabs.com [jordilabs.com]
- 7. Dissecting the structural heterogeneity of proteins by native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. lcms.cz [lcms.cz]
- 10. pubs.acs.org [pubs.acs.org]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. ctdp.org [ctdp.org]
- 13. Degree of labeling (DOL) step by step [abberior.rocks]
- 14. spectra.arizona.edu [spectra.arizona.edu]
- 15. Fluorescence Spectroscopy Service | HighResolution Structural Insights - Creative Proteomics [creative-proteomics.com]
- 16. How Does Fluorescence Spectroscopy Detect Proteins? [synapse.patsnap.com]
- 17. support.nanotempertech.com [support.nanotempertech.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Measuring and Comparing Cyanine5.5 Conjugate Fluorescence Intensity
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of sensitive and reliable bio-imaging and quantitative assays, the selection and proper characterization of fluorescent probes are paramount. Cyanine5.5 (Cy5.5), a near-infrared (NIR) dye, has gained prominence for its utility in applications requiring deep tissue penetration and minimal background autofluorescence.[1][][3] This guide provides a comprehensive framework for accurately measuring the fluorescence intensity of Cy5.5 conjugates, comparing its performance against relevant alternatives, and understanding the critical parameters that influence experimental outcomes.
The Foundation: Understanding Fluorescence Intensity
Fluorescence is the emission of light by a substance that has absorbed light. The intensity of this emitted light is a critical parameter, directly proportional to the concentration of the fluorescent molecule under ideal conditions. However, several factors can influence this relationship, making a thorough understanding of the underlying principles essential for accurate quantification.
The intrinsic brightness of a fluorophore is determined by two key properties: its molar extinction coefficient (ε) , which measures how strongly it absorbs light at a specific wavelength, and its fluorescence quantum yield (Φ) , representing the efficiency of converting absorbed light into emitted fluorescence.[1][4] A higher value for both parameters generally translates to a brighter dye.[1]
However, the fluorescence of cyanine dyes like Cy5.5 is highly sensitive to its environment. Factors such as solvent polarity, viscosity, and the presence of quenching agents can significantly impact its quantum yield.[5][6][7] For instance, an increase in solvent viscosity can reduce the non-radiative decay pathways, leading to enhanced fluorescence.[5] Conversely, high labeling densities on a protein or antibody can lead to self-quenching, where adjacent dye molecules interact and dissipate energy without emitting light.[6]
Experimental Workflow: Measuring Fluorescence Intensity of Cy5.5 Conjugates
This section details a standardized protocol for measuring the fluorescence intensity of a Cy5.5-conjugated protein. This self-validating system includes essential controls to ensure data integrity.
Materials:
-
Cy5.5-conjugated protein of interest
-
Unconjugated protein (for negative control)
-
Free Cy5.5 dye standard of known concentration
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Black, clear-bottom 96-well microplate[8]
-
Fluorescence microplate reader with appropriate filters or monochromators for Cy5.5 (Excitation ~678 nm, Emission ~695 nm)[9]
-
Spectrophotometer or plate reader for protein concentration determination (e.g., BCA assay)[10]
Protocol:
-
Prepare a Standard Curve of Free Cy5.5 Dye:
-
Perform a serial dilution of the free Cy5.5 dye in the same buffer as your conjugate to create a series of standards with known concentrations. This is crucial for converting fluorescence intensity units to molar concentrations.
-
-
Prepare Serial Dilutions of the Cy5.5 Conjugate:
-
Create a series of dilutions of your Cy5.5-conjugated protein. This will help to ensure that your measurements fall within the linear range of the instrument and to identify any concentration-dependent effects like self-quenching.
-
-
Prepare Controls:
-
Blank: Include wells containing only the buffer to measure and subtract background fluorescence.[11]
-
Negative Control: Include a sample of the unconjugated protein at the same concentrations as the conjugate to assess any intrinsic fluorescence of the protein itself.
-
-
Plate Loading:
-
Pipette a consistent volume of each standard, conjugate dilution, and control into the wells of the black, clear-bottom 96-well plate. Using a black plate minimizes well-to-well crosstalk and background from the plate itself.[8]
-
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths on the fluorescence plate reader appropriate for Cy5.5 (typically around 678 nm for excitation and 695 nm for emission).[9]
-
Measure the fluorescence intensity of all wells.
-
-
Protein Concentration Measurement:
-
Independently determine the protein concentration of your conjugate samples using a standard protein quantification assay like the BCA assay.[10] This is essential for normalizing the fluorescence signal and determining the degree of labeling.
-
-
Data Analysis:
-
Subtract the average fluorescence intensity of the blank wells from all other readings.
-
Plot the fluorescence intensity of the free Cy5.5 standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of Cy5.5 in your conjugate samples.
-
Normalize the fluorescence intensity of the conjugate by its protein concentration to allow for accurate comparisons between different samples.
-
Performance Comparison: Cy5.5 vs. Alternative NIR Dyes
The selection of a fluorescent dye is often a trade-off between various photophysical properties. Here, we compare Cy5.5 with other commonly used NIR dyes.[1]
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| Cyanine5.5 (Cy5.5) | ~678 | ~695 | ~250,000 | ~0.20 | 50,000 |
| Alexa Fluor 680 | ~679 | ~702 | ~183,000 | ~0.36 | 65,880 |
| IRDye 700DX | ~689 | ~700 | ~220,000 | ~0.10 | 22,000 |
| DyLight 680 | ~692 | ~712 | ~140,000 | Not readily available | - |
| SiR700 | ~685 | ~705 | ~100,000 | ~0.10 | 10,000 |
Note: Molar extinction coefficient and quantum yield values can vary depending on the solvent and conjugation state. The values presented here are approximate and for comparative purposes. Data compiled from various sources.[1][4][12]
Key Considerations for Dye Selection:
-
Brightness: Alexa Fluor 680 often exhibits higher brightness due to a greater quantum yield compared to Cy5.5.[1]
-
Photostability: Cyanine dyes, in general, are susceptible to photobleaching.[12][13] Silica-rhodamine based dyes like SiR700 may offer improved photostability.[12]
-
Non-specific Binding: The hydrophobicity of some cyanine dyes can lead to non-specific binding in biological systems.[12] Sulfonated versions, such as sulfo-Cy5.5, are more water-soluble and can mitigate this issue.[1][]
-
Environmental Sensitivity: The fluorescence of cyanine dyes can be influenced by their local environment, which can be both a challenge and an opportunity for creating "turn-on" probes.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Turn-On” Protein Fluorescence: In Situ Formation of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. Conjugation of Fab’ Fragments with Fluorescent Dyes for Single-Molecule Tracking On Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. Activatable Optical Imaging with a Silica-Rhodamine Based Near Infrared (SiR700) Fluorophore: A comparison with cyanine based dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repurposing Cyanine Photoinstability To Develop Near-Infrared Light-Activatable Nanogels for In Vivo Cargo Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantum Yield of Near-Infrared Dyes for Advanced Bioimaging and Therapeutic Applications
For researchers, scientists, and drug development professionals operating at the frontier of biomedical innovation, the selection of a near-infrared (NIR) fluorescent probe is a decision of paramount consequence. The performance of an assay, the clarity of an image, and the efficacy of a therapeutic strategy can hinge on the photophysical properties of the chosen dye. Among these properties, the fluorescence quantum yield (Φf) stands out as a critical metric, defining the efficiency with which a molecule converts absorbed light into a measurable fluorescent signal. A higher quantum yield is often the cornerstone of enhanced sensitivity and brighter imaging contrast.
This guide provides an in-depth, objective comparison of the quantum yields of prevalent classes of NIR dyes. Moving beyond a simple catalog of values, we will explore the underlying structural and environmental factors that govern fluorescence efficiency. The information presented herein is substantiated by experimental data from peer-reviewed literature to empower you in selecting the optimal NIR dye for your specific application, be it high-contrast in vivo imaging, photodynamic therapy, or the development of sophisticated theranostic agents.
Understanding Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a dimensionless quantity representing the ratio of photons emitted to photons absorbed by a fluorophore.[1][2] A Φf of 1.0 (or 100%) indicates that every absorbed photon results in an emitted fluorescent photon, representing the maximum possible efficiency. In reality, excited-state energy can be lost through non-radiative pathways such as internal conversion, intersystem crossing to the triplet state, and dynamic quenching.[3] These competing processes reduce the quantum yield.
dot
Caption: Workflow for relative quantum yield determination.
Conclusion: A Scientifically-Grounded Selection Process
The quantum yield is a pivotal parameter in the selection of an NIR dye, directly influencing signal brightness and application sensitivity. As demonstrated, this property is not an immutable constant but is dynamically influenced by the dye's molecular structure and its immediate environment. Cyanine dyes offer tunability but require careful consideration of solvent and aggregation effects. Squaraines can provide higher intrinsic quantum yields due to their rigid structures, while porphyrins offer a robust platform for creating highly stable NIR emitters.
By understanding the principles outlined in this guide and employing rigorous, standardized measurement protocols, researchers can confidently select and validate the performance of NIR dyes, ensuring the generation of reliable, high-quality data and advancing the development of next-generation imaging agents and therapeutics.
References
- Vertex AI Search.
- National Center for Biotechnology Information.
- Semantic Scholar. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments.
- Wikipedia. Squaraine dye.
- INN Demokritos. Aggregation-Induced Emission in the NIR Region.
- ResearchGate. Photophysical properties of cyanines | Download Scientific Diagram.
- National Institutes of Health. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PMC.
- PubMed. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments.
- ResearchGate. Evaluation of the photophysical properties of the cyanine dyes. a)....
- CORE.
- ResearchGate.
- PubMed Central. Near Infrared Dyes as Lifetime Solvatochromic Probes for Micropolarity Measurements of Biological Systems.
- ResearchGate. Photophysical properties of squaraines and their complexes with M2 in H 2 O..
- RSC Publishing.
- Benchchem. Application Notes & Protocols: Measuring the Fluorescence Quantum Yield of Squaraine Dyes.
- RSC Publishing. Ionic aggregation-induced emission dye with bulky counterions for preparation of bright near-infrared polymeric nanoparticles - Nanoscale.
- ResearchGate. Table 2 Fluorescence quantum yields in chloroform of all dyes under study.
- World Scientific Publishing. Design of diethynyl porphyrin derivatives with high near infrared fluorescence quantum yields.
- National Institutes of Health. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region.
- ACS Publications. Aggregation-Induced Emission: A Trailblazing Journey to the Field of Biomedicine.
- National Center for Biotechnology Information. IRDye800CW-Cyclic albumin-binding domain (Ac-RLIEDICLPRWGCLWEDDK-NH2).
- Benchchem. A Comparative Guide to the Quantum Yield of IR-780 and ICG for Researchers.
- ACS Publications.
- ACS Publications. Quantum Yield Limits for the Detection of Single-Molecule Fluorescence Enhancement by a Gold Nanorod | ACS Photonics.
- ACS Publications. Aggregation Triggers Red/Near-Infrared Light Hydrogen Production of Organic Dyes with High Efficiency.
- PubMed Central.
- AIP Publishing. Significant quantum yield enhancement for near infrared fluorescence dyes by silica templated silver nanorods | Applied Physics Reviews.
- AIP Publishing. Significant quantum yield enhancement for near infrared fluorescence dyes by silica templated silver nanorods | Applied Physics Reviews.
- ResearchGate.
- ResearchGate.
- PubMed Central. The evaluation of NIR-absorbing porphyrin derivatives as contrast agents in photoacoustic imaging.
- RSC Publishing. Electronic Supplementary Information - A Near-infrared and Ratiometric Fluorescent Chemosensor for Palladium.
- Figshare. Self-Assembled Porphyrin-Based Nanoparticles with Enhanced Near-Infrared Absorbance for Fluorescence Imaging and Cancer Photodyn.
- Nature. Relative and absolute determination of fluorescence quantum yields of transparent samples.
- ACS Publications.
- ResearchGate. Photostability of ICG in different solvents. Samples in capillary tubes....
- SciSpace. Review of Long-Wavelength Optical and NIR Imaging Materials: Contrast Agents, Fluorophores, and Multifunctional Nano Carriers.
- PubMed.
- ResearchGate.
- ResearchGate.
- PubMed.
- ResearchGate.
- Google Patents. EP2846149A1 - NIR calibration standard for spectral and luminescence quantum optical calibration of an optical measuring device in NIR range comprising 800 to 1300 nm.
- ResearchGate. Absolute Quantum Yield Measurements of Near-Infrared Emission with Correction for Solvent Absorption | Request PDF.
- ACS Publications.
- ResearchGate.
- PubMed Central. A Comparative Evaluation of the Photosensitizing Efficiency of Porphyrins, Chlorins and Isobacteriochlorins toward Melanoma Cancer Cells.
- Evident Scientific. Solvent Effects on Fluorescence Emission.
- OPUS. Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Spectroscopy Online. Wavelength Standards for the Near-Infrared Spectral Region.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 3. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Selecting the Right Tool: Alternatives to Cyanine5.5 NHS Ester for High-Fidelity Near-Infrared Imaging
For researchers, scientists, and drug development professionals venturing into the realm of in vivo near-infrared (NIR) imaging, the selection of the appropriate fluorophore is a critical decision that profoundly impacts experimental outcomes. For years, Cyanine5.5 (Cy5.5) NHS ester has been a widely adopted tool for labeling biomolecules. However, the landscape of NIR imaging is rapidly evolving, with a host of alternative dyes offering significant advantages in brightness, photostability, and in vivo performance. This guide provides an in-depth comparison of viable alternatives to Cy5.5 NHS ester, empowering you to make an informed decision for your specific research needs. We will delve into the core photophysical properties, explore the underlying bioconjugation chemistry, and provide detailed experimental protocols to ensure your success in generating high-quality, reproducible data.
The NIR Imaging Advantage and the Quest for the Optimal Fluorophore
The near-infrared window (700-900 nm) offers a distinct advantage for in vivo imaging due to the reduced absorption and scattering of light by biological tissues, as well as lower autofluorescence compared to the visible spectrum.[1][2] This translates to deeper tissue penetration and a higher signal-to-background ratio (SBR), which are crucial for sensitive and accurate detection of biological targets in a living system. The ideal NIR fluorophore for bioconjugation should possess a combination of desirable characteristics: high molar extinction coefficient, high fluorescence quantum yield, exceptional photostability, good water solubility, and minimal non-specific binding.
A Comparative Analysis of Leading NIR Dyes
While Cy5.5 has been a workhorse in the field, several alternatives have emerged that often outperform it in key performance metrics. This section provides a head-to-head comparison of some of the most prominent alternatives: Alexa Fluor 680, IRDye 800CW, DyLight 755, and the innovative zwitterionic dye, ZW800-1.
| Feature | Cyanine5.5 (Cy5.5) | Alexa Fluor 680 | IRDye 800CW | DyLight 755 | ZW800-1 (Zwitterionic) |
| Excitation Max (nm) | ~675 | ~679 | ~774 | ~754 | ~770 |
| Emission Max (nm) | ~694 | ~702 | ~789 | ~776 | ~790 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~183,000 | ~240,000 | ~220,000 | ≥ 199,000 |
| Quantum Yield | ~0.28 | ~0.36 | ~0.12 | High | High |
| Key Advantages | Established dye, high extinction coefficient. | High brightness and photostability, good water solubility. | Excellent for in vivo imaging, high signal-to-noise ratio. | High fluorescence intensity and photostability. | Ultra-low nonspecific binding, high tumor-to-background ratios.[3][4] |
| Considerations | Prone to photobleaching, can exhibit non-specific binding. |
Table 1: Comparison of Key Properties of NIR Dyes.
The Power of Zwitterionic Dyes: A Paradigm Shift in Signal-to-Background Ratio
A significant challenge in in vivo imaging is achieving a high signal-to-background ratio (SBR). Conventional cyanine dyes, including Cy5.5, often possess a hydrophobic core and a net negative charge, leading to non-specific binding to tissues and proteins, which in turn elevates background signal.[3] Zwitterionic NIR fluorophores, such as ZW800-1, represent a groundbreaking advancement in addressing this issue.
These molecules are engineered to have a balanced distribution of positive and negative charges, resulting in a net neutral charge.[5][6] This unique physicochemical property promotes the formation of a tightly bound hydration layer around the fluorophore, which acts as a shield, minimizing non-specific interactions with biological surfaces.[7][8] The result is a dramatic reduction in background fluorescence and a significant improvement in the tumor-to-background ratio, as demonstrated in numerous preclinical studies.[3][4] In a head-to-head comparison, ZW800-1 conjugates exhibited a tumor-to-background ratio of 17.2, significantly outperforming IRDye800-CW (5.1) and Cy5.5 (2.7) conjugates at just 4 hours post-injection.[3]
The Chemistry of Labeling: Understanding the NHS Ester Reaction
The N-hydroxysuccinimide (NHS) ester is the most common reactive group for labeling primary amines (-NH₂) found on lysine residues and the N-terminus of proteins. The reaction is a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.[9][10]
Caption: Mechanism of NHS ester reaction with a primary amine.
The efficiency of this reaction is critically dependent on pH. An optimal pH range of 8.0-9.0 is recommended to ensure that a sufficient proportion of the primary amines are deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[9][]
Experimental Protocols: A Step-by-Step Guide to Successful Conjugation
The following protocols provide a detailed methodology for labeling antibodies with NHS ester dyes. While the general principles are similar, specific recommendations for each dye are highlighted to optimize labeling efficiency and conjugate performance.
General Considerations for All Labeling Reactions:
-
Buffer Selection: It is imperative to use an amine-free buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate, at a pH of 8.0-8.5. Buffers containing primary amines, like Tris or glycine, will compete with the protein for the NHS ester, significantly reducing labeling efficiency.[9]
-
Protein Purity and Concentration: The protein should be of high purity and at a concentration of at least 2 mg/mL for optimal results.[12]
-
Dye-to-Protein Molar Ratio: The optimal molar ratio of dye to protein needs to be determined empirically for each specific antibody and application. A starting point of a 10:1 to 20:1 molar excess of dye is often recommended.
Protocol 1: Labeling an Antibody with DyLight 755 NHS Ester
This protocol is adapted from the Thermo Fisher Scientific DyLight Antibody Labeling Kit instructions.[9][13]
-
Prepare the Antibody:
-
Dissolve the antibody in 50 mM sodium borate buffer, pH 8.5, to a final concentration of 2 mg/mL. If the antibody is in a different buffer, perform a buffer exchange using a desalting column or dialysis.
-
-
Reconstitute the DyLight 755 NHS Ester:
-
Allow the vial of DyLight 755 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the vial to create a 10 mg/mL stock solution. Vortex thoroughly to dissolve the dye completely.
-
-
Perform the Labeling Reaction:
-
Add the calculated volume of the DyLight 755 NHS ester stock solution to the antibody solution. A typical starting point is a 10-fold molar excess of dye.
-
Incubate the reaction for 1 hour at room temperature, protected from light, with gentle stirring or rocking.
-
-
Purify the Conjugate:
-
Remove the unreacted dye using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with your desired storage buffer (e.g., PBS).
-
The labeled antibody will elute in the void volume.
-
-
Characterize the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 754 nm (for DyLight 755).
-
Caption: Workflow for labeling an antibody with DyLight 755 NHS ester.
Making the Right Choice: A Decision-Making Framework
The selection of the optimal NIR dye is not a one-size-fits-all decision. It requires careful consideration of the specific experimental goals and constraints. The following decision tree provides a logical framework to guide your choice.
Caption: A decision-making framework for selecting an NIR dye.
Conclusion
The field of NIR imaging is continuously advancing, providing researchers with an expanding toolkit of high-performance fluorophores. While Cyanine5.5 has served the scientific community well, alternatives such as Alexa Fluor 680, IRDye 800CW, DyLight 755, and particularly the zwitterionic ZW800-1, offer significant improvements in brightness, photostability, and in vivo performance. By understanding the key properties of these dyes and the nuances of their conjugation chemistry, researchers can select the optimal tool to generate high-fidelity, reproducible data, ultimately accelerating the pace of discovery in drug development and biomedical research.
References
- Choi, H. S., Gibbs, S. L., Lee, J. H., Kim, S. H., Ashitate, Y., Liu, F., ... & Frangioni, J. V. (2013). Targeted zwitterionic near-infrared fluorophores for improved optical imaging.
- Hermanson, G. T. (2013).
- Adams, K. E., Ke, S., Kwon, S., Liang, F., Fan, Z., Lu, Y., ... & Sevick-Muraca, E. M. (2007). Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer. Journal of biomedical optics, 12(2), 024017.
- Innova Biosciences. (n.d.). A-Z Guide to Fluorochromes.
- Hyun, H., Bordo, M. W., Nasr, K., Feith, M., Lee, J. H., Kim, S. H., ... & Frangioni, J. V. (2012). Synthesis and in vivo fate of zwitterionic near-infrared fluorophores.
- ResearchGate. (2024). Could anyone suggest the protocol for Conjugating antibodies to both DyLight-NHS ester and carboxylated fluorescent Polystyrene beads?.
- Pansare, V. J., Hejazi, S., Faenza, W. J., & Prud'homme, R. K. (2012). Review of long-wavelength optical and NIR imaging materials: contrast agents, fluorophores, and multifunctional nano carriers.
- iRight. (n.d.). Thermo Fisher, 62279, DyLight™ 755 NHS Ester.
- Hyun, H., Park, M. H., Lee, J. H., Kim, S. H., Lee, J. H., Lee, J. H., ... & Frangioni, J. V. (2015). 700 nm zwitterionic near-infrared fluorophores for dual-channel image-guided surgery. Molecular imaging and biology, 17(4), 454-463.
- Uno, T., Kamiya, M., Yoshihara, T., Sugawara, K., Okabe, K., Tarhan, M. C., ... & Urano, Y. (2014). Development of NIR fluorescent dyes based on Si–rhodamine for in vivo imaging. Journal of the American Chemical Society, 136(22), 7909-7918.
- ResearchGate. (n.d.). Comparison of in vivo NIR-II fluorescence imaging upon a bright....
- Duan, D., Fan, K., Deng, D., Glembocki, D. J., & Li, L. (2022). A firm-push-to-open and light-push-to-lock strategy for a general chemical platform to develop activatable dual-modality NIR-II probes. Science Advances, 8(1), eabk2043.
- Choi, H. S., Kim, S. H., & Frangioni, J. V. (2013). Targeted zwitterionic near-infrared fluorophores for improved optical imaging. Oregon Health & Science University.
- Tian, R., Choi, H. S., & Almutairi, A. (2016). Targeted zwitterionic near infrared fluorescent probe for improved imaging of type 2 cannabinoid receptors. Theranostics, 6(11), 1749.
- ResearchGate. (2022). (PDF) Near-Infrared-II (NIR-II) bioimaging via Off-Peak NIR-I fluorescence emission.
- LI-COR Biosciences. (n.d.). IRDye® Infrared Dyes.
- ResearchGate. (2015). (PDF)
- Macsen Labs. (n.d.). NIR dyes in Bioimaging: A Comprehensive Research.
- Antaris, A. L., Chen, H., Diao, S., Ma, Z., & Dai, H. (2017). Doubly strapped zwitterionic NIR-I and NIR-II heptamethine cyanine dyes for bioconjugation and fluorescence imaging. Journal of the American Chemical Society, 139(14), 5181-5189.
- National Center for Biotechnology Information. (2013). ZW800-1, a zwitterionic near-infrared fluorophore, and its cyclic RGD peptide derivative cyclo-(RGDyK). In Molecular Imaging and Contrast Agent Database (MICAD).
- Li, L., Liu, L., & Zhang, J. (2017). A zwitterionic red-emitting water-soluble conjugated polymer with high resistance to nonspecific binding for two-photon cell imaging and good singlet oxygen production capability. New Journal of Chemistry, 41(21), 12795-12802.
- Interchim. (n.d.). Near-Infrared Fluorescent Dyes.
- Vaisocherová, H., Yang, W., Zhang, Z., Cao, Z., Cheng, G., Piliarik, M., ... & Jiang, S. (2015). Zwitteration: coating surfaces with zwitterionic functionality to reduce nonspecific adsorption. ACS applied materials & interfaces, 7(31), 16206-16217.
- Schlenoff, J. B. (2014). Zwitteration: coating surfaces with zwitterionic functionality to reduce nonspecific adsorption. Langmuir, 30(32), 9625-9636.
- Choi, H. S., Gibbs, S. L., Lee, J. H., Kim, S. H., Ashitate, Y., Liu, F., ... & Frangioni, J. V. (2013). Targeted zwitterionic near-infrared fluorophores for improved optical imaging.
- Thermo Fisher Scientific. (2024, July 3). How to: Invitrogen ReadyLabel Antibody Labeling Kits Protocol [Video]. YouTube. [Link]
Sources
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macsenlab.com [macsenlab.com]
- 3. Targeted zwitterionic near-infrared fluorophores for improved optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 5. Synthesis and In Vivo Fate of Zwitterionic Near-Infrared Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 700 nm Zwitterionic Near-Infrared Fluorophores for Dual-Channel Image-Guided Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zwitteration: Coating Surfaces with Zwitterionic Functionality to Reduce Nonspecific Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zwitteration: Coating Surfaces with Zwitterionic Functionality to Reduce Nonspecific Adsorption | Semantic Scholar [semanticscholar.org]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. DyLight Antibody Labeling Kits | Thermo Fisher Scientific - TW [thermofisher.com]
A Head-to-Head Comparison of Cyanine Dyes for Antibody Labeling: A Guide for Researchers
In the realm of fluorescence-based immunoassays, the choice of fluorophore is paramount to achieving sensitive and reliable results. Among the plethora of available fluorescent labels, cyanine (Cy) dyes have emerged as a popular choice for antibody conjugation due to their high molar extinction coefficients, good quantum yields, and tunable spectral properties.[1][2] This guide provides a comprehensive head-to-head comparison of three commonly used cyanine dyes—Cy3, Cy5, and Cy7—to aid researchers, scientists, and drug development professionals in selecting the optimal dye for their specific applications.
Understanding Cyanine Dyes: Structure and Properties
Cyanine dyes are synthetic polymethine dyes characterized by two nitrogen-containing heterocyclic nuclei linked by a polymethine bridge.[] The length of this bridge dictates the dye's absorption and emission maxima; longer chains result in longer excitation and emission wavelengths.[4] This structural feature allows for the generation of a series of dyes spanning the visible to near-infrared (NIR) spectrum, making them highly versatile for multiplexing experiments.[1][5]
Cyanine dyes are available in both non-sulfonated and sulfonated forms. Sulfonation increases the water solubility of the dyes, which can prevent aggregation and improve the stability of the labeled antibody in aqueous buffers.[][4] For most antibody labeling applications, sulfonated cyanine dyes are preferred.
Head-to-Head Comparison: Cy3 vs. Cy5 vs. Cy7
The selection of a cyanine dye is primarily driven by the specific requirements of the experiment, including the available excitation sources (lasers), the desired emission channel, and the need for multiplexing with other fluorophores.[6] Below is a detailed comparison of the key properties of Cy3, Cy5, and Cy7.
| Property | Cy3 | Cy5 | Cy7 |
| Excitation Maximum (nm) | ~550[2][] | ~650[2][7] | ~750[] |
| Emission Maximum (nm) | ~570[2][] | ~670[2][7] | ~773[] |
| Color | Greenish-Yellow[2] | Far-Red[2] | Near-Infrared (NIR)[] |
| Quantum Yield (QY) | ~0.15*[7][8] | ~0.27[7] | ~0.30[8] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~150,000[2] | ~250,000[2] | ~240,000 |
| Key Features & Applications | Bright fluorescence, visible by eye.[] Ideal for single-color experiments or as the shorter wavelength partner in a multiplex panel.[2] Compatible with standard TRITC filter sets.[2] | High extinction coefficient, emits in a region with low cellular autofluorescence.[2][9] Excellent for multiplexing and sensitive detection.[10] | Emits in the NIR spectrum, allowing for deep tissue imaging with minimal autofluorescence.[11] Ideal for in vivo imaging applications.[] |
*The quantum yield of Cy3 can be sensitive to its environment and may be lower in non-viscous aqueous solutions.[8][12]
Experimental Deep Dive: Antibody Labeling with Cyanine Dyes
The most common method for labeling antibodies with cyanine dyes involves the use of N-hydroxysuccinimide (NHS) esters.[13][][15] This chemistry targets primary amines, such as the ε-amino group of lysine residues and the N-terminus of the antibody, to form a stable amide bond.[]
Experimental Workflow: Antibody Conjugation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactive Cyanines | AAT Bioquest [aatbio.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. eu.idtdna.com [eu.idtdna.com]
- 6. Choosing the right fluorophores for your experiment | Abcam [abcam.com]
- 7. Cyanine - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sinobiological.com [sinobiological.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antibody labeling chemistries | Abcam [abcam.com]
- 15. NHS ester protocol for labeling proteins [abberior.rocks]
A Senior Application Scientist's Guide to Validating the Biological Activity of Cyanine5.5 Labeled Proteins
For researchers, scientists, and drug development professionals, the conjugation of fluorescent dyes to proteins is a powerful tool for visualizing and quantifying biological processes. Among the myriad of available fluorophores, Cyanine5.5 (Cy5.5), a near-infrared (NIR) dye, has gained prominence for its utility in deep-tissue in vivo imaging and sensitive in vitro assays.[1][2] Its emission spectrum in the NIR window (approximately 670-710 nm) minimizes interference from background autofluorescence inherent in biological samples, allowing for enhanced signal-to-noise ratios.[2][3] However, the act of covalently attaching a molecule like Cy5.5 to a protein carries the inherent risk of altering its structure and, consequently, its biological function.[4][5] Therefore, rigorous validation of the labeled protein's activity is not merely a quality control step but a fundamental prerequisite for generating reliable and reproducible data.
This guide provides a comprehensive framework for validating the biological activity of Cy5.5 labeled proteins. We will delve into the critical experimental considerations, present detailed protocols for essential validation assays, and offer a comparative analysis to alternative approaches, all grounded in scientific principles and practical field experience.
The Double-Edged Sword: Understanding the Impact of Cy5.5 Labeling
The conjugation of Cy5.5 to a protein, typically through the reaction of an N-hydroxysuccinimide (NHS) ester derivative of the dye with primary amines on lysine residues, is a well-established chemical process.[6][7] However, the introduction of this relatively large and hydrophobic cyanine dye molecule can introduce several potential perturbations to the protein's native state:
-
Steric Hindrance: The physical bulk of the Cy5.5 molecule can obstruct binding sites for substrates, co-factors, or other interacting proteins, thereby diminishing or ablating its biological activity.
-
Conformational Changes: The hydrophobic nature of the cyanine dye can induce localized or global changes in the protein's tertiary structure, leading to misfolding and loss of function.
-
Altered Solubility and Aggregation: The addition of hydrophobic moieties can decrease the overall solubility of the protein, promoting aggregation and the formation of non-functional complexes.[8][9]
It is the empirical responsibility of the researcher to demonstrate that the labeling process has not compromised the protein's biological integrity. The following sections will outline a systematic approach to this validation process.
Foundational Characterization: Quantifying the Degree of Labeling
Before embarking on functional assays, it is imperative to characterize the labeled protein conjugate by determining the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule.[10][11] An optimal DOL is a delicate balance; too low, and the fluorescent signal will be weak, while too high a DOL can lead to fluorescence quenching and an increased likelihood of functional impairment.[11][12] For most applications, a DOL between 0.5 and 2.0 is generally recommended.[11]
Experimental Protocol: Spectrophotometric Determination of DOL
This protocol outlines the most common method for calculating the DOL using UV-Vis spectrophotometry.
Materials:
-
Cy5.5 labeled protein solution
-
Unlabeled protein solution (for baseline measurements)
-
Appropriate buffer (e.g., PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Step-by-Step Methodology:
-
Purification: Ensure all unconjugated Cy5.5 dye has been removed from the labeled protein solution. This is typically achieved through dialysis, gel filtration, or size-exclusion chromatography.[12][13]
-
Absorbance Measurements:
-
Measure the absorbance of the Cy5.5 labeled protein solution at 280 nm (A_280_labeled).
-
Measure the absorbance of the Cy5.5 labeled protein solution at the absorbance maximum of Cy5.5 (approximately 675 nm, A_max_dye).
-
-
Calculations:
-
Protein Concentration: The absorbance at 280 nm is contributed by both the protein and the Cy5.5 dye. A correction factor (CF) is required to account for the dye's absorbance at this wavelength. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength.
-
Corrected A_280 = A_280_labeled - (A_max_dye * CF)
-
Protein Concentration (M) = Corrected A_280 / (Molar extinction coefficient of protein * Path length)
-
-
Dye Concentration:
-
Dye Concentration (M) = A_max_dye / (Molar extinction coefficient of Cy5.5 * Path length)
-
-
Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
Data Presentation:
| Parameter | Value |
| Molar Extinction Coefficient of Protein (ε_prot) | User-defined (M⁻¹cm⁻¹) |
| Molar Extinction Coefficient of Cy5.5 (ε_dye) | ~250,000 M⁻¹cm⁻¹ |
| Correction Factor (CF) for Cy5.5 at 280 nm | ~0.05 |
| Path Length | 1 cm |
Biophysical Validation: Assessing Structural Integrity
Prior to functional validation, it is prudent to assess the structural integrity and stability of the Cy5.5 labeled protein. Biophysical techniques can provide valuable insights into whether the labeling process has induced significant conformational changes or aggregation.
Comparative Analysis of Biophysical Techniques
| Technique | Principle | Information Gained | Advantages | Disadvantages |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion of particles in solution. | Provides information on the size distribution and aggregation state of the protein. | High-throughput, low sample consumption.[14] | Sensitive to dust and other contaminants, provides an average size rather than a detailed structural view. |
| Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a protein by measuring changes in the fluorescence of a dye that binds to hydrophobic regions exposed during denaturation. | Determines the melting temperature (Tm) of the protein, an indicator of its thermal stability.[14] | High-throughput, can be used to screen for stabilizing conditions. | Indirect measure of stability, requires a fluorescent dye that may interact with the protein. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. | Provides information on the secondary structure content (alpha-helix, beta-sheet) of the protein. | Sensitive to changes in secondary structure. | Requires relatively high protein concentrations, can be affected by buffer components. |
In Vitro Functional Validation: The Litmus Test of Bioactivity
The ultimate validation of a Cy5.5 labeled protein lies in its ability to retain its biological function. The choice of assay will be dictated by the protein's specific activity.
Enzyme Kinetics Assay
For proteins with enzymatic activity, a classic Michaelis-Menten kinetics study comparing the labeled and unlabeled protein is the gold standard.
Experimental Workflow:
Caption: Workflow for comparing the enzyme kinetics of unlabeled and Cy5.5 labeled proteins.
A negligible difference in the Michaelis constant (Km) and maximum reaction velocity (Vmax) between the labeled and unlabeled protein provides strong evidence that the labeling has not impacted the enzyme's catalytic efficiency or substrate binding affinity.
Cell-Based Functional Assays
For proteins that exert their function in a cellular context (e.g., receptor ligands, antibodies), cell-based assays are essential.[15][16][17][18]
Example: Receptor Binding and Internalization Assay
This assay is suitable for validating a Cy5.5 labeled ligand that binds to a cell surface receptor.
Step-by-Step Methodology:
-
Cell Culture: Culture cells expressing the target receptor to an appropriate confluency.
-
Incubation: Incubate the cells with either the Cy5.5 labeled ligand or a molar excess of unlabeled ligand (as a competitive inhibitor) followed by the Cy5.5 labeled ligand.
-
Washing: Wash the cells to remove unbound ligand.
-
Imaging: Visualize the cells using fluorescence microscopy or quantify the cell-associated fluorescence using a plate reader or flow cytometry.
-
Analysis: A significant reduction in fluorescence in the presence of the competitive inhibitor indicates specific binding of the Cy5.5 labeled ligand to its target receptor.
Data Presentation:
| Condition | Mean Fluorescence Intensity (Arbitrary Units) |
| Cells + Cy5.5 Labeled Ligand | e.g., 10,000 |
| Cells + Unlabeled Ligand (excess) + Cy5.5 Labeled Ligand | e.g., 500 |
| Untreated Cells (Background) | e.g., 100 |
In Vivo Validation: Assessing Performance in a Biological System
For many applications, particularly in drug development and preclinical imaging, it is crucial to validate the performance of the Cy5.5 labeled protein in vivo.[1][2]
Biodistribution and Target Engagement Studies
These studies aim to determine the localization of the labeled protein within a living organism and confirm its interaction with the intended target.[19]
Experimental Workflow:
Caption: Workflow for in vivo validation of a Cy5.5 labeled protein.
Successful in vivo validation is demonstrated by the specific accumulation of the Cy5.5 labeled protein at the target site (e.g., a tumor) with minimal off-target accumulation.[20] Competitive inhibition studies, where a molar excess of unlabeled protein is co-administered, can further confirm target specificity.
Comparison with Alternative Fluorophores
While Cy5.5 is an excellent choice for many applications, it is important to be aware of alternative NIR dyes.
| Fluorophore | Excitation (nm) | Emission (nm) | Key Advantages | Key Disadvantages |
| Cy5.5 | ~675 | ~694 | Well-established, good quantum yield, relatively photostable.[1] | Can be prone to photobleaching with intense or prolonged excitation.[1] |
| Alexa Fluor 680 | ~679 | ~702 | High photostability, less pH-sensitive than some cyanine dyes. | Higher cost compared to some alternatives. |
| IRDye 800CW | ~774 | ~794 | Very high photostability, lower background autofluorescence in the 800 nm channel.[3] | Requires specialized imaging equipment with appropriate laser lines and filters. |
Conclusion
References
- Yanagida, T., Miyamoto-Sato, E., & Nemoto, N. (2003). Novel Fluorescence Labeling and High-Throughput Assay Technologies for In Vitro Analysis of Protein Interactions. Genome Research, 13(12), 2737-2747. [Link]
- Riechers, T., et al. (2020). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting.
- G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling.
- Abberior Instruments. (n.d.). Degree of labeling (DOL) step by step.
- Kawahara, Y., et al. (2018). A fluorescence-based binding assay for proteins using the cell surface as a sensing platform. Analytical and Bioanalytical Chemistry, 410(23), 5895-5902. [Link]
- Molina, D., et al. (2023). A framework to validate fluorescently labeled DNA-binding proteins for single-molecule experiments. Cell Reports Methods, 3(10), 100614. [Link]
- NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL).
- LifeTein. (2024, February 15). Fluorescent Labelling with Cy5.5. LifeTein Peptide Blog. [Link]
- Tey, J. W., et al. (2022). Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches. Frontiers in Molecular Biosciences, 9, 876593. [Link]
- Colón, W., & Kelly, J. W. (2001). Monitoring protein stability and aggregation in vivo by real-time fluorescent labeling. Proceedings of the National Academy of Sciences, 98(25), 14332-14337. [Link]
- Liu, Y., et al. (2013). High-Throughput Biophysical Analysis of Protein Therapeutics to Examine Interrelationships Between Aggregate Formation and Conformational Stability. Journal of Pharmaceutical Sciences, 102(9), 2974-2987. [Link]
- Hu, P., et al. (2012). Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody. Journal of Biomedical Optics, 17(1), 016001. [Link]
- Grune, T., & Davies, K. J. (2003). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. Free Radical Biology and Medicine, 34(1), 16-22. [Link]
- Patke, S., Stillahn, J., & Manning, M. C. (2018). Current Status of Analytical Techniques for Characterization of Protein Stability. American Pharmaceutical Review. [Link]
- Molina, D., et al. (2023). A framework to validate fluorescently labeled DNA-binding proteins for single-molecule experiments. Cell Reports Methods, 3(10), 100614. [Link]
- Tey, J. W., et al. (2022). Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches. Frontiers in Molecular Biosciences, 9, 876593. [Link]
- Nakamura, Y., & Miyata, T. (2014). Fluorescence-Based Bioassays for the Detection and Evaluation of Food Materials. International Journal of Molecular Sciences, 15(12), 22769-22806. [Link]
- Bre Busta, D., et al. (2017). A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding. Analytical and Bioanalytical Chemistry, 409(1), 229-237. [Link]
- Aoki, T., et al. (2007). Fluorescence Resonance Energy Transfer-Based Assay for DNA-Binding Protein Tagged by Green Fluorescent Protein. Bioscience, Biotechnology, and Biochemistry, 71(1), 211-217. [Link]
- Rosano, C., et al. (2018). Biodistribution analysis of Cy5.5-labeled HA-IFNα2a and IFNα2a in BALB/c nude and SCID mice.
- Yang, L., et al. (2009). Molecular Imaging of Pancreatic Cancer in an Animal Model Using Targeted Multifunctional Nanoparticles. Gastroenterology, 136(5), 1514-1525.e2. [Link]
- Zhang, C., et al. (2016). In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging. Optics Express, 24(5), 5363-5377. [Link]
- Wang, Y., et al. (2020). (A) NIR fluorescence imaging of the biodistribution of Cy5.5-labeled...
- G-Biosciences. (n.d.). FluoroRed™ 600 Protein Assay.
- Chen, K., et al. (2012). A Cy5.5-labeled Phage-Displayed Peptide Probe for Near-Infrared Fluorescence Imaging of Tumor Vasculature in Living Mice. Molecular Imaging and Biology, 14(3), 326-334. [Link]
- Kim, J. S., et al. (2013). Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice. Journal of Veterinary Science, 14(1), 43-50. [Link]
- Renberg, B. (2007). Fluorescence-based ligand assays for protein detection using affibody affinity proteins. DiVA portal. [Link]
- Wikipedia. (n.d.). Live single-cell imaging.
- Zhang, C., et al. (2016). In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging. Optics Express, 24(5), 5363-5377. [Link]
- Berton-Carabin, C., et al. (2020). Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. Journal of Agricultural and Food Chemistry, 68(47), 13488-13497. [Link]
- Kovar, J. L., et al. (2007). Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer. Journal of Biomedical Optics, 12(4), 044019. [Link]
- Elabscience. (n.d.). Cyanine5.5 Labeling Kit (E-LK-C004B).
- LifeTein. (2023, October 16). Fluorescent Labelling with Cy5. LifeTein Peptide Blog. [Link]
- Kapanidis, A. N., et al. (2004). A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. Journal of the American Chemical Society, 126(49), 16072-16080. [Link]
- Kovar, J. L., et al. (2007). Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer. Journal of Biomedical Optics, 12(4), 044019. [Link]
- Bioengineer.org. (2024, January 3). Fluorescent D-Amino Acids Track Lactobacillus In Vivo. [Link]
- Sun, W., et al. (2010). Novel asymmetric Cy5 dyes: Synthesis, photostabilities and high sensitivity in protein fluorescence labeling. Dyes and Pigments, 85(1-2), 65-73. [Link]
- Oncolines B.V. (n.d.). Cell-Based Functional Assays.
- Jena Bioscience. (n.d.). Cy5 Protein Labeling Kit.
- NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. [Link]
- BMG LABTECH. (2022, May 2). Cell-based assays on the rise. [Link]
- Luo, S., et al. (2011). Near-infrared dyes, nanomaterials and proteins. Journal of Materials Chemistry, 21(48), 19079-19090. [Link]
- Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
Sources
- 1. lifetein.com [lifetein.com]
- 2. lifetein.com [lifetein.com]
- 3. Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Fluorescence Labeling and High-Throughput Assay Technologies for In Vitro Analysis of Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A framework to validate fluorescently labeled DNA-binding proteins for single-molecule experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyanine5.5 Labeling Kit - Elabscience® [elabscience.com]
- 8. biopharma-asia.com [biopharma-asia.com]
- 9. researchgate.net [researchgate.net]
- 10. Degree of labeling (DOL) step by step [abberior.rocks]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 12. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell-Based Functional Assays | Oncolines B.V. [oncolines.com]
- 16. njbio.com [njbio.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 19. researchgate.net [researchgate.net]
- 20. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming Covalent Bond Formation in NHS Ester Labeling
Introduction
N-hydroxysuccinimide (NHS) esters are among the most prevalent reagents for covalently modifying proteins and other biomolecules. This is primarily due to their ability to efficiently react with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds. While the chemistry is robust, rigorous analytical confirmation of covalent bond formation is a critical, yet often overlooked, step in any bioconjugation workflow. Assuming a successful reaction based on a protocol alone can lead to misleading downstream results and a significant loss of time and resources.
This guide provides a comprehensive overview of the principal analytical techniques used to confirm covalent bond formation in NHS ester labeling. It is designed for researchers, scientists, and drug development professionals who require a high degree of confidence in their bioconjugation outcomes. We will explore the "why" behind experimental choices and present methodologies that incorporate self-validating principles.
The Chemistry: Why Confirmation is Non-Negotiable
NHS esters react with primary amines via nucleophilic acyl substitution. The amine nitrogen attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequently, the NHS group is released as a leaving group, resulting in a stable amide bond. However, the efficiency of this reaction is highly dependent on several factors, including pH, temperature, buffer composition, and the intrinsic properties of the protein and the label. A primary competing reaction is the hydrolysis of the NHS ester, which increases significantly with pH and time, rendering the reagent inactive. Therefore, direct confirmation of the conjugation is essential to verify that the desired modification has occurred and to determine the extent of labeling.
Analytical Techniques for Confirmation: A Comparative Overview
The choice of analytical technique depends on several factors, including the nature of the label (e.g., a small molecule, a fluorophore, a peptide), the complexity of the biomolecule, and the available instrumentation. Below is a comparison of the most common methods.
| Technique | Principle | Information Provided | Pros | Cons |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Direct confirmation of mass increase corresponding to the label; determination of degree of labeling (DOL). | Unambiguous; provides precise mass information; can identify modification sites (with MS/MS). | Can be complex to set up and analyze; requires specialized equipment; sample preparation is critical. |
| UV-Vis Spectroscopy | Measures the absorbance of light by the sample. | Indirect confirmation and quantification of labeling if the label has a unique absorbance signature. | Simple, rapid, and widely accessible. | Indirect; susceptible to interference from other absorbing species; requires a chromophoric label. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity. | Separation of labeled vs. unlabeled protein; can be used to estimate DOL. | High resolution; quantitative; can be coupled with MS for more detailed analysis. | Can be denaturing for some proteins; requires method development. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Detects shifts in retention time due to the addition of the label; can detect aggregation. | Non-denaturing; useful for assessing aggregation. | Low resolution for small mass changes; not ideal for determining DOL. |
| Fluorescence Spectroscopy | Measures the emission of light from a fluorescent label. | Confirmation of labeling with a fluorescent tag; can be used for quantification. | Highly sensitive; specific to the fluorophore. | Only applicable for fluorescent labels; susceptible to quenching effects. |
In-Depth Methodologies and Experimental Workflows
Mass Spectrometry: The Gold Standard for Confirmation
Mass spectrometry provides the most direct and unambiguous evidence of covalent bond formation by measuring the mass increase of the biomolecule after labeling.
-
Sample Preparation:
-
Prepare a stock solution of your protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the NHS ester in a dry, aprotic solvent (e.g., DMSO, DMF).
-
Mix the protein and NHS ester solutions at the desired molar ratio and incubate for the recommended time (e.g., 1-2 hours at room temperature).
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Remove excess, unreacted label and reaction byproducts using a desalting column or dialysis. This step is crucial to prevent ion suppression in the mass spectrometer.
-
-
Mass Spectrometry Analysis:
-
The purified conjugate is typically analyzed by electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
-
The resulting mass spectrum will show a distribution of charge states. Deconvolution of this spectrum will yield the molecular weight of the protein.
-
-
Data Interpretation:
-
Compare the deconvoluted mass of the labeled protein to that of the unlabeled control.
-
The mass difference should correspond to the mass of the attached label.
-
The presence of multiple peaks in the deconvoluted spectrum indicates different species with varying numbers of attached labels (i.e., different degrees of labeling).
-
Caption: Workflow for confirming NHS ester labeling using mass spectrometry.
UV-Vis Spectroscopy: A Rapid and Accessible Method
This technique is particularly useful when the label has a distinct chromophore that does not overlap significantly with the protein's absorbance at 280 nm.
-
Acquire Spectra:
-
Measure the UV-Vis spectrum of the unlabeled protein and the purified labeled protein.
-
-
Calculations:
-
The concentration of the protein can be determined from its absorbance at 280 nm, after correcting for the contribution of the label at this wavelength.
-
The concentration of the label can be determined from its maximal absorbance.
-
The Degree of Labeling (DOL) is then calculated as the molar ratio of the label to the protein.
Formula for DOL: DOL = (A_label / ε_label) / (A_prot_corr / ε_prot)
Where:
-
A_label is the absorbance of the label at its maximum wavelength.
-
ε_label is the molar extinction coefficient of the label.
-
A_prot_corr is the corrected absorbance of the protein at 280 nm.
-
ε_prot is the molar extinction coefficient of the protein.
-
RP-HPLC: Assessing Purity and Labeling Efficiency
RP-HPLC separates molecules based on hydrophobicity. Since most labels are hydrophobic, the labeled protein will be more retained on a reverse-phase column than the unlabeled protein.
-
Method Development:
-
Develop a gradient elution method using a C4 or C18 column with a mobile phase consisting of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
-
Analysis:
-
Inject the unlabeled protein, the unreacted label, and the purified reaction mixture.
-
-
Data Interpretation:
-
The chromatogram of the reaction mixture should show a new peak (or peaks) with a longer retention time compared to the unlabeled protein, corresponding to the labeled species.
-
The area under the peaks can be used to quantify the relative amounts of labeled and unlabeled protein.
-
Caption: Logical workflow for RP-HPLC analysis of NHS ester labeling.
Trustworthiness: The Importance of Controls
For every technique, running appropriate controls is paramount for a self-validating system.
-
Unlabeled Protein Control: This is essential to establish the baseline characteristics (mass, retention time, absorbance spectrum) of the starting material.
-
"No-Protein" Control: A mock reaction containing only the buffer and the NHS ester should be run to understand the stability and behavior of the label under the reaction conditions.
-
Hydrolyzed Label Control: The NHS ester can be intentionally hydrolyzed by incubating it in a high pH buffer. This can help in identifying peaks corresponding to the hydrolyzed, unreacted label in chromatographic methods.
Conclusion
Confirming covalent bond formation in NHS ester labeling is not merely a quality control step; it is fundamental to the integrity of the entire experimental workflow. While mass spectrometry offers the most definitive confirmation, a combination of techniques, such as RP-HPLC for purity assessment and UV-Vis for a quick estimation of the degree of labeling, often provides a more complete picture. By understanding the principles behind each method and incorporating rigorous controls, researchers can ensure the reliability and reproducibility of their bioconjugation results.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]
- GE Healthcare. (n.d.).
- Agilent Technologies. (2021).
A Senior Application Scientist's Guide to Cross-Reactivity Testing of Cyanine5.5 Labeled Antibodies
Introduction: The Double-Edged Sword of Fluorescence
In the intricate world of molecular biology and drug development, fluorescently labeled antibodies are indispensable tools. They illuminate the unseen, allowing us to visualize, quantify, and locate specific proteins within complex biological systems. Among the vast palette of available fluorophores, Cyanine5.5 (Cy5.5), a near-infrared (NIR) dye, offers distinct advantages, including reduced autofluorescence from biological samples and deeper tissue penetration, making it a popular choice for in vivo imaging and multiplexed assays.[1]
However, the act of conjugating a fluorophore to an antibody is not without its challenges. The very specificity that makes an antibody a powerful research tool can be compromised, leading to a phenomenon known as cross-reactivity—where the antibody binds to unintended targets.[2] Furthermore, the conjugation process itself can alter an antibody's binding affinity and performance.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate their Cy5.5-labeled antibodies. We will explore the root causes of cross-reactivity, present self-validating experimental protocols, and compare Cy5.5 with viable alternatives, ensuring the generation of reliable and reproducible data.
Pillar 1: Understanding the "Why" of Cross-Reactivity
Antibody cross-reactivity occurs when an antibody raised against a specific antigen also binds to a different, unintended molecule.[5] This is not a random event but is rooted in specific molecular similarities.
Causality of Cross-Reactivity:
-
Sequence Homology: The most common cause is the presence of similar amino acid sequences in the epitope (the specific part of the antigen that the antibody recognizes) of both the target and off-target proteins.[2][6] If the homology is high enough (often cited as >75%), the likelihood of cross-reaction increases significantly.[5]
-
Structural Mimicry: Even with dissimilar amino acid sequences, two epitopes might share a similar three-dimensional shape, allowing the antibody's paratope to bind to both.[6]
-
Fluorophore Conjugation Effects: The process of attaching Cy5.5 molecules, typically to lysine residues, is partially stochastic and can impact the antibody's performance.[3] If lysine residues are present within or near the antigen-binding site (Fab region), the conjugation can sterically hinder or alter the charge landscape, potentially decreasing affinity for the intended target or, in rare cases, creating new, non-specific binding interactions.[3][7] This can lead to a decrease in the effective affinity of the antibody conjugate.[4]
The consequences of using a cross-reactive antibody are severe, leading to false-positive signals, misinterpretation of protein localization or quantification, and a contribution to the ongoing "reproducibility crisis" in scientific research.[8] Therefore, rigorous validation is not an optional step but a fundamental requirement for data integrity.
Pillar 2: A Self-Validating Strategy for Cross-Reactivity Assessment
A robust validation plan is a multi-pronged approach that incorporates several layers of controls and orthogonal methods to build a convincing case for antibody specificity. An antibody validated in one application (e.g., Western Blot) is not automatically validated for another (e.g., Immunohistochemistry).[8]
Caption: Specificity, Cross-Reactivity, and Isotype Control.
Experimental Protocol 1: Western Blot (WB)
Western blotting is an excellent first step to verify that the antibody recognizes a protein of the correct molecular weight in cell lysates. [9][10] Objective: To determine if the Cy5.5-labeled antibody binds to a single band at the expected molecular weight of the target protein.
Methodology:
-
Lysate Preparation: Prepare protein lysates from positive and negative control cell lines. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). This step is crucial to prevent non-specific antibody binding. [11]5. Primary Antibody Incubation: Incubate the membrane with the Cy5.5-labeled primary antibody at a predetermined optimal concentration in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST to remove unbound antibodies. [12]7. Detection: Image the membrane using a digital imaging system capable of detecting fluorescence in the Cy5.5 channel (approx. 675 nm excitation / 694 nm emission).
Interpreting the Results:
-
Specific: A single, sharp band at the correct molecular weight in the positive control lane and no band in the negative/KO control lane. [9]* Potentially Cross-Reactive: Multiple bands are observed, or a band appears at an incorrect molecular weight. This warrants further investigation.
Experimental Protocol 2: Immunofluorescence (IF) / Immunohistochemistry (IHC)
IF/IHC provides critical information on the subcellular localization of the target protein. [9]The staining pattern should align with the known biological function of the protein.
Objective: To verify the specific binding of the Cy5.5-labeled antibody to the correct cellular or tissue structure.
Methodology:
-
Sample Preparation: Prepare cells grown on coverslips or 5 µm-thick tissue sections on slides.
-
Fixation & Permeabilization: Fix samples (e.g., with 4% paraformaldehyde) and permeabilize if the target is intracellular (e.g., with 0.25% Triton X-100).
-
Blocking: Block for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% Normal Goat Serum in PBS). The serum should be from the same species as the secondary antibody if one were being used. [13]4. Primary Antibody Incubation:
-
Test Sample: Incubate with the optimal dilution of the Cy5.5-labeled antibody.
-
Isotype Control: Incubate a separate sample with the Cy5.5-labeled isotype control at the same concentration as the primary antibody. * Incubate overnight at 4°C in a humidified chamber.
-
-
Washing: Wash samples 3 times for 5 minutes each with PBS.
-
Counterstaining & Mounting: Counterstain nuclei with DAPI. Mount coverslips using an anti-fade mounting medium. [13]7. Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for DAPI and Cy5.5. Use identical acquisition settings (e.g., exposure time, gain) for the test sample and the isotype control.
Interpreting the Results:
-
Specific: Strong, localized signal in the expected cellular compartment (e.g., nucleus, membrane) with minimal to no signal in the isotype control sample.
-
Potentially Cross-Reactive: High background fluorescence, diffuse staining, or signal in an incorrect location. If the isotype control shows significant staining, it indicates a problem with non-specific binding of the immunoglobulin itself.
Experimental Protocol 3: Competitive ELISA
This assay can quantify the degree of cross-reactivity by measuring how effectively a potential off-target protein competes with the target antigen for antibody binding. [6] Objective: To quantify the specificity of the Cy5.5-labeled antibody.
Methodology:
-
Plate Coating: Coat a 96-well ELISA plate with the purified target antigen overnight at 4°C.
-
Blocking: Wash the plate and block with 1% BSA in PBS for 1-2 hours.
-
Competition Step:
-
Prepare a series of solutions containing a fixed, sub-saturating concentration of the Cy5.5-labeled antibody.
-
To these solutions, add increasing concentrations of either the unlabeled target antigen (for the standard curve) or the potential cross-reacting antigen.
-
Incubate this mixture for 1-2 hours.
-
-
Plate Incubation: Add the antibody/antigen mixtures to the coated and blocked plate. Incubate for 1-2 hours.
-
Washing: Wash the plate thoroughly to remove unbound antibodies.
-
Detection: Read the fluorescence intensity in each well using a plate reader.
Interpreting the Results:
-
The unlabeled target antigen will compete with the coated antigen, leading to a dose-dependent decrease in fluorescence.
-
If the potential cross-reactant also causes a significant decrease in signal, it indicates cross-reactivity. The concentration required to achieve 50% inhibition (IC50) can be calculated for both the target and the off-target molecule to determine the percentage of cross-reactivity.
Pillar 3: Comparative Analysis - Cy5.5 and Its Alternatives
While Cy5.5 is a powerful fluorophore, it's essential to understand its properties in the context of other available dyes. Alternatives in the same spectral range may offer advantages in brightness or photostability. [14]
| Feature | Cyanine5.5 (Cy5.5) | Alexa Fluor™ 647 | iFluor® 647 | DyLight™ 650 |
|---|---|---|---|---|
| Excitation Max (nm) | ~675 | ~650 | ~651 | ~652 |
| Emission Max (nm) | ~694 | ~668 | ~672 | ~672 |
| Relative Brightness | Good | Excellent | Excellent | Excellent |
| Photostability | Moderate | Excellent | Excellent | Very Good |
| pH Sensitivity | Moderately Sensitive | Low | Low | Low |
| Molecular Weight | ~1100 Da | ~1250 Da | ~1200 Da | ~1050 Da |
| Key Advantage | Good for in vivo imaging | High brightness, photostability | Excellent alternative to AF647 [14]| High fluorescence, water-soluble |
Data compiled from publicly available manufacturer information and scientific literature.
Supporting Experimental Data: A Head-to-Head Comparison
To illustrate the performance differences, consider a hypothetical experiment comparing an anti-EGFR antibody conjugated to either Cy5.5 or Alexa Fluor 647 (AF647) in an immunofluorescence assay on A431 cells (high EGFR expression) and Jurkat cells (no EGFR expression).
| Conjugate | Cell Line | Mean Fluorescence Intensity (MFI) | Signal-to-Noise Ratio |
| Anti-EGFR-Cy5.5 | A431 (Positive) | 8,500 | 42.5 |
| Anti-EGFR-Cy5.5 | Jurkat (Negative) | 200 | - |
| Isotype-Cy5.5 | A431 (Positive) | 250 | - |
| Anti-EGFR-AF647 | A431 (Positive) | 15,000 | 75.0 |
| Anti-EGFR-AF647 | Jurkat (Negative) | 200 | - |
| Isotype-AF647 | A431 (Positive) | 220 | - |
In this comparison, while both conjugates demonstrate high specificity (low signal on Jurkat cells and with the isotype control), the Alexa Fluor 647 conjugate provides a significantly higher signal-to-noise ratio, indicating superior brightness which can be critical for detecting low-abundance targets.
Troubleshooting Common Cross-Reactivity Issues
High Background Staining:
-
Cause: Antibody concentration is too high, insufficient blocking, or autofluorescence. [13][15]* Solution: Titrate the antibody to find the optimal concentration. Increase blocking time or change the blocking agent (e.g., from milk to BSA or vice-versa). [12]Perform an unstained control to assess tissue autofluorescence. [16] Non-Specific Signal (Incorrect Localization):
-
Cause: True cross-reactivity with an off-target protein or non-specific binding of the antibody Fc region.
-
Solution: Confirm results with Western Blot and, ideally, a KO-validated cell line. Use F(ab')2 fragments of the antibody, which lack the Fc region, to eliminate Fc-mediated non-specific binding. [17][18][19]
Conclusion
The utility of Cy5.5-labeled antibodies is undeniable, but their reliability is entirely dependent on rigorous and multifaceted validation. By understanding the causes of cross-reactivity and implementing a self-validating experimental strategy that includes proper controls (especially isotype controls), orthogonal methods (WB, IHC, ELISA), and gold-standard approaches like KO validation, researchers can ensure the specificity of their reagents. [8][20]While Cy5.5 is a robust choice, alternatives like Alexa Fluor 647 may offer superior performance in certain applications. Ultimately, the responsibility lies with the researcher to critically assess their tools and build a comprehensive validation file for every antibody conjugate used, thereby ensuring that the data generated is both accurate and reproducible.
References
- Creative Diagnostics. (n.d.). Unlocking the Power of Immunoglobulin F(ab) and F(ab')2 Fragments.
- Biointron. (2024, April 10). Antibody Basics Part 5: Exploring Antibody Fragments (Fab, F(ab')2, Fc).
- Creative Diagnostics. (n.d.). Antibody Specificity Validation.
- Szabó, Á., et al. (2018). The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes. Biophysical Journal.
- ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?.
- Bitesize Bio. (n.d.). 5 Controls for Immunofluorescence: An Easy Guide.
- Szabó, Á., et al. (2018). The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes. PubMed.
- Bio-Techne. (n.d.). ICC/IF Experiment Controls | Primary, Secondary, Negative, Positive, and More.
- Graham, A. L., et al. (2010). Why do adaptive immune responses cross-react?. Evolutionary Applications.
- Biocompare. (2016, November 8). Purification of Recombinant F(Ab')2 Fragments and Their Various Applications.
- Antibodies.com. (2024, September 30). Antibody Applications and Validation.
- Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful?.
- Ho, Y., et al. (2015). Antibody validation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
- Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. National Center for Biotechnology Information.
- Schoen, M., et al. (2019). Competitive Binding Study Revealing the Influence of Fluorophore Labels on Biomolecular Interactions. Nano Letters.
- Dahal, U., & D'Auria, S. (2012). Comparative study of the three different fluorophore antibody conjugation strategies. Analytical and Bioanalytical Chemistry.
- Biointron. (2024, March 13). Antibody fragments (Fab, F(ab')2, Fc). [Video]. YouTube.
- Szabó, Á., et al. (2018). The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes. ResearchGate.
- Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?.
- St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting.
- Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence.
- Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges.
- Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding.
- ResearchGate. (n.d.). Multiplexed assay and antibody cross-reactivity testing. Fluorescent....
- CliniSciences. (n.d.). Cy5.5 conjugated Antibodies.
- Smith, T. T., et al. (2018). Cyanine Masking: A Strategy to Test Functional Group Effects on Antibody Conjugate Targeting. Bioconjugate Chemistry.
- Bio-Rad Antibodies. (n.d.). Datasheet: LNK121APCCY5.5 Product Details.
- Biocompare. (n.d.). Antibody Labeling Kits.
- Boster Bio. (2024, July 19). Common Antibody Conjugates & Their Research Applications.
- Lu, Y., et al. (2011). Fluorescent labeled antibodies - balancing functionality and degree of labeling. Journal of Immunological Methods.
- Bio-Rad. (n.d.). Reagents to Support HuCAL Assay Development.
Sources
- 1. Cy®5.5 Antibody Conjugates | Cell Signaling Technology [cellsignal.com]
- 2. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 3. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 6. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. neobiotechnologies.com [neobiotechnologies.com]
- 10. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
- 15. sinobiological.com [sinobiological.com]
- 16. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Antibody Basics Part 5: Exploring Antibody Fragments (Fab, F(ab')2, Fc) | Biointron [biointron.com]
- 19. Immunoglobulin F(ab) and F(ab')2 fragments | Abcam [abcam.com]
- 20. Five pillars to determine antibody specificity [abcam.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Cyanine5.5 NHS Ester Tetrafluoroborate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Cyanine5.5 NHS ester tetrafluoroborate. Our goal is to equip you with the knowledge to not only achieve successful experimental outcomes but also to maintain the highest standards of laboratory safety. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in the chemical properties of this reagent.
Understanding the Reagent: Properties and Hazards of this compound
This compound is a fluorescent dye widely used for labeling biomolecules, such as proteins and oligonucleotides, in various research applications, including in vivo imaging.[1][2][3] The N-Hydroxysuccinimide (NHS) ester functional group allows for the covalent attachment of the Cyanine5.5 dye to primary amino groups on target molecules.[4][5]
While a powerful tool, this reagent presents several hazards that necessitate careful handling. The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed and capable of causing severe skin burns and eye damage.[6] The primary risks are associated with the reactive nature of the NHS ester and the potential for inhalation of the powdered form.[4][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive suite of personal protective equipment is mandatory when handling this compound in both its solid and solution forms.[4][6][7] The following table summarizes the required PPE and the rationale for its use.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with the corrosive and potentially sensitizing compound.[4][6] Double-gloving is recommended, especially when handling larger quantities. |
| Eyes/Face | Safety goggles and a face shield | To protect against accidental splashes of the chemical, which can cause severe eye damage.[4][6][7] A face shield should be worn over goggles when handling the powder or solutions. |
| Body | Laboratory coat and a chemical-resistant apron | A buttoned lab coat is the minimum requirement to protect skin and clothing.[4] An apron provides an additional layer of protection against spills. |
| Respiratory | Certified chemical fume hood or a respirator | All handling of the solid powder and preparation of solutions must be conducted in a fume hood to prevent inhalation of dust or aerosols.[6][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach is crucial for minimizing exposure and ensuring the integrity of your experiment.
Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[6]
-
Designate a Handling Area: All work with this compound should be performed in a designated area, preferably within a certified chemical fume hood.[7]
-
Assemble All Materials: Ensure all necessary equipment, including PPE and spill cleanup materials, are readily available before you start.
Workflow for Handling this compound
Caption: A streamlined workflow for the safe handling of this compound.
Detailed Handling Procedures
-
Weighing the Solid: When weighing the powdered form, do so within a chemical fume hood to prevent the inhalation of fine particles.[7] Use anti-static weighing paper or a compatible container.
-
Reconstitution:
-
NHS esters are highly susceptible to hydrolysis in the presence of moisture, which will render them inactive.[4][8] Therefore, it is crucial to use an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for reconstitution.[5][9]
-
Slowly add the solvent to the vial containing the dye to avoid splashing.[7] Gently vortex or pipette to ensure complete dissolution.
-
Aqueous solutions of NHS esters should be used immediately after preparation.[5] Solutions in anhydrous DMF can be stored at -20°C for 1-2 months.[5]
-
-
Labeling Reaction:
-
The optimal pH for the reaction of NHS esters with primary amines is between 8.3 and 8.5.[5] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for the dye.[5][9] Phosphate or bicarbonate buffers are recommended.[5]
-
Add the reconstituted Cyanine5.5 NHS ester solution to your biomolecule solution and mix well.[5]
-
Spill Management and Disposal Plan
Accidents can happen, and a clear plan for spill management and waste disposal is essential.[4]
Spill Response
In the event of a spill, remain calm and follow these steps.
Caption: A decision-making workflow for responding to a chemical spill.
For small spills, use an inert absorbent material to clean the area. For larger spills, evacuate the lab and contact your institution's environmental health and safety department.
Waste Disposal
-
All materials contaminated with this compound, including gloves, pipette tips, and absorbent materials from spills, should be considered hazardous waste.[4]
-
Collect all waste in a clearly labeled, sealed container.[6]
-
For unused dye solutions, especially those in aqueous buffers, the NHS ester will hydrolyze over time, reducing its reactivity.[8] However, due to the dye component, the waste should still be treated as chemical waste.
-
Neutralize basic dye bath solutions with an acid (like citric acid) and acidic solutions with a base (like sodium bicarbonate) to a neutral pH before disposal.[10][11]
-
Dispose of all waste in accordance with your institution's and local regulations.[4][6][12] Do not pour down the drain unless specifically permitted by your institution's guidelines for neutralized dye waste.[10][11]
First Aid Measures
In case of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4] Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[13] Remove contaminated clothing.[6] If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air.[6] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.
By adhering to these guidelines, you can safely and effectively utilize this compound in your research while minimizing risks to yourself and your colleagues.
References
- A Comprehensive Technical Guide to the Safe Handling and Applic
- Safeguarding Your Research: A Guide to Handling (E)-Cyanine 3.5 Chloride. Benchchem.
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
- This compound | Fluorescent Dye. MedchemExpress.com.
- Cyanine 5 NHS ester tetrafluorobor
- How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences.
- Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Sigma-Aldrich.
- Protocol for PEG NHS Ester. BroadPharm. [Link]
- Esterific
- Ester Lab Student Handout. Ms. kropac.
- Cyanine - Safety D
- Personal protective-equipment-for-dyeing | PDF. Slideshare.
- Cyanine5.5 NHS ester CAS#: 2375105-86-3. ChemicalBook.
- Cyanine5 NHS ester, Amine-reactive red emitting fluorescent dye. (CAS 1263093-76-0). Abcam.
- Cyanine 5 NHS ester tetrafluorobor
- Personal Protective Equipment | US EPA.
- How to Safely Handle Reactive Chemicals. The Chemistry Blog.
- Personal Protective Equipment (PPE). CHEMM.
- This compound | Fluorescent Dye | 2375105-86-3. Invivochem.
- Cyanine5 NHS ester - CAS 1263093-76-0. SigutLabs.
- Lab Safety Manual: Working with Hazardous M
- Best Practices for Avoiding Incidents With Reactive Chemicals.
- How to Work with and Dispose of Dyes Safely. Dummies.com.
- 5 - Safety D
- Worried about chemical waste disposal in cyanotypes : r/Darkroom. Reddit.
- After dyeing, what is the best way to dispose of the left over dyeing solution? Paula Burch.
- Dye Waste Tre
- Safely Handling Dyes. Columbia | Research.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyanine5.5 NHS ester CAS#: 2375105-86-3 [amp.chemicalbook.com]
- 3. This compound | Fluorescent Dye | 2375105-86-3 | Invivochem [invivochem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. broadpharm.com [broadpharm.com]
- 10. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 11. After dyeing, what is the best way to dispose of the left over dyeing solution? [pburch.net]
- 12. research.columbia.edu [research.columbia.edu]
- 13. biosynth.com [biosynth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
